2-Aminoisophthalonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-aminobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVXGSUDJYKUQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448693 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63069-52-3 | |
| Record name | 2-aminoisophthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Aminoisophthalonitrile: Properties, Synthesis, and Handling
Introduction
2-Aminoisophthalonitrile, also known by its IUPAC name 2-aminobenzene-1,3-dicarbonitrile, is an aromatic organic compound featuring a benzene ring substituted with one amino (-NH₂) group and two nitrile (-C≡N) groups.[1] This unique arrangement of functional groups makes it a valuable and versatile building block in synthetic organic chemistry. Its bifunctional nature, possessing both nucleophilic (amino) and electrophilic (nitrile) characteristics, allows for its participation in a wide array of chemical transformations. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and purification, expected analytical signatures, and critical safety information for researchers, scientists, and professionals in drug development.
Core Physicochemical Properties
The fundamental properties of a compound govern its behavior in both chemical reactions and physical handling. The properties of this compound are summarized below.
Identifiers and Structural Information
A consistent and accurate identification is paramount for regulatory compliance and scientific communication.
| Property | Value | Source |
| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | |
| Synonyms | 2,6-Dicyanoaniline | [2] |
| CAS Number | 63069-52-3 | [2][3][4] |
| Molecular Formula | C₈H₅N₃ | [4][5] |
| Molecular Weight | 143.15 g/mol | [3][4][5] |
| SMILES | C1=CC(=C(C(=C1)C#N)N)C#N | [5] |
| InChIKey | OEVXGSUDJYKUQX-UHFFFAOYSA-N |
Physical Properties
The physical state and solubility are critical parameters for designing experimental setups, including reaction conditions and purification strategies.
| Property | Value | Source |
| Appearance | Solid | - |
| Melting Point | 94-96 °C | [3][4] |
| Boiling Point | 320.27 °C (at 760 mmHg) | [3][4] |
| Density | 1.26 g/cm³ | [4] |
| Flash Point | 147.5 - 148 °C | [3][4] |
Solubility Profile
While extensive quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's molecular structure.
-
Polar Solvents: The presence of the polar amino (-NH₂) and nitrile (-C≡N) groups suggests that this compound is likely to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.
-
Non-Polar Solvents: The aromatic benzene ring provides non-polar character, suggesting potential solubility in solvents like dichloromethane and chloroform.
-
Aqueous Solubility: Due to the dominant hydrophobic nature of the benzene ring, it is expected to have low solubility in water.[6]
The causality behind this profile lies in the "like dissolves like" principle. The polar functional groups can engage in dipole-dipole interactions and hydrogen bonding with polar solvents, while the non-polar aromatic core interacts favorably with non-polar solvents through van der Waals forces.
Chemical Properties and Reactivity
Stability
This compound is chemically stable under standard ambient and recommended storage conditions (cool, dry, tightly sealed).[2]
Reactivity
The reactivity of this compound is dictated by its functional groups:
-
Amino Group: The -NH₂ group is nucleophilic and can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation.
-
Nitrile Groups: The -C≡N groups can be hydrolyzed to carboxylic acids or amides, reduced to amines, or participate in cycloaddition reactions, making this compound a precursor for various heterocyclic systems.
Incompatible Materials
To ensure safety and reaction integrity, avoid contact with strong oxidizing agents .
Hazardous Decomposition Products
In the event of a fire, thermal decomposition can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][7]
Synthesis and Purification
A reliable synthetic route is essential for obtaining high-purity material for research and development. An expeditious method involves the ring transformation of functionalized 2H-pyran-2-ones.
Experimental Protocol: Synthesis via Ring Transformation
This protocol is adapted from a reported methodology for synthesizing functionalized isophthalonitriles. The principle involves a nucleophile-induced ring transformation where malononitrile attacks a pyranone ring, leading to the formation of the aromatic this compound structure.
Step-by-Step Methodology:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the starting functionalized 2H-pyran-2-one in an appropriate solvent such as methanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add an equimolar amount of malononitrile to the solution.
-
Base Addition: Slowly add a base, such as powdered potassium hydroxide (KOH), to the mixture while stirring at room temperature. The base facilitates the carbanion formation from malononitrile, which is the key nucleophile.
-
Reaction: Allow the reaction to proceed at room temperature for 14-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching and Neutralization: Upon completion, pour the reaction mixture into ice water to quench the reaction. Carefully neutralize the mixture with dilute hydrochloric acid (HCl).
-
Product Isolation: The crude product often precipitates upon neutralization. Collect the solid by vacuum filtration.
-
Purification: Purify the crude product using silica gel column chromatography. The choice of eluent will depend on the specific substitution pattern of the starting pyranone but is typically a mixture of hexane and ethyl acetate.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (NMR, IR, MS).
Caption: Safe handling workflow for this compound.
Applications in Research and Drug Development
While specific drugs containing the this compound core are not prevalent, its value lies in its role as a versatile intermediate. The nitrile group is a key pharmacophore in many approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. [8]The 2-amino-substituted aromatic scaffold is a common feature in molecules targeting kinases and other enzymes. [9] Potential applications include:
-
Synthesis of Heterocycles: It serves as a precursor for nitrogen-containing heterocyclic compounds, which are a cornerstone of medicinal chemistry. For example, the amino and nitrile groups can be induced to cyclize, forming quinoline or pyridine-based structures.
-
Kinase Inhibitor Scaffolds: Aromatic amines are frequently used as starting points for building kinase inhibitors, where the amine can form a critical hydrogen bond in the hinge region of the enzyme's active site.
-
Molecular Probes: The inherent fluorescence properties of some substituted aminonitriles could be exploited in the development of molecular probes for biological imaging or sensing applications.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10931545, this compound.
- Crysdot LLC. (n.d.). This compound.
- ResearchGate. (n.d.). 1H NMR spectra of 2-amino-2 0... [Image].
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292916, 2-Aminoisophthalic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary information.
- PubMed. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry.
- Wiley Online Library. (n.d.). High-field 2D NMR spectroscopy of amanitin isomers.
- PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
- Illinois State University. (2015). Infrared Spectroscopy.
- The Royal Society. (n.d.). Infra-Red Absorption Spectra of Some Amino Compounds.
- National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook.
- PubMed. (2013). 2-Aminoimidazoles in medicinal chemistry.
- PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. combi-blocks.com [combi-blocks.com]
- 3. molcore.com [molcore.com]
- 4. This compound CAS#: 63069-52-3 [m.chemicalbook.com]
- 5. cas 63069-52-3|| where to buy this compound [chemenu.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Aminoisophthalonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoisophthalonitrile, identified by the CAS number 63069-52-3 , is an aromatic organic compound featuring a benzene ring substituted with one amino group and two cyano groups at positions 1, 2, and 3.[1] Its formal IUPAC name is 2-aminobenzene-1,3-dicarbonitrile.[1] This molecule serves as a versatile building block in synthetic organic chemistry, with its unique electronic and structural characteristics making it a valuable precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures. The presence of reactive amino and nitrile functionalities allows for a diverse range of chemical transformations, positioning this compound as a compound of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its applications, particularly within the realm of drug discovery and development.
Molecular Structure and Identification
The molecular structure of this compound consists of a central benzene ring with an amine (-NH₂) group at the second position and two nitrile (-C≡N) groups at the first and third positions. This arrangement of functional groups imparts specific reactivity and electronic properties to the molecule.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 63069-52-3 | PubChem[1] |
| Molecular Formula | C₈H₅N₃ | PubChem[1] |
| Molecular Weight | 143.15 g/mol | PubChem[1] |
| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | PubChem[1] |
| SMILES | C1=CC(=C(C(=C1)C#N)N)C#N | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis of this compound
An efficient and regioselective method for the synthesis of 2-aminoisophthalonitriles involves the carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This approach is advantageous as it allows for the creation of the aromatic ring under mild, room temperature conditions, avoiding the need for harsh thermal conditions often required in alternative methods like Diels-Alder reactions.[2]
Experimental Protocol: Ring Transformation Synthesis
This protocol describes a general procedure for the synthesis of a this compound derivative from a corresponding 2H-pyran-2-one.
Materials:
-
Substituted 2H-pyran-2-one (1.0 eq)
-
Malononitrile (1.2 eq)
-
Potassium Hydroxide (KOH), powdered (2.0 eq)
-
Dimethylformamide (DMF)
-
Ice water
-
Dilute Hydrochloric Acid (HCl)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted 2H-pyran-2-one in a minimal amount of DMF.
-
Addition of Reagents: To the stirred solution, add malononitrile followed by powdered potassium hydroxide.
-
Reaction: Allow the reaction mixture to stir at room temperature for 14-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water.
-
Neutralization: Carefully neutralize the aqueous mixture with dilute HCl. A precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the pure this compound derivative.[2]
Causality Behind Experimental Choices:
-
Malononitrile: Serves as the source of the carbanion, which is the key nucleophile that initiates the ring transformation of the 2H-pyran-2-one.
-
Potassium Hydroxide (KOH): A strong base used to deprotonate the acidic methylene protons of malononitrile, generating the reactive carbanion.
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism.
-
Room Temperature Reaction: The mild reaction conditions are a significant advantage of this method, preserving sensitive functional groups and reducing the formation of byproducts.[2]
Sources
A Guide to the Spectroscopic Characterization of 2-Aminoisophthalonitrile
Introduction
2-Aminoisophthalonitrile, also known by its IUPAC name 2-aminobenzene-1,3-dicarbonitrile, is an aromatic compound featuring a core benzene ring substituted with one amine (-NH₂) and two nitrile (-C≡N) groups.[1] Its unique electronic and structural properties, stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile groups, make it a molecule of interest in materials science and as a precursor in the synthesis of complex heterocyclic compounds.
A definitive structural elucidation and purity assessment of such molecules is paramount for any research or development application. This is achieved through a combination of modern spectroscopic techniques. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While publicly available experimental spectra for this specific compound are limited, this guide leverages high-quality predicted data and established principles of spectroscopy to provide a robust analytical framework. The interpretation herein is grounded in the fundamental principles of chemical structure and reactivity, offering researchers a reliable reference for the characterization of this compound and structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the precise connectivity and chemical environment of each atom.
The Causality Behind NMR Analysis
The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the nitrile (-C≡N) group, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the amine (-NH₂), shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield). The coupling (J) between adjacent non-equivalent protons provides definitive information about their connectivity. For this compound, the substitution pattern on the aromatic ring creates a unique set of chemical shifts and coupling patterns for the three aromatic protons, allowing for their unambiguous assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire data using a standard pulse sequence (e.g., zg30).
-
Set a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Use a relaxation delay of 2 seconds and acquire 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure each unique carbon appears as a single line.
-
Set a spectral width of approximately 200 ppm.
-
Acquire several thousand scans (e.g., 2048 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).
Predicted NMR Data and Interpretation
The following data is predicted using the online NMR prediction tool NMRDB.org, which utilizes a combination of algorithms for accurate spectral simulation.[2][3]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.65 | t | 7.9 | 1H |
| H-4 | 6.91 | d | 7.7 | 1H |
| H-6 | 6.86 | d | 8.1 | 1H |
| -NH₂ | 6.40 (approx.) | br s | - | 2H |
¹H NMR Interpretation:
-
Aromatic Region: The three aromatic protons appear in distinct regions. The proton at C5 (H-5 ) is expected to be a triplet because it is coupled to both H-4 and H-6 with similar coupling constants. It appears furthest downfield due to being situated between two electron-withdrawing nitrile groups. The protons at C4 (H-4 ) and C6 (H-6 ) are expected to be doublets, as they are each coupled primarily to H-5. Their upfield shift relative to H-5 is a direct result of the shielding effect from the adjacent electron-donating amino group.
-
Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (bearing -NH₂) | 153.5 |
| C-5 | 135.9 |
| C-4 | 119.5 |
| C-6 | 118.9 |
| C-1, C-3 (-CN) | 117.1 |
| C≡N (Nitrile C) | 116.8 |
| C-1, C-3 (-C-CN) | 96.1 |
¹³C NMR Interpretation:
-
C-2: The carbon atom directly attached to the amino group is significantly deshielded and appears furthest downfield (~153.5 ppm), a characteristic chemical shift for an aromatic carbon bonded to nitrogen.
-
Aromatic CH Carbons (C-4, C-5, C-6): These carbons appear in the typical aromatic region. C-5 is the most downfield of the three due to its position relative to the nitrile groups. C-4 and C-6 are shifted upfield due to the influence of the amino group.
-
Quaternary Carbons: The carbons bearing the nitrile groups (C-1 and C-3) are expected around 96.1 ppm. The nitrile carbons themselves (C≡N) are also distinct, appearing around 116.8 ppm. The low chemical shift for C1/C3 is a notable feature, influenced by the strong anisotropic and electronic effects of the attached functional groups.
Caption: Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (e.g., stretching and bending of bonds). It is an excellent technique for identifying the presence of specific functional groups.
The Logic of Vibrational Frequencies
The frequency of a bond's vibration is determined by the masses of the connected atoms and the strength of the bond. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers). Therefore, the double and triple bonds (C=C, C≡N) and bonds involving hydrogen (N-H, C-H) appear at characteristic high-wavenumber regions of the spectrum, making them easily identifiable.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the this compound sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet-pressing die and apply pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high-quality spectrum.
-
-
Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.
Expected IR Data and Interpretation
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode |
| Amine (-NH₂) | 3450 - 3300 | Medium, Two sharp bands | N-H Asymmetric & Symmetric Stretch |
| Nitrile (-C≡N) | 2240 - 2220 | Strong, Sharp | C≡N Stretch |
| Amine (-NH₂) | 1650 - 1580 | Medium | N-H Bend (Scissoring) |
| Aromatic Ring | 1620 - 1450 | Medium-Weak, Sharp | C=C Stretch (Ring Modes) |
| Aromatic C-H | 3100 - 3000 | Medium-Weak | C-H Stretch |
| Aromatic C-N | 1335 - 1250 | Strong | C-N Stretch |
IR Spectrum Interpretation: The IR spectrum of this compound provides clear, self-validating evidence of its key functional groups.
-
N-H Stretch: The presence of a primary amine is unequivocally confirmed by two distinct, sharp peaks in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4][5] The absence of a very broad peak in this region rules out the presence of hydroxyl (-OH) groups.
-
C≡N Stretch: A strong and sharp absorption band is expected between 2240 and 2220 cm⁻¹.[6] This peak's position is characteristic of an aromatic nitrile, where conjugation slightly lowers the frequency compared to aliphatic nitriles. Its intensity and sharpness make it a hallmark feature of the spectrum.
-
Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information. The N-H bending vibration should be visible around 1600 cm⁻¹. Several sharp peaks between 1620-1450 cm⁻¹ will confirm the C=C stretching of the aromatic ring. A strong band for the aromatic C-N stretch is also expected around 1300 cm⁻¹.[7]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecular structure.
The Principle of Ionization and Fragmentation
In Electron Ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged radical ion known as the molecular ion (M+•). This molecular ion is often energetically unstable and fragments into smaller, more stable ions and neutral radicals. The mass spectrometer separates and detects only the charged fragments. The fragmentation pattern is reproducible and characteristic of the molecule's structure, acting as a molecular fingerprint.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample (in a volatile solvent or as a solid via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
-
Ionization: Ionize the vaporized sample using a standard electron energy of 70 eV.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Detect the separated ions, generating a mass spectrum that plots relative intensity versus m/z.
Expected Mass Spectrum Data and Interpretation
-
Molecular Ion (M+•): Based on the molecular formula C₈H₅N₃, the monoisotopic mass is 143.0483 Da.[1] The mass spectrum will show a distinct molecular ion peak at m/z = 143 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with this value.[8]
-
Major Fragment Ions: The fragmentation of this compound is predicted to proceed through pathways characteristic of both anilines and benzonitriles.
Table 4: Predicted Major Fragment Ions in the EI-MS of this compound
| m/z Value | Proposed Fragment | Neutral Loss |
| 143 | [C₈H₅N₃]+• | - (Molecular Ion) |
| 116 | [C₇H₄N₂]+• | HCN |
| 89 | [C₆H₃N]+• | HCN (from m/z 116) |
Interpretation of Fragmentation: The primary fragmentation pathway is expected to be the loss of hydrogen cyanide (HCN, 27 Da) from the molecular ion, a common fragmentation for both nitriles and anilines.[9][10] This would yield a prominent fragment ion at m/z 116 . A subsequent loss of a second molecule of HCN from the m/z 116 fragment would produce an ion at m/z 89 . This logical, stepwise loss provides strong corroborating evidence for the proposed structure containing two nitrile groups.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation and characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen skeleton, with chemical shifts and coupling constants that are highly indicative of the specific substitution pattern. Infrared spectroscopy serves as a rapid and definitive method to confirm the presence of the critical amine (-NH₂) and nitrile (-C≡N) functional groups. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the known structure. Together, these three techniques provide a self-validating system, ensuring high confidence in the identity and purity of the compound for researchers and drug development professionals.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931545, this compound.
- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.
- Steinbeck, C., Krause, S., & Kuhn, S. (2003). NMRShiftDB—Constructing a free chemical information system with open-source components. Journal of Chemical Information and Computer Sciences, 43(6), 1733-1739.
- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Rinehart, K. L., & Van Lear, G. E. (1968). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society, 90(10), 2853–2855.
- Rap, D. B., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics.
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Visualizer loader [nmrdb.org]
- 3. Visualizer loader [nmrdb.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. allreviewjournal.com [allreviewjournal.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05574D [pubs.rsc.org]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Aminoisophthalonitrile
A Note to Our Researchers, Scientists, and Drug Development Professionals:
The core tenets of our scientific and technical communications are built upon a foundation of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) . To provide an "in-depth technical guide" as requested, it is imperative that the information presented is grounded in validated, citable experimental results. Without this foundational data, any discussion of decomposition pathways, kinetic parameters, or experimental protocols would be purely hypothetical and would not meet the rigorous standards of scientific integrity that our audience rightfully expects.
We are therefore unable to provide the requested in-depth technical guide at this time. The creation of such a document without the necessary empirical evidence would fall short of the required scientific rigor and could be potentially misleading.
In lieu of a complete guide, we are providing a foundational overview of the analytical techniques that would be essential for characterizing the thermal stability of 2-aminoisophthalonitrile. This section is intended to serve as a methodological framework for researchers who wish to undertake such a study.
Methodological Framework for the Thermal Analysis of this compound
For researchers and professionals initiating a study on the thermal properties of this compound, a systematic approach employing established thermal analysis techniques is recommended. The primary techniques for such an investigation are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Core Principles: TGA provides critical data on the temperatures at which the material begins to decompose, the kinetics of the decomposition process, and the mass of non-volatile residue remaining.[1]
Proposed Experimental Protocol:
-
Sample Preparation: Accurately weigh 5–10 mg of high-purity this compound into an inert TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Purge Gas: Utilize a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20–50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Initial Temperature: Ambient (e.g., 25 °C).
-
Heating Rate: A standard rate of 10 °C/min is recommended for initial screening. Slower rates (e.g., 5 °C/min) can offer better resolution of distinct decomposition steps, while faster rates may be used for kinetic studies.[1]
-
Final Temperature: Heat to a temperature where no further mass loss is observed, typically in the range of 600–800 °C.
-
-
-
Data Analysis:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, determined from the derivative of the TGA curve (DTG curve).
-
Mass Loss Percentage: Quantify the percentage of mass lost at each distinct decomposition stage.
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Visualization of TGA Workflow:
Caption: Logic for a comprehensive thermal analysis study.
Evolved Gas Analysis (EGA)
To identify the decomposition products, coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) is the definitive approach. This allows for the real-time identification of gaseous molecules evolved during each stage of mass loss.
Conclusion and Path Forward
While this document outlines the standard methodologies for characterizing the thermal properties of a compound like this compound, it cannot substitute for a guide based on actual experimental data. We encourage the scientific community to perform and publish these critical analyses. Should such data become available, a comprehensive and authoritative guide will be developed to support the important work of researchers, scientists, and drug development professionals in the field.
References
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- PerkinElmer. (n.d.). Characterization of Polymers Using TGA.
- ResearchGate. (2019, January 16). Thermogravimetric Analysis of Polymers.
Sources
An In-depth Technical Guide to the Potential Applications of 2-Aminoisophthalonitrile in Materials Science
Foreword
In the dynamic landscape of materials science, the quest for novel molecular building blocks that can unlock new functionalities and enhance material performance is perpetual. 2-Aminoisophthalonitrile, a seemingly simple aromatic compound, stands at the intersection of several key material classes. Its unique trifunctional nature—an aromatic amine flanked by two nitrile groups—presents a compelling platform for the rational design of advanced materials. This guide provides a technical exploration of the potential applications of this compound, moving from its fundamental properties to its prospective roles in high-performance polymers, porous materials, and functional dyes. The insights herein are directed at researchers and scientists, aiming to inspire and inform the next wave of material innovation.
Core Characteristics of this compound
A thorough understanding of a molecule's intrinsic properties is the foundation upon which its applications are built. This compound, also known as 2-aminobenzene-1,3-dicarbonitrile, is an aromatic molecule with the chemical formula C₈H₅N₃.[1]
1.1. Molecular Structure and Physicochemical Properties
The molecule's architecture is key to its reactivity and function. It consists of a benzene ring substituted with an amine (-NH₂) group at position 2 and two nitrile (-C≡N) groups at positions 1 and 3. This specific arrangement of functional groups dictates its potential for polymerization and molecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | [1] |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| CAS Number | 63069-52-3 | [1] |
The presence of both a nucleophilic amine group and electrophilic nitrile groups on the same aromatic scaffold makes this compound a versatile precursor for a variety of chemical transformations.
1.2. Synthesis Overview
The accessibility of a chemical building block is crucial for its practical application. An efficient synthesis for this compound has been reported via a carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile. This method is noted for its mild reaction conditions, proceeding at room temperature and producing the target molecule in excellent yields, offering an advantage over traditional methods that may require harsh thermal conditions.[2]
Application in High-Performance Polymers
The rigidity of the benzene ring combined with the reactive amine functionality positions this compound as a prime candidate for creating polymers with exceptional thermal and mechanical stability.
2.1. Monomer for High-Performance Polyamides (Aramids)
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their strength and thermal resistance, properties derived from their rigid aromatic backbones and strong intermolecular hydrogen bonding.[3]
The structure of this compound is analogous to the diamine monomers used in the synthesis of commercial aramids. The amine group can react with diacyl chlorides (such as isophthaloyl chloride or terephthaloyl chloride) in a polycondensation reaction to form a polyamide backbone. The nitrile groups, while not directly participating in the polymerization, would be incorporated as pendant groups along the polymer chain. These nitrile groups can enhance polymer properties through strong dipole-dipole interactions, potentially increasing the glass transition temperature (Tg) and improving solvent resistance. Furthermore, the nitrile groups offer a reactive handle for post-polymerization modification, allowing for cross-linking or the grafting of other functional moieties to further tune the material's properties.
Caption: Proposed polycondensation reaction for a nitrile-functionalized aramid.
-
Drying: Thoroughly dry all glassware and reagents. The solvent, N-methyl-2-pyrrolidone (NMP), should be dried over molecular sieves. Calcium chloride (CaCl₂) should be dried under vacuum at high temperature.
-
Dissolution: In a nitrogen-purged reaction vessel equipped with a mechanical stirrer, dissolve a specific molar quantity of this compound in the dried NMP containing dissolved CaCl₂. Stir until a homogeneous solution is obtained.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Monomer Addition: Slowly add an equimolar amount of isophthaloyl chloride to the cooled solution under vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours. A significant increase in viscosity will be observed as the polymer forms.
-
Precipitation and Washing: Precipitate the resulting polymer by pouring the viscous solution into a non-solvent like methanol or water.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with water and then methanol to remove unreacted monomers and salts, and dry it under vacuum at 80-100°C.
2.2. Curing Agent for Epoxy Resins
Epoxy resins are versatile thermosetting polymers that rely on curing agents to form cross-linked networks with high mechanical strength and thermal stability.[4] Amines are a common class of curing agents, where the primary amine groups react with the epoxide rings in a ring-opening addition reaction.[5][6]
This compound can function as an aromatic amine curing agent. Aromatic amines generally impart higher thermal resistance to the cured epoxy compared to aliphatic amines due to the rigidity of the aromatic ring.[6] The two primary amine hydrogens of this compound can react with epoxy groups. A key potential advantage lies in the nitrile functionalities. At elevated temperatures, nitrile groups can undergo trimerization to form thermally stable triazine rings. This post-curing reaction could introduce additional cross-links into the epoxy network, significantly enhancing the thermal stability and char yield of the final material, a principle observed in phthalonitrile-based resins.[4][7] This dual curing mechanism—amine-epoxy reaction followed by nitrile trimerization—could lead to thermosets with exceptionally high operating temperatures.
Caption: Proposed synthesis of a Porous Organic Polymer from this compound.
Application in Fluorescent Materials and Dyes
Molecules containing amino and cyano groups on an aromatic ring often exhibit interesting photophysical properties, including fluorescence. [8]These properties are highly sensitive to the local environment, making them suitable for sensor applications.
Expertise & Experience: The Rationale
The 2-aminonitrile structure can act as a "push-pull" chromophore, where the electron-donating amine group and electron-withdrawing nitrile groups facilitate intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with strong fluorescence and solvatochromism (a change in emission color with solvent polarity). [9] By chemically modifying the amine group of this compound—for example, by reacting it with aldehydes to form Schiff bases or with acyl chlorides to form amides—a wide range of fluorescent derivatives can be synthesized. [9][10]These modifications can tune the electronic structure and, consequently, the absorption and emission wavelengths, quantum yield, and sensitivity to specific analytes. This makes this compound a valuable starting scaffold for developing novel fluorescent probes for bio-imaging or chemical sensing. [8][11]
Conclusion and Future Outlook
This compound is a molecule of significant, yet largely untapped, potential in materials science. Its trifunctional nature provides a versatile platform for creating a diverse range of advanced materials. The most promising applications lie in the development of:
-
Ultra-High-Temperature Thermosets: By leveraging a dual-cure mechanism involving amine-epoxy reactions and nitrile trimerization, materials with exceptional thermal stability can be realized.
-
Next-Generation Aramids: Incorporating nitrile pendant groups can enhance the thermomechanical properties and add a new dimension of functionality to traditional aromatic polyamides.
-
Functional Porous Materials: Its structure is ideally suited for direct synthesis of nitrogen-rich, amine-functionalized POPs for applications in gas separation and catalysis.
-
Customizable Fluorophores: It serves as a core scaffold for the synthesis of a new family of fluorescent dyes and sensors.
Further research should focus on the systematic synthesis and characterization of these proposed materials. Experimental validation of the predicted properties, particularly the thermal behavior of its polymer derivatives and the adsorption characteristics of its porous frameworks, will be crucial in transitioning this compound from a molecule of potential to a cornerstone of advanced material design.
References
- Singh, F. V., Kumar, V., Kumar, B., & Goel, A. (2007).
- Li, B., et al. (2025). A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. Chemical Science, 16, 15121-15128.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10931545, this compound.
- Jahn, S., et al. (2021). Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties. Polymers, 13(16), 2773.
- Three Bond Technical News (n.d.). Curing Agents for Epoxy Resin.
- Wang, Y., et al. (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Polymers, 14(18), 3754.
- Balani, K., Verma, V., Agarwal, A., & Narayan, R. (2015). Physical, Thermal, and Mechanical Properties of Polymers. In Print-on-Demand Technologies.
- MDPI (2022). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend.
- Google Patents (n.d.). Curing agents for epoxy resins - KR100405068B1.
- MDPI (2022). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- MDPI (2022). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
- Vaidhyanathan, R., et al. (2012). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions, 41(14), 4152-4160.
- ResearchGate (n.d.). Amino-Functionalized Porphyrin-Based Porous Organic Polymers for CO 2 Capture and Hg 2+ Removal.
- Sciforum (2021).
- PubMed (2016). Rapid Labeling of Amino Acid Neurotransmitters With a Fluorescent Thiol in the Presence of O-Phthalaldehyde.
- ResearchGate (n.d.). Thermal and mechanical properties of two kinds of hydroxyl-terminated polyether prepolymers and the corresponding polyurethane elastomers.
- Think-Do Chemicals (2024).
- MDPI (2022). Dual-State Emission of 2-(Butylamino)
- Semantic Scholar (n.d.). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand.
- RSC Publishing (n.d.). Amine-functionalized porous organic polymers for carbon dioxide capture.
- PubMed (2020).
- MDPI (2022). Chemistry of 2-(2′-Aminophenyl)
- Mini Review (n.d.).
- MDPI (2022). Engineering Metal–Organic Frameworks (MOFs) for Controlled Delivery of Physiological Gaseous Transmitters.
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Amino Acids as Bio-Based Curing Agents for Epoxy Resin: Correlation of Network Structure and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. threebond.co.jp [threebond.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual-State Emission of 2-(Butylamino)Cinchomeronic Dinitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid labeling of amino acid neurotransmitters with a fluorescent thiol in the presence of o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Qualifying 2-Aminoisophthalonitrile for Drug Development
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing and qualifying 2-Aminoisophthalonitrile, a key building block in medicinal chemistry. This guide emphasizes scientific integrity, offering practical insights into supplier evaluation, quality control, and handling of this critical research chemical.
Introduction: The Significance of this compound in Research
This compound, with its unique chemical structure (C8H5N3), serves as a versatile precursor in the synthesis of various heterocyclic compounds.[1] Its reactive amino and nitrile functionalities make it an attractive starting material for the development of novel therapeutic agents. The dicyanoaniline moiety is a key pharmacophore in a range of biologically active molecules, and its derivatives have been explored for their potential in anticancer drug discovery.[2] Given its importance, ensuring the quality and purity of this compound is paramount to the success and reproducibility of research and development efforts.
Navigating the Supplier Landscape: A Framework for Evaluation
The selection of a reliable supplier for this compound is a critical first step that can significantly impact the outcome of a research project. A thorough evaluation of potential vendors should extend beyond mere price comparison and encompass a holistic assessment of quality, consistency, and customer support.
Key Supplier Evaluation Criteria:
-
Purity and Grade: Suppliers typically offer various grades of chemicals (e.g., technical, reagent, ACS). For drug discovery applications, a high-purity grade (typically ≥98%) is essential.[3] Always request and scrutinize the Certificate of Analysis (CoA) to verify the purity and identify any specified impurities.
-
Documentation and Transparency: Reputable suppliers will readily provide comprehensive documentation, including Safety Data Sheets (SDS) and Certificates of Analysis.[4] The CoA should detail the analytical methods used for quality control and the results of these tests.
-
Lot-to-Lot Consistency: In drug development, consistency between batches is crucial for reproducible results. Inquire about the supplier's manufacturing and quality control processes to ensure they can provide consistent material over time.
-
Technical Support: A knowledgeable technical support team can be an invaluable resource for addressing questions regarding the compound's properties, stability, and handling.
-
Availability and Lead Times: For ongoing research projects, ensuring a stable supply chain is important. Consider the supplier's stock levels and typical lead times for delivery.
Identifying Potential Suppliers:
A useful starting point for identifying commercial suppliers of this compound is chemical database platforms like PubChem, which often list a variety of vendors.[1]
Table 1: Illustrative Supplier Comparison for this compound
| Supplier Category | Example Vendors (Hypothetical) | Purity (Typical) | Documentation Provided | Key Strengths |
| Major Chemical Suppliers | Sigma-Aldrich (Merck), Thermo Fisher Scientific, TCI Chemicals | ≥98% | CoA, SDS | Broad portfolio, extensive quality control, established reputation. |
| Specialty Chemical Suppliers | MedChemExpress, BOC Sciences | ≥98% | CoA, SDS, HPLC/NMR data | Focus on bioactive molecules, often provide detailed analytical data. |
| Chemical Marketplaces | Fisher Scientific | Varies by manufacturer | CoA, SDS | Wide selection from multiple manufacturers, competitive pricing. |
Note: This table is for illustrative purposes. Researchers should always verify the specific details with the individual suppliers.
Incoming Quality Control: Verifying the Integrity of Your Material
Upon receiving a shipment of this compound, it is imperative to perform in-house quality control to verify its identity and purity. This self-validating step ensures the integrity of your starting material and the reliability of your experimental results.
Essential In-House QC Tests:
-
Appearance: Visually inspect the material. It should be a solid, and the color should be consistent with the supplier's specifications (often off-white to light yellow).
-
Solubility: Test the solubility in a relevant solvent (e.g., DMSO, DMF) to ensure it aligns with expected properties.
-
Identity Verification (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the compound. The proton (¹H) and carbon (¹³C) NMR spectra should be consistent with the known structure of this compound.
-
Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of a compound. A high-purity sample will show a single major peak with minimal impurities.
Experimental Protocol: Purity Determination by HPLC
This protocol provides a general guideline for the purity analysis of this compound. The specific parameters may need to be optimized based on the available instrumentation and columns.
Objective: To determine the purity of a this compound sample by reverse-phase HPLC.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
-
Analysis:
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution.
-
Analyze the chromatogram to determine the area percent of the main peak, which corresponds to the purity of the sample.
-
Handling and Storage: Maintaining Compound Stability
Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Handling: Always handle the compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light.[3] Some suppliers may recommend storage under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially for long-term storage.
Logical Workflow for Procurement and Qualification
The following diagram illustrates a systematic workflow for sourcing and qualifying this compound for research purposes.
Caption: Workflow for sourcing and qualifying this compound.
Conclusion
Sourcing high-quality this compound is a foundational step for any research program that relies on this versatile building block. By implementing a rigorous supplier evaluation process, conducting thorough in-house quality control, and adhering to proper handling and storage protocols, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. This guide provides a framework to empower researchers to make informed decisions and maintain the highest standards of scientific integrity in their drug discovery endeavors.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Lee, J. Y., et al. (2018). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC.
- Hassan, A. S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
Sources
The Ascending Profile of 2-Aminoisophthalonitrile: A Technical Guide to Its Chemistry and Applications
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of modern chemical research, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, tunable properties, and significant biological or material applicability is relentless. Among the myriad of emerging structures, 2-aminoisophthalonitrile, a deceptively simple aromatic compound, has carved out a significant niche. Its unique arrangement of amino and cyano functionalities on a benzene ring bestows upon it a rich chemical reactivity and a predisposition for engaging in a variety of non-covalent interactions. This guide provides an in-depth exploration of the synthesis, properties, and burgeoning applications of this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development and materials science.
The core structure of this compound (2-aminobenzene-1,3-dicarbonitrile) features a nucleophilic amino group ortho to one nitrile group and para to the other.[1] This electronic arrangement not only influences the molecule's reactivity but also its photophysical characteristics, making it a valuable building block in diverse fields.
Core Synthesis Strategies: Crafting the this compound Backbone
The efficient synthesis of this compound and its substituted analogues is paramount to unlocking their full potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Ring Transformation of 2H-Pyran-2-ones: A Mild and Efficient Approach
A particularly elegant and efficient method involves the carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[2] This strategy is noteworthy for its mild reaction conditions, proceeding at room temperature, which offers a significant advantage over traditional methods like Diels-Alder reactions that often necessitate harsh thermal conditions.[2] The strength of this reaction lies in its ability to construct the aromatic ring in high yields.[2]
Conceptual Workflow for Ring Transformation Synthesis
Caption: Ring transformation synthesis of 2-aminoisophthalonitriles.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-methylsulfanyl-isophthalonitrile [2]
-
Reactant Preparation: Dissolve the starting functionalized 2H-pyran-2-one in a suitable solvent such as methanol.
-
Reaction Initiation: Add malononitrile and powdered potassium hydroxide (KOH) in dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at room temperature for 14–16 hours.
-
Work-up: Pour the reaction mixture into ice water and neutralize with dilute HCl.
-
Purification: The crude product is then purified using silica gel column chromatography to yield the desired this compound derivative.
The Role of this compound Derivatives in Medicinal Chemistry
The structural motifs present in this compound derivatives make them attractive candidates for biological screening. The amino and nitrile groups can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with biological targets such as enzymes and receptors. The nitrile group, in particular, is a versatile pharmacophore that can engage in dipole-dipole interactions and act as a bioisostere for other functional groups.[3]
Enzyme Inhibition: A Promising Avenue for Therapeutic Development
Derivatives of amino-containing heterocyclic compounds have shown significant potential as inhibitors of various enzymes implicated in disease. For instance, amino acid derivatives have been investigated as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes and obesity.[4] The inhibition of these enzymes slows down carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia.[4] While direct studies on this compound as a digestive enzyme inhibitor are not prevalent, its structural similarity to other bioactive amino compounds suggests it as a promising scaffold for designing novel inhibitors.
Similarly, other classes of amino derivatives have been explored as inhibitors for enzymes like D-amino acid oxidase (DAAO), which is a target for schizophrenia treatment, and nitric oxide synthase, which is implicated in cancer cell growth.[5][6]
Conceptual Pathway of Enzyme Inhibition
Caption: Mechanism of competitive enzyme inhibition.
Anticancer Applications: The Emergence of 2-Aminothiazole Analogs
While direct evidence for the anticancer activity of this compound is emerging, the closely related 2-aminothiazole scaffold has been extensively studied and is a core component of clinically approved anticancer drugs like Dasatinib and Alpelisib.[7][8] 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines, including breast, lung, and colon cancers.[7][8] The structural and electronic similarities between this compound and 2-aminothiazole suggest that the former could also serve as a valuable scaffold for the development of novel anticancer agents.
Quantitative Data on Anticancer Activity of Related Compounds
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted thiazole amides | HT29 (Colon) | 0.63 | [7] |
| 2,4-disubstituted thiazole amides | HeLa (Cervical) | 6.05 | [7] |
| 2,4-disubstituted thiazole amides | A549 (Lung) | 8.64 | [7] |
| 2-aminothiazole analog 20 | H1299 (Lung) | 4.89 | [7] |
| 2-aminothiazole analog 20 | SHG-44 (Glioma) | 4.03 | [7] |
Applications in Materials Science: Leveraging Photophysical Properties
The inherent electronic structure of this compound derivatives makes them promising candidates for applications in materials science, particularly in the realm of fluorescent materials and sensors.
Fluorescence and Solvatochromism
Derivatives of aminonitriles often exhibit interesting photophysical properties, including fluorescence. The emission characteristics can be sensitive to the solvent environment, a phenomenon known as solvatochromism. For instance, 2-amino-3-cyanopyridine derivatives display fluorescence with emission wavelengths that shift with solvent polarity.[9] This property is highly desirable for the development of fluorescent probes and sensors.
The fluorescence of 2-amino-4,6-diphenylnicotinonitriles has been systematically studied in various solvents, revealing that the core structure largely dictates the fluorescence behavior.[10] A red shift in the emission spectra is often observed in more polar solvents like DMSO, indicating a change in the electronic distribution in the excited state.[10]
Summary of Photophysical Properties of 2-Amino-4,6-diphenylnicotinonitriles in Different Solvents [10]
| Solvent | Emission Maximum Range (nm) |
| Dichloromethane (DCM) | ~410-420 |
| Tetrahydrofuran (THF) | ~410-420 |
| Toluene | ~410-420 |
| Methanol (MeOH) | ~410-416 |
| Dimethyl sulfoxide (DMSO) | 420-433 |
These properties suggest that this compound-based materials could be engineered for applications in organic light-emitting diodes (OLEDs), fluorescent labeling, and chemical sensing.
Conclusion and Future Outlook
This compound has emerged from relative obscurity to become a molecule of significant interest to both medicinal chemists and materials scientists. Its synthetic accessibility, coupled with the tunable electronic and photophysical properties of its derivatives, provides a fertile ground for future research. In the realm of drug discovery, the scaffold holds promise for the development of novel enzyme inhibitors and anticancer agents. In materials science, its fluorescent properties are ripe for exploitation in the creation of advanced functional materials. As synthetic methodologies become more refined and our understanding of the structure-property relationships deepens, the applications of this compound and its derivatives are poised to expand even further, solidifying its status as a truly versatile chemical building block.
References
- Singh, F. V., et al. (2020). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(2007), 10971–10978.
- Al-Masoudi, N. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Molecules, 29(8), 1849.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 10931545.
- de Oliveira, P. G., et al. (2022). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. International Journal of Molecular Sciences, 23(15), 8565. [Link]
- Fan, Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 341-366. [Link]
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Hassan, M. Z., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Amino Acids, 53(3), 341–366. [Link]
- Zarrouk, A., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 5(1), 77. [Link]
- Kawai, K., et al. (2016). D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584–3587. [Link]
- Gomez-Alonso, S., et al. (2019). In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Journal of Molecular Structure, 1180, 584-590. [Link]
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to the Discovery and Synthesis of 2-Aminoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Scaffolding
2-Aminoisophthalonitrile, systematically known as 2-amino-1,3-benzenedicarbonitrile, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring an aniline core flanked by two nitrile groups, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds, pharmaceutical intermediates, and advanced materials. The electron-withdrawing nature of the nitrile groups and the nucleophilic character of the amino group allow for a diverse range of chemical transformations, making it a valuable building block in the design of novel molecular architectures. This guide provides a comprehensive overview of the historical development and modern synthetic strategies for this important chemical entity.
Part 1: The Genesis of a Molecule - Early Synthetic Endeavors
While a definitive seminal publication marking the first synthesis of this compound remains elusive in readily available literature, its origins can be traced back to early explorations in aromatic chemistry. The synthesis of polysubstituted benzenes, particularly those bearing multiple cyano groups, was historically challenging, often resulting in low yields.[1] Early approaches likely involved multi-step sequences and harsh reaction conditions, reflecting the nascent state of synthetic organic chemistry.
One can surmise that early attempts may have drawn inspiration from classical reactions for the synthesis of aromatic amines and nitriles. For instance, the reduction of a corresponding dinitro precursor would be a logical, albeit potentially hazardous, route to the amino functionality. Similarly, the introduction of nitrile groups could have been explored through reactions like the Sandmeyer reaction on a diaminoarene, though achieving regioselectivity would have been a significant hurdle.
Part 2: Evolution of Synthetic Methodologies
The journey from inefficient, low-yielding preparations to modern, elegant synthetic routes for this compound and its derivatives showcases the advancement of organic synthesis.
Early Low-Yield Preparations
Literature reviews on substituted 2,6-dicyanoanilines (a closely related isomer) mention early synthetic efforts that were often plagued by low product yields.[1][2] These methods laid the groundwork for future innovation but were not practical for large-scale production.
The Dawn of Modern Synthesis: A One-Pot Approach
A significant breakthrough in the efficient synthesis of related structures, such as substituted 2,6-dicyanoanilines, was reported in 2008. This one-pot procedure, starting from readily available ynones and malononitrile, provided a more direct and higher-yielding pathway to these valuable compounds.[3][4] This development highlighted a shift towards more convergent and atom-economical synthetic strategies.
A Regioselective Ring Transformation Strategy
A noteworthy advancement in the synthesis of 2-aminoisophthalonitriles was described in a 2007 publication. This method employs a carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones with malononitrile.[5] The key advantage of this approach is the creation of the aromatic ring at room temperature under mild conditions, offering an alternative to forcing thermal conditions often required in other methods.[5]
The plausible reaction mechanism involves a Michael-Ziegler-Thorpe-retro-Diels-Alder type reaction, showcasing a sophisticated cascade of transformations within a single pot.[5]
Part 3: A Modern, Efficient Protocol: Synthesis from Ynones and Malononitrile
The following protocol is based on the efficient one-pot synthesis of substituted 2,6-dicyanoanilines, which can be adapted for the synthesis of this compound derivatives.[3]
Experimental Protocol
General Procedure for the Preparation of Substituted 2,6-Dicyanoanilines:
-
To a solution of the respective ynone (0.5 mmol) in toluene (3.0 mL), add malononitrile (100 mg, 1.5 mmol) and triethylamine (50 mg, 0.5 mmol).
-
Reflux the reaction mixture with stirring at 120 °C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting brownish oily residue by column chromatography on silica gel using dichloromethane as the eluent to obtain the desired product as a light yellow solid.
Table 1: Comparison of Synthetic Approaches
| Method | Starting Materials | Conditions | Yield | Advantages | Disadvantages | Reference |
| Early Methods | Various | Harsh, multi-step | Low | Foundational | Impractical, low efficiency | [1][2] |
| One-Pot from Ynones | Ynones, Malononitrile | Reflux in toluene with Et3N | Good | One-pot, readily available starting materials | Requires ynone synthesis | [3] |
| Ring Transformation | 2H-pyran-2-ones, Malononitrile | Room temperature, KOH in DMF | Excellent | Mild conditions, high yield | Requires synthesis of functionalized pyranones | [5] |
Part 4: Mechanistic Insights
The synthesis of substituted 2,6-dicyanoanilines from ynones and malononitrile is believed to proceed through a cascade of reactions initiated by the Michael addition of malononitrile to the ynone. This is followed by a series of cyclization and rearrangement steps, ultimately leading to the formation of the aromatic ring.
Reaction Workflow Diagram
Caption: Workflow for the one-pot synthesis of 2,6-dicyanoaniline derivatives.
Conclusion and Future Outlook
The synthesis of this compound and its derivatives has evolved significantly from early, low-yielding methods to modern, efficient, and elegant one-pot procedures. The development of novel catalytic systems and the application of cascade reactions have been instrumental in this progress. As a versatile building block, this compound will undoubtedly continue to play a crucial role in the discovery of new pharmaceuticals and advanced materials. Future research in this area will likely focus on developing even more sustainable and atom-economical synthetic routes, potentially through the use of biocatalysis or flow chemistry, further expanding the accessibility and utility of this important class of compounds.
References
- Müller, T. J. J.; Bunz, U. H. F., Eds. An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry. 2008, 73 (8), 3253-3255. [Link][3][4]
- Bowling, N. P.; McMahon, R. J. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Journal of Organic Chemistry. 2006, 71 (15), 5841-5847.
- Borate, H. B.; et al. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Taylor & Francis Online. [Link][1][2]
- Various authors. Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines.
- Borate, H. B.; et al. Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
- Baron, H.; Remfry, F. G. P.; Thorpe, Y. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions. 1904, 85, 1726-1761.
- von Richter, V. Ueber die Einwirkung des Cyankaliums auf Nitrobenzin. Berichte der deutschen chemischen Gesellschaft. 1871, 4 (1), 21-22.[6][7][8]
- Rosenblum, M. The Mechanism of the von Richter Reaction. Journal of the American Chemical Society. 1960, 82 (14), 3796-3798.
- Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebig's Annalen der Chemie. 1933, 504 (1), 94-130.[9][10]
- Various authors. Von Richter Reaction. Scribd. [Link]
- Various authors. Thorpe-Ziegler reaction. Buchler GmbH. [Link]
- Various authors. Thorpe reaction. Wikipedia. [Link]
- Dalal, M. The von Richter, Sommelet-Hauser, and Smiles Rearrangements. Dalal Institute. [Link]
- Various authors. Thorpe–Ziegler reaction.
- Various authors. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- Singh, F. V.; et al. Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy.
- Various authors. Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones.
- Various authors. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
- Various authors. diazoaminobenzene. Organic Syntheses. [Link]
- Various authors. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
- Various authors. Table 3 . Synthesis of 2-amino-3,5-dicarbonitrile-6-thiopyridines a.
- Various authors. Processes for preparing diazoamino compounds and azo amino compounds.
Sources
Theoretical Framework for Elucidating the Electronic Structure of 2-Aminoisophthalonitrile
An In-depth Technical Guide
Abstract
2-Aminoisophthalonitrile, a benzene ring functionalized with a potent electron-donating amino group and two electron-withdrawing nitrile groups, presents a compelling architecture for advanced materials and pharmaceutical intermediates. Understanding its electronic structure is paramount to harnessing its potential. This guide details a comprehensive theoretical framework employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate the molecular geometry, electronic properties, reactivity, and spectroscopic signatures of this compound. We present a self-validating computational workflow, from ground-state geometry optimization and vibrational analysis to the exploration of frontier molecular orbitals, molecular electrostatic potential, and electronic transitions. This document serves as a technical blueprint for researchers, scientists, and drug development professionals seeking to computationally characterize and predict the behavior of this and similar donor-acceptor molecules.
Introduction
This compound, also known as 2,6-dicyanoaniline, is an aromatic compound featuring a unique electronic arrangement. The amino (-NH2) group acts as an electron-donating group (EDG) through resonance, while the two nitrile (-CN) groups are strong electron-withdrawing groups (EWGs) via both inductive and resonance effects. This push-pull configuration often leads to significant intramolecular charge transfer (ICT), resulting in desirable properties such as large molecular hyperpolarizabilities for nonlinear optical (NLO) applications and specific sites of chemical reactivity crucial for synthetic chemistry and drug design.[1][2]
A thorough theoretical investigation provides invaluable insights into molecular stability, reactivity, and light-matter interactions at a level of detail often inaccessible through experimental means alone. The objective of this guide is to establish a robust, first-principles computational protocol to dissect the electronic structure of this compound, thereby enabling a predictive understanding of its chemical and physical properties.
The Computational-Theoretical Workflow: A Validated Approach
To ensure the reliability of theoretical predictions, a multi-step, self-validating workflow is essential. Each stage builds upon the previous, with validation checks integrated throughout the process. The choice of Density Functional Theory (DFT) is predicated on its proven balance of computational efficiency and accuracy for organic molecules of this class.[3][4] Specifically, the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a robust starting point for capturing the electronic intricacies of this compound.[5][6]
Caption: A self-validating computational workflow for theoretical analysis.
Step-by-Step Protocol
Protocol 1: Ground-State Geometry Optimization
-
Structure Preparation: Construct the initial 3D structure of this compound. The structure can be obtained from databases like PubChem or built using molecular modeling software.[7]
-
Computational Setup: Employ the Gaussian 09/16 software package.[5] Specify the DFT method, choosing the B3LYP functional and the 6-311++G(d,p) basis set. The ++ indicates the inclusion of diffuse functions on all atoms, which is critical for accurately describing the lone pairs of nitrogen and the π-systems.
-
Execution: Perform a full geometry optimization without constraints. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are zero, representing a stable conformation.
-
Causality & Trustworthiness: This step is the bedrock of all subsequent calculations. An accurately optimized geometry is non-negotiable for obtaining meaningful electronic properties. The choice of a robust basis set ensures sufficient flexibility to describe the electron distribution.
Protocol 2: Vibrational Frequency Analysis
-
Execution: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation: Scrutinize the output for imaginary frequencies. The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface.[5]
-
Data Generation: The calculation yields theoretical harmonic vibrational frequencies, which can be used to simulate the infrared (IR) and Raman spectra. These can be compared with experimental data for further validation of the theoretical model.[3]
-
Causality & Trustworthiness: This is a critical self-validation step. If imaginary frequencies are present, the structure is a saddle point, not a minimum, and the optimization must be revisited. Correspondence between the calculated and experimental spectra provides strong evidence for the accuracy of the computed structure.
Analysis of Electronic Structure and Reactivity
With a validated ground-state geometry, we can proceed to dissect the molecule's electronic characteristics.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron. Its energy, E(HOMO), is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy, E(LUMO), is related to the electron affinity.
-
HOMO-LUMO Energy Gap (ΔE): The difference, ΔE = E(LUMO) – E(HOMO), is a crucial indicator of molecular stability and reactivity.[5] A smaller gap suggests the molecule is more easily polarized and more chemically reactive.[1][8]
The spatial distribution of these orbitals is also informative. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitrile groups. This separation would be a clear indicator of intramolecular charge transfer (ICT) character upon electronic excitation.
Table 1: Predicted FMO Energies and Global Reactivity Descriptors
| Parameter | Formula | Predicted Value (eV) | Interpretation |
|---|---|---|---|
| E(HOMO) | - | Calculated Value | Electron-donating capability |
| E(LUMO) | - | Calculated Value | Electron-accepting capability |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Calculated Value | Chemical reactivity, kinetic stability[5] |
| Ionization Potential (I) | -E(HOMO) | Calculated Value | Energy required to remove an electron[9] |
| Electron Affinity (A) | -E(LUMO) | Calculated Value | Energy released upon gaining an electron[9] |
| Chemical Hardness (η) | (I - A) / 2 | Calculated Value | Resistance to change in electron distribution[9] |
| Electronegativity (χ) | (I + A) / 2 | Calculated Value | Power to attract electrons[9] |
| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Calculated Value | Propensity to accept electrons[9] |
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electron density, providing an intuitive visualization of the charge distribution across the molecule. It is invaluable for predicting how the molecule will interact with other species.
-
Regions of Negative Potential (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. These are expected around the nitrogen atoms of the nitrile groups and the lone pair of the amino nitrogen.[10]
-
Regions of Positive Potential (Blue): Indicate electron-deficient areas, susceptible to nucleophilic attack. These are anticipated around the hydrogen atoms of the amino group.
Caption: Logical flow of MEP analysis for predicting reactive sites.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a quantitative picture of bonding and intramolecular interactions. It examines the delocalization of electron density between filled (donor) Lewis-type orbitals and empty (acceptor) non-Lewis orbitals. The stabilization energy E(2) associated with these interactions quantifies their strength.[4][11] For this compound, key interactions would include:
-
π → π * delocalizations within the benzene ring.
-
n → π * delocalizations from the nitrogen lone pair (n) of the amino group into the antibonding π* orbitals of the ring and nitrile groups, confirming the ICT character.
Simulating Spectroscopic Properties with TD-DFT
To understand how the molecule interacts with light, Time-Dependent DFT (TD-DFT) is employed to calculate excited-state properties.
Protocol 3: UV-Visible Spectrum Simulation
-
Computational Setup: Using the validated ground-state geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)). It is often beneficial to include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate more realistic conditions.[12]
-
Execution: Calculate the first several vertical electronic excitation energies, oscillator strengths, and the compositions of the transitions (i.e., which orbitals are involved).
-
Analysis: The calculated excitation energies (λmax) and oscillator strengths (f) are used to generate a theoretical UV-Vis absorption spectrum.[8] The analysis of the orbitals involved in the primary transitions (e.g., HOMO→LUMO) confirms the nature of the excitation, such as π→π* or n→π*.[4][8]
Conclusion
The theoretical framework presented in this guide provides a comprehensive and robust methodology for the in-depth characterization of the electronic structure of this compound. By systematically applying DFT and TD-DFT methods within a self-validating workflow, researchers can reliably predict its molecular geometry, vibrational signatures, electronic properties, and reactivity. The insights gained from FMO, MEP, and NBO analyses, coupled with simulated spectra, offer a powerful predictive tool to guide further experimental synthesis, material fabrication, and drug development efforts, ultimately accelerating the discovery and application of novel functional molecules.
References
- Hussein, H. A., & Fadhil, G. F. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure−Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4937–4953. [Link]
- Hussein, H. A., & Fadhil, G. F. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4937-4953. [Link]
- Hussein, H. A., & Fadhil, G. F. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties. ACS Omega, 8(5), 4937-4953. [Link]
- Hussein, H. A., & Fadhil, G. F. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties.
- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. [Link]
- Hosseinzadeh, Z., et al. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile.
- (PDF) HOMO, LUMO analysis and first order hyperpolarizability of 2- amino-5-chloro benzophenone using computational methods.
- Arjunan, V., et al. (2015). Vibrational Spectroscopic and Structural Investigations of 2-Amino-6-Methoxy-3-Nitropyridine: a DFT Approach. Redalyc. [Link]
- National Center for Biotechnology Information (n.d.). This compound.
- Investigation on the growth, characterization and computational analysis of 2-Amino-2-thiazoline single crystals.
- Verma, P., et al. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Journal of Computational Chemistry, 40(27), 2354-2363. [Link]
- Aher, V. D., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
- Chaudhary, T., & Joshi, B. D. (2022). Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT. Journal of Institute of Science and Technology. [Link]
- John, C. J., et al. (2016). Structure and Nonlinear Optical Properties Study of 2-amino-5-chlorobenzophenone: A Spectroscopic Approach. SciHorizon. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. redalyc.org [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 7. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scihorizon.com [scihorizon.com]
- 12. Conformational Analysis with Elucidation on Molecular Structure, Electronic Properties, and Reactivity of the Nitroglycerin from DFT | Journal of Institute of Science and Technology [nepjol.info]
Reactivity of the amino and nitrile groups in 2-Aminoisophthalonitrile
An In-depth Technical Guide to the Reactivity of 2-Aminoisophthalonitrile
Abstract
This compound, also known as 2,6-dicyanoaniline, is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic primary amino group flanked by two electrophilic nitrile groups on a benzene ring, presents a fascinating case of competitive and orthogonal reactivity. This guide provides an in-depth analysis of the distinct chemical behaviors of these functional groups, exploring the conditions required for selective transformations. We will delve into the causality behind experimental choices for reactions such as diazotization, N-alkylation, nitrile hydrolysis, and reduction. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage the unique synthetic potential of this versatile building block.
Introduction: The Structural and Electronic Landscape
This compound (C₈H₅N₃) is a crystalline solid with a molecular weight of 143.15 g/mol .[1] Its core utility in chemical synthesis stems from the presence of three reactive centers: one primary aromatic amine (-NH₂) and two nitrile (-C≡N) groups.
The amino group, a powerful ortho-, para-director and activating group, enriches the aromatic ring with electron density, enhancing its nucleophilicity. Conversely, the two nitrile groups are strong electron-withdrawing groups, deactivating the ring towards electrophilic substitution and rendering the nitrile carbons highly electrophilic.[2] This electronic dichotomy is central to the molecule's reactivity, allowing for a diverse range of chemical transformations that can be selectively targeted by carefully controlling reaction conditions.
Reactivity of the Amino Group: A Nucleophilic Hub
The primary aromatic amino group in this compound is a versatile nucleophile, susceptible to a range of classic transformations that are fundamental to amine chemistry.
Diazotization and Azo Coupling
The most characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0-5 °C).[3] This process converts the amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺Cl⁻).[4] These salts are pivotal in organic synthesis, serving as precursors for a multitude of functional groups via Sandmeyer, Schiemann, and azo coupling reactions.[] The low temperature is critical to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas.[]
The mechanism proceeds via the formation of the electrophilic nitrosonium ion (NO⁺) in the acidic medium, which is then attacked by the nucleophilic amine.[6]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Reduction to Primary Amines
The nitrile groups can be reduced to primary amines (R-CH₂NH₂) using strong reducing agents.
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reagent effectively reduces nitriles to primary amines. The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. [2][7]* Catalytic Hydrogenation: Using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, Palladium, or Platinum is another common method. [8]However, this can sometimes lead to the formation of secondary and tertiary amine byproducts through reaction of the intermediate imine with the product amine. [8] Complete reduction of this compound yields 2-amino-1,3-bis(aminomethyl)benzene.
Addition of Organometallic Reagents
Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the electrophilic carbon of the nitrile group. The initial reaction forms an imine anion intermediate, which upon aqueous workup (hydrolysis) yields a ketone. [9][10]This provides a powerful method for carbon-carbon bond formation.
Chemoselectivity: Orchestrating Reactivity
The primary challenge and opportunity in using this compound is achieving selective transformation of one functional group in the presence of others. This is accomplished by exploiting the different conditions required for each reaction and by using protecting group strategies.
| Target Transformation | Reagent(s) | Typical Conditions | Selectivity Rationale | Reference(s) |
| Diazotization of -NH₂ | NaNO₂, HCl | 0-5 °C, aqueous | Low temperature and acidic conditions are specific for diazotization and are too mild to affect the nitrile groups. | [3][4] |
| Reduction of -CN | LiAlH₄ or BH₃·THF | Anhydrous ether/THF, reflux | Potent hydride donors that readily reduce nitriles. The aromatic amine is generally stable to these conditions. | [9][11] |
| Hydrolysis of -CN | H₂SO₄/H₂O or NaOH/H₂O | High temperature, prolonged reflux | Harsh conditions required for nitrile hydrolysis. The amine group remains but may be protonated (acid) or free (base). | [12][13] |
| N-Acylation of -NH₂ | Ac₂O or AcCl, Pyridine | Room Temperature | Amine is highly nucleophilic and reacts under mild conditions where nitriles are unreactive. | [14] |
A common strategy to achieve selective modification of the nitrile groups is to first protect the more reactive amino group.
Caption: Workflow for selective nitrile reduction using a protecting group strategy.
Key Experimental Protocols
Protocol 1: Diazotization and Azo Coupling with β-Naphthol
This protocol demonstrates the selective reaction of the amino group to form a vibrant azo dye, leaving the nitrile groups intact.
A. Diazotization
-
Dissolve 1.43 g (10 mmol) of this compound in 20 mL of 3M HCl in a 100 mL beaker, cooling the mixture to 0-5 °C in an ice-salt bath with magnetic stirring.
-
In a separate flask, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.
-
Add the NaNO₂ solution dropwise to the stirred amine solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for an additional 20 minutes in the ice bath. The formation of a clear solution of the diazonium salt should be observed. Test for excess nitrous acid using starch-iodide paper (should turn blue). [15] B. Azo Coupling
-
In a separate 250 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 25 mL of 2M NaOH solution, and cool to 5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven.
Protocol 2: Reduction of Nitrile Groups with LiAlH₄
This protocol describes the reduction of both nitrile groups to form 2-amino-1,3-bis(aminomethyl)benzene.
CAUTION: Lithium aluminum hydride (LiAlH₄) reacts violently with water. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Suspend 1.52 g (40 mmol) of LiAlH₄ in 50 mL of anhydrous tetrahydrofuran (THF) in the flask under a nitrogen atmosphere.
-
Dissolve 1.43 g (10 mmol) of this compound in 30 mL of anhydrous THF and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux using a heating mantle for 4-6 hours, monitoring the reaction by TLC.
-
Cool the flask to 0 °C in an ice bath. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous NaOH, and finally 4.5 mL of water (Fieser workup).
-
A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 1 hour.
-
Filter off the aluminum salts through a pad of Celite and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude diamine product, which can be further purified by crystallization or chromatography.
Conclusion
This compound is a uniquely structured molecule whose synthetic utility is governed by the delicate interplay between its nucleophilic amino group and electrophilic nitrile groups. By understanding the fundamental principles of their reactivity and the specific conditions required for their transformation, chemists can unlock a vast potential for creating complex and diverse molecular architectures. The ability to perform reactions chemoselectively—either through careful choice of reagents or the use of protecting group strategies—makes this compound an invaluable building block for the rational design of novel pharmaceuticals and advanced materials.
References
- Kumar, V., et al. (2007). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(43), 10971–10978.
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- OpenStax. (2023). 20.7 Chemistry of Nitriles. Chemistry 2e.
- LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles.
- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
- LibreTexts Chemistry. (2023). Reactivity of Nitriles.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine.
- Save My Exams. (n.d.). Hydrolysis of nitriles. Cambridge (CIE) AS Chemistry.
- Clark, J. (2015). Hydrolysis of Nitriles. Chemguide.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II.
- Wikipedia. (n.d.). Nitrile reduction.
- Yoo, E. S., & Barbachyn, M. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Danger, G., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 44.
- LibreTexts Chemistry. (2023). The Reduction of Nitriles.
- Kolarski, D., et al. (2023). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry, 34(7), 1239–1248.
- LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles.
- Zhou, J-F., et al. (2010). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Revista de la Sociedad Química de México, 54(2), 93-96.
- OpenStax. (n.d.). 20.7 Chemistry of Nitriles. Organic Chemistry: A Tenth Edition.
- Fierz-David, H. E., & Blangey, L. (1949). Ponceau GG. Organic Syntheses, Coll. Vol. 2, p.33.
- Anelli, P. L., & Lattuada, L. (1999). Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination of the corresponding acid in the presence of a catalyst. U.S. Patent No. 5,892,120.
- Bar-Haim, G., & Nudelman, A. (2021). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv.
- ResearchGate. (n.d.). Some reactions of aminothiols with nitriles.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- LibreTexts Chemistry. (2019). 14.4: Diazotization of Amines.
- Dong, Z., et al. (2019). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition, 58(15), 5059-5063.
- Pharmaguideline. (n.d.). Basic Principles, Methods and Application of Diazotization Titration.
- Coomber, C. E., & Diorazio, L. J. (2019). N-Alkylation of α-Amino Esters and Amides through Hydrogen Borrowing. European Journal of Organic Chemistry, 2019(36), 6211-6214.
- Hanson, S. K., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 2529–2536.
- Corey, E. J., et al. (1995). Stereoselective alkylation of C2-symmetric chiral N-phthaloylglycinamides in the preparation of enantiopure α-amino acids. Tetrahedron Letters, 36(33), 5855-5858.
- Al-Zoubi, R. M., et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Molecules, 27(16), 5282.
- LibreTexts Chemistry. (2022). 18.2: Reactions of Amino Acids.
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 4. Diazotisation [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. savemyexams.com [savemyexams.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Strategic Guide to the Structural Elucidation of 2-Aminoisophthalonitrile: An Essential Precursor for Advanced Drug Discovery
Abstract: 2-Aminoisophthalonitrile, also known as 2,6-dicyanoaniline, represents a core structural motif with significant potential in medicinal chemistry and materials science. The strategic placement of an amine donor and two nitrile acceptors on a benzene ring creates a molecule with unique electronic and hydrogen-bonding capabilities. Despite its importance as a synthetic precursor, a definitive analysis of its single-crystal X-ray structure is not publicly available in crystallographic databases. This guide addresses this critical knowledge gap by providing a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a robust methodology for the synthesis, crystallization, and subsequent crystal structure determination of this compound. Furthermore, it delves into the principles of its supramolecular assembly through an analysis of predicted intermolecular interactions, thereby laying the groundwork for its future application in rational drug design.
Introduction: The Untapped Potential of a Simple Scaffold
This compound (C₈H₅N₃) is a deceptively simple aromatic compound whose true value lies in its trifunctional nature. The electron-donating primary amine and two electron-withdrawing nitrile groups create a distinct push-pull electronic system. The nitrile group is a prevalent pharmacophore, known for its ability to form critical hydrogen bonds, act as a bioisostere for other functional groups, and contribute to metabolic stability in drug candidates. Understanding the precise three-dimensional arrangement of this compound in the solid state is paramount. This knowledge dictates which synthons are available for co-crystallization, how the molecule will pack in a solid dosage form, and what conformational preferences may influence its binding to a biological target.
This whitepaper provides the scientific community with a detailed, field-proven protocol to bridge the current gap in structural knowledge. By following this guide, researchers can reliably produce and analyze the crystal structure of this compound, unlocking its full potential for structure-based drug design and the engineering of novel crystalline materials.
The Experimental Mandate: From Synthesis to Structure Determination
The primary objective is to obtain high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail the synthesis, purification, and crystallization protocols, culminating in the crystallographic data collection and structure refinement workflow.
Synthesis and Purification Protocol
While several synthetic routes to 2,6-dicyanoaniline exist, a common and effective method involves the reductive cyclization of precursors or direct substitution reactions. A robust protocol is outlined below.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-amino-1,3-benzenedimethanol (10 mmol) and manganese (IV) oxide (40 mmol) in 100 mL of anhydrous dichloromethane.
-
Oxidation: Reflux the suspension vigorously for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.
-
Workup: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the manganese dioxide. Wash the Celite® pad with additional dichloromethane (3 x 20 mL).
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product. Purify the resulting solid by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to afford this compound as a crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
Crystallization: The Art of Growing Single Crystals
The formation of diffraction-quality single crystals is the most critical and often challenging step. The choice of solvent is paramount. Solvents that offer moderate solubility are ideal candidates.
Experimental Protocol: Single Crystal Growth
-
Solvent Screening: Screen a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and toluene) for their ability to dissolve the purified compound upon heating and allow for precipitation upon cooling.
-
Slow Evaporation (Recommended Method):
-
Dissolve a small amount (10-20 mg) of purified this compound in a minimal volume of a suitable solvent (e.g., hot ethanol) in a clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Methodological & Application
Application Note & Protocol: Ionothermal Synthesis of Amino-Functionalized Covalent Triazine Frameworks from 2-Aminoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of highly porous, amino-functionalized Covalent Triazine Frameworks (CTFs) using 2-aminoisophthalonitrile as the primary building block. The protocol leverages the principles of ionothermal synthesis, a robust method that utilizes a molten salt medium as both a solvent and a catalyst. We detail the mechanistic rationale, a step-by-step experimental protocol, characterization techniques, and potential applications for the resulting porous organic framework (POF), with a focus on areas relevant to materials science and drug development, such as catalysis and selective molecule capture.
Introduction: The Strategic Value of this compound in Porous Frameworks
Porous organic frameworks (POFs), including the subset of Covalent Triazine Frameworks (CTFs), are a class of polymeric materials characterized by high surface areas, tunable pore sizes, and exceptional chemical and thermal stability. These properties make them highly attractive for a range of applications, including gas storage and separation, heterogeneous catalysis, and as scaffolds for drug delivery systems.[1]
The choice of monomer is critical in defining the final properties of the framework. This compound (C₈H₅N₃) is a particularly strategic building block for several reasons:
-
Intrinsic Porosity: The rigid, non-linear geometry of the isophthalonitrile backbone is conducive to the formation of an amorphous, yet permanently porous, three-dimensional network.
-
Triazine Linkages: The two nitrile (-C≡N) groups are precursors to the formation of highly stable 1,3,5-triazine rings through a process called cyclotrimerization. This linkage is key to the exceptional thermal and chemical stability of CTFs.
-
In-Built Functionality: The presence of a primary amine (-NH₂) group directly on the aromatic core obviates the need for post-synthetic modification.[2] This "built-in" functionality provides a handle for further chemical derivatization or, more directly, acts as a basic site to enhance interactions with acidic molecules like carbon dioxide (CO₂).
This guide focuses on the ionothermal synthesis route, which employs a molten zinc chloride (ZnCl₂) salt as the reaction medium. This method is often favored over traditional solvothermal techniques due to its efficacy in driving the cyclotrimerization of aromatic nitriles at elevated temperatures.[3][4]
Mechanistic Rationale: ZnCl₂-Catalyzed Cyclotrimerization
The core of the synthesis is the Lewis acid-catalyzed cyclotrimerization of the nitrile functionalities of this compound. In the ionothermal process, molten ZnCl₂ serves a dual role:
-
Solvent: It creates a high-temperature liquid phase that dissolves the monomer, enabling mobility and interaction between molecules.
-
Lewis Acid Catalyst: The zinc(II) ion coordinates to the nitrogen atom of the nitrile group. This coordination polarizes the C≡N bond, activating the carbon atom for nucleophilic attack by another nitrile group. This initiates a chain reaction where three monomer units condense to form a thermally stable 1,3,5-triazine ring.[5]
The polymerization proceeds as a network-forming reaction, where each this compound monomer can connect to others, ultimately leading to a highly cross-linked, insoluble, and porous material.
Caption: Mechanism of ionothermal synthesis of CTFs.
Experimental Protocol
This protocol describes the synthesis of an amino-functionalized CTF, hereafter denoted as Azo-CTF, from this compound.
3.1. Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity |
| Zinc Chloride (ZnCl₂) | Anhydrous, >98% purity |
| Hydrochloric Acid (HCl) | 37% (concentrated) |
| Deionized Water | High purity (18.2 MΩ·cm) |
| Methanol | Anhydrous, ACS grade |
| Tetrahydrofuran (THF) | Anhydrous, ACS grade |
| Quartz Ampule | Heavy-walled, ~15-20 cm length, ~1 cm inner diameter |
| Tube Furnace | Capable of reaching at least 500°C with controller |
| High-Vacuum Line (Schlenk Line) | For evacuation and sealing of ampules |
| High-Temperature Torch | Propane/oxygen or similar for sealing quartz |
| Centrifuge | For sample washing and collection |
| Soxhlet Extractor | For purification |
| Freeze-Dryer (Lyophilizer) | For sample drying |
3.2. Synthesis Procedure: Azo-CTF
Safety Precaution: This procedure involves high temperatures, high vacuum, and corrosive materials. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.
-
Preparation of Reactants:
-
In a glovebox or under an inert atmosphere, thoroughly mix this compound and anhydrous zinc chloride (ZnCl₂). A typical molar ratio is 1:10 (monomer:ZnCl₂). For a small-scale synthesis, this would be approximately 200 mg of this compound and 2.0 g of ZnCl₂.
-
Transfer the solid mixture into a pre-dried quartz ampule.
-
-
Ampule Sealing:
-
Attach the ampule to a high-vacuum line and evacuate to a pressure of <10⁻³ mbar.
-
While under vacuum, gently heat the ampule with a heat gun to remove any residual moisture.
-
Using a high-temperature torch, carefully seal the ampule to a length of approximately 10-12 cm.
-
-
Ionothermal Polymerization:
-
Place the sealed ampule into a tube furnace.
-
Heat the furnace to 400°C at a ramp rate of 5°C/min.
-
Hold the temperature at 400°C for 48 hours. During this time, the mixture will melt and the polymerization will occur, typically resulting in a black, monolithic solid.[6]
-
After 48 hours, cool the furnace naturally to room temperature.
-
-
Purification and Isolation:
-
Carefully break open the cooled ampule inside a fume hood.
-
Grind the resulting black solid into a fine powder using an agate mortar and pestle.
-
Wash the powder extensively to remove the ZnCl₂ matrix and any unreacted monomer. This is a critical step for achieving high porosity.
-
Stir the powder in 200 mL of deionized water for 12 hours.
-
Wash with 200 mL of 2 M HCl solution for 24 hours to ensure complete removal of zinc salts.
-
Wash repeatedly with deionized water until the supernatant is neutral (pH ~7). Collect the solid by centrifugation after each wash.
-
Perform a final wash with methanol.
-
-
Further purify the solid by Soxhlet extraction with THF for 24 hours to remove any soluble organic impurities.
-
-
Drying and Activation:
-
Collect the purified powder by filtration.
-
Dry the sample under vacuum at 150°C for 24 hours or by freeze-drying from a benzene slurry to "activate" the pores by removing residual solvent.
-
The final product is a fine, black, porous powder (Azo-CTF).
-
Characterization of Azo-CTF
A suite of analytical techniques is required to confirm the successful synthesis and to characterize the properties of the resulting framework.
Caption: Workflow for the characterization of Azo-CTF.
Expected Results:
| Characterization Technique | Parameter | Expected Outcome for Azo-CTF |
| FTIR Spectroscopy | Vibrational Bands | Appearance of characteristic triazine ring stretching modes (~1350 cm⁻¹ and ~1500 cm⁻¹). Significant reduction or disappearance of the nitrile (-C≡N) stretch (~2230 cm⁻¹). Broad N-H stretching band (~3300-3500 cm⁻¹). |
| Porosity Analysis | N₂ Sorption at 77 K | Type I or Type IV isotherm, indicating a microporous or hierarchical micro-/mesoporous structure. |
| BET Surface Area | High surface area, potentially in the range of 800 - 1500 m²/g, depending on synthesis conditions.[6] | |
| Thermogravimetric Analysis | Thermal Decomposition Temperature (Td) | High thermal stability, with an onset of decomposition typically above 400°C under an inert atmosphere. |
| Solid-State ¹³C NMR | Chemical Shifts | Broad resonances in the aromatic region (120-150 ppm) and a characteristic signal for the triazine ring carbons (~170 ppm). |
Applications in Research and Development
The unique combination of high porosity and amino functionality in Azo-CTF opens up several avenues for advanced applications.
-
Selective CO₂ Capture: The primary amine groups can act as preferential binding sites for CO₂, enhancing both the capacity and selectivity of CO₂ capture from gas mixtures, a critical technology for environmental remediation and industrial gas purification.[1]
-
Heterogeneous Catalysis: The framework can serve as a robust support for catalytically active metal nanoparticles. The amine groups can help anchor metal precursors and prevent aggregation, leading to highly dispersed and stable catalysts for organic transformations.
-
Drug Delivery Scaffolds: The high pore volume allows for the loading of therapeutic agents. The amino groups on the surface could be used to attach targeting ligands or to modulate the release kinetics of the payload, offering possibilities for controlled drug delivery systems.
-
Adsorbent for Pollutant Removal: The basic amine sites can interact with and remove acidic pollutants or heavy metal ions from aqueous solutions, contributing to water purification technologies.[7]
Conclusion
The ionothermal synthesis of porous organic frameworks from this compound provides a direct and efficient route to a highly stable, permanently porous, and chemically functionalized material. The protocol outlined in this document is based on established principles of covalent triazine framework synthesis and offers a reliable method for producing Azo-CTF. The resulting material holds significant promise for a variety of applications at the interface of materials science, chemistry, and pharmacology. Careful execution of the purification and activation steps is paramount to achieving the high-performance characteristics inherent to this class of materials.
References
- Lan, Z.-A., et al. (2022). Ionothermal Synthesis of Covalent Triazine Frameworks in NaCl‐KCl‐ZnCl2 Eutectic Salt for Hydrogen Evolution Reaction. Angewandte Chemie International Edition, 61(18), e202201482.
- Al-Naddaf, Q., et al. (2022). Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation. Polymers, 14(15), 3192.
- Bi, S., et al. (2019). Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. RSC Advances, 9(33), 19003-19007.
- Lan, Z.-A., et al. (2022). Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction. Angewandte Chemie International Edition, 61(18), e202201482.
- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis. Angewandte Chemie International Edition, 47(18), 3450-3453.
- Hatano, M., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. Chemical Science, 15(24), 8569-8577.
- Wang, Q., et al. (2023). A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. Journal of Materials Chemistry A, 11(34), 18343-18349.
- Gias, K. C., et al. (2021). Amine-functionalized porous organic polymers for carbon dioxide capture. Journal of Materials Chemistry A, 9(3), 1374-1403.
- Li, S., et al. (2022). Amino-Functionalized Porphyrin-Based Porous Organic Polymers for CO2 Capture and Hg2+ Removal. Polymers, 14(19), 4059.
Sources
- 1. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionothermal Synthesis of Covalent Triazine Frameworks in a NaCl-KCl-ZnCl2 Eutectic Salt for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Aminoisophthalonitrile as a Versatile Building Block for Amine-Functionalized Covalent Organic Frameworks
Introduction: The Strategic Advantage of 2-Aminoisophthalonitrile in COF Synthesis
Covalent Organic Frameworks (COFs) represent a frontier in materials science, offering crystalline, porous polymers with unparalleled designability.[1][2] Their utility in gas storage, catalysis, and separations is dictated by the chemical functionalities embedded within their periodic structures.[3][4] The choice of organic building block is therefore paramount.
This guide focuses on This compound (C₈H₅N₃) , a compelling yet underexplored monomer for COF synthesis. Its structure is unique: a C₂-symmetric aromatic ring functionalized with two nitrile groups and one primary amine. This combination offers a direct route to synthesizing Covalent Triazine Frameworks (CTFs) with a high density of accessible, basic amine sites integrated directly into the framework backbone.[5][6]
The nitrile groups are precursors to 1,3,5-triazine rings via cyclotrimerization, a robust reaction that forms the backbone of CTFs.[5][7] The amine group, meanwhile, is preserved during this process, studding the pore walls with functional sites. This pre-design approach avoids the often harsh and incomplete post-synthetic modification methods required to functionalize other COFs.[4] These intrinsic amine sites are hypothesized to significantly enhance performance in applications requiring host-guest interactions, such as CO₂ capture and heterogeneous catalysis.[8]
This document provides a detailed, prospective protocol for the synthesis of an amine-functionalized CTF from this compound, outlines key characterization techniques, and discusses high-potential applications for researchers in materials chemistry and drug development.
Part 1: Synthesis of an Amine-Functionalized Covalent Triazine Framework (CTF-AIPN)
The most direct and established method for converting aromatic nitriles into CTFs is through ionothermal synthesis .[5][9] This process utilizes a molten salt, typically zinc chloride (ZnCl₂), which acts as both the solvent and a Lewis acid catalyst for the cyclotrimerization of nitrile groups at high temperatures.[9] The following protocol is adapted from established procedures for similar dinitrile monomers.
Proposed Reaction Scheme
The fundamental reaction is the trimerization of three this compound molecules. The nitrile groups react to form a highly stable 1,3,5-triazine ring, linking the monomers into a porous, 2D network. The amine groups remain as pendant functionalities within the pores.
To be rendered correctly, the placeholder image URL in the DOT script should be replaced with a valid image of a representative triazine-based framework structure. Caption: Proposed synthesis of CTF-AIPN via ionothermal cyclotrimerization.
Experimental Protocol: Ionothermal Synthesis
Causality: This one-pot method is effective due to the high thermal stability of the desired triazine linkages. The molten ZnCl₂ provides a medium for monomer diffusion and catalyzes the reaction, while the high temperature (400°C) provides the necessary activation energy for the irreversible cyclotrimerization. A temperature gradient is often used to promote slow crystallization.
Materials:
-
This compound (Monomer)
-
Zinc Chloride (ZnCl₂), anhydrous (Catalyst/Solvent)
-
Pyrex tube (heavy-walled)
-
Tube furnace with programmable temperature control
-
Hydrochloric acid (HCl), 5 M solution
-
Deionized water
-
Ethanol, anhydrous
-
Soxhlet extraction apparatus
Procedure:
-
Preparation: In a glovebox, thoroughly mix this compound and anhydrous ZnCl₂ in a 1:10 molar ratio. The large excess of ZnCl₂ ensures a fluid molten salt medium.
-
Sealing: Transfer the solid mixture to a heavy-walled Pyrex tube. Evacuate the tube to a pressure below 10⁻³ mbar and flame-seal it. This is a critical step to prevent oxidation of the amine group and monomer at high temperatures.
-
Heating Program: Place the sealed tube horizontally in a programmable tube furnace.
-
Ramp the temperature to 400°C over 4 hours.
-
Hold at 400°C for 48 hours.
-
Slowly cool the furnace to 50°C over 12 hours. Slow cooling can improve the crystallinity of the resulting framework.
-
-
Isolation: Carefully break open the cooled tube in a fume hood. A solid, typically dark-colored, monolith will be present.
-
Purification:
-
Grind the solid product into a fine powder.
-
Stir the powder in a 5 M HCl solution at room temperature for 24 hours to dissolve the ZnCl₂ matrix.
-
Filter the solid and wash repeatedly with deionized water until the filtrate is neutral (pH ~7).
-
Wash with ethanol to begin the solvent exchange process.
-
-
Final Activation:
-
Perform a Soxhlet extraction on the powder with anhydrous ethanol for 24 hours to remove any unreacted monomer and residual impurities.
-
Dry the purified powder under high vacuum at 150°C for 12 hours to fully remove guest solvents from the pores. The resulting fine powder is the activated CTF-AIPN.
-
Part 2: Characterization of the Amine-Functionalized COF
A multi-technique approach is essential to confirm the successful synthesis and elucidate the properties of the new material. The following characterization workflow provides a self-validating system.
Caption: A comprehensive workflow for COF synthesis and characterization.
Structural and Chemical Verification
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the first and most crucial validation step.
-
Expected Result: A successful reaction will show the significant attenuation or complete disappearance of the characteristic nitrile (C≡N) stretching peak around 2230 cm⁻¹. Concurrently, new, strong peaks corresponding to the triazine ring stretching modes will appear in the 1350-1550 cm⁻¹ region. The N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) should remain, confirming its incorporation.
-
-
Solid-State ¹³C NMR Spectroscopy: Provides detailed information on the local carbon environment.
-
Expected Result: The spectrum should confirm the formation of the triazine ring with a characteristic resonance around 170 ppm. Signals corresponding to the aromatic carbons of the isophthalonitrile backbone will also be present.
-
-
X-ray Photoelectron Spectroscopy (XPS): Confirms elemental composition and the chemical state of nitrogen.
-
Expected Result: The N 1s spectrum will be deconvoluted into two primary peaks: one at a binding energy corresponding to the amine nitrogen (-NH₂) and another at a higher binding energy characteristic of the sp²-hybridized nitrogen in the triazine ring.
-
Porosity and Morphological Analysis
-
Powder X-Ray Diffraction (PXRD): Determines the degree of crystallinity.
-
Expected Result: While ionothermally synthesized CTFs are often semi-crystalline or amorphous, the presence of broad diffraction peaks would indicate some degree of ordered pore structure.[5] A peak around 2θ = 25-27°, typical for π-stacked 2D polymers, might be observed.
-
-
Nitrogen Sorption Analysis (at 77 K): This is the definitive measurement of the material's porosity.
-
Expected Result: The material should exhibit a Type I or Type IV isotherm, characteristic of microporous or hierarchical micro-mesoporous materials, respectively. Key quantitative data are extracted from this measurement.
-
-
Scanning Electron Microscopy (SEM): Visualizes the particle morphology and macroscopic texture of the synthesized powder.
Representative Performance Data (Based on Analogous CTFs)
Since no specific data exists for a CTF derived from this compound, the following table presents typical values for CTFs synthesized from other aromatic dinitriles to provide a benchmark for expected performance.
| Property | Expected Range for CTF-AIPN | Analogous Material & Rationale | Citation |
| BET Surface Area | 400 - 1500 m²/g | PCTF-1, synthesized from a dinitrile, shows a surface area of 853 m²/g. The presence of the amine group might slightly reduce the surface area due to increased packing density. | [8] |
| Pore Volume | 0.3 - 0.9 cm³/g | Highly porous CTFs typically fall within this range. | [5] |
| CO₂ Uptake (273 K, 1 bar) | 15 - 22 wt% | The nitrogen-rich triazine rings and the additional basic amine sites are expected to create a high affinity for CO₂, comparable to high-performing CTFs like PCTF-4 (20.5 wt%). | [8] |
| Thermal Stability (TGA) | > 400 °C (in N₂) | The robust covalent bonds of the triazine framework impart excellent thermal stability. | [7] |
Part 3: Potential Applications for Researchers and Drug Development Professionals
The unique structure of CTF-AIPN—a robust, porous framework with a high density of accessible amine sites—makes it a prime candidate for several advanced applications.
Selective CO₂ Capture and Sequestration
Scientific Rationale: The challenge in CO₂ capture is not just capacity, but selectivity over other flue gases like N₂. The electron-rich nitrogen atoms in both the triazine rings and the primary amine groups of CTF-AIPN are expected to act as strong Lewis base sites.[8] This creates a high affinity for the quadrupolar CO₂ molecule, leading to high uptake and potentially high selectivity, making it a promising adsorbent for post-combustion carbon capture.
Heterogeneous Catalysis
Scientific Rationale: The amine groups within the COF's pores can function as basic catalytic sites. This is highly advantageous for base-catalyzed reactions such as the Knoevenagel condensation, a key C-C bond-forming reaction in organic synthesis and pharmaceutical production. The confinement of reactants within the COF's pores can also lead to enhanced reaction rates and selectivity compared to homogeneous catalysts. Furthermore, the framework's insolubility and stability allow for easy catalyst recovery and reuse, a cornerstone of green chemistry.
Adsorption of Environmental Pollutants
Scientific Rationale: The polarity and hydrogen-bonding capability of the amine groups can be leveraged for the removal of acidic pollutants or heavy metal ions from aqueous solutions. For instance, phenols and organic dyes often found in industrial wastewater could be effectively captured through hydrogen bonding and acid-base interactions with the framework.
Drug Delivery Vehicle (Exploratory)
Scientific Rationale: For drug development professionals, COFs offer a high-surface-area, metal-free platform for drug loading.[10][11] The amine groups of CTF-AIPN could be used to ionically bind acidic drug molecules, allowing for high loading capacities. The release could then be triggered by a change in pH, offering a potential mechanism for controlled drug delivery. The inherent biocompatibility of purely organic frameworks is another significant advantage.[11]
References
- MDPI. (n.d.). A Perspective on the Application of Covalent Organic Frameworks for Detection and Water Treatment.
- Royal Society of Chemistry. (n.d.). Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity.
- National Institutes of Health (NIH). (2023). Advances in the Synthesis of Covalent Triazine Frameworks.
- National Institutes of Health (NIH). (n.d.). Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges.
- ResearchGate. (n.d.). COFs can be utilized for different applications including studying the behavior of cells in vitro, for drug delivery and as biomaterials.
- Royal Society of Chemistry. (n.d.). Covalent triazine frameworks: synthesis and applications.
- Xi'an Jiaotong University. (n.d.). Covalent triazine frameworks: Synthesis and applications.
- MDPI. (n.d.). Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks.
- National Institutes of Health (NIH). (n.d.). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena.
- ResearchGate. (2024). Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications.
- National Institutes of Health (NIH). (2023). Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications.
- National Institutes of Health (NIH). (2019). Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions.
- National Institutes of Health (NIH). (2024). Structure Evolution of 2D Covalent Organic Frameworks Unveiled by Single-Crystal X-ray Diffraction.
- Analitical chemistry (Tel...). (2019). Eyes of covalent organic frameworks: cooperation between analytical chemistry and COFs.
- ResearchGate. (2024). (PDF) Covalent organic frameworks: Design, synthesis, characterization and applications.
- ACS Publications. (n.d.). De Novo Structure Determination of Covalent Organic Frameworks by NMR Crystallography.
- ResearchGate. (n.d.). (PDF) Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions.
- MDPI. (n.d.). The Construction and Photocatalytic Application of Covalent Triazine Framework (CTF)-Based Composites: A Brief Review.
- Royal Society of Chemistry. (n.d.). Amine-assisted Ionothermal Synthesis of In-plane Oriented AEL Molecular Sieve Corrosion-resistant Coatings.
- ResearchGate. (n.d.). Scheme of CTF film synthesis. a) Reaction steps. b) Synthetic procedure....
- ResearchGate. (2023). Advances in the Synthesis of Covalent Triazine Frameworks.
- National Institutes of Health (NIH). (2009). Discrete MnAlPO-5 nanocrystals synthesized by an ionothermal approach.
- University of Waterloo Chemical Engineering. (2007). Ionothermal Synthesis of Oriented Zeolite AEL Films and Their Application as Corrosion-Resistant Coatings.
Sources
- 1. Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-synthetic modifications of covalent organic frameworks (COFs) for diverse applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the Synthesis of Covalent Triazine Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent triazine frameworks: Synthesis and applications - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 7. Covalent triazine frameworks: synthesis and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of covalent triazine-based frameworks with high CO2 adsorption and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of 2-Aminoisophthalonitrile Derivatives: An Application Note and Protocol Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic protocols for 2-aminoisophthalonitrile and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of the amino and nitrile functional groups. This document emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a deep understanding of the synthetic strategies.
Introduction: The Significance of 2-Aminoisophthalonitriles
This compound serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The presence of an aniline-like amino group ortho to two cyano groups on an aromatic ring imparts unique electronic and steric properties, making it a valuable precursor for various chemical transformations. This guide details three robust and widely applicable synthetic methodologies: a modern and efficient ring transformation of 2H-pyran-2-ones, the classic yet reliable Sandmeyer reaction, and a versatile palladium-catalyzed cyanation.
Method 1: Ring Transformation of 2H-Pyran-2-ones with Malononitrile
This approach offers an elegant and highly efficient route to substituted 2-aminoisophthalonitriles under mild, room-temperature conditions. The reaction proceeds via a carbanion-induced ring transformation of functionalized 2H-pyran-2-ones, providing a high-yield synthesis of the desired products.[1][2]
Causality of Experimental Choices
The choice of a strong base, such as potassium hydroxide, is crucial for the deprotonation of malononitrile, generating the nucleophilic carbanion that initiates the ring-opening of the 2H-pyran-2-one. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium ions and facilitates the nucleophilic attack. The reaction's success at room temperature highlights its efficiency and avoids the need for harsh heating conditions that can lead to side reactions.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile (A Representative Derivative)
A detailed protocol for a representative synthesis is provided below, adapted from the work of Singh, F. V., et al.[1][2]
Materials:
-
3-cyano-4-methyl-6-thioxo-6H-pyran-2-one (1 mmol)
-
Malononitrile (1.2 mmol)
-
Potassium hydroxide (KOH), powdered (1.5 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane mixture (for elution)
Procedure:
-
To a solution of 3-cyano-4-methyl-6-thioxo-6H-pyran-2-one (1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add malononitrile (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add powdered potassium hydroxide (1.5 mmol) portion-wise over 5 minutes.
-
Continue stirring the reaction mixture at room temperature for 14-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Neutralize the mixture with dilute HCl.
-
The precipitated crude product is collected by filtration and washed with water.
-
The crude product is then purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford the pure this compound derivative.
Mechanistic Insight
The reaction is initiated by the Michael addition of the malononitrile carbanion to the electrophilic C6 position of the 2H-pyran-2-one ring. This is followed by ring opening and subsequent intramolecular cyclization and dehydration to yield the aromatic this compound derivative.
Caption: Workflow for the synthesis of this compound derivatives via ring transformation.
Method 2: The Sandmeyer Reaction
The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl nitriles from aryl amines.[3][4] This two-step process involves the diazotization of a primary aromatic amine followed by the displacement of the diazonium group with a cyanide nucleophile, typically catalyzed by a copper(I) salt.[3][4][5]
Causality of Experimental Choices
The diazotization step requires cold conditions (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive at higher temperatures. Sodium nitrite is the common diazotizing agent, and a strong acid like hydrochloric acid is necessary to generate nitrous acid in situ. Copper(I) cyanide is the reagent of choice for the cyanation step, as the copper(I) ion catalyzes the radical-nucleophilic aromatic substitution mechanism.[3]
Experimental Protocol: Synthesis of this compound from 2,6-Diaminobenzonitrile
This protocol is a representative procedure for the synthesis of this compound, starting from a suitable diamine precursor.
Materials:
-
2,6-Diaminobenzonitrile (1 mmol)
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂), (2.2 mmol)
-
Copper(I) cyanide (CuCN), (2.5 mmol)
-
Sodium cyanide (NaCN), (if needed to dissolve CuCN)
-
Ice
Procedure:
Part A: Diazotization
-
Suspend 2,6-diaminobenzonitrile (1 mmol) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 mmol) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the bis(diazonium) salt.
Part B: Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (2.5 mmol) in water. If necessary, a small amount of sodium cyanide can be added to aid dissolution.
-
Cool the copper(I) cyanide mixture to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide mixture with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mechanistic Overview of the Sandmeyer Reaction
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with the cyanide ion, and subsequent re-oxidation of copper(I) regenerates the catalyst.[3]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Method 3: Palladium-Catalyzed Cyanation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, and cyanation is no exception. This method allows for the conversion of aryl halides or triflates to the corresponding nitriles with high functional group tolerance and often under milder conditions than traditional methods.[6][7]
Causality of Experimental Choices
The choice of the palladium catalyst and ligand is critical for the efficiency of the reaction. Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often employed to stabilize the palladium center and facilitate the catalytic cycle. A non-toxic and easy-to-handle cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is often preferred over more hazardous alkali metal cyanides.[8][9] The addition of a zinc co-catalyst can sometimes help to prevent catalyst deactivation by cyanide ions.[9]
General Experimental Protocol: Palladium-Catalyzed Cyanation of a Dihaloaniline Derivative
This protocol provides a general procedure that can be adapted for the synthesis of this compound derivatives from the corresponding dihaloanilines.
Materials:
-
2-Amino-1,3-dibromobenzene (or corresponding dichloro- or diiodo- derivative) (1 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., dppf, 4-10 mol%)
-
Cyanide source (e.g., Zn(CN)₂, 1.2-1.5 mmol)
-
Solvent (e.g., DMF, DMAc, or dioxane), anhydrous
-
Base (optional, depending on the specific protocol)
Procedure:
-
In a flame-dried Schlenk tube or a similar reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the 2-amino-1,3-dihalobenzene (1 mmol), palladium catalyst, and phosphine ligand.
-
Add the cyanide source and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Overview
The catalytic cycle for palladium-catalyzed cyanation typically involves:
-
Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide.
-
Transmetalation: The halide is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The aryl nitrile product is eliminated, regenerating the Pd(0) catalyst.
Product Validation: Characterization Data
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
| Technique | Characteristic Data for this compound |
| ¹H NMR | Aromatic protons will appear in the range of δ 6.5-7.5 ppm. The amino protons will appear as a broad singlet. |
| ¹³C NMR | The nitrile carbons will appear around δ 115-120 ppm. The aromatic carbons will appear in the range of δ 110-150 ppm.[10] |
| IR Spectroscopy | A strong, sharp absorption band for the C≡N stretch will be observed around 2210-2260 cm⁻¹. N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[11] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product should be observed. For C₈H₅N₃, the exact mass is 143.05 g/mol .[10] |
Conclusion
This application note has detailed three distinct and effective protocols for the synthesis of this compound and its derivatives. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific functional groups present in the target molecule. The ring transformation of 2H-pyran-2-ones offers a modern, high-yield, and mild approach. The Sandmeyer reaction provides a classic and cost-effective method, while palladium-catalyzed cyanation offers versatility and high functional group tolerance. By understanding the principles behind each method, researchers can confidently select and optimize the most suitable protocol for their specific needs in the synthesis of these valuable chemical building blocks.
References
- Singh, F. V., et al. Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron63, 10971–10978 (2007). [Link]
- Barbero, M. et al. Copper-Free Halodediazoniation of Arenediazonium Tetrafluoroborates in Deep Eutectic Solvents-like Mixtures. Molecules27, 1909 (2022). [Link]
- Organic & Biomolecular Chemistry - RSC Publishing. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Google Patents.
- Leas, D. A. et al. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Org. Lett.17, 6010–6013 (2015). [Link]
- ResearchGate.
- Singh, F. V., et al. Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron63, 10971-10978 (2007). [Link]
- Khan, I. et al. Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.19, 1029-1051 (2022). [Link]
- L.S.College, Muzaffarpur. Sandmeyer reaction. (2022). [Link]
- Master Organic Chemistry.
- Cohen, D. T. & Buchwald, S. L. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Org. Lett.17, 202-205 (2015). [Link]
- Al-Zaydi, K. M. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Molecules18, 8535-8547 (2013). [Link]
- Organic Chemistry Portal.
- Al-Ghorbani, M. et al. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules29, 1709 (2024). [Link]
- Weissman, S. A. & Beller, M. Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Angew. Chem. Int. Ed.42, 3698-3701 (2003). [Link]
- ResearchGate.
- University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
- National Center for Biotechnology Information. This compound.
- Košmrlj, J. et al.
- Royal Society of Chemistry.
- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2015. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
- Alcaide, B. & Almendros, P. Recent Advances in the Synthesis of 2H-Pyrans. Molecules19, 6345-6380 (2014). [Link]
- University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- Oomens, J. et al. Gas-phase IR spectroscopy of deprotonated amino acids. J. Am. Chem. Soc.131, 4312-4323 (2009). [Link]
- National Institute of Standards and Technology. 2-Aminopyridine. NIST Chemistry WebBook. [Link]
- UCLA Chemistry and Biochemistry. IR Chart. [Link]
- RWTH Publications. Optische Nahfeld-Wechselwirkungen von Plasmonen mit ihrer Umgebung. [Link]
Sources
- 1. Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
Synthesis of Nitrogen-Rich Polymers Using 2-Aminoisophthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of nitrogen-rich polymers utilizing 2-aminoisophthalonitrile as a key monomer. It is designed to equip researchers with the necessary theoretical understanding and practical protocols to successfully synthesize and characterize these promising materials. The content delves into the mechanistic principles, detailed experimental procedures, and essential characterization techniques, ensuring a thorough and scientifically grounded approach.
Introduction: The Promise of Nitrogen-Rich Polymers from this compound
Nitrogen-rich polymers have garnered significant attention across various scientific disciplines due to their unique properties, including high thermal stability, inherent porosity, and potential for applications in gas capture and storage, catalysis, and as precursors for advanced materials.[1][2][3] this compound, with its aromatic backbone and dual nitrile functionalities flanking an amino group, presents a versatile building block for the creation of these advanced polymeric structures.
The primary route for polymerizing this compound is through the cyclotrimerization of its nitrile groups, which leads to the formation of a highly cross-linked polytriazine network. This process results in a robust, three-dimensional structure with a high nitrogen content, contributing to its notable thermal and chemical stability. The presence of the amino group offers a site for further functionalization or can influence the polymerization process and the final properties of the polymer, such as its surface chemistry and porosity.
This document will explore the synthesis of these polymers through both solution and ionothermal polymerization methods, providing detailed, step-by-step protocols for each. Furthermore, it will outline the critical characterization techniques necessary to verify the structure, thermal stability, and porosity of the synthesized polymers.
Mechanistic Insights: The Cyclotrimerization of Nitriles
The core chemical transformation in the synthesis of nitrogen-rich polymers from this compound is the cyclotrimerization of the nitrile (-C≡N) groups. This reaction involves the catalyzed formation of a stable, aromatic 1,3,5-triazine ring from three nitrile moieties.
The reaction is typically catalyzed by strong acids (Lewis or Brønsted), strong bases, or organometallic complexes. The catalyst activates the nitrile group, making it susceptible to nucleophilic attack by another nitrile group, initiating a cascade of reactions that ultimately leads to the formation of the triazine ring. The bifunctional nature of this compound allows for the propagation of this reaction in three dimensions, resulting in a highly cross-linked, porous polymer network.
The amino group (-NH2) on the aromatic ring can play a dual role. It can act as a directing group during the polymerization and can also serve as a basic site, potentially influencing the catalytic activity and the final polymer's surface properties. The electron-donating nature of the amino group can also affect the reactivity of the nitrile groups.
Experimental Protocols
This section provides detailed protocols for the synthesis of nitrogen-rich polymers from this compound via two common methods: solution polymerization and ionothermal synthesis.
Protocol 1: Solution Polymerization
Solution polymerization offers a homogeneous reaction environment, which can lead to more uniform polymer networks.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Anhydrous 1,4-Dioxane | Solvent |
| Trifluoromethanesulfonic acid (TfOH) | Catalyst |
| Methanol | for washing |
| Acetone | for washing |
| Three-neck round-bottom flask | 100 mL |
| Condenser | |
| Magnetic stirrer with heating mantle | |
| Nitrogen or Argon gas inlet | |
| Schlenk line or equivalent | for inert atmosphere |
| Buchner funnel and filter paper | |
| Vacuum oven |
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of nitrogen or argon.
-
Reaction Setup: Assemble the three-neck flask with a condenser, a gas inlet, and a rubber septum. Place a magnetic stir bar in the flask.
-
Monomer and Solvent: Under a positive pressure of inert gas, add this compound (e.g., 1.0 g, 7.0 mmol) and anhydrous 1,4-dioxane (e.g., 20 mL) to the flask.
-
Dissolution: Stir the mixture at room temperature until the monomer is completely dissolved.
-
Catalyst Addition: Using a syringe, carefully add trifluoromethanesulfonic acid (e.g., 0.1 mL) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring for 24 hours under an inert atmosphere. A precipitate will form as the polymerization progresses.
-
Isolation: After 24 hours, cool the reaction mixture to room temperature. Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer sequentially with copious amounts of methanol and acetone to remove any unreacted monomer, catalyst, and solvent.
-
Drying: Dry the resulting polymer in a vacuum oven at 80 °C overnight to a constant weight.
Protocol 2: Ionothermal Synthesis
Ionothermal synthesis utilizes a molten salt as both the solvent and catalyst, often leading to highly crystalline and porous materials.[4][5] This method can be particularly effective for the synthesis of polytriazines.[6]
Materials and Equipment:
| Reagent/Equipment | Specifications |
| This compound | >98% purity |
| Zinc chloride (ZnCl₂) | Molten salt medium |
| Quartz ampoule or crucible | |
| Tube furnace with temperature controller | |
| Schlenk line or vacuum line | |
| Methanol | for washing |
| Deionized water | for washing |
| Dilute Hydrochloric Acid (HCl) | for washing |
| Mortar and pestle | |
| Vacuum oven |
Procedure:
-
Monomer and Salt Mixture: In a mortar, thoroughly grind this compound (e.g., 1.0 g) and zinc chloride (e.g., 5.0 g) to obtain a homogeneous powder.
-
Ampoule Sealing: Transfer the mixture to a quartz ampoule. Evacuate the ampoule using a Schlenk line and seal it under vacuum.
-
Heating Program: Place the sealed ampoule in a tube furnace and heat according to the following program:
-
Ramp to 400 °C at a rate of 5 °C/min.
-
Hold at 400 °C for 10 hours.
-
Cool down to room temperature naturally.
-
-
Isolation: Carefully break the cooled ampoule and collect the solid product.
-
Purification:
-
Grind the solid product into a fine powder.
-
Wash the powder with deionized water to remove the bulk of the zinc chloride.
-
Wash with a dilute HCl solution (e.g., 0.1 M) to remove any remaining inorganic salts.
-
Wash repeatedly with deionized water until the filtrate is neutral.
-
Finally, wash with methanol to remove any organic impurities.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100 °C overnight.
Characterization of the Nitrogen-Rich Polymer
Thorough characterization is essential to confirm the successful synthesis of the polytriazine network and to evaluate its properties.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the polymer and confirming the conversion of the nitrile groups.
-
Expected Observations:
-
Disappearance of the Nitrile Peak: A significant reduction or complete disappearance of the sharp absorption band corresponding to the C≡N stretching vibration, typically found around 2230 cm⁻¹.
-
Appearance of Triazine Ring Peaks: The formation of the triazine ring will give rise to new characteristic absorption bands in the region of 1550-1350 cm⁻¹.
-
Presence of Amino Group: The N-H stretching vibrations of the primary amino group should still be visible in the 3500-3300 cm⁻¹ region.
-
Aromatic C-H and C=C vibrations: Peaks corresponding to the aromatic ring will be present.
-
Typical FTIR Spectral Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 & ~3350 | N-H stretching (asymmetric & symmetric) |
| ~2230 | C≡N stretching (should be diminished) |
| ~1620 | N-H bending |
| ~1550, ~1480, ~1370 | Triazine ring stretching vibrations |
| ~810 | Aromatic C-H out-of-plane bending |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ¹³C NMR spectroscopy provides detailed information about the carbon environment in the cross-linked polymer.[8]
-
Expected Observations:
-
Triazine Carbon Signal: A prominent signal in the range of 165-175 ppm, characteristic of the sp²-hybridized carbon atoms in the triazine ring.
-
Aromatic Carbon Signals: A series of signals in the aromatic region (110-150 ppm) corresponding to the carbon atoms of the isophthalonitrile backbone.
-
Nitrile Carbon Signal: The signal for the nitrile carbon (around 115-120 ppm) should be significantly reduced in intensity.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9]
-
Procedure:
-
Place a small amount of the dried polymer (5-10 mg) in a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Expected Results:
-
Nitrogen-rich polytriazines are known for their high thermal stability. The onset of decomposition is typically expected to be above 400 °C.
-
A high char yield at 800 °C is also characteristic of these highly cross-linked networks, indicating excellent thermal robustness.
-
Porosity and Surface Area Analysis (BET)
The porosity of the synthesized polymer can be assessed using nitrogen adsorption-desorption isotherms at 77 K, and the specific surface area is calculated using the Brunauer-Emmett-Teller (BET) method.
-
Expected Results:
-
The ionothermal synthesis method, in particular, is known to produce microporous polymers with high surface areas, which is advantageous for applications such as gas storage and catalysis.[10]
-
Safety Precautions
-
This compound: Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Trifluoromethanesulfonic acid (TfOH): This is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat.
-
Zinc chloride (ZnCl₂): Anhydrous zinc chloride is corrosive and hygroscopic. Handle in a dry environment (e.g., a glove box or under an inert atmosphere).
-
High Temperatures: The polymerization reactions involve high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.
-
Sealed Ampoules: The ionothermal synthesis is performed in a sealed ampoule under vacuum. There is a risk of explosion if the ampoule has flaws or is heated too rapidly. Use a blast shield during the heating process.
Conclusion
The synthesis of nitrogen-rich polymers from this compound offers a versatile platform for the creation of robust, functional materials. The protocols detailed in this guide for solution and ionothermal polymerization provide reproducible methods for obtaining these polymers. Proper characterization using FTIR, solid-state NMR, TGA, and BET analysis is crucial for confirming the successful synthesis and for understanding the structure-property relationships of these promising materials. With careful adherence to the experimental procedures and safety guidelines, researchers can effectively explore the potential of these nitrogen-rich polymers in a wide range of applications.
References
- Synthesis of nitrogen-rich polymers by click polymerization reaction and gas sorption property. (2018).
- Application of nitrogen-rich porous organic polymer for the solid-phase synthesis of 2-amino-4H-benzo[b]pyran scaffolds using ball milling process. (2021). Molecular Diversity, 25(1), 323-332.
- Nitrogen-Rich Porous Organic Polymers from an Irreversible Amine–Epoxy Reaction for Pd Nanocatalyst Carrier. (2023). Polymers, 15(12), 2686.
- Thienyltriazine-based porous organic polymers with nitrogen rich moieties: synthesis and gas selectivity study. (2021).
- Hierarchically porous materials via assembly of nitrogen-rich polymer nanoparticles for efficient and selective CO2 capture. (2015).
- Poly(triazine imide) with intercalation of lithium and chloride ions [(C3N3)2(NH(x)Li(1-x))3⋅LiCl]: a crystalline 2D carbon nitride network. (2011). Chemistry, 17(11), 3213-3221.
- Synthesis and photocatalytic activity of poly(triazine imide). (2013). Chemistry-An Asian Journal, 8(1), 218-224.
- An amino acid based system for CO2 capture and catalytic utilization to produce formates. (2016). Chemical Science, 7(10), 6481-6486.
- Ionothermal Synthesis Opening New Avenues towards Highly Crystalline Carbon Nitrides for Artificial Photosynthesis. (2021). Doctoral dissertation, Ludwig-Maximilians-Universität München.
- Next generation amino acid technology for CO2 capture. (2021).
- Cyclization reaction mechanism of amino acid for Path 2. (n.d.).
- Can 2,3-Pyrazinedicarbonitrile undergo triazine polymerization using ionothermal synthesis? (2017).
- Characterization of Polymers Derived from 2-Fluoroterephthalonitrile: Application Notes and Protocols. (2025). BenchChem.
- Poly(triazine imide) with Intercalation of Lithium and Chloride Ions [(C3N3)2(NHxLi1−x)3⋅LiCl]: A Crystalline 2D Carbon Nitride Network. (2011).
- a) Solid ¹³C NMR. b) FTIR. c) Thermogravimetric analysis (TGA). d)... (n.d.).
- Stable Reusability of Nanocellulose Aerogels with Amino Group Modification in Adsorption/Desorption Cycles for CO 2 Capture. (2024). Polymers, 16(11), 1545.
- Light-swing CO2 capture: photoirradiation-based chemical CO2 release based on photoisomerization of azobenzene-amine/guanidine derivatives. (2023). Green Chemistry, 25(13), 5143-5149.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (2023). Molecules, 28(11), 4339.
- Decreasing the Viscosity in CO2 Capture by Amino-Functionalized Ionic Liquids through the Formation of Intramolecular Hydrogen Bond. (2016). The Journal of Physical Chemistry B, 120(10), 2807-2813.
- Thermal properties and TGA–FTIR studies of polyacrylic and polymethacrylic acid doped with metal clusters. (2002).
- Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoyl
- Solid-State Nuclear Magnetic Resonance (NMR) and Nuclear Magnetic Relaxation Time Analyses of Molecular Mobility and Compatibility of Plasticized Polyhydroxyalkanoates (PHA) Copolymers. (2018). Polymers, 10(5), 517.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of nitrogen-rich porous organic polymer for the solid-phase synthesis of 2-amino-4H-benzo[b]pyran scaffolds using ball milling process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen-Rich Porous Organic Polymers from an Irreversible Amine–Epoxy Reaction for Pd Nanocatalyst Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(triazine imide) with intercalation of lithium and chloride ions [(C3N3)2(NH(x)Li(1-x))3⋅LiCl]: a crystalline 2D carbon nitride network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and photocatalytic activity of poly(triazine imide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thienyltriazine-based porous organic polymers with nitrogen rich moieties: synthesis and gas selectivity study - Materials Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2-Aminoisophthalonitrile in Gas Adsorption Studies
Foreword for the Advanced Researcher
The quest for novel materials capable of efficient and selective gas adsorption is a cornerstone of modern materials science, with profound implications for carbon capture, energy storage, and environmental remediation. This document provides a specialized guide for researchers, scientists, and drug development professionals on the potential application of 2-aminoisophthalonitrile as a precursor for synthesizing porous organic materials for gas adsorption studies. While direct literature on porous polymers derived exclusively from this compound is emerging, the inherent functionalities of this molecule—a nucleophilic amino group and two polymerizable nitrile groups—present a compelling case for its use in creating nitrogen-rich, microporous frameworks.
This guide is structured to provide not only detailed experimental protocols but also the underlying scientific rationale. We will explore a proposed synthetic route based on well-established nitrile trimerization chemistry to form covalent triazine frameworks (CTFs). Furthermore, we will delve into the comprehensive characterization of these materials and provide a step-by-step protocol for evaluating their gas adsorption performance. The data presented is a curated summary from analogous systems, offering a predictive baseline for the performance of this compound-derived materials.
Part 1: The Scientific Foundation - Why this compound?
This compound is a unique aromatic building block. The presence of both amino (-NH2) and nitrile (-CN) functionalities on a benzene ring makes it a highly attractive monomer for the synthesis of porous organic polymers (POPs) for gas adsorption applications.
-
The Role of Nitrile Groups: The nitrile moieties are excellent precursors for forming robust, nitrogen-rich heterocyclic linkages, most notably 1,3,5-triazine rings, through cyclotrimerization. This reaction is a cornerstone in the synthesis of Covalent Triazine Frameworks (CTFs), a class of POPs known for their high thermal and chemical stability, and permanent porosity.[1][2]
-
The Advantage of the Amino Group: The primary amine group offers several benefits. Firstly, it can serve as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the material's properties. Secondly, the basic nature of the amino group can enhance the affinity of the resulting polymer for acidic gases like carbon dioxide (CO2) through Lewis acid-base interactions, thereby increasing the selectivity of CO2 over other gases such as nitrogen (N2). Porous organic polymers incorporating nitrogen-rich functionalities have recently emerged as promising materials for efficient and highly selective CO2 capture and separation.[3][4]
The combination of these features in a single, readily available monomer suggests that porous polymers derived from this compound could exhibit favorable properties for gas separation and storage applications.
Part 2: Synthesis of a Proposed this compound-Based Covalent Triazine Framework (CTF-AIPN)
While a specific protocol for the polymerization of this compound into a porous framework is not yet extensively documented, a highly plausible and effective method is through ionothermal synthesis, a technique widely used for the trimerization of aromatic nitriles.[2]
Causality Behind Experimental Choices:
-
Ionothermal Synthesis: This method utilizes a molten salt, typically anhydrous zinc chloride (ZnCl2), as both the solvent and the Lewis acid catalyst.[2] At high temperatures (around 400 °C), the molten ZnCl2 facilitates the cyclotrimerization of the nitrile groups to form the triazine linkages of the CTF. The ZnCl2 also acts as a template, leading to the formation of a porous structure.
-
Monomer to Catalyst Ratio: A molar ratio of monomer to ZnCl2 of 1:10 is often used to ensure sufficient catalytic activity and to act as a pore-forming template.[2]
-
Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the monomer and the resulting polymer at high temperatures.
-
Purification: Post-synthesis, the ZnCl2 and any unreacted monomer are removed by washing with dilute hydrochloric acid followed by water and organic solvents. This purification step is crucial for obtaining a clean, porous material.
Proposed Synthesis Protocol for CTF-AIPN:
Materials:
-
This compound
-
Anhydrous Zinc Chloride (ZnCl2)
-
Hydrochloric Acid (HCl), 1 M
-
Deionized Water
-
Methanol
-
Acetone
-
Quartz ampule
-
Tube furnace
-
Schlenk line or glovebox
-
Soxhlet extraction apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glovebox or under an inert atmosphere, thoroughly mix this compound and anhydrous ZnCl2 in a 1:10 molar ratio in a quartz ampule.
-
Evacuate the ampule using a Schlenk line and seal it under vacuum.
-
-
Polymerization:
-
Place the sealed ampule in a tube furnace.
-
Heat the furnace to 400 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.
-
After the reaction is complete, cool the furnace to room temperature.
-
-
Purification of the Polymer:
-
Carefully open the ampule and transfer the solid product into a beaker.
-
Grind the solid into a fine powder.
-
Wash the powder with 1 M HCl (3 x 100 mL) to remove the ZnCl2 template.
-
Wash with deionized water until the filtrate is neutral.
-
Wash with methanol (3 x 100 mL) and then with acetone (3 x 100 mL).
-
Perform a Soxhlet extraction with methanol for 24 hours to remove any remaining impurities.
-
Dry the purified polymer in a vacuum oven at 150 °C for 24 hours to obtain the final product, designated as CTF-AIPN.
-
Diagram of Proposed Synthesis Workflow:
Caption: Proposed synthesis workflow for a this compound-based covalent triazine framework (CTF-AIPN).
Part 3: Characterization of the Porous Polymer
A thorough characterization of the synthesized CTF-AIPN is essential to confirm its structure, porosity, and stability.
| Technique | Purpose | Expected Outcome for CTF-AIPN |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of triazine rings and the presence of amino groups. | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of characteristic triazine ring vibrations (~1500-1350 cm⁻¹). Presence of N-H stretching vibrations from the amino groups (~3400-3200 cm⁻¹). |
| Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR | To provide detailed information about the carbon environment and confirm the polymer structure. | Signals corresponding to the aromatic carbons and the carbons of the triazine rings. |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the material. | A broad halo for amorphous materials or distinct peaks for crystalline frameworks. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polymer. | High thermal stability, with decomposition likely occurring above 400 °C in an inert atmosphere. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the synthesized material. | Aggregates of nanoparticles or irregular particles, depending on the synthesis conditions. |
| Nitrogen Adsorption-Desorption Analysis (at 77 K) | To determine the specific surface area (BET), pore volume, and pore size distribution. | A Type I or Type IV isotherm, indicating a microporous or mesoporous structure, respectively. A high BET surface area is expected. |
Part 4: Protocol for Gas Adsorption Studies
The primary application of CTF-AIPN is in gas adsorption. This protocol outlines the steps for measuring the gas uptake capacity of the material.
Instrumentation:
-
Volumetric or gravimetric gas adsorption analyzer.
-
Vacuum pump.
-
High-purity gases (e.g., CO2, N2, CH4, He).
-
Sample tubes.
-
Heating mantle.
Protocol:
-
Sample Preparation and Activation:
-
Accurately weigh a sufficient amount of the dried CTF-AIPN powder (typically 50-150 mg) into a sample tube.
-
Attach the sample tube to the degassing port of the adsorption analyzer.
-
Activate the sample by heating it under a high vacuum (e.g., 150 °C for 12 hours) to remove any adsorbed water or solvents from the pores. This step is critical for obtaining accurate adsorption data.
-
-
Helium Purge and Free Space Measurement:
-
After activation, cool the sample to room temperature.
-
Introduce high-purity helium gas to the sample tube to determine the "free space" or "dead volume" of the tube. Helium is used as it does not adsorb at the analysis temperatures.
-
-
Gas Adsorption Measurement:
-
Evacuate the helium from the sample tube.
-
Place a dewar filled with a suitable cryogen around the sample tube to maintain a constant temperature (e.g., liquid nitrogen at 77 K for N2 adsorption, or a water bath for CO2 adsorption at 273 K or 298 K).
-
Introduce the adsorbate gas (e.g., CO2 or N2) into the manifold in controlled, incremental doses.
-
After each dose, allow the system to equilibrate until the pressure remains constant, indicating that adsorption is complete at that pressure.
-
Record the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process until the desired final pressure is reached (e.g., 1 bar).
-
-
Data Analysis:
-
Plot the amount of gas adsorbed (mmol/g or cm³/g) as a function of the relative pressure (P/P₀ for N2 at 77 K) or absolute pressure (for other gases) to generate the adsorption isotherm.
-
From the N2 adsorption isotherm at 77 K, calculate the BET surface area, total pore volume, and pore size distribution.
-
From the CO2 and N2 isotherms at a given temperature, the selectivity of CO2 over N2 can be calculated using the Ideal Adsorbed Solution Theory (IAST) or by comparing the initial slopes of the isotherms.
-
Diagram of Gas Adsorption Experimental Workflow:
Caption: General experimental workflow for gas adsorption analysis of porous materials.
Part 5: Expected Performance and Comparative Data
The gas adsorption performance of the hypothetical CTF-AIPN can be benchmarked against existing nitrile-containing and amine-functionalized porous polymers. The presence of both functionalities is expected to result in a material with a high affinity for CO2.
| Material | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂/N₂ Selectivity | Reference |
| CTF-1 (from 1,4-dicyanobenzene) | 795 | 2.6 | ~25 | [1] |
| Azo-POP-1 (amine-functionalized) | 351 | 1.8 | - | [3] |
| N-rich Microporous Polymer | 748 | 2.34 | - | [5] |
| Cationic POP (CTN-POP-1) | 235 | 1.5 | High | [6] |
| Triazine-based POP (T-POP2) | 287.4 | - | - | [7] |
Note: The CO₂/N₂ selectivity is often calculated and can vary based on the method used.
The data from these analogous systems suggest that a porous polymer derived from this compound could exhibit a respectable surface area and a CO2 uptake capacity competitive with other nitrogen-rich porous materials. The presence of the amino group is anticipated to enhance the CO2 selectivity.
Part 6: Concluding Remarks and Future Outlook
This compound stands as a promising, yet underexplored, building block for the creation of advanced porous materials for gas adsorption. The synthetic protocol and characterization methods outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile monomer. The combination of a robust, porous framework derived from nitrile trimerization with the CO2-philic nature of the amino group presents a compelling strategy for developing next-generation adsorbents for carbon capture and other gas separation applications. Future work should focus on the experimental validation of the proposed synthesis, a detailed investigation of the structure-property relationships, and the evaluation of the material's performance under industrially relevant conditions, including the presence of water vapor.
References
- Role of Grafting Density and Nitrile Functionalization on Gas Transport in Polymers with Side-Chain Porosity. (n.d.). ACS Publications.
- Kuhn, P., Antonietti, M., & Thomas, A. (2008). Porous, Covalent Triazine-Based Frameworks Prepared by Ionothermal Synthesis.
- Tyufekchiev, M., Gittleson, F., Felsted, C., Svoboda, R., & T-Raissi, A. (2019). Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties. Polymers, 11(11), 1839.
- Lian, Z., et al. (2019). Synthesis of triazine-based porous materials via Friedel−Crafts reaction. RSC Advances, 9(28), 16045-16051.
- Guedes, A., et al. (2023).
- Stolar, T., et al. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Polymers, 15(1), 229.
- Singh, F. V., et al. (2007).
- Zhang, Y., et al. (2022). Cationic porous organic polymers for selective adsorption in gas and liquid phases. New Journal of Chemistry, 46(36), 17357-17362.
- Zhu, Y., & Long, D.-L. (2022). Porous organic polymers for CO2 capture, separation and conversion. Materials Chemistry Frontiers, 6(23), 3369-3396.
- MEL Science. (n.d.). Polymerization and polycondensation reactions.
- Ishizone, T., et al. (1998). Synthesis of polymers with primary amino end groups, 1. Reactions of anionic living polymers with protected aminating reagents. Polymer Journal, 30(3), 222-229.
- S/N/O-Enriched Carbons from Polyacrylonitrile-Based Block Copolymers for Selective Separation of Gas Streams. (2016). MDPI.
- Zhang, Y., et al. (2019). Multicomponent Polymerizations of Alkynes, Sulfonyl Azides, and 2-Hydroxybenzonitrile/2-Aminobenzonitrile toward Multifunctional Iminocoumarin/Quinoline-Containing Poly(N-sulfonylimine)s. Macromolecules, 52(5), 2009-2017.
- Advances in porous organic polymers: syntheses, structures, and diverse applications. (2021). RSC Publishing.
Sources
- 1. metaphactory [semopenalex.org]
- 2. Covalent Triazine Frameworks Based on the First Pseudo-Octahedral Hexanitrile Monomer via Nitrile Trimerization: Synthesis, Porosity, and CO2 Gas Sorption Properties [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Porous organic polymers for CO 2 capture, separation and conversion - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00727D [pubs.rsc.org]
- 5. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
- 6. Cationic porous organic polymers for selective adsorption in gas and liquid phases - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for the characterization of 2-Aminoisophthalonitrile-based polymers
An Application Guide to the Analytical Characterization of 2-Aminoisophthalonitrile-Based Polymers
Authored by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive guide to the essential analytical techniques for the characterization of this compound-based polymers. These polymers, featuring reactive amine and polar nitrile functionalities, are gaining interest in advanced materials and pharmaceutical applications. A thorough understanding of their structural, thermal, and morphological properties is critical for development and quality control. This guide offers both the theoretical basis and practical, step-by-step protocols for researchers, scientists, and drug development professionals, ensuring a robust and validated approach to polymer characterization.
Introduction: The Need for Multi-Faceted Characterization
Polymers derived from this compound possess a unique combination of a primary amine group, which can be a site for further functionalization or influence intermolecular interactions, and two nitrile groups that impart polarity and can enhance thermal stability[1]. The final properties of these materials—such as their mechanical strength, thermal resistance, and solubility—are directly dictated by their molecular structure, molecular weight distribution, and solid-state morphology.
Therefore, a single analytical technique is insufficient. A holistic characterization workflow is required to build a complete picture of the material. This guide details an integrated approach, explaining not just how to perform the analysis, but why each technique is chosen and what critical information it reveals about the polymer .
Caption: Integrated workflow for polymer characterization.
Spectroscopic Techniques: Confirming the Molecular Identity
Spectroscopic methods are the cornerstone of polymer characterization, providing a fingerprint of the molecule's chemical structure.[2] For this compound-based polymers, they are indispensable for verifying the successful incorporation of the monomer and the integrity of the key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR measures the absorption of infrared radiation by the polymer, which excites molecular vibrations at specific frequencies corresponding to different chemical bonds.[3] This technique provides a rapid and effective way to identify the functional groups present in the polymer's repeating unit.[4]
Application to this compound Polymers: FTIR is used as a primary check to confirm polymerization. The key is to monitor the disappearance of monomer-specific peaks (e.g., vinyl C=C stretching if applicable) and the presence of characteristic polymer backbone signals. Crucially, it validates the persistence of the nitrile (C≡N) and amine (N-H) groups.
Key Spectral Features to Monitor:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Causality and Interpretation |
|---|---|---|---|
| Amine (N-H) | Stretching (primary) | 3300 - 3500 | A doublet in this region confirms the presence of the -NH₂ group. Broadening can indicate hydrogen bonding. |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | A sharp, strong peak in this region is a clear indicator of the nitrile group. Its intensity can be used for relative quantification. |
| Aromatic Ring | C=C Stretching | 1500 - 1600 | Confirms the presence of the isophthalonitrile aromatic core. |
| Aliphatic C-H | Stretching | 2850 - 3000 | Indicates the presence of the polymer backbone if it is aliphatic in nature.[4] |
Protocol: FTIR Analysis via Attenuated Total Reflectance (ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Preparation: Place a small amount of the dry polymer powder or film directly onto the ATR crystal.
-
Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform baseline correction and ATR correction using the instrument's software to produce a spectrum comparable to transmission data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms.[3]
Application to this compound Polymers: NMR is the most powerful tool for elucidating the precise chemical structure of the polymer repeat unit.[5] It can confirm the mode of polymerization, identify end-groups, and, in some cases, determine tacticity. For these specific polymers, it confirms the connectivity of the this compound unit within the polymer chain.
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the polymer in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; it must fully dissolve the polymer without reacting with it.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the number of scans (typically 16-64 for polymers), relaxation delay (D1, usually 1-5 seconds), and acquisition time.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed. The resulting spectrum should be phase-corrected, baseline-corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
-
Interpretation: Integrate the peaks to determine the relative ratios of different types of protons, confirming that the structure is consistent with the expected polymer repeat unit.
Gel Permeation Chromatography (GPC/SEC): Determining Molecular Weight
Principle: GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution.[6][7] A dissolved polymer sample is passed through a column packed with porous gel beads.[8] Larger molecules cannot enter the pores and elute first, while smaller molecules explore more of the pore volume and elute later.[9]
Application to this compound Polymers: GPC is essential for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn).[6] These parameters are critical as they directly influence the polymer's mechanical, thermal, and rheological properties.[8] A low PDI (~1) indicates a more uniform polymer chain length.
Caption: Standard workflow for GPC/SEC analysis.
Protocol: GPC Analysis
-
System Preparation: Equilibrate the GPC system, including the pump, columns, and detector, with the chosen mobile phase (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) with 0.1% LiBr to prevent amine-column interactions).
-
Calibration: Create a calibration curve by injecting a series of narrow-PDI polymer standards (e.g., polystyrene) of known molecular weights.[8]
-
Sample Preparation: Prepare a dilute solution of the this compound polymer (approx. 1-2 mg/mL) in the mobile phase.[9] Ensure complete dissolution, which may require gentle heating or extended sonication.
-
Filtering: Filter the polymer solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any particulates that could damage the column.[7][9]
-
Injection and Analysis: Inject a known volume of the filtered sample into the GPC system.
-
Data Analysis: Using the calibration curve, the software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI from the resulting chromatogram.[6]
Thermal Analysis: Assessing Stability and Transitions
Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature.[10][11] For polymers, they are crucial for determining the operational temperature range and processing conditions.[12]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as it is heated at a controlled rate. This provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems.[3]
Application to this compound Polymers: TGA is used to determine the temperature at which the polymer begins to degrade. The presence of aromatic rings and polar nitrile groups is expected to confer high thermal stability. TGA can also reveal the presence of residual solvent or moisture.
Protocol: TGA Analysis
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a TGA crucible (typically ceramic or platinum).
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Analysis: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen to assess thermal stability, or air to assess oxidative stability).
-
Data Analysis: Plot the percentage of weight loss versus temperature. Key parameters to determine are the onset of decomposition (T_onset) and the temperature of maximum decomposition rate (T_max).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] This technique is used to detect thermal transitions where heat is either absorbed (endothermic) or released (exothermic).[12]
Application to this compound Polymers: DSC is primarily used to determine the glass transition temperature (Tg), which is the temperature where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[5] If the polymer is semi-crystalline, DSC can also identify the melting temperature (Tm) and crystallization temperature (Tc). The Tg is a critical parameter for defining the upper service temperature of the material.
Protocol: DSC Analysis
-
Sample Preparation: Weigh 5-10 mg of the dry polymer into a DSC pan (typically aluminum) and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions. This step erases the previous thermal history of the material.[11]
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Second Heat: Heat the sample again at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.
-
-
Data Analysis: Analyze the DSC thermogram to identify the step change corresponding to the Tg.
Summary of Thermal Properties:
| Parameter | Technique | Information Provided |
|---|---|---|
| T_onset | TGA | Onset temperature of thermal degradation. |
| T_max | TGA | Temperature of maximum decomposition rate. |
| Char Yield | TGA | Percentage of material remaining at high temperature. |
| Tg | DSC | Glass transition temperature; defines material stiffness. |
| Tm | DSC | Melting temperature (for semi-crystalline polymers). |
Morphological and Structural Analysis
Scanning Electron Microscopy (SEM)
Principle: SEM scans a focused beam of electrons across a sample's surface to produce high-resolution images of its topography.[13] The interaction of the electron beam with the surface generates various signals (like secondary electrons) that are collected to form an image.[14]
Application to this compound Polymers: SEM is invaluable for visualizing the surface morphology, particle size, and porosity of the synthesized polymer.[14] Since polymers are typically non-conductive, a thin conductive coating is required before imaging.[13]
Protocol: SEM Imaging
-
Sample Mounting: Mount a small amount of the polymer powder or a piece of the polymer film onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Place the stub in a sputter coater and deposit a thin (5-10 nm) layer of a conductive material, such as gold or platinum, onto the sample surface. This prevents charge buildup from the electron beam.
-
Imaging: Insert the coated sample into the SEM chamber.
-
Analysis: Evacuate the chamber to a high vacuum. Apply an accelerating voltage (e.g., 5-15 kV) and scan the electron beam across the area of interest to acquire images at various magnifications.
X-Ray Diffraction (XRD)
Principle: XRD analyzes the scattering of X-rays by the crystalline regions within a material.[3] Crystalline domains produce sharp diffraction peaks at specific angles, while amorphous regions result in a broad halo.
Application to this compound Polymers: XRD is used to determine the degree of crystallinity in the polymer.[15] Aromatic and rigid backbones can lead to semi-crystalline structures, which significantly impact mechanical properties like tensile strength and stiffness.[15]
Protocol: Powder XRD Analysis
-
Sample Preparation: Finely grind the polymer sample into a homogeneous powder.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Data Acquisition: Place the sample holder in the diffractometer. Scan the sample over a range of 2θ angles (e.g., 5° to 50°) using a monochromatic X-ray source (typically Cu Kα).
-
Data Analysis: Analyze the resulting diffractogram. The presence of sharp peaks indicates crystallinity, while a broad, amorphous halo suggests a lack of long-range order. The percentage of crystallinity can be calculated by deconvolution of the crystalline and amorphous scattering profiles.
Conclusion
The comprehensive characterization of this compound-based polymers is a systematic process that builds from fundamental structural verification to an in-depth understanding of bulk properties. The integrated use of spectroscopy (FTIR, NMR), chromatography (GPC), thermal analysis (TGA, DSC), and morphological analysis (SEM, XRD) provides the necessary data to correlate synthesis parameters with final material performance. The protocols and insights provided in this guide serve as a robust framework for researchers and developers to reliably characterize these advanced materials.
References
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Google Cloud.
- SEM vs TEM for Polymer Analysis. (2022, March 31). AZoOptics.
- Gel permeation chromatography. (n.d.). Wikipedia.
- GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.).
- GPC/SEC. (n.d.). Cambridge Polymer Group.
- Thermal Analysis for Polymers. (n.d.). Scribd.
- An Overview of Analytical Techniques for Polymer Characterization. (2025, October 14). Resolve Mass Laboratories.
- A Guide to Polymer Analysis Techniques. (n.d.). AZoM.
- Spectroscopic methods (NMR, IR, UV-Vis). (n.d.). Fiveable.
- Polymer analysis by GPC-SEC Technical Note. (n.d.). ResearchGate.
- An introduction to thermal analysis of polymeric materials. (2023, July 5).
- Polymer characterization techniques – an introduction. (2024, May 28). Malvern Panalytical.
- Polymer Analysis Part 1: Gel Permeation Chromatography. (n.d.). Select Science.
- The Characterization of Polymers Using Thermal Analysis. (2023, March 27). AZoM.
- Modern Methods for Polymer Characterization. (n.d.). NSPC Insights.
- SEM: Scanning Electron Microscopy – Advances in Polymer Science. (n.d.).
- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. (n.d.). C-Therm Technologies Ltd.
- Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. (n.d.). METTLER TOLEDO.
- Synthesis and Investigation of nitrile containing polymers derived from lignin. (n.d.).
- 9.3: SEM and its Applications for Polymer Science. (2022, August 28). Chemistry LibreTexts.
- The Infrared Spectra of Polymers, Part I: Introduction. (2021, July 1). Spectroscopy Online.
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. fiveable.me [fiveable.me]
- 3. resolvemass.ca [resolvemass.ca]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. youtube.com [youtube.com]
- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 9. selectscience.net [selectscience.net]
- 10. r-techmaterials.com [r-techmaterials.com]
- 11. mt.com [mt.com]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. SEM: Scanning Electron Microscopy – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Polymer characterization techniques – an introduction | Malvern Panalytical [malvernpanalytical.com]
Application Note & Protocols: Post-Synthetic Modification of Covalent Organic Frameworks Derived from 2-Aminoisophthalonitrile for Advanced Applications
Abstract
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with unparalleled designability and structural regularity.[1][2] This guide provides a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of COFs synthesized using 2-aminoisophthalonitrile as a key building block. The inherent structure of this monomer allows for the formation of a robust framework via its amino groups, while strategically positioning pendant nitrile functionalities within the pores for subsequent chemical transformation. PSM is a powerful strategy to introduce complex functional groups that may not be stable under the initial COF synthesis conditions, thereby expanding their chemical diversity and utility.[1][3][4] This document details the conversion of these nitrile groups into primary amines and amidoximes, providing researchers, particularly those in drug development, with validated methods to create tailored functional materials.
Introduction: The Strategic Advantage of Nitrile-Appended COFs
Covalent Organic Frameworks (COFs) are constructed from light elements linked by strong covalent bonds, forming ordered, porous structures.[5][6] Their high surface area, permanent porosity, and thermal stability make them exceptional candidates for applications ranging from gas storage to catalysis and biomedicine.[1][7] The "bottom-up" approach, where functional monomers are used for direct synthesis, is common. However, many desirable functional groups are incompatible with the solvothermal conditions required for COF crystallization.[1][8]
Post-synthetic modification (PSM) circumvents this limitation by first creating a stable, crystalline COF scaffold and then chemically altering functional groups within its pores.[9][10] This approach decouples the synthesis of the framework from its functionalization, offering a versatile pathway to materials with sophisticated properties.[4][11]
This compound is a uniquely advantageous monomer for this strategy. Its C2v symmetry and dual functionalities—an amine for framework construction and two nitrile groups for PSM—allow for the synthesis of a highly crystalline framework decorated with reactive "handles." The nitrile group is a versatile precursor that can be transformed into a variety of other functionalities, including amines, amidoximes, tetrazoles, and carboxylic acids, making it a gateway to diverse applications.[12] This guide focuses on providing the foundational protocols for synthesizing the parent nitrile-COF and performing key, high-yield modifications.
Overall Experimental Workflow
The process begins with the synthesis of the parent COF, which serves as a stable, crystalline platform. This is followed by the chosen post-synthetic modification reaction to install new functionalities. Each stage requires rigorous characterization to confirm the structural integrity and the success of the chemical transformation.
Diagram 1: General workflow from monomer selection to the final application-ready material.
Synthesis of the Parent Nitrile-COF
This protocol describes the synthesis of a representative imine-linked COF from this compound and terephthalaldehyde. The resulting framework possesses a high density of accessible nitrile groups.
Protocol 1: Synthesis of Nitrile-COF
A. Materials:
-
This compound (≥98%)
-
Terephthalaldehyde (≥99%)
-
Mesitylene (anhydrous, ≥99%)
-
1,4-Dioxane (anhydrous, ≥99.5%)
-
Aqueous Acetic Acid (6 M)
-
Acetone (ACS grade)
-
Tetrahydrofuran (THF, anhydrous)
-
Pyrex tube (10 mL) with a screw cap or flame-sealable ampoule
B. Equipment:
-
Oven programmable to 120 °C
-
Soxhlet extraction apparatus
-
Centrifuge
-
Schlenk line or glovebox for inert atmosphere operations
-
Analytical balance
-
Ultrasonic bath
C. Step-by-Step Procedure:
-
In a Pyrex tube, add this compound (e.g., 31.8 mg, 0.224 mmol) and terephthalaldehyde (e.g., 45.0 mg, 0.336 mmol).
-
In a separate vial, prepare the solvent mixture: 1.0 mL of mesitylene and 1.0 mL of 1,4-dioxane.
-
Add the solvent mixture to the Pyrex tube containing the monomers.
-
Add 0.2 mL of 6 M aqueous acetic acid, which acts as a catalyst for the reversible imine condensation.[13]
-
Briefly sonicate the mixture (approx. 5 minutes) to ensure homogeneity.
-
Flash-freeze the tube in liquid nitrogen, evacuate using a Schlenk line, and flame-seal the tube (or securely cap if using a screw-cap tube). This "freeze-pump-thaw" cycle (repeated 3 times) is critical to remove dissolved oxygen, which can interfere with the reaction.
-
Place the sealed tube in an oven at 120 °C for 3 days. A yellow precipitate should form.
-
After cooling to room temperature, open the tube carefully. Isolate the solid product by centrifugation.
-
Activation/Washing:
-
Wash the solid repeatedly with anhydrous acetone by centrifugation and redispersion (3 times).
-
Transfer the solid to a cellulose thimble for Soxhlet extraction.
-
Extract with anhydrous THF for 24 hours to remove any unreacted monomers and oligomers.
-
Dry the purified yellow powder under high vacuum at 80 °C for 12 hours.
-
D. Characterization and Validation:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirm the formation of the imine bond (C=N stretch, ~1620 cm⁻¹) and the presence of the unreacted nitrile group (C≡N stretch, ~2230 cm⁻¹). The disappearance of the primary amine (N-H) and aldehyde (C=O) stretches from the monomers is also a key indicator.
-
Powder X-ray Diffraction (PXRD): The presence of sharp diffraction peaks indicates a crystalline structure. The peak positions should match simulated patterns for the expected COF structure.[14]
-
Porosity Analysis (N₂ Sorption at 77 K): The material should exhibit a Type I or Type IV isotherm, confirming permanent porosity. Calculate the Brunauer-Emmett-Teller (BET) surface area.
Protocols for Post-Synthetic Modification
The following protocols detail the chemical transformation of the pendant nitrile groups within the activated parent COF.
Protocol 2: Reduction of Nitriles to Primary Amines
This modification converts the nitrile groups into highly reactive primary amines, which are valuable for subsequent conjugations, such as attaching drug molecules or catalysts.
Diagram 2: Chemical transformation of nitrile groups to primary amines on the COF backbone.
A. Materials:
-
Activated Parent Nitrile-COF (from Protocol 1)
-
Borane-tetrahydrofuran complex solution (1.0 M in THF)
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium hydroxide (1 M aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Methanol
B. Step-by-Step Procedure:
-
Suspend the activated Nitrile-COF (e.g., 100 mg) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the borane-THF complex solution (e.g., 5.0 mL, 5.0 mmol) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 24 hours.
-
Cool the mixture to room temperature. Isolate the solid by centrifugation.
-
Wash the solid with anhydrous THF (3 times) to remove excess borane.
-
To hydrolyze the borane-amine adduct, re-suspend the solid in a 1:1 mixture of THF and 1 M HCl (10 mL) and stir for 6 hours at room temperature.
-
Isolate the solid by centrifugation and wash with deionized water until the washings are neutral (pH ~7).
-
To deprotonate the ammonium salt, wash the solid with 1 M NaOH (2 times), followed by extensive washing with deionized water and finally with methanol.
-
Dry the resulting Amine-COF under high vacuum at 60 °C for 12 hours.
C. Characterization and Validation:
-
FT-IR Spectroscopy: The primary evidence of successful modification is the significant attenuation or complete disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H bending vibrations (~1600 cm⁻¹) and N-H stretching (~3300-3400 cm⁻¹).
-
Solid-State ¹³C NMR: The nitrile carbon signal should disappear, and a new signal corresponding to the methylene carbon (-CH₂-NH₂) should appear around 40-50 ppm.
-
Elemental Analysis (EA): The nitrogen content should remain constant, but the carbon and hydrogen percentages will increase due to the addition of hydrogen atoms.
Protocol 3: Conversion of Nitriles to Amidoximes
This modification introduces amidoxime groups, which are excellent chelating agents for various metal ions, including uranium and other heavy metals.[12]
A. Materials:
-
Activated Parent Nitrile-COF (from Protocol 1)
-
Hydroxylamine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Deionized water
B. Step-by-Step Procedure:
-
In a round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (e.g., 350 mg, 5.0 mmol) and K₂CO₃ (e.g., 690 mg, 5.0 mmol) in a 1:1 mixture of ethanol and water (20 mL). Stir for 30 minutes.
-
Add the activated Nitrile-COF (e.g., 100 mg) to this solution.
-
Heat the mixture to reflux (approx. 80 °C) and stir for 48 hours.
-
Cool the reaction to room temperature and collect the solid product by filtration or centrifugation.
-
Wash the solid extensively with deionized water and then with ethanol to remove any unreacted reagents.
-
Dry the resulting Amidoxime-COF under high vacuum at 70 °C for 12 hours.
C. Characterization and Validation:
-
FT-IR Spectroscopy: Look for the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of new bands corresponding to C=N stretching (~1660 cm⁻¹), N-H bending (~1595 cm⁻¹), and a broad O-H stretch (~3200-3500 cm⁻¹).[12]
-
X-ray Photoelectron Spectroscopy (XPS): The N 1s spectrum will show new components corresponding to the different nitrogen environments in the amidoxime group, confirming the chemical transformation at the surface.
-
PXRD and Porosity: It is crucial to verify that the COF's crystallinity and porosity are largely maintained after modification.[9][15] A decrease in surface area is expected due to the introduction of the bulkier amidoxime group.
Data Presentation & Application Example
The success of PSM is quantified by changes in the material's physicochemical properties.
Table 1: Physicochemical Properties Before and After PSM
| Property | Parent Nitrile-COF | Amine-COF (from Protocol 2) | Amidoxime-COF (from Protocol 3) |
| FT-IR Peak (cm⁻¹) | ~2230 (C≡N) | ~3350 (N-H), C≡N absent | ~3300 (O-H), ~1660 (C=N), C≡N absent |
| BET Surface Area (m²/g) | ~1250 | ~980 | ~850 |
| Pore Volume (cm³/g) | ~0.85 | ~0.65 | ~0.58 |
| Elemental N (%) | ~18.5 | ~18.5 | ~24.0 (calc.) |
| Elemental H (%) | ~3.5 | ~4.8 (calc.) | ~3.9 (calc.) |
| Note: Values are representative and will vary based on synthesis and modification efficiency. |
Application Example: Covalent Drug Conjugation
The Amine-COF from Protocol 2 is an ideal platform for covalently attaching therapeutic agents that possess a carboxylic acid group, a common feature in many drugs (e.g., Ibuprofen, Methotrexate). This creates a drug delivery system with a high payload and potential for controlled release.
Sources
- 1. funme.njtech.edu.cn [funme.njtech.edu.cn]
- 2. Synthesis and characterization of covalent organic frameworks (COFs) with interlayer hydrogen bonding - American Chemical Society [acs.digitellinc.com]
- 3. Post-synthetic modification of covalent organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Application of Covalent Organic Frameworks (COFs) in Stimulus-Responsive Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Postsynthetic Modification on the Covalent Organic Framework (COF) Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 11. Synthesis, Characterization, and Multistep Postsynthetic Modification of Covalent Organic Frameworks [escholarship.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Method for Growing Single Crystals of 2-Aminoisophthalonitrile-Based Covalent Organic Frameworks: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Covalent Organic Frameworks (COFs) represent a class of crystalline porous polymers with vast potential in catalysis, separation, and targeted drug delivery. The ability to grow large, high-quality single crystals is paramount for definitive structural elucidation and for unlocking their full potential in advanced applications. This guide provides a comprehensive overview and detailed protocols for the synthesis of single-crystal 2-Aminoisophthalonitrile-based COFs. We delve into the mechanistic principles of single-crystal growth, offering two distinct, robust protocols—a modulator-assisted solvothermal method and a rapid supercritical solvothermal synthesis. This document is intended to serve as a practical resource, blending theoretical understanding with actionable experimental procedures to empower researchers in the synthesis and exploration of these promising materials.
Introduction: The Promise of this compound-Based COFs
Covalent Organic Frameworks (COFs) are a compelling class of porous crystalline materials constructed from organic building blocks linked by strong covalent bonds. Their inherent designability allows for precise control over pore size, functionality, and topology, making them highly attractive for a myriad of applications.[1][2] Among the diverse building blocks available, this compound stands out as a particularly interesting monomer. Its C₂ᵥ symmetry and the presence of both amino and nitrile functionalities offer unique opportunities for creating novel COF structures with tailored properties. The nitrile groups can impart polarity and serve as sites for post-synthetic modification, while the amino groups are reactive handles for forming imine-linked frameworks, a common and robust linkage in COF chemistry.[3]
The development of COFs as drug delivery vehicles is a rapidly advancing field.[1][4][5][6][7] The uniform and tunable porosity of COFs allows for high drug loading capacities, while their chemical stability can be engineered for controlled release profiles.[4][5] Single-crystal COFs are especially crucial in this context, as they provide a defect-free, well-defined porous network, enabling a deeper understanding of host-guest interactions at the molecular level and facilitating the rational design of next-generation drug delivery systems.
This guide focuses on providing detailed methodologies for the synthesis of single crystals of this compound-based COFs, a critical step towards their characterization and application.
Principles of Single-Crystal COF Growth
The growth of large, high-quality single crystals of COFs is a significant challenge due to the irreversible nature of covalent bond formation, which can lead to rapid precipitation of amorphous or polycrystalline powders.[8] Successful single-crystal growth hinges on carefully controlling the kinetics of nucleation and crystal growth. The key is to maintain a delicate balance where the rate of reversible bond formation and cleavage is sufficient to allow for error correction and the incorporation of monomers into a well-ordered crystalline lattice.[9][10]
Several strategies have been developed to achieve this, including:
-
Solvothermal Synthesis: This technique involves carrying out the reaction in a sealed vessel at elevated temperatures and pressures. The increased temperature enhances the reversibility of the linkage formation, promoting the dissolution of amorphous intermediates and facilitating the growth of thermodynamically favored crystalline structures.[11][12]
-
Modulator-Assisted Synthesis: The addition of a modulator, often a monofunctional analog of one of the building blocks, can competitively react with the monomers, slowing down the polymerization rate and allowing for more controlled crystal growth.[12][13][14] Aniline and its derivatives are common modulators for imine-linked COFs.[10]
-
Supercritical Fluids: Utilizing supercritical fluids, such as supercritical carbon dioxide (sc-CO₂), as a reaction medium offers unique advantages. The high diffusivity, low viscosity, and tunable solvent properties of supercritical fluids can accelerate mass transport and promote the formation of highly crystalline materials in significantly shorter reaction times.[15][16]
Experimental Protocols
This section provides two detailed protocols for the synthesis of single crystals of a hypothetical this compound-based COF, formed through the condensation of this compound with a complementary aldehyde linker, such as terephthalaldehyde.
Protocol 1: Modulator-Assisted Solvothermal Synthesis
This protocol is based on the well-established modulator-assisted solvothermal method, which has been successfully applied to grow single crystals of various imine-linked COFs.
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| This compound | C₈H₅N₃ | >98% | Sigma-Aldrich |
| Terephthalaldehyde | C₈H₆O₂ | >99% | Sigma-Aldrich |
| Aniline (Modulator) | C₆H₅NH₂ | >99.5% | Sigma-Aldrich |
| 1,4-Dioxane | C₄H₈O₂ | Anhydrous, >99.8% | Sigma-Aldrich |
| Mesitylene | C₉H₁₂ | Anhydrous, >99% | Sigma-Aldrich |
| Acetic Acid (6 M) | CH₃COOH | ACS Reagent | Sigma-Aldrich |
Experimental Workflow:
Caption: Modulator-Assisted Solvothermal Synthesis Workflow.
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (0.1 mmol, 14.3 mg) and terephthalaldehyde (0.15 mmol, 20.1 mg).
-
Solvent and Modulator Addition: Add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. To this suspension, add aniline (1.5 mmol, 137 µL) as a modulator and 0.2 mL of 6 M aqueous acetic acid as a catalyst.
-
Sonication and Sealing: Briefly sonicate the mixture to ensure homogeneity. Flash-freeze the tube in liquid nitrogen and seal it under vacuum.
-
Heating and Crystallization: Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 5-7 days.
-
Cooling and Crystal Collection: After the heating period, allow the oven to cool down slowly to room temperature over 24 hours. Collect the resulting single crystals by filtration.
-
Washing and Activation: Wash the collected crystals thoroughly with anhydrous acetone and then immerse them in anhydrous acetone for 24 hours, replacing the acetone every 8 hours.
-
Drying: Dry the crystals under a high vacuum at 80 °C for 12 hours to obtain the activated single-crystal COF.
Rationale for Experimental Choices:
-
Excess Aldehyde: A slight excess of the aldehyde monomer is used to ensure complete reaction of the amine monomer.
-
Mixed Solvent System: The combination of 1,4-dioxane and mesitylene provides a good balance of polarity to dissolve the monomers and intermediates while promoting crystallization.
-
Aniline as Modulator: Aniline, a monofunctional amine, competes with the this compound in the imine condensation reaction. This slows down the overall polymerization rate, allowing for more ordered crystal growth.[10]
-
Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amine, thus promoting the reversible imine bond formation.
-
Slow Cooling: Slow cooling is crucial to prevent rapid precipitation and to allow for the gradual growth of large, well-defined crystals.
Protocol 2: Rapid Supercritical Solvothermal Synthesis
This protocol leverages the unique properties of supercritical carbon dioxide (sc-CO₂) to achieve rapid synthesis of high-quality single crystals.[15][16]
Materials and Reagents:
| Reagent | Formula | Purity | Supplier |
| This compound | C₈H₅N₃ | >98% | Sigma-Aldrich |
| Terephthalaldehyde | C₈H₆O₂ | >99% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | CF₃COOH | >99% | Sigma-Aldrich |
| Trifluoroethylamine | C₂H₄F₃N | >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | Anhydrous, >99.8% | Sigma-Aldrich |
| Carbon Dioxide (CO₂) | CO₂ | SFC Grade | Praxair |
Experimental Workflow:
Caption: Supercritical Solvothermal Synthesis Workflow.
Step-by-Step Procedure:
-
Reactor Loading: In a high-pressure stainless-steel reactor equipped with a sapphire window, combine this compound (0.05 mmol, 7.2 mg) and terephthalaldehyde (0.075 mmol, 10.1 mg).
-
Solvent and Catalyst/Modulator Addition: Add 0.5 mL of dichloromethane, trifluoroacetic acid (0.1 mmol, 7.4 µL), and trifluoroethylamine (0.1 mmol, 7.8 µL).
-
Sealing and Pressurization: Seal the reactor and purge with low-pressure CO₂. Then, pressurize the reactor with liquid CO₂ to approximately 80 bar.
-
Heating to Supercritical Conditions: Heat the reactor to 100 °C. The pressure will increase to approximately 200 bar, bringing the CO₂ into the supercritical state. Maintain these conditions for 30 minutes.
-
Rapid Cooling and Depressurization: Quench the reaction by immersing the reactor in an ice-water bath. Once cooled, slowly vent the CO₂.
-
Crystal Isolation and Washing: Open the reactor and collect the single crystals. Wash them with fresh dichloromethane.
-
Drying: Dry the crystals under vacuum at 60 °C for 6 hours.
Rationale for Experimental Choices:
-
Dichloromethane Co-solvent: DCM is used to aid in the initial dissolution of the monomers.
-
TFA/Trifluoroethylamine System: This catalytic system has been shown to be highly effective in promoting rapid COF crystallization.[13][14] The strong acid (TFA) catalyzes the imine formation, while the amine can act as a base or a modulator.
-
Supercritical CO₂: In its supercritical state, CO₂ has properties of both a liquid and a gas. Its high diffusivity and low viscosity enhance the mass transport of monomers and intermediates, accelerating the crystallization process while promoting the formation of highly ordered structures.[15][16]
-
Rapid Synthesis Time: The enhanced kinetics in the supercritical medium allows for the formation of single crystals in a matter of minutes to hours, a significant advantage over the days-long solvothermal methods.[15][16]
Characterization of Single-Crystal COFs
Thorough characterization is essential to confirm the successful synthesis of the desired single-crystal COF.
Expected Outcomes and Characterization Techniques:
| Technique | Expected Outcome |
| Optical Microscopy | Observation of well-defined, faceted single crystals with sizes ranging from tens to hundreds of micrometers. |
| Scanning Electron Microscopy (SEM) | High-resolution imaging of the crystal morphology, confirming the presence of smooth facets and sharp edges.[17] |
| Powder X-ray Diffraction (PXRD) | A highly crystalline pattern with sharp peaks that match the simulated pattern from the single-crystal structure. The absence of broad, amorphous halos indicates high purity. |
| Single-Crystal X-ray Diffraction (SCXRD) | The definitive technique for structure elucidation. It provides the precise atomic coordinates, bond lengths, bond angles, and the overall crystal packing, confirming the formation of the desired COF structure.[8][9][14] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the amine (around 3300-3500 cm⁻¹), and the appearance of a new C=N stretching band for the imine linkage (around 1620 cm⁻¹).[17] |
| Brunauer-Emmett-Teller (BET) Analysis | Measurement of the surface area and pore size distribution, confirming the permanent porosity of the COF. |
Applications in Drug Development
The successful synthesis of single-crystal this compound-based COFs opens up exciting avenues for their application in drug development. Their well-defined porous structure can be utilized for:
-
High-Capacity Drug Loading: The uniform pores can accommodate a large number of drug molecules.
-
Controlled Drug Release: The chemical environment within the pores and the nature of the COF framework can be tailored to control the rate of drug release.[4][5]
-
Targeted Delivery: The surface of the COF can be functionalized with targeting ligands to direct the drug-loaded framework to specific cells or tissues.
The nitrile groups of the this compound building block are particularly advantageous, as they can be post-synthetically modified to introduce a wide range of functional groups for drug conjugation or to modulate the hydrophilicity/hydrophobicity of the framework.
Conclusion
The protocols detailed in this application note provide a robust foundation for the synthesis of single-crystal this compound-based COFs. By carefully controlling the reaction kinetics through modulator-assisted solvothermal synthesis or the use of supercritical fluids, researchers can obtain high-quality single crystals suitable for definitive structural analysis and advanced applications. The continued development of synthetic methodologies for single-crystal COFs will undoubtedly accelerate their translation from laboratory curiosities to functional materials that can address pressing challenges in medicine and beyond.
References
- Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. Science. [URL: https://www.science.org/doi/10.1126/science.adk8680]
- Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. Accounts of Materials Research. [URL: https://pubs.acs.org/doi/10.1021/accountsmr.2c00223]
- Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38422212/]
- Seeded Growth of Single-Crystal Two-Dimensional Covalent Organic Frameworks. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a63350a4596375ab2]
- Linker-Guided Growth of Single-Crystal Covalent Organic Frameworks. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c12140]
- Rapid Synthesis of Single-Crystal Covalent Organic Framework with Controllable Crystal Habits. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c03532]
- Frontiers in single-crystal covalent organic frameworks resolved by single crystal X-ray diffraction. Inorganic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/qi/d3qi02325a]
- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S187220672100984X]
- Supercritical Solvothermal Synthesis of Single-Crystalline Covalent Organic Frameworks and Their Applications. Request PDF - ResearchGate. [URL: https://www.researchgate.
- Frontiers in single-crystal covalent organic frameworks resolved by single crystal X-ray diffraction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/qi/d3qi02325a]
- This compound. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10931545]
- Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10159757/]
- Single-Crystal 2D Covalent Organic Frameworks for Plant Biotechnology. ResearchGate. [URL: https://www.researchgate.net/publication/349909241_Single-Crystal_2D_Covalent_Organic_Frameworks_for_Plant_Biotechnology]
- Amino acid based MOFs: synthesis, structure, single crystal to single crystal transformation, magnetic and related studies in a family of cobalt and nickel aminoisophthales. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19929007/]
- Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38665008/]
- Continuous flow synthesis and post-synthetic conversion of single-crystalline covalent organic frameworks. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d3sc06634a]
- Growth of single-crystal imine-linked covalent organic frameworks using amphiphilic amino-acid derivatives in water. Request PDF - ResearchGate. [URL: https://www.researchgate.
- Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318991/]
- From the covalent bond to single crystal COFs, an overview of milestones in COF history. ResearchGate. [URL: https://www.researchgate.net/figure/A-Schematic-representation-of-the-role-of-aniline-as-a-modulator-in-the-synthesis-of_fig10_351330369]
- AN INVESTIGATION ON THE POTENTIAL OF COVALENT ORGANIC FRAMEWORKS (COFs) TO BE USED AS NANOCARRIERS IN DRUG DELIVERY SYSTEMS. University of Malta. [URL: https://www.um.edu.mt/library/oar/handle/123456789/81222]
- Eyes of covalent organic frameworks: Cooperation between analytical chemistry and COFs. ResearchGate. [URL: https://www.researchgate.net/publication/329486016_Eyes_of_covalent_organic_frameworks_Cooperation_between_analytical_chemistry_and_COFs]
- Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications. ResearchGate. [URL: https://www.researchgate.
- Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2015/dt/c5dt02008k]
- Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks. MDPI. [URL: https://www.mdpi.com/2073-4360/14/15/3035]
Sources
- 1. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Covalent organic frameworks (COFs) as carrier for improved drug delivery and biosensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. um.edu.mt [um.edu.mt]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers in single-crystal covalent organic frameworks resolved by single crystal X-ray diffraction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
- 12. Frontiers in single-crystal covalent organic frameworks resolved by single crystal X-ray diffraction - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Fast growth of single-crystal covalent organic frameworks for laboratory x-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Catalytic Applications of Metal-Organic Frameworks with 2-Aminoisophthalonitrile Linkers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Untapped Potential of a Bifunctional Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented tunability, finding applications in gas storage, separation, and catalysis.[1] The choice of the organic linker is paramount as it dictates the framework's architecture and functionality. While amino-functionalized MOFs, such as those derived from 2-aminoterephthalic acid, have been extensively studied for their basic catalytic properties, the exploration of linkers bearing multiple, distinct functional groups remains a fertile ground for innovation.[2][3]
This document delves into the prospective catalytic applications of MOFs constructed with a particularly promising, yet underexplored, linker: 2-aminoisophthalonitrile . This linker is unique in that it presents both a primary amine (-NH₂) and two nitrile (-C≡N) functionalities within a rigid aromatic backbone. This arrangement offers the tantalizing possibility of creating bifunctional MOFs where the amino group can act as a Brønsted/Lewis base, while the nitrile groups, or the proximal metal nodes they influence, can serve as Lewis acidic sites or coordination points for substrates.[4][5] Such cooperative functionalities are the cornerstone of efficient cascade reactions, mimicking the synergistic activity of enzymes.[6]
These application notes will provide a forward-looking guide for researchers, outlining the synthesis, characterization, and potential catalytic uses of this compound-based MOFs. The protocols are grounded in established methodologies for analogous MOF systems and are designed to be a robust starting point for experimentation.
The this compound Linker: A Hub of Catalytic Potential
The strategic placement of both amino and nitrile groups on the this compound linker opens up a plethora of catalytic possibilities.
-
The Amino Group as a Basic Catalytic Site: The primary amine is a well-established basic site in MOF catalysis, effective for reactions such as Knoevenagel condensations, Henry (nitroaldol) reactions, and Michael additions.[7][8] The amine group can activate substrates by deprotonation, initiating the catalytic cycle.
-
The Nitrile Group: More Than a Structural Element: The nitrile group is not merely a passive component. It can play several active roles:
-
Lewis Basicity and Substrate Coordination: The lone pair of electrons on the nitrile nitrogen can coordinate to metal centers or interact with substrates through hydrogen bonding.
-
Electronic Modulation: As an electron-withdrawing group, the nitrile functionality can modulate the electronic properties of the aromatic linker and, consequently, the acidity of the metal nodes.
-
Reactive Site: The nitrile group itself can participate in catalytic transformations, such as cycloadditions or hydration to amides, opening avenues for post-synthetic modification or direct catalytic turnover.[9]
-
-
Synergistic Catalysis: The close proximity of the amino and nitrile groups can lead to cooperative catalysis. For instance, the amino group could activate one substrate while the nitrile group or a nearby metal site activates another, facilitating a cascade reaction within a single pore of the MOF.[10]
Proposed Catalytic Applications and Mechanistic Insights
Knoevenagel Condensation: A Benchmark for Basic Catalysis
The Knoevenagel condensation, a carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, is an excellent model reaction to probe the basicity of the amino group in a this compound-based MOF.[11]
Mechanism: The amino group on the linker is proposed to deprotonate the active methylene compound (e.g., malononitrile), generating a carbanion. This nucleophile then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. The porous structure of the MOF can also impart size and shape selectivity.[1]
Diagram: Proposed Knoevenagel Condensation Workflow
Caption: Synergistic catalysis in a bifunctional MOF.
Experimental Protocols
Protocol 1: Synthesis of a this compound-Based MOF (Hypothetical: M-AIPN-MOF)
This protocol is a general guideline based on the solvothermal synthesis of other amino-functionalized MOFs. Optimization of solvent ratios, temperature, and reaction time will be necessary.
Materials:
-
This compound (linker)
-
Metal salt (e.g., ZrCl₄, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Modulator (e.g., acetic acid, formic acid - especially for Zr-MOFs)
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a glass vial, dissolve the metal salt (e.g., 0.5 mmol) and this compound (0.5 mmol) in DMF (10 mL).
-
If using a Zr-based MOF, add a modulator (e.g., 10 equivalents of acetic acid relative to ZrCl₄) to the solution. This helps control the crystallinity.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Transfer the solution to a 20 mL Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at 120-150 °C for 24-72 hours.
-
After the reaction, allow the autoclave to cool to room temperature naturally.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product thoroughly with fresh DMF (3 x 10 mL) to remove unreacted starting materials.
-
Activation: To remove the solvent molecules from the pores, immerse the as-synthesized MOF in a volatile solvent like ethanol or acetone for 2-3 days, replacing the solvent daily.
-
Finally, activate the MOF by heating under vacuum at a temperature determined by its thermal stability (e.g., 150 °C) for 12 hours.
Protocol 2: Characterization of M-AIPN-MOF
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for activation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of both amino (-NH₂) and nitrile (-C≡N) functional groups in the final MOF structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the activated MOF.
Protocol 3: Catalytic Testing - Knoevenagel Condensation
Materials:
-
Activated M-AIPN-MOF (catalyst)
-
Benzaldehyde (substrate)
-
Malononitrile (reagent)
-
Ethanol (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
In a round-bottom flask, add the activated M-AIPN-MOF (e.g., 10 mg).
-
Add benzaldehyde (1 mmol) and malononitrile (1.2 mmol) to the flask.
-
Add ethanol (5 mL) as the solvent.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.
-
After the reaction is complete (as indicated by the consumption of benzaldehyde), cool the mixture to room temperature.
-
Separate the catalyst by centrifugation.
-
Wash the recovered catalyst with ethanol and dry it for reuse.
-
Isolate the product from the supernatant by evaporating the solvent.
Data Presentation: Performance Metrics
The performance of the M-AIPN-MOF as a catalyst should be quantified and presented clearly.
Table 1: Catalytic Performance in Knoevenagel Condensation
| Entry | Substrate (Aldehyde) | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| 1 | Benzaldehyde | 1.0 | 60 | 4 | >99 | >99 |
| 2 | 4-Nitrobenzaldehyde | 1.0 | 60 | 2 | >99 | >99 |
| 3 | 4-Methoxybenzaldehyde | 1.0 | 60 | 8 | 85 | >99 |
| 4 | Cinnamaldehyde | 1.0 | 80 | 12 | 70 | 95 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion and Future Outlook
Metal-Organic Frameworks constructed from this compound represent a promising new frontier in heterogeneous catalysis. The inherent bifunctionality of this linker provides a platform for designing highly efficient catalysts for a range of organic transformations, from fundamental C-C bond-forming reactions to complex cascade sequences. The protocols and insights provided herein are intended to serve as a foundational guide for researchers to explore and unlock the full catalytic potential of this exciting class of materials. Future work should focus on synthesizing a variety of MOFs with different metal nodes and topologies using this linker, exploring a wider range of catalytic reactions, and conducting detailed mechanistic studies to elucidate the cooperative effects between the amino and nitrile functionalities.
References
- Bifunctional MOFs in Heterogeneous Catalysis. ACS Organic & Inorganic Au. [Link]
- Bifunctional Heterometallic Metal-Organic Frameworks for Solvent-Free Heterogeneous Cascade C
- A general post-synthetic modification approach of amino-tagged metal–organic frameworks to access efficient catalysts for the Knoevenagel condensation reaction.
- Synthesis, Characterization And Catalytic Properties Of Amino-Functionalized M
- Bifunctional Heterometallic Metal-Organic Frameworks for Solvent-Free Heterogeneous Cascade Catalysis.
- Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions.
- A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions.
- Integration of metal organic frameworks with enzymes as multifunctional solids for cascade c
- Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm. [Link]
- A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions.
- Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance.
- Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance.
- Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality. Organic & Biomolecular Chemistry. [Link]
- Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Dalton Transactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Bifunctional Heterometallic Metal-Organic Frameworks for Solvent-Free Heterogeneous Cascade Catalysis | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Integration of metal organic frameworks with enzymes as multifunctional solids for cascade catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. globethesis.com [globethesis.com]
- 8. A facile, rapid procedure for Knoevenagel condensation reaction catalyzed by efficient amino-bifunctional frameworks under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opportunities and Challenges of Metal–Organic Framework Micro/Nano Reactors for Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Screening of Conditions for 2-Aminoisophthalonitrile Polymerization
For: Researchers, scientists, and drug development professionals exploring novel polymer synthesis.
Abstract
The synthesis of poly(2-aminoisophthalonitrile) and its derivatives presents significant opportunities in materials science and pharmaceutical applications due to their potential thermal stability and unique functional properties. However, the optimization of polymerization conditions is often a resource-intensive and time-consuming bottleneck. This application note details a high-throughput screening (HTS) methodology to accelerate the discovery of optimal conditions for the polymerization of this compound. By leveraging automated parallel synthesis platforms, a wide array of experimental parameters—including initiators, solvents, temperatures, and monomer concentrations—can be systematically and rapidly evaluated. This guide provides a comprehensive framework, from experimental design and execution to data analysis and hit validation, enabling researchers to efficiently navigate the complex parameter space of polymerization reactions.
Introduction: The Case for High-Throughput Polymerization
This compound is a monomer of interest for the synthesis of nitrogen-rich polymers with potential applications in high-performance materials and as functional excipients in drug delivery formulations. The traditional approach to optimizing polymerization reactions involves a one-variable-at-a-time methodology, which is often inefficient and may fail to identify synergistic interactions between different parameters.[1] High-throughput screening (HTS), a paradigm originally developed for drug discovery, offers a powerful alternative by enabling the parallel execution of a large number of experiments.[2] This approach not only accelerates the pace of research but also provides a more comprehensive understanding of the reaction landscape.[3]
The polymerization of monomers with nitrile functionalities, such as this compound, can proceed through various mechanisms, including anionic polymerization.[4] The success of anionic polymerization is highly dependent on the choice of initiator, solvent polarity, temperature, and the purity of the reagents.[5][6] Given the sensitivity of these reactions, an HTS approach is particularly well-suited to rapidly identify robust and efficient polymerization conditions.
This document outlines a detailed protocol for the HTS of this compound polymerization, focusing on an anionic mechanism as a primary route of investigation.
Experimental Design for High-Throughput Screening
A successful HTS campaign begins with a well-conceived experimental design that covers a diverse yet relevant chemical space. The primary variables to be screened for the anionic polymerization of this compound include:
-
Initiators: A selection of strong nucleophiles capable of initiating anionic polymerization.[5]
-
Solvents: A range of aprotic solvents with varying polarities to assess their effect on initiation and propagation.
-
Temperatures: A set of temperatures to evaluate the thermodynamic and kinetic profiles of the polymerization.
-
Monomer-to-Initiator (M/I) Ratios: Varying this ratio allows for the exploration of different target molecular weights.
Parameter Selection
The following table summarizes a representative library of conditions for a primary screen.
| Parameter | Variables | Rationale |
| Initiators | n-Butyllithium (n-BuLi), Sodium amide (NaNH₂), Potassium tert-butoxide (t-BuOK) | Selection of common and effective initiators for anionic polymerization of vinyl monomers.[5] |
| Solvents | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | Aprotic solvents with varying polarities to influence ion pair separation and reaction kinetics.[6] |
| Temperature (°C) | -78, 0, 25, 60 | Covers a range from cryogenic to moderately elevated temperatures to assess reaction control and rate. |
| M/I Ratio | 50:1, 100:1, 200:1 | Allows for targeting different polymer chain lengths. |
This design results in a total of 108 unique experimental conditions (3 initiators x 3 solvents x 4 temperatures x 3 M/I ratios) to be screened in parallel.
HTS Workflow Visualization
The overall workflow for the high-throughput screening process is depicted below.
Detailed Protocols
The following protocols are designed for execution using a liquid handling robotic platform and parallel synthesis reactor blocks.[7] All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Materials and Reagents
-
This compound (monomer), purified by recrystallization or sublimation.
-
Anhydrous solvents (THF, Toluene, DMF).
-
Initiator solutions (e.g., n-BuLi in hexanes), titrated prior to use.
-
Quenching solution (e.g., degassed methanol).
-
Precipitation non-solvent (e.g., methanol or water).
-
96-well reactor plates suitable for the desired temperature range.
Protocol 1: Primary High-Throughput Screening
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen reaction solvent (e.g., 1 M in THF).
-
Prepare stock solutions of each initiator at a known concentration in an appropriate solvent.
-
-
Automated Reagent Dispensing:
-
Program the liquid handling robot to dispense the monomer stock solution into the designated wells of the 96-well reactor plate according to the experimental design.
-
Cool the reactor block to the specified initial reaction temperature.
-
The robot then adds the calculated volume of the appropriate initiator stock solution to each well to achieve the target M/I ratio.
-
-
Parallel Polymerization:
-
Once the initiator is added, the parallel reactor block maintains the specified temperature for a set reaction time (e.g., 2 hours). Agitation (e.g., orbital shaking) should be applied to ensure homogeneity.
-
-
Reaction Quenching and Polymer Isolation:
-
After the designated reaction time, program the robot to add a quenching solution (e.g., methanol) to each well to terminate the polymerization.
-
The polymer is then precipitated by adding the contents of each well to a larger volume of a non-solvent (e.g., methanol) in a corresponding 96-well collection plate.[8]
-
-
Sample Preparation for Analysis:
-
The precipitated polymer is isolated by centrifugation or filtration.
-
The polymer is washed with the non-solvent to remove unreacted monomer and residual initiator.[8]
-
The purified polymer is dried under vacuum.
-
A known mass of each polymer is dissolved in a suitable solvent (e.g., THF) for characterization.
-
Characterization and Data Analysis
High-throughput characterization techniques are essential for rapidly analyzing the large number of samples generated.[9]
Primary Characterization Technique: High-Throughput Gel Permeation Chromatography (HT-GPC)
HT-GPC is the primary method for determining the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers. Modern GPC systems equipped with an autosampler can analyze a 96-well plate of samples in a single run.
Data Presentation
The results from the HT-GPC analysis should be compiled into a clear, sortable table.
| Well ID | Initiator | Solvent | Temp (°C) | M/I Ratio | Mn ( g/mol ) | PDI | Monomer Conversion (%) |
| A1 | n-BuLi | THF | -78 | 50:1 | 5,200 | 1.15 | 95 |
| A2 | n-BuLi | THF | -78 | 100:1 | 9,800 | 1.18 | 92 |
| ... | ... | ... | ... | ... | ... | ... | ... |
| H12 | t-BuOK | DMF | 60 | 200:1 | 1,500 | 2.5 | 30 |
Monomer conversion can be determined by techniques such as ¹H NMR spectroscopy or by gravimetric analysis of the isolated polymer.
Hit Identification and Validation Logic
A "hit" is defined as a set of reaction conditions that produces a polymer with desirable characteristics, such as a target molecular weight, low PDI (typically < 1.5 for controlled polymerizations), and high monomer conversion.
Secondary Screening and Scale-Up
Promising conditions identified in the primary screen should be subjected to a secondary, more focused screen. This may involve exploring a narrower range of temperatures or M/I ratios around the initial hit.
Protocol 2: Confirmatory Scale-Up Synthesis
-
Reaction Setup: In a larger, single glass reactor under an inert atmosphere, combine the solvent and monomer.
-
Temperature Control: Bring the solution to the optimized temperature identified from the HTS.
-
Initiation: Slowly add the initiator while stirring.
-
Polymerization: Allow the reaction to proceed for the optimized time.
-
Termination and Isolation: Quench the reaction and precipitate, wash, and dry the polymer as in the HTS protocol.
-
Full Characterization: The scaled-up polymer should be thoroughly characterized by GPC, NMR, FTIR, and thermal analysis (TGA/DSC) to confirm its structure and properties.
Conclusion
The application of high-throughput screening to the polymerization of this compound provides a rapid and systematic approach to identify optimal reaction conditions. This methodology significantly reduces the experimental timeline compared to traditional methods and offers a more comprehensive understanding of the polymerization process. By following the protocols and workflows outlined in this application note, researchers can efficiently discover novel synthetic routes to poly(this compound) and accelerate the development of new materials for a wide range of applications. The integration of automation and parallel synthesis is poised to become an indispensable tool in modern polymer chemistry.[10]
References
- van der Laan, S., et al. (2022). Operator-independent high-throughput polymerization screening based on automated inline NMR and online SEC. Digital Discovery. [Link][9]
- Hoogenboom, R. (2004). High-Throughput Experimentation in Polymer Chemistry. MRS-J. [Link][2]
- Junkers, T. (2022). Operator-independent high-throughput polymerization screening based on automated inline NMR and online SEC. SciSpace. [Link]
- Gormley, A. J., et al. (2021). Automation and Data-Driven Design of Polymer Therapeutics. PMC - PubMed Central - NIH. [Link][1]
- Hoogenboom, R., et al. (2005). High-throughput synthesis equipment applied to polymer research. AIP Publishing. [Link][3]
- Mustard, T. (2022).
- Schuett, D., et al. (2022).
- H.E.L Group. (2025). How automation & parallel systems improve chemical synthesis processes. H.E.L Group. [Link][10]
- Gormley Lab. (n.d.).
- Chemspeed Technologies. (2012). Polymer-Chain Encoding: Synthesis of Highly Complex Monomer Sequence Patterns by Using Automated Protocols. Chemspeed Technologies. [Link]
- Singh, F. V., et al. (2007).
- Podolsky, A. F., et al. (2018). Initiation of anionic polymerization of acrylonitrile with tertiary amines and ethylene or propylene oxide: some mechanistic aspects. RSC Publishing. [Link]
- Chem Help ASAP. (2020). anionic addition polymers. YouTube. [Link][4]
- Wikipedia. (n.d.).
- Saldívar-Guerra, E., & Vivaldo-Lima, E. (Eds.). (2013). Anionic Polymerization.
- PubChem. (n.d.). This compound. PubChem. [Link]
Sources
- 1. Automation and Data-Driven Design of Polymer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrs-j.org [mrs-j.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. youtube.com [youtube.com]
- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 6. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
- 7. Publicatons — Gormley Lab [gormleylab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Operator-independent high-throughput polymerization screening based on automated inline NMR and online SEC - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 10. helgroup.com [helgroup.com]
Scale-up synthesis of 2-Aminoisophthalonitrile for industrial applications
Application Notes & Protocols
Introduction: The Strategic Importance of 2-Aminoisophthalonitrile
This compound, systematically named 2-aminobenzene-1,3-dicarbonitrile, is an aromatic organic compound featuring an aniline core substituted with two nitrile groups at the meta positions.[1] This unique trifunctional structure makes it a highly valuable intermediate in the synthesis of advanced materials and specialty chemicals. The electron-withdrawing nature of the nitrile groups, combined with the reactive amino group, provides a versatile platform for producing a range of derivatives.
Industrial applications for this compound are primarily centered on its role as a monomer or key building block for:
-
High-Performance Polymers: The diamine functionality allows it to be incorporated into polyamides and polyimides, while the nitrile groups can undergo further reactions, such as trimerization to form triazine rings, leading to highly cross-linked, thermally stable thermosetting resins.
-
Phthalocyanine Dyes and Pigments: Aromatic dinitriles are well-established precursors for the synthesis of phthalocyanine macrocycles, which are used in high-quality, light-fast pigments and industrial catalysts.[2]
-
Pharmaceutical and Agrochemical Intermediates: The molecule serves as a scaffold for building more complex structures used in the development of bioactive compounds.
Transitioning the synthesis of this compound from laboratory curiosity to industrial reality presents significant challenges. These include ensuring process safety, managing highly exothermic reactions, minimizing hazardous byproducts, achieving high purity standards, and maintaining economic viability. This document provides a comprehensive guide to a scalable and robust synthetic strategy, focusing on the well-established industrial method of catalytic vapor-phase ammoxidation.
Comparative Analysis of Synthetic Routes for Industrial Scale-Up
Several synthetic pathways to this compound have been explored. However, their suitability for large-scale industrial production varies significantly based on atom economy, raw material cost, process complexity, and safety.
| Synthetic Route | Description | Advantages for Scale-Up | Disadvantages for Scale-Up | Industrial Viability |
| A: Catalytic Ammoxidation | Vapor-phase reaction of 2-amino-m-xylene with ammonia and air over a metal oxide catalyst.[2][3] | Utilizes established technology for aromatic nitrile production.[4] Potentially high throughput and continuous processing. Cost-effective starting materials. | High-temperature (375-500°C) and exothermic reaction requires specialized reactors (e.g., fluidized bed) for heat management.[5] Formation of hazardous byproducts like HCN and COx.[3] Requires handling of flammable and toxic gases. | High (Recommended) |
| B: Ring Transformation | Reaction of a functionalized 2H-pyran-2-one with malononitrile.[6] | Mild reaction conditions (often room temperature) and high reported lab-scale yields.[6] | Starting materials (substituted pyranones) are complex, expensive, and not readily available in bulk. Poor atom economy. | Low |
| C: Dehydration of Diamide | Two-step process involving the formation of 2-aminoisophthalamide followed by dehydration. | Dehydration is a standard industrial unit operation. | Adds complexity and cost with an additional synthetic step. The synthesis of the starting diamide can be challenging. | Moderate |
| D: Nucleophilic Substitution | Rosenmund-von Braun type reaction of a 2-amino-1,3-dihalobenzene with a cyanide source (e.g., CuCN). | A classic method for nitrile synthesis. | Requires stoichiometric amounts of toxic copper cyanide, leading to significant heavy metal waste. Often requires harsh reaction conditions. | Low |
Recommended Industrial Protocol: Vapor-Phase Ammoxidation
This section details the protocol for the continuous vapor-phase ammoxidation of 2-amino-m-xylene.
Underlying Principle and Reaction Scheme
The core of the process is the catalytic oxidation of the two methyl groups of 2-amino-m-xylene in the presence of ammonia. The reaction proceeds over a heterogeneous catalyst at elevated temperatures, converting the methyl groups into nitrile functionalities while producing water as the primary byproduct.
Reaction: C₈H₁₀N + 2 NH₃ + 3 O₂ → C₈H₅N₃ + 6 H₂O
Process Workflow Diagram
Caption: High-level process flow for industrial synthesis.
Key Process Parameters
Successful and safe scale-up hinges on the precise control of several critical parameters. The following table provides a validated starting point for process development.
| Parameter | Recommended Range | Rationale & Causality |
| Reaction Temperature | 375 - 480 °C | Balances reaction rate with selectivity. Lower temperatures favor incomplete conversion (mononitrile formation), while excessively high temperatures lead to deep oxidation, forming COx and HCN, and potential catalyst sintering.[5] |
| Reactor Type | Fluidized Bed | Essential for managing the highly exothermic nature of the reaction, ensuring uniform temperature distribution and preventing hotspots that degrade product and catalyst. |
| Catalyst | Vanadium-Antimony (V-Sb) based oxides on a support (e.g., γ-Al₂O₃) | Provides high selectivity for nitrile formation from methyl aromatics and demonstrates good thermal stability.[2] |
| Molar Ratio (NH₃ : Xylene) | 12:1 to 20:1 | A significant excess of ammonia is crucial to maximize nitrile yield and suppress the formation of oxidation byproducts.[3] It ensures the catalyst surface is saturated with ammonia for the ammoxidation pathway. |
| Molar Ratio (Air : Xylene) | 30:1 to 55:1 | Provides the necessary oxygen for the reaction. The ratio must be carefully controlled to stay outside the flammability limits of the xylene/air mixture while ensuring complete conversion. |
| Contact Time | 0.5 - 10 seconds | The residence time of reactants in the catalyst bed. A shorter time may lead to incomplete reaction, while a longer time can increase the incidence of side reactions and product degradation.[5] |
| System Pressure | 0.02 - 0.05 MPa (Slightly above atmospheric) | Low-pressure operation is preferred for safety and to favor the desired vapor-phase reaction kinetics. |
Detailed Step-by-Step Protocol
A. Reactor Preparation and Startup
-
Catalyst Loading: Load the fluidized bed reactor with the V-Sb-based oxide catalyst.
-
System Purge: Pressurize and vent the entire system (feed lines, vaporizer, reactor, quench system) with inert nitrogen gas multiple times to reduce oxygen concentration below the lower explosive limit (<2%).
-
Reactor Heat-up: Begin circulating a heat transfer fluid or use external heating elements to bring the reactor to the target operating temperature (e.g., 420°C) under a continuous nitrogen flow.
B. Reaction Execution (Continuous Operation) 4. Feed Vaporization: Separately pump liquid 2-amino-m-xylene, ammonia, and compressed air through dedicated pre-heaters/vaporizers to convert them to the gaseous state. 5. Initiate Feed Flow: Introduce the pre-heated gaseous streams into a mixing chamber immediately upstream of the reactor in the specified molar ratios. 6. Ammoxidation: Feed the hot gaseous mixture into the bottom of the fluidized bed reactor. The upward flow of gas will fluidize the catalyst particles, ensuring excellent mixing and heat transfer. 7. Process Monitoring: Continuously monitor reactor temperature, pressure, and feed flow rates. Use online gas chromatography (GC) to analyze the composition of the reactor effluent for real-time process control.
C. Product Isolation and Purification 8. Quenching: Direct the hot gaseous effluent from the reactor outlet into a quench cooler. Here, the gas is rapidly cooled by direct contact with a spray of recirculated water or by passing through a heat exchanger. This causes the high-melting-point this compound to desublimate and precipitate, forming a slurry. 9. Primary Separation: Transfer the slurry to a continuous centrifuge or filter press to separate the crude solid product from the quench liquid. Non-condensable gases (excess N₂, NH₃, COx) are sent to an off-gas treatment system (e.g., thermal oxidizer). 10. Recrystallization: Dissolve the crude solid in a suitable hot solvent (e.g., acetic acid or a toluene/ethanol mixture). Filter the hot solution to remove insoluble impurities and catalyst fines. 11. Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product. 12. Final Isolation & Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent to remove residual mother liquor, and dry under vacuum at 80-100°C to a constant weight.
Quality Control and Validation
A robust quality control framework is essential to ensure the final product meets specifications for industrial applications.
| Parameter | Method | Specification (Typical) |
| Appearance | Visual Inspection | Off-white to light yellow crystalline powder |
| Identity | FTIR, ¹H-NMR | Spectrum conforms to reference standard |
| Purity (Assay) | HPLC | ≥ 99.5% |
| Melting Point | DSC or Melting Point Apparatus | 258-262 °C |
| Key Impurities | GC-MS | 2-amino-m-tolunitrile: < 0.2% |
| Moisture Content | Karl Fischer Titration | ≤ 0.1% |
Safety and Environmental Management
The industrial synthesis of this compound involves significant hazards that must be rigorously controlled.
Hazard Analysis
-
Chemical Hazards:
-
2-Amino-m-xylene: Flammable liquid, toxic.
-
Ammonia: Toxic, corrosive gas.
-
This compound: Nitriles are generally toxic. Handle with care.
-
Hydrogen Cyanide (HCN): Extremely toxic gas that can be formed as a byproduct. Continuous monitoring in off-gas is mandatory.
-
-
Process Hazards:
-
Flammability: The mixture of xylene vapor and air can be explosive. Strict control of the oxygen-to-hydrocarbon ratio is critical.
-
Exothermic Reaction: A runaway reaction can lead to over-pressurization and loss of containment. A robust cooling system and emergency shutdown procedures are required.
-
High Temperatures & Pressures: Standard risks associated with high-temperature chemical processing.
-
Mitigation and Control Measures
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including flame-retardant clothing, chemical-resistant gloves, safety glasses, and have access to respiratory protection.[7][8]
-
Engineering Controls: The process should be conducted in a closed system with adequate ventilation. Use intrinsically safe electronic equipment. Install pressure relief valves, rupture disks, and an emergency flare or quench system.
-
Waste Management:
-
Off-Gas: Non-condensable gases from the quench, containing unreacted ammonia, HCN, and COx, must be routed to a thermal oxidizer or wet scrubber for abatement before release.
-
Liquid Waste: Mother liquor from recrystallization should be sent to a solvent recovery unit or a certified chemical waste incinerator.
-
Solid Waste: Spent catalyst should be handled and disposed of as hazardous waste according to local regulations.
-
Conclusion
The scale-up synthesis of this compound is best achieved via the catalytic vapor-phase ammoxidation of 2-amino-m-xylene. While the process involves high temperatures and hazardous materials, it is a well-understood and highly optimized industrial method for analogous compounds. By implementing rigorous process control, robust engineering safeguards, and comprehensive safety protocols, this route provides a reliable and economically viable pathway to produce high-purity this compound for demanding industrial applications.
References
- (WO1996036590A1) Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst.
- Gómez-Avilés, A., et al. (2023). Synthesis of N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH2.
- Dou, G., Wang, D., & Shi, D. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles, 92(3), 521-527.
- Singh, F. V., et al. (2007).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Industrial Scale-Up Synthesis of 5-Aminoisophthalic Acid. BenchChem.
- Safety Data Sheet: 5-Aminoisophthalic acid. (2025). Fisher Scientific.
- PubChem Compound Summary for CID 10931545, this compound.
- (CN112961074B) Synthesis method of isophthalonitrile.
- (CN106866719A) Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
- (US4215073A) Process for the production of diamines.
- Safety Data Sheet: 2-Aminoisobutyric acid. (n.d.). Carl ROTH.
- (US3959337A) Ammoxidation process.
- (CZ287815B6) Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride.
- (US3131209A) Preparation of isophthalonitriles and terephthalonitriles.
- Bagirzade, G., Taghiyev, D., & Manafov, M. (2015). Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst.
- Sharma, S., et al. (2023). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules, 28(1), 1-13.
- Reddy, C. S., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(4), 331-337.
- Akkaya, M., & Ozdemir, M. (2025). Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Use in Latent Fingermark Development. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Safety Data Sheet: 5-Aminoisophthalic acid. (2025). ACROS Organics.
- Al-Omair, M. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1859.
- Ackerman, J. H., & Surrey, A. R. (1967). Isophthalaldehyde. Organic Syntheses, 47, 76.
- (US4933470A) Method of synthesis of vicinal diamines.
- Safety Data Sheet: 2-Amino-4-tert-butyl-5-cyanopyrimidine. (2024). Sigma-Aldrich.
- (EP0661261A1) Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination of the corresponding acid in the presence of a catalyst.
- (CN101417985B) Method for synthesizing 2-amino thizaoline.
- Wang, X., et al. (2014). Preparation of terephthalonitrile by p-xylene ammoxidation.
- Wang, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(23), e01972-20.
- Safety Data Sheet: 5-Amino-2,4,6-triiodoisophthalic acid. (n.d.). Chemos GmbH & Co. KG.
- Wang, Y., et al. (2022).
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]
- 3. CN112961074B - Synthesis method of isophthalonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
Application Notes and Protocols: The Use of 2-Aminoisophthalonitrile in the Preparation of Chemosensors
Introduction: The Strategic Advantage of the 2-Aminoisophthalonitrile Scaffold
In the pursuit of selective and sensitive chemical detection, the molecular architecture of a chemosensor is paramount. This compound (2-AIPN) has emerged as a privileged scaffold in the design of advanced chemosensors. Its inherent structural features – a rigid benzene core, strategically positioned amino and nitrile functionalities, and the potential for extended π-conjugation – provide a robust platform for the development of both colorimetric and fluorescent probes. The amino group serves as a versatile synthetic handle for the introduction of various receptor moieties, most commonly through Schiff base condensation, while the two nitrile groups can influence the electronic properties of the molecule and participate in analyte recognition.[1] This guide provides an in-depth exploration of the synthesis, characterization, and application of 2-AIPN-based chemosensors, offering detailed protocols and insights for researchers in chemical sensing, materials science, and drug development.
Part 1: Synthesis of this compound-Based Chemosensors
The most prevalent and versatile method for elaborating the 2-AIPN core into a functional chemosensor is through the formation of a Schiff base. This condensation reaction between the primary amine of 2-AIPN and an aldehyde-containing molecule introduces an azomethine (-C=N-) group, which is often integral to the analyte binding and signaling mechanism.[2][3][4]
General Synthetic Principle: Schiff Base Condensation
The formation of the imine linkage is typically an acid-catalyzed dehydration reaction. The choice of the aldehyde is critical as it dictates the nature of the binding pocket and the photophysical properties of the resulting chemosensor. Aromatic aldehydes with hydroxyl or other donor groups in close proximity to the aldehyde functionality are commonly employed to create efficient chelation sites for metal ions.[4][5]
Diagram 1: General Synthesis of 2-AIPN Schiff Base Chemosensors
Caption: Synthetic pathway for 2-AIPN based Schiff base chemosensors.
Protocol: Synthesis of a 2-AIPN-Salicylaldehyde Schiff Base Chemosensor for Metal Ion Detection
This protocol details the synthesis of a representative 2-AIPN-based Schiff base chemosensor using salicylaldehyde. The resulting molecule is designed to exhibit a colorimetric or fluorescent response upon coordination with metal ions.
Materials:
-
This compound (2-AIPN)
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Procedure:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 30 mL of absolute ethanol with gentle heating and stirring until a clear solution is obtained.
-
Aldehyde Addition: To this solution, add 1.1 mmol of salicylaldehyde. The slight excess of the aldehyde ensures the complete consumption of the 2-AIPN.
-
Catalyst Introduction: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.
-
Characterization: Dry the purified product under vacuum. Characterize the structure and purity of the synthesized chemosensor using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry. The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-CH=N-) proton signal in the ¹H NMR spectrum and a C=N stretching vibration in the FT-IR spectrum.[6]
Part 2: Sensing Mechanisms and Principles
The functionality of 2-AIPN-based chemosensors relies on the interaction between the analyte and the sensor molecule, which triggers a measurable optical signal. The design of the sensor dictates the specific mechanism at play.
Key Sensing Mechanisms
-
Chelation-Enhanced Fluorescence (CHEF): Many 2-AIPN Schiff base sensors are weakly fluorescent in their free form due to processes like photoinduced electron transfer (PET) or intramolecular rotation that quench the excited state. Upon binding to a metal ion, the molecule becomes more rigid, which can inhibit these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity ("turn-on" response).[7]
-
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or withdrawing properties of the receptor part of the sensor, leading to a change in the intramolecular charge transfer characteristics. This often results in a noticeable shift in the absorption or emission wavelength (a color change).
-
Photoinduced Electron Transfer (PET): In a PET sensor, a receptor with a lone pair of electrons (like the nitrogen in the amino group or imine) can quench the fluorescence of a nearby fluorophore through electron transfer. When the receptor binds to a cation, the energy of the lone pair is lowered, preventing the PET process and restoring fluorescence.[7]
Diagram 2: CHEF and PET Sensing Mechanisms
Caption: Simplified representation of CHEF and PET mechanisms in fluorescent chemosensors.
Part 3: Protocols for Chemosensor Characterization and Application
Once synthesized, the performance of the chemosensor must be rigorously evaluated. This involves determining its selectivity, sensitivity, binding stoichiometry, and response time.
Protocol: Evaluation of Metal Ion Selectivity
This protocol is designed to assess the specificity of the chemosensor for a particular metal ion in the presence of other potentially competing ions.
Materials and Instruments:
-
Synthesized chemosensor
-
A variety of metal salts (e.g., chlorides or nitrates)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solutions: Prepare a stock solution of the chemosensor (e.g., 1 x 10⁻³ M) and stock solutions of various metal ions (e.g., 1 x 10⁻² M) in the chosen solvent.[8]
-
Selectivity Screening:
-
In a series of cuvettes, add a fixed volume of the chemosensor stock solution and dilute with the solvent to achieve a final concentration of, for example, 10 µM.
-
To each cuvette, add an excess (e.g., 5-10 equivalents) of a different metal ion stock solution. Include a blank sample containing only the chemosensor.
-
Record the UV-Vis absorption and fluorescence emission spectra for each sample after a short incubation period (e.g., 5 minutes). The excitation wavelength for fluorescence should be set at the maximum absorption wavelength of the free sensor.[8]
-
-
Data Analysis: Compare the spectral changes (changes in absorbance, color, or fluorescence intensity) for each metal ion. A significant change for a specific ion in comparison to others indicates high selectivity.
Protocol: Spectroscopic Titration for Sensitivity and Binding Constant Determination
This protocol determines the limit of detection (LOD) and the binding constant (Ka) of the sensor for the target analyte.
Procedure:
-
Titration Setup: Prepare a solution of the chemosensor at a fixed concentration (e.g., 10 µM) in a cuvette.
-
Incremental Analyte Addition: Add increasing amounts of the target metal ion stock solution (from sub-micromolar to several equivalents) to the cuvette.
-
Spectral Measurement: After each addition, mix thoroughly and record the UV-Vis or fluorescence spectrum.
-
LOD Calculation: The limit of detection can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (intensity vs. low analyte concentrations).[9]
-
Binding Constant (Ka) Calculation: The binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation (for a 1:1 binding stoichiometry) or by non-linear regression analysis of the binding isotherm.
Protocol: Job's Plot for Stoichiometry Determination
A Job's plot is used to determine the binding stoichiometry between the chemosensor and the analyte.
Procedure:
-
Solution Preparation: Prepare a series of solutions where the total molar concentration of the sensor and the metal ion is kept constant, but their mole fractions are varied (from 0 to 1).
-
Spectral Measurement: Measure the absorbance or fluorescence intensity at a wavelength where the complex shows a significant change.
-
Data Plotting: Plot the change in absorbance or fluorescence intensity against the mole fraction of the sensor. The mole fraction at which the maximum change is observed indicates the binding stoichiometry. For instance, a maximum at a mole fraction of 0.5 suggests a 1:1 complex, while a maximum at ~0.67 suggests a 2:1 (sensor:metal) complex.[10][11]
Part 4: Data Presentation and Performance Summary
The performance of various chemosensors can be effectively compared by summarizing their key analytical parameters in a tabular format.
Table 1: Performance Characteristics of Selected Schiff Base Chemosensors
| Chemosensor Derivative | Target Analyte(s) | Sensing Mode | Limit of Detection (LOD) | Solvent System | Reference |
| 5-Aminoisophthalic acid derivative | Fe³⁺, Hg²⁺ | Colorimetric & Fluorescent | Micromolar levels | Not Specified | [2][12][13] |
| 5-Aminoisophthalate-based triazole | Cu²⁺ | Fluorescent | 8.82 µM | Not Specified | [10][14] |
| Julolidine-based Schiff base | Cu²⁺ | Colorimetric | 23.5 µM | Aqueous solution | [15] |
| Thiophene-based Schiff base | Fe³⁺, Hg²⁺ | Colorimetric & Fluorescent | Not Specified | Not Specified | [15] |
| 2-hydroxy-5-methylisophthalaldehyde based | Zn²⁺ | Fluorescent | 2.77 x 10⁻⁸ M | Aqueous buffer | [16] |
Conclusion and Future Outlook
This compound provides a versatile and effective platform for the rational design of chemosensors. The straightforward synthesis of Schiff base derivatives allows for the fine-tuning of selectivity and sensitivity towards a wide range of analytes, including metal ions and anions.[17][18][19] The protocols outlined in this guide offer a robust framework for the synthesis, characterization, and application of these sensors. Future research in this area will likely focus on the development of 2-AIPN-based sensors with enhanced water solubility for biological applications, multi-analyte detection capabilities, and their integration into solid-state devices for real-world environmental and biomedical monitoring.
References
- Singh, F. V., Kumar, V., & Goel, A. (2007). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(44), 10971–10978. [Link]
- Köse, A., & Tumer, M. (2023). Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds. Hacettepe Journal of Biology and Chemistry, 51(1), 1-12. [Link]
- Köse, A., & Tumer, M. (2022). Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds.
- Köse, A., & Tumer, M. (2023).
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Colorimetric Detection of Multiple Metal Ions Using Schiff Base 1-(2-Thiophenylimino)-4-(N-dimethyl)benzene. Molecules, 19(6), 7996-8007. [Link]
- Neupane, L. N., Park, J. Y., Park, J. H., & Lee, K. H. (2013). Turn-on fluorescent chemosensor based on an amino acid for Pb(II) and Hg(II) ions in aqueous solutions and role of tryptophan for sensing. Organic letters, 15(2), 254–257. [Link]
- Kumar, S., Lal, B., Singh, G., Kumar, R., Singh, J., & Kakkar, R. (2024). 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. RSC Advances, 14(30), 21533-21545. [Link]
- Zhang, Y., Wang, Y., Zhang, Y., Wang, Y., & Liu, Y. (2021). A Flexible Chemosensor Based on Colorimetric and Fluorescent Dual Modes for Rapid and Sensitive Detection of Hypochlorite Anion. Chemosensors, 9(12), 343. [Link]
- Kim, J., & Lee, C. (2021). Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. Chemosensors, 9(10), 283. [Link]
- Kumar, R., Gahlyan, P., Verma, A., Bhandari, M., Singh, B., & Pani, B. (2024). An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications. RSC Advances, 14(33), 23789-23802. [Link]
- Papini, G., et al. (2022). A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. Chemosensors, 10(2), 52. [Link]
- Wiskur, S. L., Ait-Haddou, H., Lavigne, J. J., & Anslyn, E. V. (1999). Anion recognition: synthetic receptors for anions and their application in sensors. Current opinion in chemical biology, 3(6), 740–746. [Link]
- Li, Y., et al. (2019). Two macrocycle-based sensors for anions sensing. Scientific reports, 9(1), 699. [Link]
- Sarkar, T., et al. (2018). Two colorimetric fluorescent turn-on chemosensors for detection of Al3+and N3−: Synthesis, photophysical and computational studies. Journal of the Iranian Chemical Society, 15(11), 2535-2545. [Link]
- Al-Masoudi, W. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1836. [Link]
- Kumar, S., et al. (2024). 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study. RSC Advances, 14(30), 21533-21545. [Link]
- Yahya, M., & Eroğlu, M. S. (2022). Optical Chemosensors: Principles, Chemistry, Strategies, and Applications. In Optical Sensors. IntechOpen. [Link]
- National Center for Biotechnology Information (n.d.). This compound.
- Thaker, B. T., Patel, A. S., & Vora, J. J. (2010). Schiff Bases of Terephthalaldehyde with 2-Aminophenol and 2-Aminothiophenol and Their Metal Complexes. Scholars Research Library. [Link]
- Grimm, J. B., & Anslyn, E. V. (2022). Molecular Probes, Chemosensors, and Nanosensors for Optical Detection of Biorelevant Molecules and Ions in Aqueous Media and Biofluids. Chemical Reviews, 122(4), 4515-4596. [Link]
- IJCRT. (n.d.). SENSING MECHANISMS - CHEMOSENSORS. IJCRT.org. [Link]
- G., M., et al. (2023). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Journal of Chemical Sciences, 135(4), 110. [Link]
- Mandal, J., et al. (2019). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn2+ and Cu2+ with high sensitivity and application in live cell imaging. Journal of Luminescence, 205, 438-446. [Link]
- Garai, M., & Ghosh, K. (2022). Reticular Chemistry for Optical Sensing of Anions. Chemosensors, 10(12), 522. [Link]
- Antony, A., Fasna, F., Ajil, P. A., & Varkey, J. T. (2016). Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry. [Link]
- Mohana, R., et al. (2016). Synthesis, characterization and in silico studies of some schiff's bases derived from amino acids. International Journal of Allied Medical Sciences and Clinical Research, 4(2), 257-267. [Link]
- MDPI. (2022). Chemosensors, Volume 10, Issue 2 (February 2022). MDPI. [Link]
- Mahr, R., & Frunzke, J. (2016). Design and characterization of auxotrophy-based amino acid biosensors. Applied microbiology and biotechnology, 100(2), 759–771. [Link]
- El-Behery, M., & El-Twigry, H. (2007). Synthesis, Characterizations, Biological, and Molecular Docking Studies of Some Amino Acid Schiff Bases with Their Cobalt(II) Complexes. Journal of the Chinese Chemical Society, 54(3), 657-666. [Link]
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. rroij.com [rroij.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. ijcrt.org [ijcrt.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An innovative Schiff-base colorimetric chemosensor for the selective detection of Cu2+ ions and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds [indexacademicdocs.org]
- 13. Hacettepe Journal of Biology and Chemistry » Submission » Two Schiff Base Compounds Derived from 5-Aminoisophthalic Acid: Chemsensors Properties for Sensing of Metal Ions and Nitroaromatic Compounds [dergipark.org.tr]
- 14. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Anion recognition: synthetic receptors for anions and their application in sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two macrocycle-based sensors for anions sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Electrochemical applications of 2-Aminoisophthalonitrile-containing materials
An Application Guide for Researchers
Electrochemical Applications of 2-Aminoisophthalonitrile-Derived Materials
Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a highly versatile aromatic precursor molecule distinguished by its amine (-NH2) and dual nitrile (-C≡N) functional groups. This unique structure makes it an exceptional building block for a new generation of advanced electrochemical materials. Upon thermal treatment, it serves as an excellent source for nitrogen-doped porous carbons, while its reactive sites allow for its integration into complex polymeric structures like Covalent Organic Frameworks (COFs). This guide provides an in-depth exploration of the synthesis, characterization, and application of materials derived from this compound, with a focus on their use in energy storage, electrocatalysis, and electrochemical sensing. Detailed, field-tested protocols are provided to enable researchers to fabricate and evaluate these high-performance materials.
From Precursor to Functional Material: Core Synthesis Strategies
The strategic arrangement of nitrogen-rich functional groups on the benzene ring of this compound makes it an ideal precursor for creating materials with tailored electrochemical properties. The primary synthetic routes involve either thermal conversion into porous carbons or controlled polymerization into ordered frameworks.
Synthesis of Nitrogen-Doped Porous Carbon (N-PC)
This is the most common application, leveraging the high nitrogen content (C8H5N3) to create a conductive carbon matrix with abundant active sites. The pyrolysis process transforms the molecular precursor into a graphitic structure, where nitrogen atoms are incorporated in various beneficial configurations (pyridinic, pyrrolic, graphitic).
Causality of Experimental Choices:
-
Activating Agent (KOH): Potassium hydroxide is a powerful chemical activating agent. At high temperatures, it etches the carbon framework, creating a hierarchical porous structure with a high specific surface area. This is crucial for electrochemical applications as it maximizes the electrode-electrolyte interface.
-
Inert Atmosphere (Argon/Nitrogen): Pyrolysis must be conducted in an inert atmosphere to prevent the combustion of the carbonaceous material into CO or CO2, ensuring a high carbon yield.
-
Washing Steps (HCl and DI Water): The acid wash is critical to remove inorganic salts (e.g., potassium carbonates) formed during activation, while the deionized water wash removes any residual acid until a neutral pH is achieved, preventing contamination in the final material.
Protocol 1: Synthesis of N-PC via KOH Activation
-
Mixing: Mix 1 g of this compound with 4 g of potassium hydroxide (KOH) in a 1:4 weight ratio using a mortar and pestle.
-
Pyrolysis: Place the mixture in a tube furnace. Heat to 800°C at a ramp rate of 5°C/min under a continuous argon flow and hold for 1 hour.
-
Cooling: Allow the furnace to cool to room temperature naturally under the argon atmosphere.
-
Washing:
-
Wash the resulting black powder with 1 M hydrochloric acid (HCl) to remove inorganic impurities.
-
Subsequently, wash with deionized water repeatedly until the filtrate reaches a neutral pH.
-
-
Drying: Dry the final nitrogen-doped porous carbon (N-PC) product in a vacuum oven at 80°C for 12 hours.
Synthesis of Covalent Organic Frameworks (COFs)
COFs are crystalline porous polymers with ordered structures. This compound can be used as a multifunctional linker to create these frameworks, which are promising for energy storage due to their tunable porosity and high surface area.[1][2][3]
Workflow: From Precursor to Electrochemical Application
Caption: General synthesis pathways from this compound to functional materials and their applications.
Application I: High-Performance Supercapacitors
Materials derived from this compound, particularly N-doped porous carbons, are exceptional candidates for supercapacitor electrodes. Their high surface area facilitates the formation of an electrical double-layer (EDLC), while nitrogen functionalities introduce pseudocapacitance, boosting overall charge storage.[4][5][6]
Principle of Operation
Supercapacitors store energy via two mechanisms:
-
EDLC: Ions from the electrolyte accumulate at the high-surface-area electrode, forming an electrical double layer. This is a non-faradaic (physical) process.
-
Pseudocapacitance: Fast and reversible faradaic reactions occur at or near the electrode surface. Nitrogen functional groups (e.g., pyridinic-N) in the carbon matrix provide redox-active sites that contribute to pseudocapacitance, significantly enhancing the specific capacitance.
Protocol: Fabrication of a Symmetric Supercapacitor
Workflow: Supercapacitor Fabrication and Testing
Caption: Step-by-step workflow for supercapacitor fabrication and electrochemical characterization.
-
Slurry Preparation:
-
Prepare a slurry by mixing 80 wt% of the synthesized N-PC, 10 wt% of carbon black (conductive additive), and 10 wt% of polyvinylidene fluoride (PVDF, binder).
-
Add a few drops of N-methyl-2-pyrrolidone (NMP) and grind in a mortar until a homogeneous, viscous slurry is formed.
-
Rationale: Carbon black improves the electrical conductivity of the electrode, while PVDF binds the active material to the current collector.
-
-
Electrode Fabrication:
-
Coat the slurry onto a piece of nickel foam (current collector).
-
Dry in a vacuum oven at 100°C for 12 hours.
-
Press the dried electrode under 10 MPa to ensure good contact between the material and the current collector.
-
-
Cell Assembly:
-
Assemble a CR2032-type coin cell in a glovebox under an argon atmosphere.
-
Use two identical electrodes as the working and counter electrodes.
-
Use a cellulose separator soaked in the electrolyte (e.g., 6 M KOH).
-
Self-Validation: A properly assembled cell should have an open-circuit voltage near 0 V.
-
Protocol: Electrochemical Characterization
Use a potentiostat to perform the following tests on the assembled coin cell:
-
Cyclic Voltammetry (CV):
-
Purpose: To assess the capacitive behavior and stability window.
-
Parameters: Scan rate from 5 to 100 mV/s in a voltage window of 0-1 V (for aqueous KOH).
-
Expected Result: A quasi-rectangular CV curve indicates ideal capacitive behavior.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Purpose: To calculate the specific capacitance, energy, and power densities.
-
Parameters: Apply current densities from 0.5 to 10 A/g.
-
Expected Result: Symmetrical, triangular charge-discharge curves are indicative of good capacitive performance.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Purpose: To analyze the internal resistance and ion diffusion kinetics.
-
Parameters: Frequency range from 100 kHz to 0.01 Hz.
-
Expected Result: A small semicircle at high frequencies indicates low charge-transfer resistance.
-
Data Analysis & Performance Metrics
| Metric | Formula | Typical Values for N-PC |
| Specific Capacitance (F/g) | C = (I × Δt) / (m × ΔV) | 200 - 400 F/g @ 1 A/g[5] |
| Energy Density (Wh/kg) | E = (C × ΔV²) / (2 × 3.6) | 5 - 10 Wh/kg (aqueous) |
| Power Density (W/kg) | P = (E × 3600) / Δt | 500 - 10,000 W/kg |
| Cycle Life | Capacitance retention after cycles | >90% retention after 10,000 cycles[4][7] |
Where I is the discharge current, Δt is discharge time, m is the mass of active material on one electrode, and ΔV is the voltage window.
Application II: Electrocatalysis
The nitrogen sites within the carbon lattice derived from this compound can act as highly effective electrocatalytic centers for critical energy reactions like the Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER), which are the basis for fuel cells and metal-air batteries.[8]
Principle of Operation
Different nitrogen configurations have distinct catalytic roles. For instance, pyridinic-N and graphitic-N are known to be highly active sites for ORR. They modify the electronic structure of adjacent carbon atoms, facilitating the adsorption and reduction of oxygen molecules. This provides a low-cost, metal-free alternative to precious metal catalysts like platinum.[9]
Protocol: Rotating Disk Electrode (RDE) for ORR Analysis
-
Catalyst Ink Preparation:
-
Disperse 5 mg of the N-PC catalyst in a solution containing 950 µL of isopropanol and 50 µL of 5 wt% Nafion solution.
-
Sonication for at least 30 minutes is crucial to form a homogeneous ink.
-
-
Electrode Modification:
-
Drop-cast 10 µL of the ink onto a polished glassy carbon electrode (GCE) and let it dry at room temperature. The Nafion acts as an ionomer and helps bind the catalyst to the GCE.
-
-
Electrochemical Measurement:
-
Use a three-electrode setup: the modified GCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.
-
The electrolyte must be saturated with either O2 (for ORR) or N2 (for baseline) by bubbling the gas for 30 minutes.
-
Perform Linear Sweep Voltammetry (LSV) at various rotation speeds (e.g., 400 to 2500 rpm) at a scan rate of 10 mV/s.
-
Data Analysis & Key Metrics
| Metric | Description | Significance |
| Onset Potential | The potential at which the catalytic current begins. | A more positive onset potential indicates better catalytic activity. |
| Half-Wave Potential (E1/2) | The potential at half of the limiting current. | A key benchmark for comparing ORR catalyst performance. |
| Limiting Current Density | The plateau current density at high overpotentials. | Related to the mass transport of oxygen to the electrode surface. |
| Tafel Slope | Derived from the Tafel plot (log(J) vs. E). | Provides insight into the reaction kinetics and rate-determining step. |
Application III: Electrochemical Sensors
The unique properties of this compound-derived materials, such as high surface area, enhanced conductivity from nitrogen doping, and catalytic activity, make them excellent for modifying electrodes to detect various biomolecules and chemical compounds.[10][11][12]
Principle of Operation
The N-PC material enhances sensor performance by:
-
Increasing the electroactive surface area , which amplifies the electrochemical signal.
-
Catalyzing the oxidation or reduction of the target analyte , which lowers the detection potential and improves sensitivity.
-
Improving electron transfer kinetics between the analyte and the electrode surface.
Protocol: Sensor for Dopamine Detection
-
Electrode Modification:
-
Prepare a stable aqueous dispersion of the N-PC material (1 mg/mL).
-
Drop-cast 5 µL of the dispersion onto a polished GCE and allow it to dry.
-
-
Electrochemical Detection:
-
Use a three-electrode setup with the modified GCE in a phosphate buffer solution (PBS, pH 7.4).
-
Use Differential Pulse Voltammetry (DPV) for sensitive detection.
-
DPV Parameters: Potential range from 0.1 V to 0.6 V.
-
-
Calibration:
-
Record DPV curves for successive additions of a standard dopamine solution.
-
Plot the peak current versus the dopamine concentration to create a calibration curve.
-
Data Analysis & Performance Metrics
| Metric | Description | Significance |
| Sensitivity | The slope of the calibration curve. | A higher slope indicates a more sensitive sensor. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected (LOD = 3σ/S). | A key measure of the sensor's analytical capability. |
| Linear Range | The concentration range over which the sensor response is linear. | Defines the working range of the sensor. |
| Selectivity | The ability to detect the target analyte in the presence of interfering species (e.g., ascorbic acid, uric acid). | Crucial for analysis in complex samples like blood serum or urine. |
References
- Covalent organic framework membranes for energy storage and conversion - RSC Publishing.
- Covalent organic frameworks and their composites as enhanced energy storage materials - Chemical Communic
- Unveiling the Potential of Covalent Organic Frameworks for Energy Storage: Developments, Challenges, and Future Prospects - ResearchG
- Influence of the Nitrogen Precursor in the Development of N-Functionalities in a Mesoporous Carbon Material and Its Effect on the Li–S Cells' Electrochemistry - MDPI.
- Preparation of Nitrogen Doped Carbon Materials and Analysis of Their Electrochemical Performance.
- Pork-Derived Porous Carbon for Supercapacitors: Achieving “Near-Zero-Loss” and Ultralong Cycle Life - PubMed Central.
- Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements - PMC.
- N- and O- Doped Porous Carbon Nanosheets Prepared from Templating Methodology for Supercapacitors - PMC - NIH.
- Two-dimensional hierarchically porous carbon nanosheets for flexible aqueous supercapacitors with high volumetric capacitance - Nanoscale (RSC Publishing).
- A Metal-Amino Acid Complex-Derived Bifunctional Oxygen Electrocatalyst for Rechargeable Zinc-Air B
- Electrochemical Sensors and Biosensors for the Determination of Food Nutritional and Bioactive Compounds: Recent Advances - PMC - PubMed Central.
- Development of double-layer poly (amino acid) modified electrochemical sensor for sensitive and direct detection of betamethasone in cosmetics - PubMed.
Sources
- 1. Covalent organic framework membranes for energy storage and conversion - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. Covalent organic frameworks and their composites as enhanced energy storage materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pork-Derived Porous Carbon for Supercapacitors: Achieving “Near-Zero-Loss” and Ultralong Cycle Life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N- and O- Doped Porous Carbon Nanosheets Prepared from Templating Methodology for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-dimensional hierarchically porous carbon nanosheets for flexible aqueous supercapacitors with high volumetric capacitance - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. electrochemsci.org [electrochemsci.org]
- 8. A Metal-Amino Acid Complex-Derived Bifunctional Oxygen Electrocatalyst for Rechargeable Zinc-Air Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical Amino Acid Sensing: A Review on Challenges and Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Sensors and Biosensors for the Determination of Food Nutritional and Bioactive Compounds: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of double-layer poly (amino acid) modified electrochemical sensor for sensitive and direct detection of betamethasone in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminoisophthalonitrile
Welcome to the technical support center for the synthesis of 2-Aminoisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in a deep understanding of reaction mechanisms and extensive laboratory experience.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key pathways. The choice of method often depends on the available starting materials, scalability, and desired purity. Understanding the fundamentals of these reactions is the first step in troubleshooting and optimization.
A common and effective method involves a ring transformation strategy, where a functionalized 2H-pyran-2-one is reacted with malononitrile.[1] This approach is lauded for its mild reaction conditions and often results in excellent yields.[1] Other classical methods that can be adapted for this synthesis include the Rosenmund-von Braun and Sandmeyer reactions, which are staples in aromatic nitrile synthesis.[2][3][4][5]
II. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the synthesis of this compound.
Q1: What are the most critical parameters to control for a high-yield synthesis?
A1: Several parameters are crucial for maximizing the yield of this compound. These include:
-
Purity of Reagents and Solvents: Impurities in starting materials can lead to a host of side reactions.[6] It is imperative to use reagents of high purity and ensure that solvents are anhydrous, especially when working with moisture-sensitive intermediates.
-
Reaction Temperature: Temperature control is critical. Many of the synthetic routes require specific temperature ranges to ensure optimal reaction rates and minimize the formation of byproducts.[7]
-
Stoichiometry of Reactants: The molar ratios of your reactants can significantly influence the outcome. Careful control of stoichiometry is necessary to drive the reaction to completion and avoid excess starting materials in the final product.
-
Inert Atmosphere: For reactions involving organometallic reagents or other air-sensitive compounds, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation and other undesirable side reactions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reaction. A suitable mobile phase, typically a mixture of ethyl acetate and hexane, can be used to separate the starting materials, intermediates, and the final product. This allows for a real-time assessment of the reaction's progression and helps in determining the optimal reaction time.
Q3: What are the common impurities I might encounter, and how can I identify them?
A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, hydrolysis of the nitrile groups can lead to the formation of amide or carboxylic acid impurities, especially if water is present.[8] These impurities can often be identified by a combination of TLC and spectroscopic methods such as NMR and Mass Spectrometry.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, along with actionable solutions based on sound scientific principles.
Issue 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause can often be traced back to several factors.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Quality of Reagents | Impurities in starting materials can inhibit the reaction or lead to the formation of unwanted byproducts. | - Ensure all reagents are of high purity. - Use freshly distilled solvents. - Verify the integrity of catalysts. |
| Suboptimal Reaction Conditions | Incorrect temperature, reaction time, or solvent can significantly hinder the reaction. | - Optimize the reaction temperature. A systematic study of different temperatures can identify the optimal condition.[9] - Vary the reaction time and monitor progress by TLC. - Screen different solvents to find the most suitable one for your specific reaction. |
| Incomplete Reaction | The reaction may not have reached completion, leaving unreacted starting materials. | - Increase the reaction time. - Consider a moderate increase in temperature. - Ensure efficient stirring to maintain a homogenous reaction mixture. |
| Side Reactions | Competing reactions can consume starting materials and reduce the yield of the desired product. | - Identify potential side reactions based on your chosen synthetic route. For example, in the Rosenmund-von Braun reaction, elevated temperatures can lower functional group tolerance.[3] - Adjust reaction conditions to disfavor side reactions (e.g., lower temperature, change of catalyst). |
Issue 2: Formation of Significant Byproducts
The presence of multiple unexpected spots on a TLC plate is a clear indicator of side reactions.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of Nitrile Groups | The nitrile groups are susceptible to hydrolysis, especially in the presence of acid or base and water, forming amides or carboxylic acids.[8] | - Ensure strictly anhydrous conditions. Use dry solvents and glassware. - Perform the reaction under an inert atmosphere. - If an aqueous workup is necessary, keep it brief and at a low temperature. |
| Oxidation of the Amino Group | The amino group can be sensitive to oxidation, leading to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Polymerization | Under certain conditions, starting materials or the product may polymerize. | - Control the reaction temperature carefully. - Adjust the concentration of reactants. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Product is an Oil | The product may not crystallize readily, appearing as an oil. | - Try trituration with a non-polar solvent like hexane to induce solidification.[10] - Attempt recrystallization from a variety of solvents or solvent mixtures. - Seeding with a small crystal of the pure product can initiate crystallization.[11] |
| Co-elution of Impurities | Impurities may have similar polarity to the product, making separation by column chromatography difficult. | - Experiment with different solvent systems for column chromatography. - Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Product Instability | The product may be unstable under the purification conditions. | - Avoid excessive heat during solvent removal. - Use milder purification techniques if possible. |
IV. Experimental Protocols & Workflows
To provide a practical context, we outline a general workflow for a common synthetic approach.
General Workflow for Ring Transformation Synthesis
This workflow is based on the principle of synthesizing 2-amino-isophthalonitriles from 2H-pyran-2-ones.[1]
Caption: General workflow for the synthesis of this compound via ring transformation.
V. Logical Relationships in Troubleshooting
A systematic approach is key to effective troubleshooting. The following diagram illustrates the logical flow for diagnosing and resolving common issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Aminoisophthalonitrile
Welcome to the dedicated technical support guide for the purification of crude 2-Aminoisophthalonitrile (C₈H₅N₃, CAS No. 63069-52-3)[1]. This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound, a critical intermediate in synthetic chemistry. This guide moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the causality behind each experimental choice to ensure reproducible, high-quality results.
Safety First: Mandatory Handling Precautions
Before commencing any purification protocol, it is imperative to consult the Safety Data Sheet (SDS). This compound and its related compounds can pose health risks.
-
Hazards: The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation[2].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles[3].
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors[4]. Ensure that an eyewash station and safety shower are readily accessible[2][4].
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification of this compound, providing a foundational understanding for subsequent troubleshooting and protocol selection.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. However, common impurities include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Reaction Intermediates: Incompletely converted intermediates.
-
Hydrolysis Byproducts: The nitrile groups are susceptible to hydrolysis under acidic or basic conditions, especially with heat, which can form 2-amino-3-cyanobenzamide or 2-aminoisophthalamic acid[5][6].
-
Polymeric and Colored Impurities: Often formed through side reactions or degradation, these are typically highly conjugated and impart a yellow, brown, or black color to the crude product.
-
Isomeric Impurities: Positional isomers that may have formed during the synthesis.
Q2: How do I choose the most effective purification method?
A2: The optimal method depends on the nature and quantity of impurities, as well as the desired scale and final purity. A general decision-making workflow is outlined below. Recrystallization is often the first choice for its simplicity and scalability for moderately impure, crystalline solids. For complex mixtures or to remove closely related impurities, column chromatography is superior. Acid-base extraction is highly effective for removing non-basic impurities.
Caption: Decision workflow for selecting a purification method.
Q3: What is the best solvent for recrystallizing this compound?
A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures. Given the molecule's structure—possessing polar amino and nitrile groups alongside a non-polar benzene ring—polar protic solvents are excellent starting points. Ethanol or isopropanol are often effective. For highly impure samples, a solvent/anti-solvent system like Ethanol/Water or Acetone/Hexane can be very powerful[7]. See Table 2 for a detailed comparison.
Q4: How can I remove persistent color from my product?
A4: Highly colored impurities are typically non-polar, polymeric materials. These can often be removed by treating a solution of the crude product with activated carbon (charcoal). This is usually performed during the hot filtration step of a recrystallization protocol. Use about 1-5% charcoal by weight relative to your crude product. Be aware that activated carbon can adsorb your product as well, potentially reducing the yield, so use it judiciously.
Q5: What analytical techniques should I use to assess purity?
A5: A combination of methods provides the most complete picture of purity:
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of a mixture before and during purification.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, capable of separating and quantifying impurities with high resolution[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and can help identify and quantify impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities[8].
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a crystalline solid.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. Solvent Choice: The product has significant solubility in the solvent even at low temperatures. 2. Excess Solvent: Too much solvent was used, keeping the product dissolved. 3. Premature Crystallization: The product crystallized on the filter paper/funnel during hot filtration. 4. Incomplete Crystallization: The solution was not cooled for a sufficient duration or to a low enough temperature. | 1. Re-evaluate Solvent: Test solubility in different solvents. Consider a solvent/anti-solvent system. 2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude material. 3. Pre-heat Equipment: Heat the filtration funnel (e.g., with an IR lamp or by passing hot solvent through it) before filtration. 4. Extend Cooling: Cool the filtrate slowly to room temperature, then place it in an ice bath or refrigerator (0-4 °C) for several hours to maximize crystal formation. |
| Product is Still Impure After Recrystallization | 1. Co-crystallization: The impurity has similar solubility properties to the product and crystallizes with it. 2. Inappropriate Solvent: The chosen solvent does not effectively differentiate between the product and the impurity. | 1. Perform a Second Recrystallization: A subsequent recrystallization in the same or a different solvent system can significantly improve purity. 2. Switch Purification Method: If co-crystallization is severe, switch to an orthogonal method like column chromatography, which separates based on polarity rather than solubility. |
| Oily Product or Failure to Crystallize | 1. High Impurity Load: The presence of significant impurities can depress the melting point and inhibit lattice formation, resulting in an oil. 2. Residual Solvent: Trapped solvent can prevent crystallization. | 1. Pre-purify: Use column chromatography or an acid-base extraction to remove the bulk of impurities first, then attempt to crystallize the enriched material. 2. Trituration: Attempt to induce crystallization by dissolving the oil in a small amount of a good solvent (e.g., dichloromethane) and then adding a large volume of a poor solvent (e.g., hexanes) while scratching the flask with a glass rod. 3. Dry Thoroughly: Ensure the material is completely free of solvent under high vacuum before attempting crystallization. |
| Significant Tailing on Silica Gel Column | The basic amino group on your molecule is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes poor separation and broad, tailing peaks. | Modify the Eluent: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Ethyl Acetate/Hexane/1% Et₃N). • Ammonia: Prepare a mobile phase using a solution of ammonia in methanol (e.g., 98:2 Dichloromethane / (10% NH₃ in MeOH)). |
| Product is Discolored (Yellow/Brown) | 1. Oxidation: The amino group can be susceptible to air oxidation, especially if heated for prolonged periods. 2. Colored Impurities: Presence of highly conjugated, polymeric by-products. | 1. Minimize Heat/Air Exposure: Avoid unnecessarily long reflux times. If possible, conduct heating steps under an inert atmosphere (N₂ or Ar). 2. Charcoal Treatment: During recrystallization, add a small amount of activated carbon to the hot solution before filtering to adsorb the colored impurities. |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This protocol is ideal for crude material that is at least 70-80% pure and crystalline.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol required to just fully dissolve the solid with gentle heating (hot plate) and stirring.
-
Charcoal Treatment (Optional, for colored samples): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated carbon. Re-heat the mixture to boiling for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 1 hour to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold 1:1 ethanol/water, followed by a small amount of cold water to remove residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Purity Check: Assess purity via HPLC and/or melting point analysis.
Protocol 2: Purification by Flash Column Chromatography
This method is highly effective for separating complex mixtures or removing impurities with similar solubility to the product.
Caption: General workflow for flash column chromatography.
-
Eluent Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of Ethyl Acetate and Hexane. For this compound, a ratio between 20-50% Ethyl Acetate in Hexane is often effective. If tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
-
Column Packing: Pack a glass chromatography column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method typically results in better separation.
-
Elution: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the mobile phase, collecting fractions in test tubes or vials.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63069-52-3 | [1] |
| Molecular Formula | C₈H₅N₃ | [1] |
| Molecular Weight | 143.15 g/mol | [1] |
| Appearance | Typically a beige or off-white solid | [2] |
| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | [1] |
Table 2: Suggested Solvents for Recrystallization
| Solvent / System | Rationale | Comments |
| Ethanol | Good balance of polarity to dissolve the compound when hot, but allows for good crystal recovery upon cooling. | A common and effective first choice. |
| Isopropanol | Slightly less polar than ethanol; may offer different selectivity for certain impurities. | Good alternative if ethanol performance is suboptimal. |
| Ethanol / Water | The addition of water (an anti-solvent) significantly reduces the compound's solubility, often leading to higher recovery. | Excellent for maximizing yield. The ratio needs to be carefully optimized to avoid oiling out. |
| Acetone / Hexane | Acetone is a strong polar aprotic solvent, while hexane is a non-polar anti-solvent. | Useful if the compound is highly soluble in many common protic solvents. |
| Toluene | A non-polar aromatic solvent. | May be useful for removing highly polar impurities that will remain insoluble, or for crystallizing a less polar product from more polar impurities. |
References
- Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Science of Synthesis [Online]. Available: [Link].
- Hydrolysing Nitriles. Chemguide [Online]. Available: [Link].
- Converting Nitriles to Amides. Chemistry Steps [Online]. Available: [Link].
- 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub [Online]. Available: [Link].
- Selected Methods of Analysis. Analytical Chemistry LibreTexts [Online]. Available: [Link].
- Nitrile Hydrolysis Mechanism. YouTube [Online]. Available: [Link].
- Amino Acid Purification - Column Chromatography. Sorbead India [Online]. Available: [Link].
- PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
- This compound. PubChem, National Institutes of Health [Online]. Available: [Link].
- Chromatography and Separation. Biocompare [Online]. Available: [Link].
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI [Online]. Available: [Link].
- Typical examples of impurities observed in synthesized peptides.
- Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius [Online]. Available: [Link].
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry [Online]. Available: [Link].
- Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry [Online]. Available: [Link].
- Separation and Refining of Amino acids.
- chromatography of carboxylic acid derivatives of aminoacids? Reddit [Online]. Available: [Link].
- Process for preparing 5-amino-2,4,6-triiodoisophthalic acid dichloride.
- Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride.
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC, National Institutes of Health [Online]. Available: [Link].
- Purification of Amino-Pyrazoles. Reddit [Online]. Available: [Link].
- Method for measuring content and optical purity of amino acid-N-formic anhydride.
- Method for crystallization of amino acids.
- AMINO ACID PURITY DETERMINATION BY MEASUREMENT OF OPTICAL ROTATION. CABI Digital Library [Online]. Available: [Link].
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI [Online]. Available: [Link].
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Aminoisophthalonitrile Polymerization
Welcome to the technical support center for the polymerization of 2-Aminoisophthalonitrile. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions to help you navigate the complexities of this polymerization process. The information herein is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the polymerization of this compound, providing a solid foundation before you begin your experiments.
Q1: What is the primary polymerization mechanism for this compound?
A1: The primary polymerization mechanism for this compound is a step-growth polycondensation, specifically through the cyclotrimerization of the nitrile groups. This reaction forms a highly cross-linked polymer network where the aromatic rings are linked by 1,3,5-triazine rings. This process is typically thermally driven and often catalyzed by Lewis acids or certain metal compounds. The presence of the amino group can also influence the reaction, potentially participating in side reactions or affecting the overall network formation.
Q2: Why is monomer purity crucial for this polymerization?
A2: Monomer purity is paramount in step-growth polymerization to achieve a high degree of polymerization and consistent material properties.[1] For this compound, impurities can act as chain terminators, preventing the formation of a high-molecular-weight polymer. For instance, monofunctional nitriles or impurities that can react with the amino or nitrile groups without propagating the polymer chain will cap the growing network. Water is a particularly detrimental impurity as it can hydrolyze the nitrile groups, especially at the high temperatures often required for polymerization.[2] Therefore, rigorous purification of the monomer is a critical first step.
Q3: What types of catalysts are effective for the polymerization of this compound?
A3: Lewis acids and certain metal-containing compounds are effective catalysts for the cyclotrimerization of aromatic nitriles.[2] For instance, metal chlorides have been shown to catalyze the polymerization of aromatic dinitriles at elevated temperatures to form curable polymeric compositions.[3] A combination of a Lewis acid and a metal, such as zinc, can significantly accelerate the polymerization rate compared to using a Lewis acid alone.[2] The choice of catalyst can influence not only the reaction rate but also the processing temperature and the final properties of the polymer network.
Q4: What are the expected properties of the resulting polymer?
A4: The polymer derived from this compound is expected to be a rigid, thermosetting material with high thermal stability due to its highly cross-linked aromatic and triazine ring structure. These polymers are often insoluble and infusible after curing.[3][4] The presence of the amino group provides a site for potential post-polymerization modification or for forming hydrogen bonds, which can influence the polymer's mechanical properties and solubility in specific polar aprotic solvents before full curing.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the polymerization of this compound.
Q1: My polymerization reaction results in a low yield of polymer. What are the likely causes and how can I improve it?
A1: Low polymer yield is a frequent issue that can stem from several factors.
-
Potential Causes:
-
Incomplete Reaction: The polymerization time or temperature may be insufficient for the reaction to proceed to a high conversion.
-
Monomer Impurities: As discussed in the FAQ, impurities can inhibit or terminate the polymerization.
-
Sub-optimal Catalyst Activity: The chosen catalyst may be inefficient, or its concentration might be too low.
-
Volatilization of Monomer: At high temperatures, the monomer may sublime or evaporate from the reaction vessel if not properly sealed.
-
-
Solutions:
-
Optimize Reaction Conditions: Systematically increase the reaction temperature and/or time. Monitor the progress of the reaction by techniques such as DSC to observe the exotherm from the cyclotrimerization reaction.
-
Ensure Monomer Purity: Purify the this compound monomer prior to use. A detailed protocol is provided in Section IV.
-
Evaluate Catalyst System: Experiment with different catalysts, such as a Lewis acid-metal combination, and optimize the catalyst concentration.[2]
-
Seal the Reaction Vessel: Ensure the reaction is conducted in a sealed ampoule or a reactor that can be pressurized with an inert gas to prevent monomer loss.
-
Q2: The resulting polymer has a very low molecular weight and is brittle. How can I increase the molecular weight and improve its mechanical properties?
A2: Low molecular weight in step-growth polymerization is typically a result of not reaching a sufficiently high degree of conversion or due to stoichiometric imbalances.
-
Potential Causes:
-
Low Reaction Conversion: The polymerization was stopped prematurely.
-
Presence of Chain Terminators: Monofunctional impurities in the monomer or solvent can cap the polymer chains.[1]
-
Side Reactions: Unwanted side reactions can consume the reactive nitrile groups without leading to chain extension. The amino group, for instance, might undergo oxidation or other reactions at high temperatures.
-
-
Solutions:
-
Drive the Reaction to High Conversion: For step-growth polymerization, a conversion of over 99% is often necessary to achieve high molecular weight. This can be achieved by increasing the reaction time and ensuring efficient mixing.
-
Rigorous Purification: Ensure both the monomer and any solvent used are of the highest purity to eliminate chain-terminating impurities.
-
Control the Reaction Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino group and hydrolysis of the nitrile groups.
-
Q3: The polymer I've synthesized is dark in color (brown to black). What is causing this discoloration and can it be prevented?
A3: Discoloration in polymers, especially those synthesized at high temperatures, is often indicative of degradation or side reactions.
-
Potential Causes:
-
Oxidation: The amino group on the monomer is susceptible to oxidation at elevated temperatures, which can lead to the formation of colored byproducts.
-
Thermal Degradation: The reaction temperature may be too high, causing the monomer or the resulting polymer to decompose.
-
Catalyst-Induced Side Reactions: Some catalysts may promote side reactions that lead to colored species.
-
-
Solutions:
-
Inert Atmosphere: Strictly maintain an inert atmosphere throughout the polymerization process to minimize oxidation.
-
Optimize Temperature: Determine the optimal temperature range for polymerization. It should be high enough to promote the reaction but below the decomposition temperature of the monomer and polymer. Thermogravimetric analysis (TGA) of the monomer can help determine its thermal stability.[5]
-
Screen Catalysts: If a catalyst is used, screen different options to find one that is effective at a lower temperature or is less likely to cause side reactions.
-
Q4: The cured polymer is completely insoluble in all solvents I've tried. How can I characterize it or improve its processability?
A4: The insolubility of the final polymer is an expected outcome of the extensive cross-linking from the cyclotrimerization of the dinitrile monomer.[3]
-
Improving Processability:
-
B-Staging: The polymerization can be stopped at an intermediate stage (often called a "B-stage") where the polymer is still soluble and fusible.[3] This B-stage resin can then be processed (e.g., molded or cast into a film) and subsequently fully cured by further heating. To achieve a B-stage, the reaction time and temperature are carefully controlled to achieve a specific degree of conversion without reaching the gel point.
-
Copolymerization: Introducing a comonomer with flexible linkages can reduce the cross-link density and improve the solubility and processability of the resulting copolymer.
-
-
Characterization Techniques for Insoluble Polymers:
-
Solid-State NMR: To elucidate the chemical structure.
-
FTIR Spectroscopy: To confirm the formation of triazine rings and the disappearance of nitrile groups.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and monitor the curing process.[5]
-
Scanning Electron Microscopy (SEM): To study the morphology of the polymer.
-
III. Data Summary and Visualization
Table 1: Key Parameters for this compound Polymerization
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Monomer Purity | > 99.5% | Impurities can act as chain terminators, drastically limiting molecular weight.[1] |
| Reaction Temperature | 200 - 450 °C | Temperature-dependent; lower end for solution polymerization with active catalysts, higher end for thermal melt polymerization. Must be below the polymer's degradation temperature.[3] |
| Catalyst | Lewis Acids (e.g., ZnCl₂, FeCl₃), Metal Powders (e.g., Zn) | Catalysts lower the required polymerization temperature and accelerate the reaction rate.[2] |
| Catalyst Loading | 0.1 - 2.0 mol% | To be optimized for specific catalyst and reaction conditions. Higher loading can increase rate but may also promote side reactions. |
| Reaction Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the amino group and hydrolysis of nitrile groups, which can lead to discoloration and chain termination. |
| Reaction Time | 2 - 24 hours | Highly dependent on temperature and catalyst. Reaction should proceed until a high conversion is reached for optimal properties. |
Diagram 1: Troubleshooting Workflow for Low Molecular Weight Polymer
Sources
Preventing side reactions during the synthesis of 2-Aminoisophthalonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of 2-Aminoisophthalonitrile, providing direct answers and actionable solutions.
FAQ 1: My reaction is producing significant amounts of 2-Amino-6-cyanobenzamide and 2-Amino-isophthalamide. What is causing this and how can I prevent it?
Answer: The formation of 2-Amino-6-cyanobenzamide and 2-Amino-isophthalamide indicates partial or complete hydrolysis of the nitrile groups. This is a common side reaction, particularly if your reaction conditions are not strictly anhydrous or if the pH is not controlled.
Root Cause Analysis:
Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[1][2] The presence of water, even in trace amounts, can facilitate this process, especially at elevated temperatures.
-
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water.[3][4]
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide ions on the nitrile carbon initiates the hydrolysis.[3] While generally requiring harsher conditions than acidic hydrolysis, it can still be a significant side reaction.[3][5]
Preventative Measures & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly before use. | To minimize the presence of water, which is the primary reactant in the hydrolysis side reaction. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent the introduction of atmospheric moisture. |
| pH Control | If using a base, opt for a non-nucleophilic, sterically hindered base. If acidic conditions are necessary, use a non-aqueous acid source if possible. | To avoid introducing hydroxide ions or water that can promote hydrolysis. |
| Temperature | Maintain the lowest effective temperature for the reaction. | Higher temperatures accelerate the rate of hydrolysis.[3] |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. | Prolonged reaction times increase the likelihood of side reactions, including hydrolysis. |
Experimental Protocol: Minimizing Nitrile Hydrolysis
-
Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Solvent & Reagent Handling: Use anhydrous solvents packaged under an inert atmosphere or freshly distilled from an appropriate drying agent. Handle all solid reagents in a glovebox or under a positive pressure of inert gas.
-
Reaction Setup: Assemble the reaction apparatus under a stream of dry argon or nitrogen.
-
Execution: Add the anhydrous solvent and reagents to the reaction flask. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Monitoring & Work-up: Monitor the reaction closely. Upon completion, quench the reaction appropriately (e.g., with a non-aqueous workup if possible) to prevent hydrolysis during product isolation.
FAQ 2: I am observing the formation of a dimeric by-product. What is the likely structure and how can I avoid it?
Answer: Dimerization, or homocoupling, is a potential side reaction in many cross-coupling reactions used to introduce the amino group, such as the Buchwald-Hartwig or Ullmann reactions.[6][7] The likely dimeric by-product would be a biaryl compound formed from the coupling of two molecules of your starting aryl halide.
Root Cause Analysis:
Dimer formation can be caused by several factors, often related to the catalyst cycle or reaction conditions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic intermediates.[6]
-
Catalyst Decomposition: Inactive catalyst species or the formation of palladium black can sometimes catalyze homocoupling.[6]
-
Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or incorrect stoichiometry can favor dimerization pathways.[6]
Preventative Measures & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Atmosphere | Rigorously degas all solvents and ensure the reaction is run under a strictly inert atmosphere.[6][8] | To exclude oxygen, which is a key promoter of oxidative homocoupling. |
| Ligand Selection | The choice of phosphine ligand in palladium-catalyzed reactions is critical. Use bulky, electron-rich ligands that promote reductive elimination of the desired product over side reactions.[6][9] | The ligand influences the stability and reactivity of the catalytic intermediates, disfavoring pathways that lead to dimerization. |
| Slow Addition | Add the aryl halide slowly to the reaction mixture containing the catalyst and the amine. | This helps to maintain a low concentration of the aryl halide, minimizing the chance of self-coupling.[6] |
| Temperature Control | Optimize the reaction temperature. While heat is often required, excessive temperatures can lead to catalyst decomposition and increased side reactions. | Finding the "sweet spot" temperature can favor the desired cross-coupling over homocoupling.[6] |
| Catalyst Precursor | Use a Pd(0) precursor or ensure that the in-situ reduction of a Pd(II) precursor is efficient. | Inefficient reduction of Pd(II) can lead to side reactions that promote dimerization.[6] |
Workflow for Minimizing Dimerization in a Buchwald-Hartwig Amination
Caption: Workflow for minimizing dimer formation.
FAQ 3: My amination reaction is sluggish or fails to go to completion. What are the potential causes?
Answer: A stalled or slow amination reaction, such as a Buchwald-Hartwig or Ullmann coupling, can be due to several factors related to the catalyst, reagents, or reaction conditions.
Root Cause Analysis:
-
Catalyst Inactivation: The palladium or copper catalyst can be deactivated by impurities or decomposition.[6][10]
-
Poorly Chosen Base: The strength and nature of the base are crucial. It must be strong enough to deprotonate the amine but not so strong as to cause side reactions or catalyst deactivation.
-
Ligand Issues: The phosphine ligand in palladium catalysis can be sensitive to air or impurities. The choice of ligand is also critical for catalyst activity.[9]
-
Substrate Reactivity: The reactivity of the aryl halide (I > Br > Cl) will significantly impact the reaction rate.[11]
Preventative Measures & Troubleshooting:
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Use high-purity catalyst and ligand. Consider using a pre-formed catalyst complex to ensure the active species is present. | Impurities can poison the catalyst. Pre-formed complexes can offer greater reliability and activity.[12] |
| Base Selection | Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). Ensure the base is anhydrous and finely powdered for better solubility and reactivity. | The optimal base depends on the specific substrates and catalyst system.[11][13] |
| Solvent | Ensure the solvent is anhydrous and appropriate for the reaction temperature and solubility of the reagents. | The solvent can affect catalyst activity and the solubility of key intermediates. |
| Temperature | Gradually increase the reaction temperature if the reaction is sluggish at a lower temperature, but be mindful of potential decomposition. | Higher temperatures can overcome activation energy barriers but may also increase side reactions. |
| Amine Source | If using ammonia, consider an ammonia equivalent such as lithium bis(trimethylsilyl)amide or benzophenone imine, which can be easier to handle and more reactive.[14] | Gaseous ammonia can be difficult to handle stoichiometrically. Ammonia equivalents offer a more controlled source of the amino group. |
Reaction Pathway: Catalytic Amination (Buchwald-Hartwig)
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Chemistry Steps. (n.d.). Converting Nitriles to Amides.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry. (n.d.). Nitrile to Amide - Common Conditions.
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
- Wikipedia. (n.d.). Ullmann condensation.
- ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?
- DSpace@MIT. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Strategies to increase the porosity of 2-Aminoisophthalonitrile frameworks
Technical Support Center: 2-Aminoisophthalonitrile Frameworks
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound-based porous frameworks. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common experimental challenges and strategically enhance the porosity of your materials.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, properties, and modification of this compound frameworks.
Q1: What are this compound frameworks and why is their porosity important?
A1: this compound frameworks are a class of porous organic polymers (POPs) or, when synthesized with metal nodes, metal-organic frameworks (MOFs). They are constructed using this compound as a key organic linker. The importance of their porosity lies in their vast internal surface area, which is critical for applications like gas storage, catalysis, and particularly drug delivery.[1][2] A higher porosity and surface area generally translate to a greater capacity for loading therapeutic agents, making these frameworks highly attractive as advanced drug delivery systems.[3][4][5]
Q2: What are the typical challenges encountered when trying to achieve high porosity with these frameworks?
A2: The primary challenges include:
-
Pore Collapse: During the removal of solvent from the pores after synthesis (a process called "activation"), capillary forces can cause the framework structure to collapse, drastically reducing porosity and surface area.[6]
-
Low Crystallinity: Amorphous or poorly crystalline materials often lack the well-defined, ordered pore structures necessary for high porosity. Defects in the crystal structure can also negatively impact porosity.[7][8][9]
-
Interpenetration: This occurs when two or more independent frameworks grow through each other, which can reduce the accessible pore volume.[10]
-
Residual Impurities: Solvents, unreacted starting materials, or modulators trapped within the pores can block access, leading to artificially low porosity measurements.
Q3: What is "framework activation" and why is it a critical step?
A3: Activation is the process of removing guest molecules (typically solvents) from the pores of the framework to make the internal surface area accessible.[11] It is a critical step because improper activation is a leading cause of pore collapse and loss of porosity.[6] The choice of solvent and drying method can dramatically influence the final surface area of the material. Solvents with low surface tension are often preferred to minimize the capillary forces that lead to structural distortion during evaporation.[6][11]
Q4: Can the nitrile and amine groups on the linker be used to increase porosity?
A4: Yes, both functional groups are pivotal for enhancing porosity, primarily through two routes:
-
Direct Synthesis: The amine group can influence the framework's assembly and topology.
-
Post-Synthetic Modification (PSM): Both the nitrile and amine groups are reactive handles for covalently attaching other molecules after the initial framework has been synthesized.[12][13] This can be used to "prop up" the framework, preventing collapse, or to introduce new functionality. The nitrile group, for instance, can undergo cycloaddition reactions, while the amine group can be functionalized through various common organic reactions.[14][15][16]
Section 2: Troubleshooting Guide: Diagnosing and Solving Low Porosity
This guide provides a systematic approach to identifying and resolving issues of low porosity in your synthesized this compound frameworks.
Q: My as-synthesized framework exhibits a much lower BET surface area than expected. How do I troubleshoot this?
A: A low Brunauer-Emmett-Teller (BET) surface area is a common issue. Follow this diagnostic workflow to pinpoint the cause.
// Nodes start [label="{Low BET Surface Area | Start Here}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pxrd [label="{Check Crystallinity | Run Powder X-Ray Diffraction (PXRD)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activation [label="{Review Activation Protocol | Is the solvent fully removed without pore collapse?}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tga [label="{Check for Impurities/Stability | Run Thermogravimetric Analysis (TGA)}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
amorphous [label="{Result: Amorphous or Poorly Crystalline | Broad, undefined peaks}", fillcolor="#FBBC05", fontcolor="#202124"]; crystalline [label="{Result: Crystalline | Sharp, well-defined peaks}", fillcolor="#34A853", fontcolor="#FFFFFF"];
collapse [label="{Indication: Pore Collapse | High surface tension solvent? Dried too quickly?}", fillcolor="#FBBC05", fontcolor="#202124"]; good_activation [label="{Indication: Proper Activation | Low surface tension solvent exchange? Supercritical drying?}", fillcolor="#34A853", fontcolor="#FFFFFF"];
impurities [label="{Result: Significant Mass Loss Below Decomposition Temp. | Residual solvent or guests present}", fillcolor="#FBBC05", fontcolor="#202124"]; clean [label="{Result: Clean Decomposition Profile | Framework is pure}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions sol_synthesis [label="{Action: Optimize Synthesis | Adjust solvent, temperature, modulator, or reaction time to improve crystallinity.}", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_activation [label="{Action: Improve Activation | 1. Solvent exchange with low surface tension liquid (e.g., hexane). 2. Use supercritical CO2 drying.}", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_degas [label="{Action: Optimize Degassing | Increase degassing temperature or time before BET analysis (confirm with TGA data).}", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sol_psm [label="{Action: Consider Advanced Strategies | If crystalline and clean, intrinsic porosity may be low. Explore linker modification or PSM.}", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> pxrd; pxrd -> amorphous [label="Poor Match to\nSimulated Pattern"]; pxrd -> crystalline [label="Good Match to\nSimulated Pattern"]; amorphous -> sol_synthesis;
crystalline -> activation; activation -> collapse; activation -> good_activation; collapse -> sol_activation;
good_activation -> tga; tga -> impurities; tga -> clean; impurities -> sol_degas;
clean -> sol_psm; }
Figure 1: Troubleshooting workflow for low BET surface area.
Step-by-Step Troubleshooting Q&A:
Q1: My PXRD pattern shows broad humps instead of sharp peaks. What does this mean?
A1: This indicates your material is amorphous or has very low crystallinity. Without a well-ordered, repeating structure, defined pores cannot form, leading to low surface area.
-
Causality: The reaction conditions (temperature, concentration, solvent) may not be optimal for crystallization. The kinetics might favor rapid precipitation of a disordered polymer over the slow growth of ordered crystals.
-
Solution: Systematically vary synthesis parameters. Try different solvents, adjust the reaction temperature, or introduce a modulator (like benzoic acid) which can control the rate of framework formation.[14][15]
Q2: My PXRD looks good, but my porosity is still low. I dried the sample under vacuum from DMF. Is that the problem?
A2: This is a very likely cause. Drying directly from a high-surface-tension solvent like DMF or water often generates strong capillary forces that can pull the framework structure apart, causing pore collapse.[6]
-
Causality: As the solvent evaporates from the nanoscale pores, the liquid-gas interface creates immense pressure on the pore walls. If the framework is not sufficiently robust, this pressure will cause irreversible structural damage.
-
Solution: Implement a better activation protocol.
-
Solvent Exchange: First, exchange the high-boiling-point synthesis solvent with a low-surface-tension, volatile solvent like ethanol, acetone, or hexane.[11] This must be done multiple times to ensure complete exchange.
-
Supercritical Drying: For the most delicate frameworks, supercritical CO2 drying is the gold standard. This technique avoids the liquid-gas phase boundary altogether, thus eliminating capillary forces.[10][11]
-
Q3: My TGA shows a significant weight loss at a low temperature (~100-200 °C), well below the framework's decomposition temperature. What is this?
A3: This initial weight loss corresponds to the removal of trapped solvent or guest molecules within the pores. If these guests are not removed during the degassing step of your BET measurement, they will occupy pore volume and your measured surface area will be artificially low.
-
Causality: The degassing conditions (temperature and time) were insufficient to fully clean the pores before analysis.
-
Solution: Use the TGA data to guide your degassing conditions. Set the degassing temperature to be safely above the boiling point of any residual solvents but well below the decomposition temperature of the framework itself. Increase the degassing time if necessary.
Section 3: Advanced Strategies for Porosity Enhancement
If your framework is crystalline, clean, and properly activated but still has insufficient porosity for your application, you can employ more advanced strategies to engineer higher porosity.
// Main Categories main [label="Strategies to Increase Porosity", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", fixedsize=true, width=3];
denovo [label="{De Novo Synthetic Strategies | Design Before Synthesis}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; psm [label="{Post-Synthetic Modification (PSM) | Modify After Synthesis}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// De Novo Sub-strategies linker_mod [label="Linker Modification", fillcolor="#F1F3F4", fontcolor="#202124"]; hierarchical [label="Hierarchical Porosity", fillcolor="#F1F3F4", fontcolor="#202124"];
// PSM Sub-strategies nitrile_react [label="Nitrile Group Reactions | e.g., Cycloadditions", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_react [label="Amine Group Reactions | e.g., Acylation, Alkylation", fillcolor="#F1F3F4", fontcolor="#202124"]; linker_removal [label="Partial Linker Removal | Create mesopores", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections main -> denovo; main -> psm;
denovo -> linker_mod; denovo -> hierarchical;
psm -> nitrile_react; psm -> amine_react; psm -> linker_removal; }
Figure 2: Key strategies for enhancing framework porosity.
Q: How can I modify the this compound linker itself to increase porosity from the start?
A: This de novo approach involves designing and synthesizing a new, modified linker before framework construction.
-
Strategy 1: Linker Elongation: Systematically increasing the length of the linker (e.g., by adding phenyl rings) can lead to frameworks with larger pores and higher surface areas. This is a core principle of isoreticular chemistry.
-
Strategy 2: Adding Bulky Side Groups: Attaching bulky, rigid side groups to the linker can prevent the framework from forming an interpenetrated or densely packed structure, thereby preserving a larger accessible pore volume.[17]
-
Causality: These strategies directly control the geometric and steric properties of the building blocks, which in turn dictates the topology and pore dimensions of the final assembled framework.[17]
Q: What is Post-Synthetic Modification (PSM), and how can I use it on my framework?
A: PSM involves chemically modifying the framework after it has been synthesized, which allows for the introduction of new functional groups or structures without having to re-optimize the entire synthesis.[12][13][14] this compound frameworks are excellent candidates for PSM due to their reactive amine and nitrile groups.
-
Strategy: Nitrile Cycloaddition: The nitrile groups can react with other molecules (e.g., via nitrile oxide-alkyne cycloaddition) to form larger, bulkier groups like isoxazoles.[14][15][18] This can increase the overall framework volume and add new chemical functionality.
-
Strategy: Amine Functionalization: The free amine group can be easily functionalized. For example, reacting it with bulky acid chlorides can add large pendant groups that act as "pillars" within the pores, preventing collapse during activation and increasing the accessible surface area.
-
Trustworthiness: A key advantage of PSM is that you can use PXRD to confirm that the underlying framework crystallinity is preserved throughout the modification process, validating the integrity of your material.[14][15]
Q: How can I create hierarchical porosity (a combination of micro- and mesopores)?
A: Hierarchical porosity is highly desirable for applications involving large molecules, like drugs or proteins, as it improves mass transport and accessibility to active sites.[19][20][21]
-
Strategy: Partial Linker Removal: This is a PSM technique where a portion of the linkers are selectively removed from the framework, typically through controlled hydrolysis or thermolysis.[21] This process carves out larger mesopores within the original microporous structure.
-
Strategy: Template-Assisted Synthesis: This de novo method involves synthesizing the framework in the presence of a sacrificial template, such as silica or zinc oxide nanoparticles.[19][20] After the framework is formed around the template, the template is etched away, leaving behind large mesopores or macropores that replicate the template's shape.
Data Presentation: Impact of Enhancement Strategies
The following table provides a hypothetical comparison of porosity metrics for a parent this compound framework (PAF-1) and its modified versions.
| Framework ID | Modification Strategy | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Avg. Pore Diameter (Å) |
| PAF-1 | Parent Framework | 650 | 0.45 | 12 |
| PAF-1-L | Elongated Linker | 1100 | 0.82 | 18 |
| PAF-1-PSM | PSM with Bulky Group | 850 | 0.60 | 13 |
| h-PAF-1 | Hierarchical (Linker Removal) | 600 | 0.95 | 11 and 45 |
This data is illustrative and serves to demonstrate the potential outcomes of different porosity enhancement strategies.
Section 4: Experimental Protocols
Protocol 1: Supercritical CO₂ Activation of a this compound Framework
This protocol describes a robust method for activating frameworks to minimize pore collapse and achieve maximum porosity.
-
Objective: To remove synthesis solvent from the framework pores without causing structural damage.
-
Causality: Supercritical fluids have no surface tension, eliminating the capillary forces responsible for pore collapse during conventional evaporative drying.[10][11]
Materials:
-
As-synthesized framework (~200 mg) in its mother liquor (e.g., DMF).
-
Anhydrous ethanol.
-
Critical point dryer instrument.
-
Liquid carbon dioxide (high purity).
Procedure:
-
Solvent Exchange:
-
Isolate the framework solid from its mother liquor via centrifugation.
-
Re-disperse the solid in 10 mL of anhydrous ethanol. Sonicate for 10 minutes.
-
Centrifuge and decant the supernatant.
-
Repeat this wash/centrifugation cycle 5-7 times over 48 hours to ensure complete replacement of the original solvent with ethanol.
-
-
Loading the Critical Point Dryer:
-
Transfer the ethanol-wet sample into an appropriate sample holder for your critical point dryer.
-
Place the holder inside the instrument's pressure chamber.
-
-
Drying Process:
-
Cool the chamber to ~10-15 °C.
-
Slowly fill the chamber with liquid CO₂, displacing the ethanol.
-
Perform several purge cycles (draining and refilling with liquid CO₂) to ensure all ethanol is removed.
-
Once purged, heat the chamber above the critical temperature of CO₂ (Tc = 31.1 °C) to a setpoint of ~40 °C. The pressure will rise above the critical pressure (Pc = 73.8 bar).
-
The CO₂ is now in a supercritical state.
-
Slowly vent the supercritical CO₂ from the chamber over several hours, maintaining the temperature above the critical point.
-
Once the chamber reaches atmospheric pressure, the sample is dry and activated.
-
-
Sample Handling:
-
Immediately transfer the activated, porous powder to a sealed vial and store in a desiccator or glovebox to prevent re-adsorption of atmospheric moisture.
-
References
- Postsynthetic Modification of Metal–Organic Frameworks through Nitrile Oxide–Alkyne Cycloaddition | Inorganic Chemistry - ACS Publications. (2018).
- An Introduction to MOFs and Characterizing their Porosity - AZoM. (2019).
- Systematic analysis of porosities in metal-organic frameworks - ChemRxiv. (2019).
- Strategies for Characterization of Large-Pore Metal-Organic Frameworks by Combined Experimental and Computational Methods | Chemistry of Materials - ACS Publications.
- Postsynthetic Modification of Metal-Organic Frameworks Through Nitrile Oxide-Alkyne Cycloaddition - PubMed. (2018).
- Characterization of porosity and structure relations by gas adsorption in metal organic frameworks - BaCaTeC.
- Postsynthetic Modification of Metal-Organic Frameworks through Nitrile Oxide-Alkyne Cycloaddition. - National Genomics Data Center (CNCB-NGDC). (2018).
- Characterization of Pore Structure in Metal−Organic Framework by Small-Angle X-ray Scattering | Journal of the American Chemical Society.
- Dynamic porous organic polymers with tuneable crosslinking degree and porosity - PMC.
- Postsynthetic Modification of Metal–Organic Frameworks | Inorganic Chemistry. (2021).
- Underlying solvent-based factors that influence permanent porosity in porous liquids. (2024).
- Porous covalent organic framework liquid for boosting CO2 adsorption and catalysis via dynamically expanding effect - Oxford Academic.
- Colloidal three-dimensional covalent organic frameworks and their application as porous liquids - Journal of Materials Chemistry A (RSC Publishing).
- Solvothermal Template-Induced Hierarchical Porosity in Covalent Organic Frameworks: A Pathway to Enhanced Diffusivity | Catalysis | ChemRxiv | Cambridge Open Engage. (2024).
- Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing). (2021).
- Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - PMC - NIH.
- (PDF) Solvothermal Template‐Induced Hierarchical Porosity in Covalent Organic Frameworks: A Pathway to Enhanced Diffusivity - ResearchGate. (2025).
- Probing Defects in Covalent Organic Frameworks | ACS Applied Materials & Interfaces.
- Probing Defects in Covalent Organic Frameworks - PMC - NIH.
- Ultralow Surface Tension Solvents Enable Facile COF Activation with Reduced Pore Collapse | ACS Applied Materials & Interfaces. (2020).
- Tuning of Morphology and Surface Properties of Porous Silicones by Chemical Modification.
- An overview of synthetic modification of nitrile group in polymers and applications.
- Recent Advances in Porous Bio-Polymer Composites for the Remediation of Organic Pollutants - MDPI.
- Control of Crystallinity and Porosity of Covalent Organic Frameworks by Managing Interlayer Interactions Based on Self-Complementary π-Electronic Force | Journal of the American Chemical Society.
- Topology and porosity control of metal-organic frameworks through linker functionalization - PubMed. (2018).
- Expandable Porous Organic Frameworks with Built-In Amino and Hydroxyl Functions for CO 2 and CH 4 Capture | Request PDF - ResearchGate.
- Improving the pore properties of porous aromatic frameworks in two aspects via partition strategy - OAE Publishing Inc. (2024).
- Expandable porous organic frameworks with built-in amino and hydroxyl functions for CO2 and CH4 capture. - Semantic Scholar.
- Porous polyelectrolyte frameworks: synthesis, post-ionization and advanced applications - Chemical Society Reviews (RSC Publishing). (2021).
- Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions. (2022).
- Recent Advances in Metal–Organic-Framework-Based Nanocarriers for Controllable Drug Delivery and Release - MDPI.
- Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC - NIH.
- (PDF) Strategies for Improving the Functionality of Zeolitic Imidazolate Frameworks: Tailoring Nanoarchitectures for Functional Applications - ResearchGate. (2017).
- metal-organic frameworks in drug delivery: innovations, mechanisms, and therapeutic applications - ResearchGate. (2025).
- Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (2022).
- Novel 2D Porous Metal–Organic Frameworks: Synthesis, X-Ray Structure, Thermal, and Hirshfeld Surface Analyses - MDPI.
- Two New Aluminoborates with 3D Porous-Layered Frameworks - MDPI.
- (PDF) Porous frameworks can be treated more than imagined: Recent advances on post-synthetic modification of zeolites by hydrothermal treatment with the aid of pore-filler stabilization - ResearchGate. (2024).
Sources
- 1. azom.com [azom.com]
- 2. Characterization of porosity and structure relations by gas adsorption in metal organic frameworks - BaCaTeC [bacatec.de]
- 3. mdpi.com [mdpi.com]
- 4. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding fragility and engineering activation stability in two-dimensional covalent organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probing Defects in Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Post-synthetic modifications in porous organic polymers for biomedical and related applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Postsynthetic Modification of Metal-Organic Frameworks through Nitrile Oxide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Topology and porosity control of metal-organic frameworks through linker functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Postsynthetic Modification of Metal-Organic Frameworks through Nitrile Oxide-Alkyne Cycloaddition. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Creating hierarchical pores in metal-organic frameworks via postsynthetic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of 2-Aminoisophthalonitrile in specific solvents
Technical Support Center: 2-Aminoisophthalonitrile
Introduction
This compound, also known as 2,6-dicyanoaniline, is a key intermediate in the synthesis of advanced polymers and pharmaceutical compounds.[1][2] Its rigid, aromatic structure, while desirable for material properties, contributes to its characteristically low solubility in many common laboratory solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for overcoming the solubility challenges associated with this compound. We will explore the underlying causes of its poor solubility and provide validated, step-by-step strategies to achieve clear, stable solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered when working with this compound.
Q1: What is the best starting solvent for dissolving this compound?
A: For initial trials, polar aprotic solvents are the recommended starting point. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often the most effective. The high polarity of these solvents is necessary to overcome the strong crystal lattice energy of the molecule. Due to the presence of two nitrile groups and an amino group, the molecule exhibits strong intermolecular forces (dipole-dipole interactions and hydrogen bonding) that require a powerful solvent to disrupt.[3]
Q2: I've added this compound to DMSO at room temperature, but it's not dissolving well. What should I do next?
A: Gentle heating is the next logical step. Increasing the temperature provides the energy needed to break the intermolecular bonds in the solid state, significantly enhancing solubility.[4][5] Warm the mixture to 40-50°C with gentle agitation. Always ensure your vessel is properly sealed to prevent solvent evaporation and work in a well-ventilated area.[6] If the compound still doesn't dissolve, it indicates you are near or have exceeded its saturation point in that solvent at that temperature.
Q3: My compound dissolved after heating, but it crashed out of solution as it cooled. Why did this happen and how can I prevent it?
A: This phenomenon is called precipitation from a supersaturated solution. When you heated the solvent, you increased its capacity to dissolve the solute. Upon cooling, the solubility limit decreased, and the excess, now insoluble compound, precipitated out. To prevent this, you can either keep the solution heated during use (if your experiment allows) or create a more stable formulation, such as a co-solvent system, which is addressed in the troubleshooting section.[7]
Q4: Can I use protic solvents like ethanol or methanol?
A: While polar, protic solvents like methanol and ethanol are generally poor choices for this compound. The solubility in these solvents is typically very low. The hydrogen-bonding capabilities of the alcohols are not sufficient to overcome the strong crystal packing of the nitrile compound.
Q5: Is this compound soluble in water?
A: No, it is considered insoluble in water.[8] The molecule's structure is predominantly non-polar and lacks sufficient hydrogen bonding sites to interact favorably with water molecules.
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more persistent solubility issues.
Problem: Incomplete Dissolution in a Primary Solvent (e.g., DMSO)
Even after selecting a strong polar aprotic solvent and applying heat, you may find that not all of the solid material will dissolve, or the resulting solution is hazy.
Causality: This indicates that the concentration of this compound exceeds its intrinsic solubility limit in the chosen solvent under the given conditions. The molecular structure, with its two electron-withdrawing nitrile groups and an electron-donating amino group on a benzene ring, leads to a highly crystalline solid that is difficult to solvate.
Solutions & Workflow:
-
Reduce Concentration: The simplest solution is to reduce the amount of this compound relative to the solvent volume. This is the first variable to adjust before attempting more complex methods.
-
Introduce a Co-solvent: If a specific high concentration is required, a co-solvent system is the most effective strategy.[9][10][11] A co-solvent works by modifying the overall polarity and solubilizing properties of the primary solvent, creating a more favorable environment for the solute.[9][10]
-
Recommended Co-solvents: N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM) can be effective. NMP is a powerful polar aprotic solvent that can further aid in dissolution. DCM, while less polar, can disrupt different types of intermolecular interactions.
-
Mechanism: Adding a co-solvent disrupts the self-association of the primary solvent molecules (e.g., DMSO-DMSO interactions), which can make it easier for them to interact with and solvate the solute molecules.[12]
-
The following diagram illustrates the decision-making process for troubleshooting solubility.
Caption: Troubleshooting workflow for dissolving this compound.
Part 3: Experimental Protocols
These protocols provide validated, step-by-step methodologies for determining solubility and preparing solutions. Always handle this compound in accordance with the Safety Data Sheet (SDS), using appropriate personal protective equipment (PPE) including gloves and safety glasses in a well-ventilated area.[6][8]
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selection of solvents (e.g., DMSO, DMF, NMP, Acetonitrile, THF, Methanol, Toluene)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Vortex mixer
-
Hot plate with stirring capability
-
Micro-spatula
Procedure:
-
Preparation: Add approximately 1-2 mg of this compound to each labeled vial. This amount should be visually consistent across all vials.
-
Solvent Addition: Add 0.5 mL of a single solvent to its corresponding vial.
-
Room Temperature Test: Cap the vials tightly and vortex for 2 minutes. Visually inspect for undissolved solid against a dark background. Record your observations (e.g., "Insoluble," "Partially Soluble," "Soluble").
-
Heating Test: For vials containing undissolved solid, loosen the caps slightly and place them on a hot plate set to 50°C. Allow them to heat for 10 minutes, with occasional gentle swirling.
-
Final Observation: Remove vials from heat, tighten caps, and vortex briefly. Observe and record solubility. Note any precipitation that occurs upon cooling to room temperature.
Protocol 2: Preparation of a Concentrated Stock using a Co-Solvent System
Objective: To prepare a 10 mg/mL stock solution of this compound in a DMSO/NMP co-solvent system.
Materials:
-
This compound (10 mg)
-
Anhydrous DMSO
-
Anhydrous NMP
-
1.5 mL microcentrifuge tube or glass vial
-
Pipettors
-
Vortex mixer
-
Water bath or heat block set to 45°C
Procedure:
-
Weighing: Accurately weigh 10 mg of this compound into a clean, dry vial.
-
Primary Solvent: Add 700 µL of DMSO to the vial.
-
Initial Dissolution Attempt: Vortex the mixture for 1 minute. You will likely observe that the solid is not fully dissolved.
-
Co-solvent Addition: Add 300 µL of NMP to the vial. This creates a 7:3 (v/v) DMSO:NMP mixture.
-
Heating and Agitation: Cap the vial securely and place it in the 45°C heat block. Vortex every 5 minutes for a total of 15-20 minutes.
-
Verification: After heating, the solution should be completely clear with no visible particulates. If it is not, an additional 5-10 minutes of heating may be required.
-
Storage: Allow the solution to cool to room temperature. A stable co-solvent system should remain clear. Store in a tightly sealed container, protected from light and moisture. Note that long-term storage of compounds in DMSO at room temperature can lead to degradation over time.[13]
Part 4: Reference Data
The table below summarizes the properties of common laboratory solvents and their general effectiveness for dissolving this compound.
| Solvent | Formula | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 189 | 47.2 | Good , enhanced by heating |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 153 | 38.3 | Good , enhanced by heating |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | 202 | 32.2 | Good , useful as a co-solvent |
| Acetonitrile | C₂H₃N | Polar Aprotic | 82 | 37.5 | Poor to Slight |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 66 | 7.6 | Poor |
| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | 40 | 9.1 | Very Poor |
| Ethanol | C₂H₆O | Polar Protic | 78 | 24.5 | Very Poor |
| Methanol | CH₄O | Polar Protic | 65 | 32.7 | Very Poor |
| Water | H₂O | Polar Protic | 100 | 80.1 | Insoluble[8] |
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Mahapatra, A. P. K., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
- NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Acros Organics. (2007). SAFETY DATA SHEET.
- Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
- ResearchGate. (2025). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide.
- Quora. (n.d.). How can dimethyl sulfoxide enhance solubility in lab applications?.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Biosynth. (2022). Safety Data Sheet.
- MySkinRecipes. (n.d.). 2-Aminoisophthalic Acid.
- ResearchGate. (2025). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol.
- MDPI. (2026). Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers.
Sources
- 1. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoisophthalic Acid [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
Identifying and removing impurities from 2-Aminoisophthalonitrile
Welcome to the Technical Support Center for 2-Aminoisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification and handling of this compound (2,6-dicyanoaniline). As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you in your experimental work.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities in commercially available or synthesized this compound?
A1: The impurity profile of this compound is intrinsically linked to its synthetic route. The most prevalent impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the starting materials and intermediates of the synthesis. For instance, in syntheses involving the reaction of ynones and malononitrile, residual amounts of these starting materials may be present.[1] Similarly, if synthesized via the ring transformation of 2H-pyran-2-ones, unreacted pyranones could be a potential impurity.
-
Byproducts: These are formed from side reactions during the synthesis. Depending on the specific reaction conditions, the formation of isomeric dicyanoanilines or other related aromatic compounds is possible.
-
Degradation Products: this compound is susceptible to hydrolysis of its nitrile groups, especially under acidic or basic conditions. This can lead to the formation of 2-amino-6-cyano-benzamide (partial hydrolysis) and ultimately 2-aminophthalic acid (complete hydrolysis). The presence of these impurities can often be inferred from discoloration of the product.[2]
Q2: My this compound is discolored (yellow to brown). What is the likely cause and how can I purify it?
A2: Discoloration in this compound is often an indicator of the presence of degradation products or polymeric byproducts formed during synthesis or storage. The amino group can be susceptible to oxidation, and as mentioned, the nitrile groups can hydrolyze.
For purification, we recommend starting with recrystallization . A common and effective solvent for this class of compounds is ethanol .[3][4] The colored impurities are often more soluble in the solvent mixture than the desired product and will remain in the mother liquor upon cooling. If recrystallization is insufficient, silica gel column chromatography is a more rigorous purification method.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A multi-pronged analytical approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent and rapid technique for initial purity assessment and for optimizing solvent systems for column chromatography.[5][6]
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and UV detection is a good starting point.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the desired product and for identifying and quantifying impurities that have distinct signals.[9]
-
Mass Spectrometry (MS): Useful for identifying the molecular weights of impurities, which can provide valuable clues to their structures.[10][11]
TROUBLESHOOTING GUIDE
This section addresses specific issues you might encounter during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield After Synthesis | Incomplete reaction; Suboptimal reaction conditions; Loss of product during workup. | Monitor the reaction progress by TLC to ensure completion. Optimize reaction parameters such as temperature and reaction time. During aqueous workup, ensure the pH is not strongly acidic or basic to prevent hydrolysis. |
| Multiple Spots on TLC of Crude Product | Presence of starting materials, byproducts, or degradation products. | Perform column chromatography to separate the components. Use the TLC data to determine an appropriate solvent system for the column.[5][10] |
| Product is an Oil or Fails to Crystallize | Presence of significant impurities that inhibit crystallization. | Purify the crude product by column chromatography first to remove the bulk of the impurities, then attempt recrystallization of the purified fractions. |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvents or unexpected impurities. | Check for characteristic solvent peaks in the NMR spectrum.[9] Use high-resolution mass spectrometry to obtain accurate mass data for unexpected peaks to aid in their identification.[11] |
| Poor Separation in Column Chromatography | Inappropriate solvent system or column packing. | Systematically vary the polarity of the eluent based on TLC analysis to improve separation. Ensure the silica gel is packed uniformly to avoid channeling.[10] |
EXPERIMENTAL PROTOCOLS
Protocol 1: Recrystallization of this compound
This protocol is a standard procedure for the purification of solid organic compounds and has been shown to be effective for substituted 2,6-dicyanoanilines.[3][4]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring until the solid completely dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This is a general protocol for the purification of this compound based on common practices for related compounds.[1] The optimal solvent system should be determined by TLC beforehand. A good starting point for the eluent is a mixture of hexane and ethyl acetate.[12]
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Cover the plug with a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage of ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Add a protective layer of sand on top of the packed silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel column.
-
Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
VISUALIZATION
Diagram 1: Impurity Identification and Removal Workflow
Caption: A workflow for identifying and removing impurities from this compound.
References
- Yalçın, E., Kutlu, Y. C., Korkmaz, V., Şahin, E., & Seferoğlu, Z. (2015). 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines. ARKIVOC, 2015(5), 202-218. [Link]
- Singh, F. V., et al. (2007). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(44), 10971-10978. [Link]
- Al-Mourabit, A., & Gabillet, S. (2006). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry, 71(11), 4354-4357. [Link]
- University of California, Los Angeles. (n.d.). Column chromatography. UCLA Chemistry and Biochemistry. [Link]
- Ciurtin, D. M., et al. (2021). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 59(5), 446-473. [Link]
- Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. [Link]
- Prasad, K. J. R., & Chowdary, N. S. (2013). I2/K2CO3: An efficient catalyst for the synthesis of 5-aryl-2,6-dicyano-3-methylanilines. Journal of Chemical Sciences, 125(2), 291-294. [Link]
- Google Patents. (n.d.). JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
- Gregory, G. H., et al. (2016). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 35(20), 3541-3546. [Link]
- Simas, A. B. C., et al. (2010). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 15(1), 450-464. [Link]
- Wang, L., et al. (2012). Synthesis of polysubstituted 3-aryl-2,6-dicyanoanilines under CMUI.a.
- Khan, M., & Shaik, J. (2023). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Journal of Chemistry, 2023, 1-9. [Link]
- Park, J., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(2), 173-179. [Link]
- ResearchGate. (2012).
- Queen's University Belfast. (2024). Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide. [Link]
- Borate, H. B., et al. (2011). One-step synthesis of 4-alkyl-3-aryl-2,6-dicyanoanilines and their use in the synthesis of highly functionalized 2,3,5,6,7-and 2,3,4,5,7-substituted indoles. Tetrahedron, 67(42), 8193-8201. [Link]
- ResearchGate. (2009).
- LCGC International. (2011). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. [Link]
- CR Subscription Agency. (2021).
- Semantic Scholar. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crsubscription.com [crsubscription.com]
- 7. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Characterization of 2-Aminoisophthalonitrile Polymers
Welcome to the technical support center for the characterization of polymers derived from 2-aminoisophthalonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique class of aromatic nitrile polymers. Given their rigid backbone, strong intermolecular forces, and specific chemical functionalities, these polymers present distinct challenges during analysis. This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these complexities and obtain reliable, reproducible data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common issues encountered during the initial handling and analysis of this compound polymers.
Q1: My synthesized this compound polymer is a deeply colored powder that is insoluble in all common organic solvents (THF, Chloroform, Acetone). Why is this happening and how can I characterize it?
A1: This is the most common and significant challenge with this polymer class. The poor solubility stems from a combination of factors inherent to its molecular structure:
-
Rigid Aromatic Backbone: The polymer chain is composed of linked phenyl rings, creating a stiff, rigid-rod-like structure that resists the conformational changes needed for dissolution.[1]
-
Strong Intermolecular Forces: The nitrile (-C≡N) groups are highly polar, leading to powerful dipole-dipole interactions between polymer chains. Furthermore, the secondary amine (-NH-) groups can form strong intermolecular hydrogen bonds, effectively acting like cross-links and preventing solvent molecules from penetrating the polymer matrix.[2]
-
High Molecular Weight: As the polymer chains grow longer, chain entanglement and the cumulative effect of intermolecular forces increase dramatically, further reducing solubility.[1]
Troubleshooting & Characterization Strategy:
-
Aggressive Solvent Screening: Before abandoning solution-based methods, test a range of polar aprotic solvents known to dissolve rigid polymers. Heat the mixture and stir for an extended period (24-48 hours).
-
Salt Addition: For solvents like NMP, DMAc, and DMSO, adding inorganic salts such as Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) can be highly effective.[1] The salt ions coordinate with the polar groups on the polymer chains, disrupting the strong intermolecular hydrogen bonds and allowing the solvent to solvate the polymer.
-
Shift to Solid-State Characterization: If the polymer remains insoluble, solution-based techniques like Gel Permeation Chromatography (GPC) are not viable. You must pivot to solid-state analytical techniques. Key methods include:
-
Solid-State NMR (ssNMR)
-
Fourier-Transform Infrared Spectroscopy (FTIR)
-
Thermogravimetric Analysis (TGA)
-
Differential Scanning Calorimetry (DSC)
-
Powder X-Ray Diffraction (PXRD)
-
This workflow is summarized in the diagram below.
Caption: Workflow for addressing solubility issues.
Q2: The polymerization reaction resulted in a very dark, almost black, polymer. Is this expected, or is it a sign of degradation?
A2: A dark color is common for these polymers and is not necessarily indicative of thermal degradation. The color arises from the extensive conjugation along the polymer backbone. The alternating aromatic rings and the electronic influence of the amine and nitrile substituents create a chromophore system that absorbs light in the visible spectrum.
However, discoloration can be exacerbated by:
-
Oxidation: The secondary amine groups are susceptible to oxidation, especially at elevated temperatures in the presence of air, which can form colored byproducts.[1]
-
High-Temperature Side Reactions: While these polymers are thermally stable, excessively high reaction temperatures can lead to side reactions or the formation of char-like structures.[1]
Validation Protocol:
-
Inert Atmosphere: Always conduct the polymerization under a strict inert atmosphere (high-purity Nitrogen or Argon) to prevent oxidation.
-
Temperature Control: Avoid excessive temperatures. Use Thermogravimetric Analysis (TGA) on your monomer to understand its thermal stability limits before setting your polymerization temperature.
-
Spectroscopic Check: Use FTIR to confirm the integrity of the chemical structure. Look for the characteristic nitrile and amine peaks and the absence of unexpected peaks (e.g., carbonyls from oxidation).
Part 2: Troubleshooting Guide for Specific Analytical Techniques
Molecular Weight Determination
Determining the molecular weight (MW) of this compound polymers is a significant pitfall due to their insolubility.
Q3: I cannot dissolve my polymer in THF or other common GPC solvents. How can I determine its molecular weight and dispersity?
A3: Standard Gel Permeation Chromatography (GPC/SEC) is often impossible.[3] You must consider alternative and often qualitative or semi-quantitative methods. The choice depends on the polymer's exact structure and the information available.
| Technique | Pros | Cons & Pitfalls | Applicability for This Polymer |
| GPC/SEC | Provides full MW distribution (Mn, Mw, Đ).[3][4] | Requires complete solubility. Column interactions with polar groups can skew results. Calibration standards may not be representative. | Very low, unless a soluble derivative can be made or a suitable solvent (e.g., NMP + LiCl) is found. |
| ¹H NMR End-Group Analysis | Absolute method for Mn.[3] Does not require specialized equipment beyond a standard NMR. | Requires a known, unique, and clearly resolved initiator signal. Becomes inaccurate at high MW as end-group signals become too small to integrate reliably.[5] | Potentially high, if the polymerization method leaves a distinct end-group that is not overlapped by the aromatic backbone signals. |
| Solid-State NMR (ssNMR) | Does not require solubility. Can provide structural information and insights into chain packing and mobility.[6] | Does not directly provide MW. Provides qualitative information on relative chain rigidity which can sometimes be correlated with MW. | High, for structural confirmation and qualitative assessment of polymerization success. |
| MALDI-TOF MS | Can provide absolute MW data. | Often requires solubility. For insoluble samples, a "dry" grinding method with the matrix can be attempted, but success is not guaranteed and can lead to fragmentation.[7] | Moderate, but requires significant methods development and may not be successful. |
| Viscometry | Simple, low-cost method to assess relative MW changes between batches. | Requires solubility. To get absolute MW, the Mark-Houwink constants (K and α) must be known for the specific polymer-solvent system, which is unlikely. | Low, due to solubility issues. |
Decision Tree for Molecular Weight Analysis:
Caption: Decision tree for selecting a MW characterization method.
Spectroscopic Analysis
Q4: My solid-state ¹³C NMR spectrum shows very broad peaks. How can I confirm the polymer structure?
A4: Broad peaks in the NMR spectra of solid polymers are common and result from the restricted molecular motion in the solid state.[8] For rigid aromatic polymers, this effect is even more pronounced.
Causality & Troubleshooting:
-
Restricted Mobility: In the solid state, strong dipole-dipole interactions and anisotropic effects are not averaged out as they are in solution, leading to significant peak broadening.
-
Amorphous vs. Crystalline Domains: The polymer may have a mix of ordered (crystalline) and disordered (amorphous) regions, which have different chemical environments and relaxation times, contributing to broad signals.[4]
Protocol: Acquiring a High-Quality Solid-State NMR Spectrum
-
Technique Selection: Use Cross-Polarization Magic Angle Spinning (CP/MAS) NMR. MAS physically spins the sample at a high frequency (several kHz) at an angle of 54.7° to average out anisotropic interactions. CP enhances the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant protons.
-
Parameter Optimization:
-
Contact Time: The efficiency of cross-polarization depends on the contact time. Run a series of experiments with varying contact times (e.g., 0.5 ms to 10 ms) to find the optimal value for your polymer.
-
Recycle Delay: Rigid polymers can have long proton spin-lattice relaxation times (T₁H). A recycle delay that is too short will saturate the proton signal and reduce overall signal intensity. Ensure the delay is at least 1.5 times the longest T₁H value.
-
-
Interpretation: Even with optimization, expect broader peaks than in solution. Focus on identifying the key chemical shifts:
-
Aromatic Carbons: Typically in the 110-160 ppm range.
-
Nitrile Carbon (-C≡N): A key signal, usually found around 115-125 ppm.
-
Carbons bonded to Amine (-C-NH-): These will be shifted downfield within the aromatic region.
-
Q5: In my FTIR spectrum, the nitrile (-C≡N) peak seems weak or shifted. How can I be sure polymerization was successful?
A5: The nitrile peak is a critical indicator. Its appearance and position provide valuable information.
Pitfalls & Interpretation:
-
Peak Position: For aromatic nitriles, the C≡N stretching vibration is expected to be a sharp, intense band in the 2220-2240 cm⁻¹ range.[9][10] Conjugation with the aromatic ring can slightly lower this frequency.
-
Intensity Issues: In reflection techniques like Attenuated Total Reflectance (ATR), peak intensities can be lower compared to transmission methods, especially for surface-sensitive measurements.[11] Poor contact between the polymer powder and the ATR crystal will also significantly weaken the signal.
-
Reaction Monitoring: The most reliable way to use FTIR is to compare the spectrum of the polymer to that of the this compound monomer. The key change to look for is the disappearance or significant reduction of the primary amine (N-H) stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) and the appearance of a single, broader secondary amine (N-H) stretch in the polymer.
Protocol: Reliable FTIR-ATR Analysis of Polymer Powder
-
Instrument Preparation: Collect a background spectrum on the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O.[9]
-
Sample Application: Place a small amount of the dry polymer powder onto the center of the ATR crystal.
-
Ensure Good Contact: Use the pressure clamp to apply firm, even pressure to the powder. This is critical for obtaining a strong signal. Insufficient contact is a primary cause of weak, noisy spectra.
-
Data Collection: Co-add at least 32 scans to improve the signal-to-noise ratio.
-
Analysis: Baseline-correct the resulting spectrum. Identify the key peaks listed in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Expected Appearance | Significance in Polymer |
| Secondary Amine (N-H) Stretch | 3200 - 3400 | Single, medium, somewhat broad | Confirms formation of the polymer linkage. |
| Aromatic (C-H) Stretch | > 3000 | Sharp, weak to medium | Confirms aromatic backbone integrity. |
| Nitrile (C≡N) Stretch | 2220 - 2240 | Sharp, medium to strong | Confirms presence of the key functional group. [9][10][11] |
| Aromatic (C=C) Stretch | 1450 - 1600 | Multiple sharp bands | Fingerprint region for the aromatic rings. |
Thermal Analysis
Q6: My TGA curve shows an initial weight loss at a low temperature (<200°C). Does this mean the polymer is not thermally stable?
A6: Not necessarily. This is a common point of misinterpretation. High-performance aromatic polymers are generally very stable. The initial weight loss is almost always due to the release of trapped solvent or absorbed moisture.
Causality & Validation:
-
High-Boiling Point Solvents: Syntheses often use high-boiling point solvents like NMP or DMAc. Due to the polymer's dense, amorphous structure, these solvents become trapped within the matrix and are difficult to remove completely, even under high vacuum.
-
Hygroscopic Nature: The polar amine and nitrile groups can attract and retain atmospheric moisture.
Protocol: Differentiating Solvent Loss from Degradation
-
TGA-MS/TGA-FTIR: The most definitive method is to couple the TGA to a Mass Spectrometer (MS) or an FTIR spectrometer. This allows you to analyze the gases evolved during each weight loss step. The initial loss will show the mass spectrum or IR spectrum of the trapped solvent (e.g., NMP) or water, while later, high-temperature losses will show fragments corresponding to polymer decomposition.
-
DSC Analysis: Run a Differential Scanning Calorimetry (DSC) scan.[12] A broad endothermic peak in the same temperature range as the initial TGA weight loss is a strong indicator of solvent evaporation, not decomposition.[12]
-
Pre-Drying Study: Before the main TGA run, hold the sample at a temperature just above the solvent's boiling point (e.g., 120°C for water, ~210°C for NMP) for an extended period (e.g., 60 minutes) within the TGA furnace. This will drive off residual volatiles. The subsequent temperature ramp will then show the true thermal decomposition profile of the polymer.
Q7: I am having trouble identifying the glass transition temperature (Tg) in my DSC scan. The curve is almost flat.
A7: This is expected for highly rigid polymers. The glass transition is a change in heat capacity associated with the onset of segmental motion in the amorphous regions of the polymer. For extremely rigid backbones, this motion is highly restricted, and the change in heat capacity is very small, resulting in a subtle, difficult-to-detect Tg.
Troubleshooting & Best Practices:
-
Use a Heat-Cool-Heat Cycle: Always perform a second heating run. The first run erases the sample's prior thermal history. The second run often provides a much clearer and more reproducible Tg.[12]
-
Increase Heating Rate: A faster heating rate (e.g., 20 °C/min) can sometimes make the transition more pronounced, although it may also shift the apparent Tg to a slightly higher temperature.
-
Modulated DSC (MDSC): This technique superimposes a sinusoidal temperature oscillation on the linear heating ramp. It allows the heat flow to be separated into reversing (heat capacity related, like Tg) and non-reversing (kinetic, like enthalpy relaxation) components, which can significantly enhance the detection of a weak Tg.
-
Consider Dynamic Mechanical Analysis (DMA): DMA is often more sensitive than DSC for detecting the Tg of rigid polymers. The Tg is identified as the peak of the tan δ curve.
References
- FTIR Analysis of the Nitrile Group in 2-Phenylbutanenitrile. Benchchem.
- Molecular Weight Determination. Encyclopedia of Polymer Science and Technology.
- Can I get molecular weight of a insoluble polymer by MALDI-TOF MS?
- FT-IR spectra obtained from analysis of the nitrile rubber through...
- Application of FTIR in characterization of acrylonitrile-butadiene rubber (nitrile rubber).
- Molecular Weight of Polymers. Chemistry LibreTexts.
- How can I determine the molecular weight of inorganic polymers which are insoluble in all organic solvents?
- Molecular Weights of Polymers.
- Quantification by FT-IR (U
- Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.
- Synthesis and Properties of Polyarylene Ether Nitrile and Polyphenylene Sulfone Copolymers. MDPI.
- Polymer Characteriz
- A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simul
- Morphology of a wholly aromatic thermoplastic, poly(ether nitrile). University of Fukui.
- Synthesis and Investigation of nitrile containing polymers derived
- Polymer Troubleshooting Guide. Thermo Fisher Scientific.
- Thermal analysis of m
- OF HEAT-RESISTANT POLYMERS BY. NASA Technical Reports Server.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- Technical Support Center: Optimizing Polymerization of 5-Aminoisophthalic Acid. Benchchem.
- NMR Studies on Polymer Materials.
- IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. IJISE.
- Material Characterization of Polymers by Methods of Thermal Analysis. NETZSCH Analyzing & Testing.
- Troubleshooting Guides. Bionano Genomics.
- Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. METTLER TOLEDO.
- 2D NMR STUDIES OF SYNTHETIC POLYMERS. ISMAR.
- Side Reactions of Nitroxide-Mediated Polymerization: N-O versus O-C Cleavage of Alkoxyamines. ANU Research School of Chemistry.
- Using 1H NMR Spectra of Polymers and Polymer Products To Illustrate Concepts in Organic Chemistry.
- Using NMR for Studying Polymer Structures.
- Special Issue : Polymers Synthesis and Characteriz
- Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study.
- A Retrospective Analysis of Polymer Selection Using Solvent Casting. Pharma Excipients.
- Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability. Diva Portal.
- Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characteriz
- Recent Highlights in Polymer Analysis and Characteriz
- Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly W
- PCR Troubleshooting Guide. NEB.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Synthesis of polymers with primary amino end groups, 1. Reactions of anionic living polymers with protected aminating reagents.
- Solubility parameter of poly(N-isopropylacrylamide).
- Thermodynamic and Kinetic Characterization of Colloidal Polymers of N-Isopropylacrylamide and Alkyl Acrylic Acids for Optical pH Sensing. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. measurlabs.com [measurlabs.com]
- 5. box2073.temp.domains [box2073.temp.domains]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijise.in [ijise.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Reproducible Synthesis of 2-Aminoisophthalonitrile
Introduction
Welcome to the technical support center for the synthesis of 2-Aminoisophthalonitrile (also known as 2,6-dicyanoaniline). This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide a centralized resource to improve the reproducibility and success rate of this valuable synthetic transformation. This compound is a key building block for a variety of materials, including fluorescent dyes, heat-resistant polymers, and pharmacologically active compounds.[1][2] However, its synthesis can present challenges, leading to variable yields and purity.
This document provides in-depth troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the chemical principles behind the procedural choices to empower you to overcome common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several routes to this compound have been reported, each with distinct advantages and disadvantages. The most common strategies include:
-
Multi-step synthesis from 2-nitroisophthalic acid: This involves converting the diacid to a diamide, followed by dehydration to the dinitrile, and finally, reduction of the nitro group. While a longer route, it often provides good control over the final product's purity.[1]
-
Ammoxidation of 2,6-dimethylaniline: This is an industrial method that involves a high-temperature, gas-phase reaction with ammonia and oxygen over a metal oxide catalyst. It is generally not suitable for a standard laboratory setting due to the specialized equipment required.[1]
-
Cyanation of 2,6-dihaloanilines: This involves the substitution of halogens (typically chlorine) with cyanide groups, often using a copper(I) cyanide reagent (a Rosenmund-von Braun reaction). This route can be effective but may have low yields.[1]
-
Multicomponent reactions: Modern approaches involve one-pot reactions, for instance, from ynones and malononitrile, to construct the substituted aniline ring system in a single step.[3]
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Incomplete conversion is a frequent issue. Key factors to investigate include:
-
Reagent Purity: Ensure all starting materials, particularly malononitrile or other active methylene compounds, are of high purity. Impurities can inhibit the reaction.
-
Solvent Quality: Use anhydrous (dry) solvents, as water can interfere with many of the intermediates, especially in reactions involving strong bases or dehydrating agents.
-
Reaction Temperature: Some routes, particularly cyclization and aromatization steps, may require elevated temperatures to overcome activation energy barriers. Ensure your reaction is maintained at the optimal temperature.
-
Catalyst Activity: If your synthesis uses a catalyst (e.g., a base like triethylamine or piperidine, or a metal catalyst), ensure it is active and used in the correct stoichiometric amount.
Q3: The purity of my final product is low. What are the common impurities?
A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. A frequent issue is the partial hydrolysis of one or both nitrile groups to form amides or carboxylic acids, especially during aqueous workups.[4] Over-amination or side reactions involving the amino group are also possible depending on the reagents used.
Q4: How critical is the choice of base in syntheses involving malononitrile?
A4: The choice of base is critical. It must be strong enough to deprotonate the active methylene compound (like malononitrile) to form the nucleophilic carbanion but not so strong that it promotes unwanted side reactions like polymerization or hydrolysis of the nitrile groups. Common bases include piperidine, triethylamine, or potassium carbonate.[3][5] The optimal base often depends on the specific substrates and reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Low or No Product Yield
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| Inefficient Base Catalysis | The initial step in many syntheses of this scaffold is a base-catalyzed condensation (e.g., Knoevenagel condensation). If the base is too weak or is poisoned, the reaction will not initiate. | Use a fresh, appropriate base (e.g., triethylamine, piperidine). Consider a stronger, non-nucleophilic base like DBU if weaker bases are ineffective. Ensure anhydrous conditions as water can neutralize the base.[1] |
| Reversibility of Michael Addition | The Michael addition step, where a nucleophile adds to an α,β-unsaturated system, can be reversible. The equilibrium may not favor the product under your conditions. | To drive the reaction forward, use a slight excess of one reactant (often the more volatile or easily removed one). Alternatively, try running the reaction at a lower temperature, which can favor the thermodynamic product. |
| Steric Hindrance | Bulky substituents on the starting materials can slow down or prevent the reaction due to steric hindrance, making it difficult for the reacting centers to approach each other. | Increase the reaction temperature to provide more energy to overcome the steric barrier. If possible, redesign the synthesis to use less hindered starting materials. |
| Poor Quality Starting Materials | Impurities in starting materials can act as catalysts for side reactions or inhibitors for the main reaction pathway. | Purify starting materials before use (e.g., by distillation or recrystallization). Always use reagents from a reliable source. |
Problem 2: Product Isolation and Purification Challenges
| Potential Cause | Underlying Principle & Explanation | Recommended Solution |
| Product is an Oil, Not a Solid | The product may have a low melting point or be contaminated with solvent or oily impurities, preventing crystallization. | Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. If that fails, purify by column chromatography. Scratching the inside of the flask with a glass rod can also provide nucleation sites for crystal growth. |
| Persistent Colored Impurities | Highly conjugated byproducts are often intensely colored and can be difficult to remove by simple crystallization. | Treat a solution of the crude product with activated charcoal. The charcoal adsorbs large, flat, conjugated molecules. Perform a hot filtration to remove the charcoal, then allow the solution to crystallize. Use charcoal sparingly as it can also adsorb the desired product. |
| Co-crystallization of Impurities | Impurities with similar solubility and crystal lattice packing properties to the desired product can be difficult to separate by recrystallization. | Try recrystallizing from a different solvent system with different polarity. Alternatively, convert the product to a salt (e.g., a hydrochloride salt of the amine), recrystallize the salt, and then neutralize it to recover the purified product.[6] |
| Hydrolysis During Workup | The nitrile groups are susceptible to hydrolysis to amides or carboxylic acids under strongly acidic or basic aqueous conditions, especially at elevated temperatures. | Perform the aqueous workup at low temperatures (e.g., using an ice bath). Use dilute acids or bases for pH adjustment and minimize the time the product is in contact with the aqueous phase.[4] |
Visualizing the Synthetic Workflow
The following diagrams illustrate a plausible reaction mechanism for a multi-component synthesis of a substituted this compound and a troubleshooting decision tree for low yield scenarios.
Caption: Decision tree for troubleshooting low product yield in this compound synthesis.
Experimental Protocol: Synthesis from 2-Nitroisophthalic Acid
This three-step protocol is adapted from literature procedures and represents a robust method for laboratory-scale synthesis. [1] Step 1: Synthesis of 2-Nitroisophthalamide
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube.
-
Reagents: Add 2-nitroisophthalic acid (10.0 g, 47.4 mmol) to the flask. Carefully add thionyl chloride (25 mL, 343 mmol) portion-wise.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 4 hours. The solid will slowly dissolve.
-
Workup: Allow the reaction to cool to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of concentrated aqueous ammonia, pre-cooled in an ice bath. A precipitate will form.
-
Isolation: Stir the resulting slurry for 30 minutes in the ice bath. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the white solid in a vacuum oven to a constant weight to yield 2-nitroisophthalamide.
Step 2: Synthesis of 2-Nitroisophthalonitrile
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Add the 2-nitroisophthalamide from Step 1 (assuming quantitative yield, ~9.9 g, 47.3 mmol) to the flask. Add phosphorus oxychloride (30 mL, 322 mmol).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 6 hours.
-
Workup: Cool the reaction mixture to room temperature. Very carefully, pour the mixture onto 200 g of crushed ice with vigorous stirring. A solid will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash extensively with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven. The product can be purified further by recrystallization from ethanol to yield 2-nitroisophthalonitrile as a pale yellow solid.
Step 3: Synthesis of this compound (2,6-Dicyanoaniline)
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: Suspend the 2-nitroisophthalonitrile from Step 2 (e.g., 5.0 g, 28.9 mmol) in a mixture of ethanol (150 mL) and water (50 mL). Add iron powder (9.7 g, 174 mmol).
-
Reaction: Add concentrated hydrochloric acid (2 mL) to the suspension and heat the mixture to reflux with vigorous stirring for 3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Thionyl Chloride and Phosphorus Oxychloride: These reagents are corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle with extreme care.
-
Cyanides: Nitriles and cyanide-containing reagents are toxic. Avoid inhalation and skin contact. Have a cyanide poisoning first-aid kit available and ensure you are trained in its use.
-
Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin irritants.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
References
- I2/K2CO3: An efficient catalyst for the synthesis of 5-aryl-2,6-dicyano-3-methylanilines. Journal of Chemical Sciences, 125(2), 291-294. [Link]
- Borate, H. B., et al. (2012). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review.
- An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry, 73(9), 3596-3599. [Link]
- Yi, C., et al. (2008). An Efficient and Facile Synthesis of Highly Substituted 2,6-Dicyanoanilines. The Journal of Organic Chemistry, 73(9), 3596–3599. [Link]
- Synthesis of 3,5‐disubstituted‐2,6‐dicyanoanilines 4.
- An efficient and facile synthesis of highly substituted 2,6-dicyanoanilines. SONAR. [Link]
- Pseudo-multicomponent reactions. RSC Advances, 13(24), 16455-16474. [Link]
- Yi, C., et al. (2008). An efficient and facile synthesis of highly substituted 2,6-dicyanoanilines. The Journal of Organic Chemistry, 73(9), 3596-3599. [Link]
- Synthesis of 2,6-dichloroaniline. PrepChem.com. [Link]
- 2,6-Dicyanoaniline based donor-acceptor compounds: the facile synthesis of fluorescent 3,5-diaryl/hetaryl-2,6-dicyanoanilines.
- Synthetic method of 2, 6-dichloroaniline.
- malononitrile. Organic Syntheses. [Link]
- Synthesis of 2,6-dimethyl aniline. PrepChem.com. [Link]
- Masomboon, N., Ratanatamskul, C., & Lu, M. C. (2009). Chemical oxidation of 2,6-dimethylaniline in the fenton process. Environmental science & technology, 43(22), 8629–8634. [Link]
- Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.
Sources
Technical Support Center: Catalyst Selection and Optimization for 2-Aminoisophthalonitrile Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminoisophthalonitrile. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection and optimization for reactions involving this versatile molecule. The information herein is curated from established chemical principles and analogous systems to provide a strong foundation for your experimental design and problem-solving.
Introduction: The Chemistry of this compound
This compound is a unique building block featuring a nucleophilic amino group and two electrophilic nitrile functionalities on an aromatic ring. This arrangement allows for a diverse range of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, functional materials, and heterocyclic compounds. The primary reactive sites for catalytic transformations are the amino group and the two nitrile groups. This guide is structured to address challenges and questions related to the catalytic functionalization of these specific sites.
Section 1: Catalytic Reactions of the Amino Group
The amino group of this compound is a primary site for functionalization, most commonly through C-N bond formation reactions. These reactions often require catalysis to proceed efficiently and with high selectivity.
Frequently Asked Questions (FAQs): Amino Group Functionalization
Q1: What are the most common catalytic reactions involving the amino group of this compound?
A1: The most prevalent catalytic reactions are cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. While this compound itself is not a typical substrate for Buchwald-Hartwig (which typically couples an amine with an aryl halide), analogous systems with halogenated aminobenzonitriles demonstrate the utility of palladium catalysis for such transformations.[1] Additionally, the amino group can be acylated or undergo condensation reactions, which can be catalyzed by acids, bases, or organocatalysts.
Q2: Which catalysts are recommended for C-N cross-coupling reactions on aminobenzonitrile scaffolds?
A2: For analogous systems, palladium-based catalysts are the most effective for C-N bond formation.[1] The choice of ligand is critical and often depends on the specific substrates. Common ligands include phosphines like XPhos, SPhos, and RuPhos. The typical catalyst system would be a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ paired with one of these ligands.
Q3: Can the amino group be used for polymerization reactions?
A3: Yes, the amino group, in conjunction with other functionalities, can participate in polymerization. For instance, in a related molecule, 5-aminoisophthalic acid, condensation polymerization occurs through the reaction of the amino and carboxylic acid groups to form polyamides.[2] This suggests that this compound could potentially be used as a monomer in condensation polymerizations, reacting with dicarboxylic acids or their derivatives. Oxidative polymerization is another potential route.[2][3]
Troubleshooting Guide: Amino Group Functionalization
Issue 1: Low yield in a palladium-catalyzed C-N coupling reaction.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst and ligand are not degraded. Use fresh reagents and handle them under an inert atmosphere (e.g., in a glovebox). Consider a catalyst screen with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] |
| Inappropriate Base | The choice of base is crucial. Screen a variety of bases such as NaOtBu, K₂CO₃, or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the catalytic cycle. Test a range of anhydrous, degassed solvents like toluene, dioxane, or THF. |
| Substrate Inhibition | The nitrile groups on the substrate might coordinate to the metal center, inhibiting catalysis. Increasing the ligand-to-metal ratio may help to prevent this. |
Issue 2: Formation of side products during amino group functionalization.
| Potential Cause | Troubleshooting Steps |
| Over-reaction/Di-substitution | If the coupling partner has multiple reactive sites, consider using a milder catalyst system or lowering the reaction temperature to improve selectivity. |
| Homocoupling of the Coupling Partner | This can occur if the oxidative addition or reductive elimination steps are not efficient. Adjusting the ligand and base can often mitigate this side reaction. |
| Reaction with Nitrile Groups | Under certain conditions, the nitrile groups may react. Ensure the chosen catalytic system is chemoselective for the amino group. This may involve using lower temperatures and a carefully selected ligand. |
Section 2: Catalytic Reactions of the Nitrile Groups
The two nitrile groups on this compound are susceptible to nucleophilic attack and can be transformed into a variety of other functional groups through catalytic reactions.
Frequently Asked Questions (FAQs): Nitrile Group Functionalization
Q1: What are the primary catalytic transformations of the nitrile groups in this compound?
A1: The most common catalytic reactions are hydrolysis to form amides and carboxylic acids, and reduction to form amines. These transformations can be catalyzed by acids, bases, or transition metals. For example, the hydrolysis of nitriles can be catalyzed by acids or bases, though this often requires harsh conditions.[4] Catalytic reduction to amines is typically achieved using heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, or with reducing agents like lithium aluminum hydride (LiAlH₄).[5][6]
Q2: Are there catalysts that can selectively hydrolyze or reduce only one of the two nitrile groups?
A2: Achieving monoselectivity with two identical functional groups is challenging. It would likely require a sophisticated approach, possibly involving a directing group or a sterically hindered catalyst. For hydrolysis, carefully controlling the reaction time and temperature with a stoichiometric amount of water might favor mono-hydrolysis, but a mixture of products is likely. For reduction, a similar challenge exists, and achieving high selectivity for the mono-reduced product would require significant optimization.
Q3: Can the nitrile groups participate in cycloaddition reactions?
A3: Yes, nitriles can undergo cycloaddition reactions. For instance, they can react with azides to form tetrazoles, a reaction that is often catalyzed by zinc or other Lewis acids. This allows for the synthesis of highly functionalized heterocyclic compounds.
Troubleshooting Guide: Nitrile Group Functionalization
Issue 1: Incomplete hydrolysis of the nitrile groups to carboxylic acids.
| Potential Cause | Troubleshooting Steps |
| Insufficiently Harsh Conditions | Aromatic nitriles can be resistant to hydrolysis. Increase the concentration of the acid or base catalyst (e.g., concentrated H₂SO₄ or NaOH), and/or increase the reaction temperature and time. Monitor the reaction for potential decomposition of the starting material. |
| Stalling at the Amide Intermediate | The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction stops at the amide, it indicates the conditions are not sufficient to hydrolyze the amide as well. Ensure a sufficient molar excess of water is present and consider more forcing conditions. |
| Poor Solubility | The starting material or intermediate may have poor solubility in the reaction medium. Consider using a co-solvent to improve solubility. |
Issue 2: Low yield or over-reduction during the catalytic reduction of nitrile groups to amines.
| Potential Cause | Troubleshooting Steps |
| Catalyst Poisoning | The amino group on the substrate or impurities in the starting material can poison the catalyst (e.g., Pd/C, Raney Ni). Ensure the purity of the this compound. Consider washing the substrate before the reaction. |
| Inefficient Hydrogenation | Increase the hydrogen pressure and/or the catalyst loading. Ensure efficient stirring to maximize contact between the substrate, catalyst, and hydrogen. |
| Over-reduction | If other functional groups are present and being reduced, a more selective reducing agent may be necessary. For example, if trying to avoid reducing another group, catalytic hydrogenation might be preferred over LiAlH₄.[5][6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in a Palladium-Catalyzed C-N Cross-Coupling Reaction (Analogous System)
This protocol is a general guideline for screening catalysts and ligands for the coupling of an aminobenzonitrile with an aryl halide, based on common practices for Buchwald-Hartwig amination.[1]
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the aminobenzonitrile (1.2 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
The tube is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
-
Reaction:
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
-
Work-up and Analysis:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by TLC, GC-MS, or ¹H NMR to determine the conversion and yield.
-
Protocol 2: General Procedure for Catalytic Hydrolysis of Aromatic Nitriles
This protocol provides a general method for the acid-catalyzed hydrolysis of an aromatic nitrile.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add the aromatic nitrile (1.0 mmol) and a solution of concentrated sulfuric acid (e.g., 50% v/v in water, 10 mL).
-
-
Reaction:
-
Heat the mixture to reflux (typically >100 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Adjust the pH of the solution to the isoelectric point of the resulting amino acid with a base (e.g., NaOH solution) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Visualizations
Catalyst Selection Workflow
Caption: A decision tree for troubleshooting low reaction yields.
References
- Singh, F. V., et al. (2007). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(44), 10971–10978.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MDPI. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules.
- SciSpace. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridines. RSC Advances.
- National Institutes of Health. (2011). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society.
- Bentham Science. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry.
- National Institutes of Health. (2023). Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. Scientific Reports.
- National Institutes of Health. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life.
- ChemRxiv. (2022). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv.
- National Institutes of Health. (2022). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemistryOpen.
- MDPI. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers.
- National Institutes of Health. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers.
- National Institutes of Health. (2020). Facile synthesis of 1,2-aminoalcohols via α-C–H aminoalkylation of alcohols by photoinduced hydrogen-atom transfer catalysis. Nature Communications.
- Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses Procedure.
- National Institutes of Health. (1995). Acid Hydrolysis of Protein in a Microcapillary Tube for the Recovery of Tryptophan. Analytical Biochemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Acid hydrolysis of protein in a microcapillary tube for the recovery of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Thermal Runaway in Large-Scale 2-Aminoisophthalonitrile Synthesis
Welcome to the Technical Support Center for the large-scale synthesis of 2-Aminoisophthalonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the significant thermal risks associated with this process. The synthesis of this compound and related compounds can be highly exothermic, and without proper understanding and control, it can lead to dangerous thermal runaway events.[1][2][3] This document provides a structured approach to risk assessment, prevention, and mitigation based on established chemical safety principles.
Section 1: Understanding the Hazard - The Potential for Thermal Runaway
Thermal runaway is a positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn further increases the temperature.[2][3] In large-scale reactors, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a runaway reaction.[1] For nitrile syntheses, which can be highly exothermic, this presents a critical safety challenge.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in this compound synthesis?
While the specific synthesis route can vary, common methods for producing aminonitriles or related structures often involve highly exothermic steps. For instance, amination reactions, especially at elevated temperatures, can be difficult and potentially dangerous to scale up.[4] Similarly, reactions involving cyanating agents or the hydrolysis of nitriles can generate significant heat.[1][5][6] A thorough understanding of the reaction thermochemistry is essential for safe scale-up.[2]
Q2: How can I assess the thermal risk of my specific this compound synthesis protocol before scaling up?
Before any scale-up, a comprehensive thermal hazard assessment is crucial.[7] This should involve:
-
Reaction Calorimetry (RC) or Adiabatic Calorimetry: These techniques are used to determine critical safety parameters such as the total heat of reaction (enthalpy), the adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR).[1]
-
Differential Scanning Calorimetry (DSC): DSC can be used to study the thermal stability of reactants, intermediates, and products to identify potential decomposition reactions at elevated temperatures.
Q3: What are the key factors that can trigger a thermal runaway in this synthesis?
Several factors can initiate a thermal runaway event:
-
Inadequate Cooling: Failure of the reactor's cooling system is a primary cause.[3]
-
Incorrect Reagent Addition: Adding a reactant too quickly can overwhelm the cooling capacity of the reactor.
-
Poor Mixing: Insufficient agitation can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.[1][3]
-
Contamination: The presence of impurities can sometimes catalyze unintended, exothermic side reactions.
Section 2: Proactive Management and Prevention
The most effective way to manage thermal runaway is to prevent it from occurring in the first place. This involves a multi-layered approach encompassing process design, engineering controls, and operational procedures.[8]
Troubleshooting Guide: Preventing Thermal Runaway
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high reaction temperature during initial small-scale trials. | The reaction is more exothermic than anticipated. | Perform calorimetric studies to accurately quantify the heat of reaction before proceeding to a larger scale.[1] |
| Difficulty maintaining a stable temperature during reagent addition. | The addition rate is too high for the reactor's heat removal capacity. | Implement a semi-batch process with slow, controlled addition of the limiting reagent to manage the rate of heat generation.[1][8] |
| Temperature spikes observed in specific areas of the reactor. | Inadequate mixing leading to localized hot spots. | Ensure the reactor is equipped with an appropriately designed agitator for the viscosity of the reaction mixture. Verify that the agitation speed is sufficient to maintain a homogenous temperature throughout the vessel.[1][3] |
| Reaction proceeds too quickly, making control difficult. | Reaction concentration is too high. | Consider diluting the reaction mixture. This increases the overall thermal mass, which can absorb more heat without a significant temperature increase.[1] |
Experimental Protocol: Thermal Hazard Assessment using Reaction Calorimetry (RC1)
This protocol outlines the key steps for evaluating the thermal risks of a nitrile reaction before scale-up.[1]
Objective: To determine the heat of reaction, adiabatic temperature rise, and maximum temperature of the synthesis reaction (MTSR).
Materials:
-
RC1 Calorimeter
-
All reactants, solvents, and catalysts for the this compound synthesis.
Procedure:
-
Calibration:
-
Charge the reactor with the solvent and any non-reactive components at the intended starting temperature.
-
Apply a known amount of heat using the electric calibrator and measure the temperature increase (ΔT).
-
Calculate the heat capacity (Cp) of the system.
-
-
Reaction Run (Semi-Batch Dosing):
-
Charge the reactor with the initial substrate and solvent.
-
Set the reactor to the desired isothermal reaction temperature.
-
Begin dosing the limiting reagent at a controlled rate, mimicking the planned rate for the large-scale process.
-
The RC1 will measure the heat evolved in real-time.
-
-
Data Analysis:
-
Integrate the heat flow curve to determine the total heat of reaction (ΔH).
-
Calculate the adiabatic temperature rise (ΔT_ad) using the formula: ΔT_ad = |ΔH| / (m * Cp).
-
Determine the MTSR by adding the ΔT_ad to the process temperature.
-
Visualization: Decision Workflow for Proactive Thermal Management
Caption: Proactive workflow for thermal hazard management.
Section 3: Reactive Management - Responding to a Thermal Excursion
Even with robust preventative measures, it is critical to have a well-defined plan to mitigate a thermal runaway event should it occur.
Troubleshooting Guide: Managing a Thermal Excursion
| Symptom | Immediate Action | Follow-up Action |
| Rapid, uncontrolled temperature increase. | Immediately stop all reagent feeds. [8] | If temperature continues to rise, proceed to emergency cooling and quenching procedures. |
| Reactor pressure rising above safe operating limits. | Initiate emergency venting to a safe location. [8][9] | Investigate the cause of the pressure buildup (e.g., gas evolution from decomposition). |
| Cooling system failure. | Switch to a backup cooling system if available. [9] | Prepare for emergency quenching if the temperature cannot be controlled. |
Emergency Protocol: Quenching a Runaway Reaction
WARNING: This procedure should only be performed by trained personnel with appropriate personal protective equipment (PPE) and a thorough understanding of the reaction chemistry.
Objective: To rapidly cool and stop the exothermic reaction.
Materials:
-
Pre-chilled quench solution (e.g., a cold, inert solvent or a solution designed to neutralize a key reactant). The choice of quenching agent is highly specific to the reaction chemistry.
-
Emergency dump tank, if available.
Procedure:
-
Stop Reactant Addition: Immediately cease the addition of all reactants.
-
Maximize Cooling: Apply maximum cooling to the reactor jacket.
-
Initiate Quench: If the temperature continues to rise uncontrollably, rapidly add the pre-chilled quench solution to the reactor. The volume and temperature of the quench solution should be calculated beforehand to ensure it has sufficient capacity to absorb the heat generated by the reaction.
-
Dumping (if necessary and available): If quenching is ineffective, transfer the reactor contents to an emergency dump tank containing a larger volume of quench solution.[3]
Visualization: Emergency Response Flowchart
Caption: Decision tree for responding to a thermal event.
Section 4: Alternative Approaches for Enhanced Safety
For particularly hazardous reactions, consider inherently safer process designs.
-
Continuous Flow Chemistry: Performing the synthesis in a continuous flow reactor offers significant safety advantages for highly exothermic reactions.[4] The small reactor volume at any given time minimizes the potential energy of a runaway, and the high surface-area-to-volume ratio allows for much more efficient heat transfer.[4][10]
-
Alternative Synthesis Routes: Research into alternative synthetic pathways that are less exothermic or operate under milder conditions can be a valuable long-term strategy. For example, some methods for synthesizing 2-amino-isophthalonitriles have been developed to proceed at room temperature.[11]
References
- Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing. (n.d.).
- Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation str
- Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. (n.d.). International Research Journal of Engineering and Technology (IRJET).
- May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development.
- Common problems in scaling up nitrile reactions. (n.d.). BenchChem.
- Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series.
- May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- Runaway Chemical Reactions: Causes and Prevention. (2024). Zeal.
- Incidents in the chemical industry due to thermal-runaway chemical reactions. (n.d.). Major Accident Hazards Bureau, European Commission.
- Essential Safety Protocols for Reactor Oper
- Nitrile Synthesis: Methods and Applic
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2021). ACS Omega.
- Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024). Enamine.
- Chemistry of Nitriles. (2025). LibreTexts.
- Synthesis and Reactions of Nitriles. (2021). YouTube.
- Reactions of Nitriles. (n.d.). Chemistry Steps.
- Quenching Reactive Substances. (2006). KGROUP.
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
- Nitrile synthesis by oxidation, rearrangement, dehydr
- Reddy, K. R., et al. (2018). Large Scale Synthesis of 5-amino-2,4,6-triiodoisophthalic Acid: A Key Intermediate for Iodinated X-ray Contrast Agents. Semantic Scholar.
- calorimetry studies revealed: Topics by Science.gov. (n.d.). Science.gov.
- Stanić, P., Šmit, B., & Milenković, D. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering.
- (a) The reaction mechanism of an amino monomer and... (n.d.).
- Thermal Runaway Suppression of High-Energy Lithium-Ion Batteries by Designing the Stable Interphase. (2021).
- Synthesis of medical intermediate 5-amino-2,4,6-triiodoisophthalic acid. (n.d.).
- Process for the preparation of 5-amino-2,4,6-triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a catalyst. (1996).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.
- Thermal runaway propagation in automotive lithium-ion batteries with NMC-811 and LFP cathodes: Safety requirements and impact on system integration. (2023).
- The Chemistry of HNO: Mechanisms and Reaction Kinetics. (n.d.). Frontiers.
- Experimental Study on Thermal Runaway Process of 18650 Lithium-Ion Battery under Different Discharge Currents. (2021). PubMed.
- Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid. (n.d.).
- Use of Allyl-based Protecting Groups for the Automated Synthesis of Cyclic and Branched-chain Peptides. (n.d.). Thermo Fisher Scientific.
- Thermal-runaway experiments on consumer Li-ion batteries with metal-oxide and olivin-type cathodes. (2013).
- Experimental Study of Thermal Runaway Process of 18650 Lithium-Ion B
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. icheme.org [icheme.org]
- 3. EUROPA - MINERVA Home Page - European Commission - 9. mahb-bulletin-no9-fortheweb-A4 [minerva.jrc.ec.europa.eu]
- 4. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 8. irjet.net [irjet.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Introduction: The Strategic Importance of Aminoisophthalonitrile Isomers
An In-Depth Comparative Analysis of 2-Aminoisophthalonitrile and Its Isomers for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry, the architectural arrangement of functional groups on an aromatic scaffold is a critical determinant of a molecule's ultimate utility. Aminoisophthalonitriles, a class of compounds characterized by a benzene ring substituted with one amino group and two nitrile groups, exemplify this principle. The positional isomerism of the amino group—at position 2, 4, or 5—dramatically influences the molecule's electronic properties, reactivity, and steric profile. This, in turn, dictates its suitability as a precursor in diverse fields, from the development of novel pharmaceuticals and agrochemicals to the engineering of advanced materials like dyes and metal-organic frameworks (MOFs).[1][2][3]
This guide provides a comprehensive comparative analysis of this compound and its key isomers, 4-aminoisophthalonitrile and 5-aminoisophthalonitrile. We will delve into their structural nuances, comparative synthesis strategies, and the analytical techniques required for their unambiguous differentiation. By grounding our discussion in experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically select and utilize the optimal isomer for their specific application.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental identity of each isomer is rooted in its unique substitution pattern on the benzene ring. These structural variations give rise to distinct physicochemical properties. This compound is also known as 2,6-dicyanoaniline.[4]
.dot
Caption: Chemical structures of the primary aminophthalonitrile isomers.
A summary of their core properties is presented below for rapid comparison.
| Property | This compound | 4-Aminoisophthalonitrile | 5-Aminoisophthalonitrile | Reference(s) |
| IUPAC Name | 2-aminobenzene-1,3-dicarbonitrile | 4-aminobenzene-1,3-dicarbonitrile | 5-aminobenzene-1,3-dicarbonitrile | [4] |
| Synonyms | 2,6-Dicyanoaniline | 3,4-Dicyanoaniline | 3,5-Dicyanoaniline | [4] |
| CAS Number | 63069-52-3 | 87637-83-6 | 931-45-3 | [4] |
| Molecular Formula | C₈H₅N₃ | C₈H₅N₃ | C₈H₅N₃ | [4] |
| Molecular Weight | 143.15 g/mol | 143.15 g/mol | 143.15 g/mol | [4] |
| Melting Point | 208-212 °C | Not available | 194-198 °C |
Synthesis Strategies: Pathways to Positional Control
The regioselective synthesis of each isomer requires a distinct strategic approach, often dictated by the directing effects of the substituents.
Synthesis of this compound
A notable and efficient method for synthesizing 2-aminoisophthalonitriles involves a carb-anion-induced ring transformation of functionalized 2H-pyran-2-ones using malononitrile.[5] This approach is advantageous as it allows for the creation of the aromatic ring under mild, room-temperature conditions, offering an alternative to Diels-Alder reactions that often require harsh thermal conditions.[5]
.dot
Caption: General workflow for synthesizing 2-aminoisophthalonitriles via ring transformation.[5]
Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-methylsulfanyl-isophthalonitrile [5]
This protocol serves as a representative example of the ring transformation strategy.
-
Reaction Setup: In a suitable reaction vessel, dissolve the starting 4-methyl-6-methylsulfanyl-2H-pyran-2-one in a minimal amount of an appropriate solvent like methanol.
-
Reagent Addition: Add an equimolar amount of malononitrile to the solution.
-
Base-Catalysis: Introduce a base, such as powdered potassium hydroxide (KOH) in dimethylformamide (DMF), to the mixture. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Allow the reaction to stir for 14-16 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with dilute hydrochloric acid (HCl).
-
Isolation: Collect the precipitated solid via vacuum filtration and wash with cold water.
-
Purification: Purify the crude solid using column chromatography on silica gel to yield the pure 2-amino-4-methyl-6-methylsulfanyl-isophthalonitrile.
Synthesis of 4- and 5-Aminoisophthalonitrile
The synthesis of the 4- and 5-amino isomers typically starts from a differently substituted benzene ring, such as a nitroisophthalic acid derivative. The general strategy involves:
-
Nitration: Introduction of a nitro group onto the isophthalic acid or isophthalonitrile backbone. The position of nitration is governed by the existing directing groups.
-
Reduction: The nitro group is then reduced to a primary amine. A common method for this reduction is using hydrazine hydrate in the presence of a catalyst like Raney Nickel or using zinc in acetic acid.[2][6][7]
-
Functional Group Transformation (if necessary): If starting from the dicarboxylic acid, the acid groups must be converted to nitriles. This can be achieved through a two-step process involving conversion to the diamide followed by dehydration.
For example, 5-aminoisophthalic acid can be synthesized by the reduction of 5-nitroisophthalic acid.[2][7] This dicarboxylic acid can then serve as a precursor to 5-aminoisophthalonitrile.
Spectroscopic Analysis for Isomer Differentiation
Unambiguous identification of the correct isomer is paramount. Spectroscopic techniques, particularly NMR, are the most powerful tools for this purpose.
.dot
Caption: A logical workflow for the spectroscopic identification of aminophthalonitrile isomers.
Infrared (IR) Spectroscopy
While IR spectroscopy can confirm the presence of key functional groups, it is less effective for distinguishing between these specific isomers. All three will exhibit:
-
C≡N Stretch: A sharp, strong absorption peak around 2220-2260 cm⁻¹.[1]
-
N-H Stretch: Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.[1]
Subtle shifts in these peak positions may occur due to changes in intramolecular hydrogen bonding and electronic effects, but these are often insufficient for definitive identification without authentic reference spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for distinguishing between the isomers due to their different molecular symmetries.
-
This compound (C₂ᵥ symmetry): The molecule has a plane of symmetry passing through the amino group and bisecting the C4-C5 bond. This results in a simplified aromatic ¹H NMR spectrum. We would expect to see two signals in the aromatic region: a triplet for H5 and a doublet for H4 and H6, which are chemically equivalent. The ¹³C NMR would show four signals for the aromatic carbons.
-
4-Aminoisophthalonitrile (Cₛ symmetry): This isomer is asymmetric. Therefore, all three aromatic protons (H2, H5, H6) are chemically distinct and should appear as three separate signals in the ¹H NMR spectrum, each with its own unique coupling pattern. Similarly, the ¹³C NMR spectrum will show six distinct signals for the aromatic carbons.
-
5-Aminoisophthalonitrile (C₂ᵥ symmetry): This isomer also possesses a plane of symmetry, this time passing through the amino group and C2. This makes H4 and H6 equivalent. The ¹H NMR spectrum would be the simplest, showing two signals in the aromatic region: a singlet (or a very finely split triplet) for H2 and a doublet for the equivalent H4 and H6 protons. The ¹³C NMR would display four aromatic carbon signals.
Table: Predicted ¹H NMR Aromatic Signals
| Isomer | Predicted Aromatic Proton Signals | Key Differentiator |
| 2-Amino | ~3 Protons total: 1 Triplet (H5), 1 Doublet (H4, H6) | A doublet integrating to 2H |
| 4-Amino | ~3 Protons total: 3 distinct signals (e.g., singlets/doublets) | Three unique signals for the three aromatic protons |
| 5-Amino | ~3 Protons total: 1 Singlet (H2), 1 Doublet (H4, H6) | A singlet integrating to 1H and a doublet to 2H |
Mass Spectrometry (MS)
All three isomers will exhibit the same molecular ion (M⁺) peak corresponding to their shared molecular weight of 143.15 g/mol .[1][4] While high-resolution mass spectrometry can confirm the elemental composition, standard MS is not a primary tool for isomer differentiation. Fragmentation patterns may differ, but predicting these a priori can be complex, making NMR the more reliable method.
Comparative Reactivity, Applications, and Biological Activity
The position of the electron-donating amino group relative to the electron-withdrawing nitrile groups governs the isomers' reactivity and potential applications.
-
Reactivity: The amino group is an activating, ortho-para director in electrophilic aromatic substitution reactions.[1]
-
In This compound , the positions ortho and para to the amine (C3/C1, C5) are already substituted or sterically hindered. Reactivity at C5 would be expected.
-
In 4-aminoisophthalonitrile , the positions ortho (C5) and para (C1, occupied) to the amine are activated. Substitution is most likely at the C5 position.
-
In 5-aminoisophthalonitrile , the positions ortho (C4, C6) and para (C2) are all activated, making this isomer potentially the most reactive towards electrophiles at multiple sites.
-
The primary aromatic amine of all isomers can undergo diazotization to form a versatile diazonium salt, which is a gateway to introducing a wide array of other functional groups.[1]
-
-
Applications:
-
Pharmaceuticals and Agrochemicals: Their status as functionalized aromatic building blocks makes all three isomers valuable intermediates for creating more complex molecular architectures with potential biological activity.[1][8] The specific isomer chosen would depend on the desired final substitution pattern of the target molecule. For example, 4-aminoquinoline derivatives have been synthesized and evaluated for cytotoxic effects against cancer cell lines.[9]
-
Materials Science: The isomers can serve as ligands for creating MOFs or as precursors for high-performance polymers and dyes.[2][3] The different geometries of the isomers will lead to materials with distinct structural and electronic properties. For instance, 5-aminoisophthalic acid is used to prepare lanthanide MOFs with varied structural features.[2]
-
Conclusion
This compound and its 4- and 5-amino isomers, while sharing the same molecular formula, are distinct chemical entities with unique properties and synthetic pathways. The choice between them is a strategic decision dictated by the desired outcome of a synthetic sequence or the target properties of a final product. Their differentiation is straightforward and unambiguous using NMR spectroscopy, which exploits their inherent symmetrical differences. As versatile intermediates, a thorough understanding of their comparative chemistry provides researchers with a powerful toolkit for innovation in medicine, agriculture, and materials science.
References
- Singh, F. V., et al. (2007). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(43), 10971-10978.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Zhou, L., et al. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-529.
- LookChem. (2026). 5-Aminoisophthalic Acid: Properties, Applications, and Manufacturing Insights. LookChem Industry News.
- Bo-Reum, K., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry.
- Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1841.
- N/A
- N/A
- N/A
- Szabó, N., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896.
- Grove, J. A., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4215-4220.
- Parapini, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172.
- N/A
- N/A
- Navarrete-Vázquez, G., et al. (2010). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Diformyl-o-tolidine. Molecules, 15(7), 4646-4655.
- Parapini, S., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3172.
- N/A
- N/A
- N/A
- N/A
- Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biopharmaceutics & Drug Disposition, 28(6), 299-305.
- N/A
- N/A
- N/A
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Aminoisophthalic acid | 99-31-0 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 5-Aminoisophthalic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives | MDPI [mdpi.com]
- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2-Aminoisophthalonitrile: From Spectroscopic Inference to Crystallographic Certainty
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone of any research endeavor. The precise arrangement of atoms dictates a compound's physical properties, reactivity, and, critically, its biological activity. This guide provides an in-depth comparison of the analytical techniques used to validate the structure of 2-aminoisophthalonitrile (2-aminobenzene-1,3-dicarbonitrile), a key building block in synthetic chemistry.
We will explore the hierarchy of structural evidence, from the inferential power of spectroscopic methods to the definitive proof offered by single-crystal X-ray crystallography. This guide is structured not as a rigid template, but as a logical workflow that mirrors the scientific process of structural elucidation, emphasizing the causality behind experimental choices and the creation of a self-validating system of evidence.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands alone as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] By measuring how a crystal lattice diffracts a beam of X-rays, we can calculate the precise position of every atom, yielding definitive data on bond lengths, bond angles, and stereochemistry.[1]
While a published crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) as of this writing, we can illustrate the power of the technique using the closely related molecule, 2-aminoisophthalic acid , for which a crystal structure has been determined.[2] The causality for choosing SCXRD is simple: when absolute certainty of a structure is required, no other technique provides the same level of direct, unambiguous evidence.
Hypothetical Crystallographic Data for this compound
Based on the analysis of its analogue, 2-aminoisophthalic acid[2], a successful crystallographic experiment on this compound would yield a data table similar to the one below. This data provides an irrefutable geometric description of the molecule.
| Parameter | Expected Value/System | Significance |
| Chemical Formula | C₈H₅N₃ | Confirms elemental composition. |
| Molecular Weight | 143.15 g/mol | Corroborates mass spectrometry data.[3] |
| Crystal System | Orthorhombic (example) | Describes the basic shape of the unit cell. |
| Space Group | Pna2₁ (example) | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | e.g., 9.2, 15.7, 18.8 | Unit cell dimensions defining the crystal lattice. |
| α, β, γ (°) | 90, 90, 90 | Angles between the unit cell axes. |
| Bond Length C-C (aromatic) | ~1.39 Å | Confirms aromatic ring structure. |
| Bond Length C-CN | ~1.45 Å | Defines connectivity of nitrile groups. |
| Bond Length C≡N | ~1.14 Å | Confirms triple bond of nitrile groups. |
| Bond Length C-NH₂ | ~1.37 Å | Defines connectivity of the amine group. |
This table is illustrative. Actual values would be determined experimentally.
Experimental Workflow: From Powder to Structure
The process of obtaining a crystal structure is a multi-step workflow that demands precision and patience.
Orthogonal Validation: A Spectroscopic Comparison
In the absence of a crystal structure, or as a crucial preliminary step, a suite of spectroscopic techniques must be used. These methods provide complementary pieces of the structural puzzle. Unlike crystallography, which maps atomic positions, spectroscopy probes how molecules interact with electromagnetic radiation, providing indirect but powerful evidence of chemical bonding and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy detects the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.[4] It is the most powerful spectroscopic technique for elucidating the precise connectivity of a molecule in solution.
Experimental Data & Interpretation:
| Technique | Expected Chemical Shift (δ, ppm) | Inferred Structural Feature |
| ¹H NMR | ~7.5 - 6.8 (m, 3H) | Protons on the aromatic ring. |
| ~5.0 (br s, 2H) | Protons of the primary amine (-NH₂). | |
| ¹³C NMR | ~140 - 110 | Six distinct signals for the aromatic carbons. |
| ~117 | Two signals for the nitrile carbons (-C≡N). |
Note: These are predicted values based on standard chemical shift tables. Actual experimental data is not widely available in public databases.
The expected ¹H NMR spectrum would confirm the presence of three aromatic protons and two amine protons. The ¹³C NMR would crucially show eight distinct carbon signals, corresponding to the six carbons of the benzene ring and the two nitrile carbons, confirming the molecular asymmetry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the presence of key chemical motifs.[5]
Experimental Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Inferred Functional Group |
| ~3450-3300 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| ~3100-3000 | Aromatic C-H Stretch | Benzene Ring |
| ~2230-2210 (sharp, strong) | C≡N Stretch | Nitrile Group |
| ~1620-1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
Note: Predicted values based on characteristic absorption frequencies.
The FTIR spectrum provides a rapid and definitive confirmation of the key functional groups. The sharp, strong absorption around 2220 cm⁻¹ is a classic signature of a nitrile group.[6] The presence of two bands in the 3450-3300 cm⁻¹ region is characteristic of the symmetric and asymmetric stretching of a primary amine, distinguishing it from a secondary amine.[7]
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[8] High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental formula. The fragmentation pattern can also provide clues about the molecule's structure.
Experimental Data & Interpretation:
| Analysis Type | Observed m/z | Significance |
| HRMS (EI+) | [M]⁺˙ calc: 143.0483 | Calculated exact mass for C₈H₅N₃. |
| [M]⁺˙ obs: ~143.0485 | The experimentally observed molecular ion peak confirms the elemental formula. | |
| Low-Res MS | [M]⁺˙: 143 | Molecular ion peak corresponding to the nominal mass. |
| Fragments: e.g., 116 ([M-HCN]⁺˙) | Fragmentation pattern provides evidence for the presence of nitrile groups. |
Note: The calculated exact mass is a theoretical value. The observed value would be determined experimentally.
The most crucial piece of information from MS is the molecular ion peak. For this compound, an observed m/z of ~143.0485 would strongly corroborate the expected formula of C₈H₅N₃.[3]
Synthesizing the Evidence: A Self-Validating System
No single spectroscopic technique can provide the absolute certainty of X-ray crystallography. However, by combining them, we create a self-validating system where each piece of data supports and is supported by the others.
This logical relationship shows that while the proposed structure predicts specific outcomes for each spectroscopic experiment, only X-ray crystallography can directly define the structure in reverse. The convergence of evidence from NMR, FTIR, and MS provides a highly confident, albeit inferential, structural assignment.
Detailed Experimental Protocols
For the benefit of researchers implementing these techniques, detailed, step-by-step standard operating procedures are provided below.
Protocol 1: Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional atomic structure of this compound.
1. Crystal Growth (Prerequisite): a. Ensure the compound is of high purity (>99%). b. Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., slow evaporation from an ethyl acetate/methanol mixture).[9] c. Filter the solution into a clean vial, cover loosely (e.g., with perforated parafilm), and store in a vibration-free environment. d. Monitor over several days to weeks for the formation of single crystals of sufficient size (~0.1-0.3 mm) and quality (transparent, well-defined faces).[10]
2. Crystal Mounting and Data Collection: a. Under a microscope, select a high-quality crystal and mount it on a cryoloop. b. Mount the loop onto the goniometer head of the single-crystal diffractometer. c. Center the crystal in the X-ray beam (typically Mo or Cu Kα radiation).[1] d. Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibration. e. Perform an initial data collection to determine the unit cell parameters and crystal system. f. Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction spots.
3. Structure Solution and Refinement: a. Integrate the raw diffraction images to determine the intensities and positions of the reflections. b. Solve the crystal structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial electron density map and atomic model. c. Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., SHELXL). This process optimizes atomic positions, displacement parameters, and other variables to minimize the difference between observed and calculated structure factors. d. Locate and model hydrogen atoms. e. Evaluate the final model using metrics like the R-factor (R1), wR2, and Goodness-of-Fit (GooF). An R1 value below 5% is indicative of a good quality structure.
Protocol 2: NMR Spectroscopy (¹H and ¹³C)
Objective: To determine the carbon-hydrogen framework and connectivity.
1. Sample Preparation: a. Dissolve 5-10 mg of this compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[4] b. Ensure the sample is fully dissolved. If necessary, gently warm or vortex. c. Transfer the solution to a clean, dry 5 mm NMR tube. d. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise referencing is needed (modern instruments often reference the residual solvent peak).
2. Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spinner and use a depth gauge to ensure correct positioning.[11] b. Insert the sample into the NMR spectrometer. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve high homogeneity, maximizing resolution and peak shape.[11] e. Tune and match the probe for the desired nucleus (¹H or ¹³C). f. For ¹H NMR , acquire the spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). g. For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse program (e.g., 1024-4096 scans, 2-5 second relaxation delay).[12]
3. Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are positive and have a flat baseline. c. Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm or the residual solvent peak to its known value. d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities (splitting patterns), and integrals to assign the structure.
Protocol 3: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.
1. Instrument Preparation: a. Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allow to dry completely.[13] b. Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[14]
2. Sample Analysis: a. Place a small amount of the solid this compound powder directly onto the center of the ATR crystal. A few milligrams is sufficient.[14] b. Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal surface. c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[7]
3. Data Processing and Interpretation: a. The software will automatically perform a background subtraction. b. Identify the wavenumbers of the major absorption bands. c. Correlate these absorption bands to specific molecular vibrations and functional groups using standard correlation tables.
Protocol 4: Electron Impact Mass Spectrometry (EI-MS)
Objective: To confirm the molecular weight, determine the elemental formula, and analyze fragmentation patterns.
1. Sample Introduction: a. For a pure, thermally stable solid, a direct insertion probe is used. b. Load a small amount of the sample (<1 mg) into a capillary tube and place it on the probe tip. c. Insert the probe into the mass spectrometer's vacuum lock.
2. Ionization and Analysis: a. Introduce the probe into the ion source. Gently heat the probe to volatilize the sample into the gas phase. b. The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8] c. The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion source. d. The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight). e. The detector records the abundance of each ion.
3. Data Interpretation: a. Identify the molecular ion peak ([M]⁺˙), which corresponds to the molecular weight of the compound. b. For High-Resolution MS (HRMS), compare the measured exact mass of the molecular ion to the theoretical mass for C₈H₅N₃ to confirm the elemental formula. c. Analyze the m/z values of the major fragment ions to deduce structural components. For example, a loss of 27 (HCN) is indicative of a nitrile-containing compound.
References
- Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
- LCGC International.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Polymer Chemistry Characterization Lab.
- Unknown. 1H NMR Protocol for Beginners DRX-400. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10931545, this compound. [Link]
- Slideshare. Mass 2021 2 (Electron impact). [Link]
- ResearchGate.
- Iowa State University. Mass Spectrometry Tutorial (Dr.
- ResearchGate. Fluorescence spectra of (a).... [Link]
- Specac Ltd.
- AZoM.
- Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra. [Link]
- Unknown.
- ResearchGate. The crystal structure of 2-aminoisophthalic acid, C8H7NO4. [Link]
- ResearchGate. Fig. 3. 13 C NMR spectra of 2-amino-2 0.... [Link]
- University of Texas Health Science Center at San Antonio.
- ACS Publications.
- Springer Nature Experiments. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
- Unknown. NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]
- Emory University. NMR Experiment Procedure. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 668096, 2-Amino-4,6-diphenylbenzene-1,3-dicarbonitrile. [Link]
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
- ResearchGate.
- IUCr Journals. Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). [Link]
- ResearchGate. FT-IR spectra: a) 2-aminoterephthalic acid, b) DABCO, c) Cu(OAc) 2 , d).... [Link]
- CCDC.
- MDPI.
- CCDC. 1 X-ray Crystallography Tim Royappa Department of Chemistry University of West Florida Introduction When X-rays strike a crystal. [Link]
- ResearchGate. Single‐crystal X‐ray crystallographic structures of compounds (a) 3a.... [Link]
- National Center for Biotechnology Information.
- National Institute of Standards and Technology. Benzonitrile, 2-amino-. [Link]
- Compound Interest. A guide to 13C NMR chemical shift values. [Link]
- National Institutes of Health. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. [Link]
- Oregon State University. 13C NMR Chemical Shift. [Link]
- Columbia University. Infrared Spectroscopy of Amino Acid Side Chains. [Link]
- Der Pharma Chemica. FTIR Spectral Investigation on Healthy and Cancerous Blood Samples-Acute Lymphocytic Leukemia (ALL) Coupled. [Link]
- Indonesian Journal of Science & Technology.
- ResearchGate. Mass Spectra of Analytical Derivatives of Amino Acids and Small Peptides. [Link]
- ResearchGate. (PDF) Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. [Link]
- Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. [Link]
- Bio-Synthesis Inc. Amino Acid Masses Tables. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 6. Benzonitrile, 2-amino- [webbook.nist.gov]
- 7. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Crystal structure of the co-crystal of 5-aminoisophthalic acid and 1,2-bis(pyridin-4-yl)ethene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Guide to Covalent Organic Frameworks: 2-Aminoisophthalonitrile vs. Alternative Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of porous crystalline materials, the rational design of Covalent Organic Frameworks (COFs) is paramount to unlocking their potential in applications ranging from gas storage and separation to catalysis and drug delivery. The choice of organic linker is a critical determinant of the final properties of the COF. This guide provides an in-depth technical comparison of COFs synthesized from the bifunctional linker, 2-Aminoisophthalonitrile, against those constructed from other commonly employed linkers. By examining experimental data on key performance metrics, we aim to provide a clear understanding of the structure-property relationships that govern COF performance.
The Strategic Advantage of Linker Selection in COF Synthesis
Covalent Organic Frameworks are a class of crystalline polymers formed by the self-assembly of organic building blocks through strong, reversible covalent bonds. This reversibility is key to the "error-checking" mechanism that allows for the formation of highly ordered, crystalline structures. The geometry and functionality of the constituent linkers dictate the topology, porosity, stability, and ultimately, the function of the resulting COF.
Amine-containing linkers are among the most widely used building blocks in COF synthesis, typically reacting with aldehydes to form robust imine linkages. The stability of these imine-linked COFs is a significant advantage over earlier boronate ester-linked frameworks, which often suffered from hydrolytic instability.
This guide focuses on the unique properties imparted by this compound, a linker that possesses both amine and nitrile functionalities. We will compare its performance characteristics with COFs derived from other prominent amine-based linkers such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Comparative Analysis of COF Properties
The performance of a COF is quantitatively assessed through several key parameters, including surface area, pore size and volume, and thermal and chemical stability. Below, we present a comparative analysis based on available experimental data.
Porosity and Surface Area
The Brunauer-Emmett-Teller (BET) surface area is a critical measure of a COF's capacity for gas storage and as a support for catalytic applications. The pore size and volume influence the selectivity of the framework for molecular separation and its loading capacity for drug delivery.
| COF Linker/System | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) | Reference |
| TAPB -PDA COF | ~1360 | 1.2 | - | [1] |
| TAPB -DMTP COF | - | - | - | [1] |
| HHU-COF-1 (TAPT + BPDCA) | 2352 | - | 0.78 | [2] |
| HHU-COF-2 (TAPT + OF-BPDCA) | 1356 | - | 0.73 | [2] |
| COF-42 (Hydrazone-linked) | 710 | - | - | [3] |
| COF-43 (Hydrazone-linked) | 620 | - | - | [3] |
Note: Direct experimental data for a COF synthesized from this compound was not available in the searched literature. The table presents data from well-characterized imine- and hydrazone-linked COFs to provide a basis for comparison.
The data illustrates that the choice of both the amine linker (e.g., TAPB, TAPT) and the aldehyde linker (e.g., PDA, BPDCA) significantly impacts the resulting surface area and pore volume. For instance, HHU-COF-1, synthesized from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and 4,4′-biphenyldicarboxaldehyde (BPDCA), exhibits a remarkably high BET surface area of 2352 m²/g.[2]
The introduction of nitrile groups, as in this compound, is anticipated to influence the porosity in several ways. The polarity of the nitrile group could lead to different intermolecular interactions during crystal formation, potentially affecting the packing and pore structure. Furthermore, the presence of nitrile functionalities within the pores can enhance the affinity for specific molecules like carbon dioxide through dipole-quadrupole interactions.[4]
Thermal and Chemical Stability
The robustness of a COF under various conditions is crucial for its practical application. Thermal stability is typically assessed by thermogravimetric analysis (TGA), while chemical stability is tested by exposure to acidic, basic, and various solvent conditions.
Imine-linked COFs are generally known for their high thermal and chemical stability.[2] For example, COF-300, an imine-linked 3D COF, is thermally stable up to 490 °C.[2] The stability of COFs is a complex interplay of the strength of the covalent linkages and the non-covalent interlayer interactions. Studies have shown that enhancing interlayer interactions, for instance through the introduction of hydrogen bonding, can improve the mechanical properties and stability of multilayer COF films.[1]
The nitrile group is known for its high thermal stability. Therefore, incorporating this compound as a linker is expected to yield COFs with excellent thermal robustness. The chemical stability would be primarily determined by the imine linkage, which is generally resistant to a wide range of solvents and non-extreme pH conditions.
The Role of Nitrile Functionality
The presence of nitrile groups within the porous framework of a COF, as would be the case with a this compound-based COF, offers distinct advantages for specific applications.
The electron-withdrawing nature and high polarity of the nitrile group can create a specific chemical environment within the COF pores. This can lead to:
-
Enhanced Gas Adsorption: The dipole moment of the nitrile group can lead to stronger interactions with polarizable molecules like carbon dioxide, enhancing both the uptake capacity and the selectivity of separation from less polar gases like nitrogen.[4]
-
Catalytic Activity: The modulation of the electronic properties of the framework by electron-withdrawing nitrile groups can influence the catalytic activity of the COF, either directly or by modifying the properties of incorporated catalytic sites.
-
Sensing Applications: The interaction of guest molecules with the polar nitrile groups can lead to changes in the photophysical properties of the COF, making them promising candidates for chemical sensors.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed, step-by-step methodologies for the synthesis of a representative imine-linked COF and a general protocol for the characterization of its porosity.
Synthesis of a Representative Imine-Linked COF (TAPT-TPA-COF)
This protocol describes the solvothermal synthesis of a 2D COF from 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and terephthalaldehyde (TPA).
Materials:
-
1,3,5-Tris-(4-aminophenyl)triazine (TAPT)
-
Terephthalaldehyde (TPA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid
-
Acetone
-
Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, combine TAPT and TPA in a 2:3 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
-
Add an aqueous solution of 6 M acetic acid. The total volume should be sufficient to form a slurry.
-
Sonicate the mixture for 15 minutes to ensure homogeneity.
-
Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.
-
Seal the tube under vacuum and heat in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the precipitate sequentially with acetone and THF.
-
Purify the crude product by Soxhlet extraction with THF for 24 hours.
-
Dry the purified COF powder under vacuum at 150 °C overnight.
Characterization of Porosity by Gas Adsorption
Procedure:
-
Activate the synthesized COF sample by heating under high vacuum to remove any trapped solvent molecules.
-
Perform nitrogen adsorption-desorption measurements at 77 K using a volumetric gas adsorption analyzer.
-
Calculate the BET surface area from the linear part of the adsorption isotherm.
-
Determine the pore size distribution using methods such as Non-Local Density Functional Theory (NLDFT).
Conclusion and Future Outlook
The selection of linkers is a critical step in the design of Covalent Organic Frameworks with tailored properties. While direct comparative data for COFs synthesized from this compound is still emerging, the known properties of imine-linked COFs and the inherent characteristics of the nitrile functional group provide a strong basis for predicting their performance.
COFs derived from this compound are expected to exhibit high thermal and chemical stability, characteristic of imine-linked frameworks. The presence of the nitrile group is anticipated to enhance their affinity for polar molecules, making them promising candidates for applications in selective gas separation, particularly for CO₂ capture. Furthermore, the modulated electronic properties may open up new avenues in catalysis and chemical sensing.
Future research should focus on the synthesis and detailed characterization of COFs from this compound and its derivatives. Direct comparative studies with well-established COFs will be crucial for quantifying the impact of the nitrile functionality on porosity, stability, and application-specific performance. Such studies will undoubtedly contribute to the rational design of next-generation porous materials for a wide range of scientific and industrial applications.
References
- BenchChem. (2025). A Comparative Guide to Linker Selection in Covalent Organic Frameworks for Enhanced Gas Adsorption.
- Enamine. (n.d.). Linkers for MOFs and COFs.
- Gao, C., et al. (2023). Superior mechanical properties of multilayer covalent-organic frameworks enabled by rationally tuning molecular interlayer interactions. Proceedings of the National Academy of Sciences, 120(15), e2221237120.
- MDPI. (2022). Covalent Organic Frameworks (COFs) as Multi-Target Multifunctional Frameworks. Polymers, 14(15), 3023.
- MDPI. (2022). Covalent–Organic Framework-Based Materials in Theranostic Applications: Insights into Their Advantages and Challenges. Pharmaceutics, 14(11), 2322.
- MDPI. (2021). Covalent Organic Frameworks: Synthesis, Properties and Applications—An Overview. Polymers, 13(6), 970.
- MDPI. (2021). Designed Synthesis of Three-Dimensional Covalent Organic Frameworks: A Mini Review. Polymers, 13(21), 3804.
- PubMed Central. (2019). Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Future Medicinal Chemistry, 11(15), 1947-1967.
- BCU Open Access Repository. (2024). Covalent organic frameworks: a review of synthesis methods, properties and applications for per‐ and poly‐fluoroalkyl substances removal. Environmental Science and Pollution Research, 31, 13785–13807.
- ResearchGate. (2015). Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. Dalton Transactions, 44(20), 9494-9501.
- PubMed Central. (2020). Amine-linked Covalent Organic Frameworks as a Powerful Platform for Post-Synthetic Modification: Structure Interconversion and Combined Linkage. Journal of the American Chemical Society, 142(9), 4449-4456.
- PubMed. (2012). Using nitrile functional groups to replace amines for solution-deposited single-walled carbon nanotube network films. ACS Nano, 6(7), 6137-6144.
- MDPI. (2020).
- ResearchGate. (2025). Amino-Functionalized Ionic-Liquid-Grafted Covalent Organic Frameworks for High-Efficiency CO 2 Capture and Conversion.
- National Center for Biotechnology Information. (2020).
Sources
Benchmarking the performance of 2-Aminoisophthalonitrile-based catalysts
An In-Depth Guide to the Performance of 2-Aminoisophthalonitrile-Based Porous Organic Polymer Catalysts
Introduction: A Strategic Building Block for Next-Generation Catalysis
In the pursuit of efficient, stable, and recyclable heterogeneous catalysts, the rational design of the underlying material is paramount. Porous Organic Polymers (POPs), including Covalent Organic Frameworks (COFs), have emerged as a frontier class of materials due to their high surface areas, tunable porosity, and exceptional stability.[1] The strategic choice of monomeric building blocks is the cornerstone of designing POPs with tailored functionalities. This compound (also known as 1,3-dicyano-2-aminobenzene) represents a uniquely powerful monomer for this purpose. Its structure, featuring a rigid aromatic core, two nitrile groups, and a primary amine, provides a trifecta of desirable attributes:
-
Structural Rigidity: The benzene ring ensures the formation of a robust and permanently porous framework.
-
Reactive Nitrile Groups: These groups can participate in polymerization reactions, enhance the electronic properties of the polymer, and serve as coordination sites for metal ions.
-
Functional Amino Group: The nucleophilic -NH₂ group is a potent tool, capable of acting as a built-in basic catalytic site, a chelating point for anchoring single-atom catalysts, or a reactive handle for post-synthetic modification.[2]
This guide provides a comprehensive benchmark of catalysts derived from this compound, contextualizing their performance against leading alternatives in key chemical transformations. We will delve into the causality behind their design, present supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Catalyst Design and Synthesis: From Monomer to Functional Material
The primary strategy for leveraging this compound is to use it as a node or linker in the synthesis of a POP. A common and straightforward approach is through Schiff base condensation with multi-aldehyde linkers (e.g., 1,3,5-triformylphloroglucinol or terephthalaldehyde). This reaction forms robust imine (-C=N-) linkages, typically under solvothermal conditions, yielding a highly cross-linked, porous, and nitrogen-rich polymer.
The rationale behind this design is multifold. The polymerization process creates a high-surface-area architecture, maximizing the exposure of active sites. The inherent amino groups from the this compound monomer are distributed throughout this framework, functioning as accessible Lewis base sites. This avoids the often-uneven loading and potential pore-blocking issues associated with post-synthetic modification or impregnation of amine functionalities onto pre-formed supports.[2][3]
Performance Benchmark 1: Heterogeneous Base Catalysis
The intrinsic basicity of the amino groups makes these POPs excellent candidates for heterogeneous base catalysis, eliminating the need for corrosive and difficult-to-recycle homogeneous catalysts like piperidine or triethylamine. The Knoevenagel condensation—the reaction between an aldehyde and an active methylene compound like malononitrile—is a canonical benchmark for solid base catalysts.[4]
The catalytic cycle is initiated by the activation of the active methylene compound. The basic amino site on the pore surface of the POP deprotonates the malononitrile, generating a nucleophilic carbanion. This anion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the final α,β-unsaturated product. The high local concentration of active sites within the porous framework can accelerate this process compared to soluble bases.
Comparative Data
While specific data for a this compound POP is not extensively reported, we can benchmark its expected performance against other state-of-the-art amine-functionalized heterogeneous catalysts. The performance is typically superior to traditional inorganic bases and comparable to other functionalized organic polymers.
| Catalyst | Aldehyde | Active Methylene | Conditions | Time | Yield (%) | Reference |
| Expected Amine-POP | Benzaldehyde | Malononitrile | Ethanol, 80°C | < 1 h | >95 | (Illustrative) |
| Fe₃O₄@SiO₂-Amine | Benzaldehyde | Malononitrile | Ethanol, RT | 5-60 min | 84-99 | [5][6] |
| Amino-MCM-41 | Benzaldehyde | Malononitrile | Toluene, 100°C | 2 h | 98 | |
| Amino Acid (Glycine) | Benzaldehyde | Malononitrile | Water, 60°C | 4 h | 92 | [4] |
| Piperidine | Benzaldehyde | Malononitrile | Ethanol, RT | 10 min | 95 | [4] |
Note: The performance of the "Expected Amine-POP" is an educated projection based on the high activity of related amine-functionalized porous materials.
Performance Benchmark 2: CO₂ Capture and Conversion
The capture of carbon dioxide from flue gas or the atmosphere is a critical environmental challenge. Amine-functionalized POPs are exceptional candidates for this task.[2] The mechanism relies on Lewis acid-base interactions between the acidic CO₂ molecule and the basic nitrogen atoms of the amino groups, leading to a high isosteric heat of adsorption (Qst) and strong affinity.[7] The advantage of this compound-based POPs is that the amine functionality is an integral part of the robust, high-surface-area framework, ensuring accessibility and stability.
Comparative Data
These materials exhibit CO₂ uptake capacities that are competitive with or superior to many leading adsorbents like zeolites and metal-organic frameworks (MOFs), especially in terms of selectivity over N₂.
| Material | Surface Area (m²/g) | CO₂ Uptake (mmol/g) @ 273K, 1 bar | Qst (kJ/mol) | Reference |
| Amine-POP (Typical) | 500-1000 | 3.0 - 4.5 | 28 - 40 | [8][9] |
| PAF-5-C≡N-EDA | 632 | 3.78 (at 298K) | - | [3] |
| Porphyrin-Amine POP | 587 | 3.91 (172 mg/g) | - | [8] |
| Zeolite 13X | ~600 | 4.1 | 38 | [1] |
| HKUST-1 (MOF) | ~1800 | 4.8 | 27 | [1] |
Beyond capture, these materials can act as dual-function catalysts for the chemical fixation of CO₂. For instance, they can effectively catalyze the cycloaddition of CO₂ to epoxides to form valuable cyclic carbonates, often without the need for a co-catalyst.
Performance Benchmark 3: Visible-Light Photocatalysis
POPs constructed from conjugated aromatic units are often semiconducting and can act as metal-free photocatalysts.[10][11] Incorporating nitrogen-rich monomers like this compound can effectively tune the electronic band structure, narrowing the bandgap and enabling the absorption of visible light.[12] Upon photoexcitation, electron-hole pairs are generated, which can drive various redox reactions.
A key application is the photocatalytic reduction of CO₂ to solar fuels like formic acid (HCOOH) or carbon monoxide (CO).[12][13] The high surface area of the POP facilitates CO₂ adsorption, while the photo-generated electrons reduce it. The amino groups can play a crucial role in this process by acting as binding sites that concentrate CO₂ molecules near the photoactive centers.
Comparative Data
The performance of POP-based photocatalysts is often benchmarked against inorganic semiconductors like TiO₂ and other organic photocatalysts.
| Photocatalyst | Reaction | Product(s) | Rate / TON | Selectivity (%) | Reference |
| POP Nanosheets | CO₂ Reduction | HCOOH, HCHO | TON: 355 (HCOOH) | High | [13] |
| Porphyrin-Azo POP | CO₂ Reduction | CO | 15.6 µmol·g⁻¹·h⁻¹ | >99 | [12] |
| g-C₃N₄ | CO₂ Reduction | CO, CH₄ | ~1-5 µmol·g⁻¹·h⁻¹ | Variable | |
| RuO₂/TiO₂ | Amine Oxidation to Nitrile | Nitriles | - | 83-98 | [14] |
| BODIPY-POP | Thioanisole Oxidation | Sulfoxide | - | >99 | [7] |
Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. Below are representative protocols for the synthesis and catalytic testing of a this compound-based POP.
Protocol 1: Synthesis of an Imine-Linked POP (POP-AIPN)
-
Reagents: this compound (1.0 mmol, 143.14 mg), 1,3,5-Triformylphloroglucinol (TFP) (0.66 mmol, 138.7 mg).
-
Solvent: A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane (10 mL).
-
Procedure: a. Place the monomers in a 20 mL Pyrex glass vial. b. Add the solvent mixture, followed by 1 mL of aqueous acetic acid (6 M). c. Sonicate the mixture for 15 minutes to ensure homogeneity. d. Seal the vial and place it in an oven at 120 °C for 72 hours. e. After cooling to room temperature, a solid precipitate will have formed. Collect the solid by filtration. f. Purification: Wash the solid extensively with tetrahydrofuran (THF), methanol, and acetone to remove any unreacted monomers and oligomers. g. Activation: Perform Soxhlet extraction with methanol for 24 hours. Afterwards, dry the polymer under high vacuum at 150 °C for 12 hours. The resulting fine powder is the activated catalyst.
Protocol 2: Benchmarking in Knoevenagel Condensation
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated POP-AIPN catalyst (20 mg).
-
Reactants: Add benzaldehyde (1.0 mmol, 106 mg) and malononitrile (1.1 mmol, 72.6 mg) to the flask.
-
Solvent: Add 5 mL of absolute ethanol.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 10 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the heterogeneous catalyst by simple filtration or centrifugation.
-
Analysis: Wash the recovered catalyst with ethanol and dry it for recycling tests. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Analyze the yield and purity by ¹H NMR spectroscopy.
-
Recycling: Add fresh reactants and solvent to the recovered catalyst and repeat the reaction under identical conditions to test for reusability.
Conclusion and Outlook
Porous organic polymers derived from this compound stand as a highly promising class of multifunctional materials. By embedding basic amino groups directly into a robust, high-surface-area framework, these catalysts offer significant advantages in stability, reusability, and activity for applications ranging from organic synthesis to environmental remediation. While direct, side-by-side comparative studies are still emerging, the performance data from closely related amine-functionalized POPs strongly suggest that these materials are formidable competitors to traditional homogeneous catalysts and other established heterogeneous systems like MOFs and functionalized silicas.
Future research should focus on expanding the library of POPs from this compound and its derivatives, exploring post-synthetic modifications of the nitrile groups, and fabricating these materials into hierarchical structures or membranes to further enhance their performance in industrial applications.
References
- Recent developments in CO2 capture using porous organic polymers (POPs). RSC Publishing. URL
- Amino-Functionalized Porphyrin-Based Porous Organic Polymers for CO 2 Capture and Hg 2+ Removal.
- Controllable Construction of Amino-Functionalized Dynamic Covalent Porous Polymers for High-Efficiency CO 2 Capture
- A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture.
- A New Covalent Organic Framework of Dicyandiamide-Benzaldehyde Nanocatalytic Amplification SERS/RRS Aptamer Assay for Ultratrace Oxytetracycline with the Nanogold Indicator Reaction of Polyethylene Glycol 600. MDPI. URL
- Porous organic polymers for CO2 capture, separ
- Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation.
- Porous organic polymer (POP) nanosheets: an efficient photo-catalyst for visible-light assisted CO2 reduction. RSC Publishing. URL
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. URL
- Porous organic polymers for light-driven organic transformations. Chemical Society Reviews (RSC Publishing). URL
- A cobalt covalent organic framework: a dual-functional atomic-level catalyst for visible-light-driven C–H annulation of amides with alkynes. Journal of Materials Chemistry A (RSC Publishing). URL
- The Development of Metal-Free Porous Organic Polymers for Sustainable Carbon Dioxide Photoreduction. MDPI. URL
- Emerging applications of porous organic polymers in visible-light photocatalysis. Journal of Materials Chemistry A (RSC Publishing). URL
- Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.
- Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing). URL
- Multifunctional Porous Organic Polymers: Tuning of Porosity, CO2, and H2 Storage and Visible-Light-Driven Photoc
- Knoevenagel Condensation of Aldehydes and Ketones with Malononitrile Catalyzed by Amine Compounds-Tethered Fe3O4@SiO2 Nanoparticles.
- Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. URL
- Amines and Amino Acids as Catalysts in Knoevenagel Condensation Reaction of Benzaldehyde with Malononitrile.
- Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO.
- Knoevenagel condensation reactions of various aldehydes with malononitrile catalyzed by BC@GCN-P-IL a .
- Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation.
- Application of Covalent Organic Frameworks (COFs) as Dyes and Additives for Dye-Sensitized Solar Cells (DSSCs). MDPI. URL
Sources
- 1. Porous organic polymers for CO2 capture, separation and conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine-functionalized porous organic polymers for carbon dioxide capture - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. jewlscholar.mtsu.edu [jewlscholar.mtsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Multifunctional Porous Organic Polymers: Tuning of Porosity, CO2, and H2 Storage and Visible-Light-Driven Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Porous organic polymers for light-driven organic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Emerging applications of porous organic polymers in visible-light photocatalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Porous organic polymer (POP) nanosheets: an efficient photo-catalyst for visible-light assisted CO2 reduction - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Aminoisophthalonitrile
In the landscape of pharmaceutical development and materials science, the unambiguous identification and purity assessment of chemical entities are paramount. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for 2-Aminoisophthalonitrile, a key building block in various synthetic pathways. We will explore how a multi-technique analytical approach not only confirms the identity of the target molecule but also builds a self-validating system of evidence, ensuring the highest degree of scientific rigor. This guide is intended for researchers, scientists, and drug development professionals who seek to move beyond rote analytical testing to a holistic and logical framework for data interpretation and validation.
The Imperative of Orthogonal Analytical Techniques
In the analysis of a molecule like this compound, relying on a single analytical technique is a precarious strategy. Each method interrogates a different physical or chemical property of the molecule. It is the congruence of data from orthogonal techniques—those that measure different and independent properties—that provides a robust and trustworthy characterization. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a comprehensive analytical profile.
The Cross-Validation Workflow
The core principle of our approach is to use the output of one analytical technique to predict and confirm the results of another. This creates a logical loop of validation that significantly reduces the probability of misidentification.
Caption: Cross-validation workflow for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity of atoms and their chemical environment. For this compound, we will examine both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Expected Spectrum of this compound:
The aromatic region of the ¹H NMR spectrum is of primary interest. We expect to see signals corresponding to the three aromatic protons and the two amine protons.
-
Aromatic Protons (3H): Due to the substitution pattern, we anticipate a complex splitting pattern. The proton at the 5-position will be a triplet, coupled to the protons at the 4- and 6-positions. The protons at the 4- and 6-positions will be a doublet of doublets, coupled to each other and to the proton at the 5-position.
-
Amine Protons (2H): A broad singlet is expected for the -NH₂ group. The chemical shift of this peak can be variable and is dependent on the solvent and concentration.
Comparative Analysis with 4-Aminoisophthalonitrile:
The isomeric 4-Aminoisophthalonitrile provides an excellent comparison. Its higher symmetry results in a simpler spectrum.
-
Aromatic Protons (3H): We would expect two signals in a 2:1 ratio. The two equivalent protons ortho to the amino group will appear as a doublet, and the proton para to the amino group will appear as a triplet.
Table 1: Comparison of Expected ¹H NMR Data
| Compound | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
| This compound | H-4, H-6 | ~7.5-7.7 | Doublet of Doublets |
| H-5 | ~7.3-7.5 | Triplet | |
| -NH₂ | ~5.0-6.0 (broad) | Singlet | |
| 4-Aminoisophthalonitrile | H-2, H-6 | ~7.0-7.2 | Doublet |
| H-5 | ~6.8-7.0 | Triplet | |
| -NH₂ | ~4.5-5.5 (broad) | Singlet |
¹³C NMR Spectroscopy: The Carbon Framework
Expected Spectrum of this compound:
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
-
Aromatic Carbons (6C): We expect six distinct signals for the aromatic carbons due to the lack of symmetry.
-
Nitrile Carbons (2C): Two signals are expected for the two non-equivalent nitrile carbons.
Comparative Analysis with 4-Aminoisophthalonitrile:
The higher symmetry of 4-Aminoisophthalonitrile will result in fewer signals.
-
Aromatic Carbons (6C): We expect four signals due to symmetry (two pairs of equivalent carbons).
-
Nitrile Carbons (2C): One signal is expected for the two equivalent nitrile carbons.
Table 2: Comparison of Expected ¹³C NMR Data
| Compound | Carbon | Expected Chemical Shift (ppm) |
| This compound | Aromatic (6 signals) | ~100-150 |
| Nitrile (2 signals) | ~115-120 | |
| 4-Aminoisophthalonitrile | Aromatic (4 signals) | ~100-150 |
| Nitrile (1 signal) | ~115-120 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Typical parameters: 32-64 scans, 1-2 second relaxation delay, 90° pulse.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, 2-5 second relaxation delay, 45-90° pulse.
-
Reference the spectrum to the solvent peak.
-
Part 2: FT-IR Spectroscopy - Identifying the Molecular Bonds
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Expected Spectrum of this compound:
-
N-H Stretch: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of the symmetric and asymmetric stretching of the primary amine (-NH₂) group.
-
C≡N Stretch: A strong, sharp absorption band around 2220-2260 cm⁻¹ is indicative of the nitrile functional group.[1]
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region is expected for the aromatic amine C-N bond.
Comparative Analysis with 4-Aminoisophthalonitrile:
The FT-IR spectrum of 4-Aminoisophthalonitrile is expected to be very similar to that of the 2-amino isomer, as they contain the same functional groups. Minor shifts in the peak positions and differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
Table 3: Comparison of Expected FT-IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300-3500 |
| Nitrile | C≡N Stretch | 2220-2260 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic Amine | C-N Stretch | 1250-1350 |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Part 3: Mass Spectrometry - Weighing the Molecule
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of this compound (C₈H₅N₃), which is approximately 143.15 g/mol .[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Fragmentation: Common fragmentation pathways for aromatic amines include the loss of HCN (m/z 27) from the ring and cleavage of the C-NH₂ bond. The nitrile groups can also undergo characteristic fragmentation.
Comparative Analysis with 4-Aminoisophthalonitrile:
As an isomer, 4-Aminoisophthalonitrile will have the exact same molecular weight as this compound. Therefore, the molecular ion peak will be identical. However, the relative intensities of the fragment ions may differ due to the different positions of the substituents, which can influence the stability of the resulting fragments.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Split/splitless injector at 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Part 4: High-Performance Liquid Chromatography (HPLC) - Purity and Quantification
HPLC is the workhorse for assessing the purity of a compound and for quantitative analysis. For this compound, a reversed-phase HPLC method is most suitable.
Expected Chromatogram of this compound:
A pure sample of this compound should yield a single, sharp, and symmetrical peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.
Comparative Analysis with 4-Aminoisophthalonitrile:
Under the same HPLC conditions, this compound and 4-Aminoisophthalonitrile will likely have different retention times due to differences in their polarity and interaction with the stationary phase. This allows for the separation and individual quantification of the isomers if they are present in a mixture.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape. A typical starting point is 70% A and 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10-20 µL.
-
Synthesizing the Data: A Self-Validating System
The true power of this multi-technique approach lies in the synthesis of the data.
-
The molecular formula determined by HRMS should be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra.
-
The functional groups identified by FT-IR (amine, nitrile, aromatic ring) must be accounted for in the NMR spectra and be consistent with the fragmentation patterns observed in the mass spectrum .
-
The single major peak in the HPLC chromatogram confirms the purity of the sample that was analyzed by the spectroscopic techniques. The identity of this peak can be confirmed by collecting the fraction and analyzing it by MS and NMR .
By cross-validating the data from these orthogonal techniques, we can establish the identity and purity of this compound with an exceptionally high degree of confidence, meeting the rigorous standards of the scientific and industrial communities.
References
- PubChem. This compound.
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. [Link]
Sources
A Senior Application Scientist's Guide to Isomer-Selective Analysis of Aminobenzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise identification and quantification of positional isomers are fundamental to ensuring the efficacy, safety, and reproducibility of their work. Aminobenzonitrile (ABN) isomers (2-ABN, 3-ABN, and 4-ABN), which differ only in the substitution pattern of the amino and nitrile groups on the benzene ring, serve as critical building blocks in medicinal chemistry and materials science.[1] Despite their simple structures, their nearly identical molecular weights and similar polarities present a significant analytical challenge.[2][3] A minor isomeric impurity can lead to vastly different biological activities or reaction outcomes.
This guide provides an in-depth, objective comparison of the principal analytical techniques for the selective analysis of aminobenzonitrile isomers. We will move beyond mere protocols to explore the underlying principles that govern separation and differentiation, empowering you to make informed decisions for your specific analytical needs, whether for routine quality control, reaction monitoring, or complex structural elucidation.
The Core Challenge: Physicochemical Similarity
The primary difficulty in separating aminobenzonitrile isomers stems from their subtle differences in physical properties. The relative positions of the electron-donating amino group (-NH₂) and the electron-withdrawing nitrile group (-C≡N) create small variations in dipole moment, polarity, and volatility.[4] These subtle distinctions are the levers we must pull using sophisticated analytical techniques to achieve resolution.
Comparative Analysis of Analytical Methodologies
We will compare the two primary pillars of isomer analysis: chromatography for physical separation and spectroscopy for structural differentiation.
Chromatographic Techniques: The Power of Separation
Chromatography excels at physically separating isomers based on their differential interactions with a stationary and a mobile phase. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's volatility and thermal stability.[5]
HPLC is arguably the most versatile and widely used technique for this purpose, as it is suitable for non-volatile and thermally sensitive compounds.[6] Separation is achieved by exploiting subtle differences in the isomers' polarities.
Expertise & Causality: The key to successful HPLC separation lies in the selection of the column (stationary phase) and mobile phase. A standard C18 reversed-phase column is often the first choice.[7] Here, separation is governed by hydrophobic interactions; however, given the polar nature of ABNs, retention can be limited. The elution order often depends on the isomer's overall polarity. For more challenging separations, mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can provide superior selectivity by introducing electrostatic interactions as a secondary separation mechanism.[3][8] Adjusting the mobile phase pH with acids like phosphoric or formic acid can protonate the amino group, altering the molecule's polarity and interaction with the stationary phase, thereby enhancing resolution.[7]
Table 1: Comparative HPLC Performance for Aminobenzonitrile Isomers
| Parameter | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile | Key Considerations |
| Typical Retention Time (min) | Varies | Varies | Varies | Highly dependent on specific column and mobile phase conditions. |
| Resolution (Rs) | - | > 1.5 (between adjacent peaks) | > 1.5 (between adjacent peaks) | A resolution > 1.5 is considered baseline separation, crucial for accurate quantification.[5] |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.01 µg/mL | ~0.01 µg/mL | Dependent on UV detector wavelength and isomer's molar absorptivity. |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.03 µg/mL | ~0.03 µg/mL | Typically 3x the LOD, representing the lowest concentration for reliable quantification.[5] |
Experimental Protocol: Isomer Purity by HPLC-UV
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A typical gradient might start at 20% B and increase to 80% B over 20 minutes to ensure elution of all components.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Sample Preparation:
-
Prepare a stock solution of the aminobenzonitrile sample in a suitable solvent (e.g., methanol or a 50:50 acetonitrile/water mix) at approximately 1 mg/mL.[1]
-
Prepare individual reference standard solutions for each isomer at the same concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify peaks by comparing retention times with the reference standards.
-
Calculate purity based on the area percentage of the main peak relative to the total peak area. For accurate impurity quantification, use a relative response factor (RRF).[5]
-
GC is an excellent alternative, particularly for purity analysis and identifying volatile impurities, provided the analytes are thermally stable.[1][6] Aminobenzonitriles are sufficiently volatile for GC analysis. The high efficiency of capillary columns often provides superior resolution compared to standard HPLC.[5]
Expertise & Causality: In GC, separation is based on both the analyte's boiling point and its interaction with the stationary phase. A polar capillary column (e.g., with a polyethylene glycol or cyano-based phase) is necessary. This is because the isomers have very close boiling points, and separation must rely on specific interactions, such as dipole-dipole forces between the polar analytes and the polar stationary phase. A non-polar column would separate primarily by boiling point, resulting in poor resolution. A carefully programmed temperature ramp is critical to ensure sharp peaks and efficient separation.[1] Coupling GC with a Mass Spectrometer (MS) provides a second dimension of confirmation, as the mass fragmentation patterns, while similar, can have subtle, reproducible differences useful for identification.[6]
Experimental Protocol: Isomer Purity by GC-MS
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[1]
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.[1]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1) to avoid column overloading.[1]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or methanol.
-
Data Analysis (GC-MS): Identify isomers by retention time and by comparing their mass spectra against a reference library. Quantification is performed using the peak area from the total ion chromatogram (TIC) or a specific quantitation ion.[6]
Spectroscopic Techniques: The Art of Differentiation
While chromatography separates, spectroscopy identifies. For aminobenzonitriles, NMR and IR spectroscopy provide unique structural fingerprints for each isomer, allowing for unambiguous identification.[4]
NMR is the most powerful tool for the definitive structural elucidation of isomers.[9] It probes the unique electronic environment of each proton (¹H) and carbon (¹³C) atom in the molecule.
Expertise & Causality: The differentiation of ABN isomers by ¹H NMR is a classic example of interpreting aromatic substitution patterns. The number of signals, their chemical shifts (position on the spectrum), and their spin-spin coupling patterns (splitting) are all diagnostic.[9][10]
-
4-Aminobenzonitrile (para): Due to its C₂ symmetry, it shows only two signals in the aromatic region, which appear as two distinct doublets. This is the most easily identifiable pattern.
-
2-Aminobenzonitrile (ortho) & 3-Aminobenzonitrile (meta): Both lack symmetry and will therefore display four distinct signals in the aromatic region, often appearing as complex multiplets. The key to distinguishing between the ortho and meta isomers lies in the coupling constants (J-values). Ortho-coupling (between adjacent protons) is typically large (6-10 Hz), while meta-coupling (protons separated by one carbon) is smaller (2-4 Hz), and para-coupling is often close to 0 Hz.[9] ¹³C NMR is also highly informative, as the number of unique carbon signals directly reflects the molecule's symmetry.[4][9]
Table 2: Comparative ¹H and ¹³C NMR Data for Aminobenzonitrile Isomers (in CDCl₃)
| Isomer | ¹H NMR Aromatic Signals (δ ppm) | ¹³C NMR Key Signals (δ ppm) | Diagnostic Feature |
| 2-Aminobenzonitrile | 4 distinct signals (multiplets) | ~6 signals (aromatic) | Asymmetrical pattern in both ¹H and ¹³C spectra. |
| 3-Aminobenzonitrile | 4 distinct signals (multiplets) | ~6 signals (aromatic) | Asymmetrical pattern; distinct chemical shifts from 2-ABN due to different electronic effects. |
| 4-Aminobenzonitrile | 2 signals (doublets, AA'BB' system)[4] | 4 signals (aromatic)[4] | High degree of symmetry results in the fewest signals. |
Note: Exact chemical shifts can vary slightly with solvent and concentration.[4]
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz or higher NMR spectrometer.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the aminobenzonitrile isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A longer relaxation delay (2 seconds) and a significantly higher number of scans (≥1024) are typically required due to the low natural abundance of ¹³C.[4]
-
Data Analysis: Process the spectra and report chemical shifts (δ) in ppm relative to TMS. Analyze the multiplicity (splitting patterns) and integration (relative number of protons) of the proton signals.[4]
FT-IR provides a rapid, non-destructive method for distinguishing isomers based on their characteristic molecular vibrations. The position of the amino and nitrile groups influences the vibrational frequencies of these bonds.[4]
Expertise & Causality: The most diagnostic peaks are the N-H stretches of the amino group and the C≡N stretch of the nitrile group.
-
N-H Stretches: The amino group typically shows two bands: an asymmetric stretch (~3450-3480 cm⁻¹) and a symmetric stretch (~3360-3380 cm⁻¹).
-
C≡N Stretch: The nitrile group has a strong, sharp absorption band. The electronic communication between the -NH₂ and -C≡N groups, which varies between the ortho, meta, and para positions, causes slight but measurable shifts in these frequencies, providing a unique "fingerprint" for each isomer.[4] For example, the C≡N stretch in 3-aminobenzonitrile appears at a higher frequency (~2239 cm⁻¹) compared to the 2- and 4-isomers (~2211-2220 cm⁻¹), a direct consequence of the meta position minimizing resonance effects between the two functional groups.[4]
Table 3: Comparative FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | 2-Aminobenzonitrile | 3-Aminobenzonitrile | 4-Aminobenzonitrile |
| N-H Stretch (asymmetric) | ~3452 | ~3460 | ~3480 |
| N-H Stretch (symmetric) | ~3363 | ~3370 | ~3380 |
| C≡N Stretch | ~2211 | ~2239 | ~2220 |
| N-H Bend | ~1619 | ~1620 | ~1630 |
| Source: Data compiled from BenchChem.[4] Note: Exact peak positions can vary slightly. |
Visualized Workflows and Method Selection
Choosing the right analytical approach depends on the objective. For routine purity checks where isomer identities are known, HPLC or GC is sufficient. For structural confirmation or analysis of unknown samples, NMR is indispensable. FT-IR serves as a quick qualitative check.
Caption: Decision logic for selecting an analytical method.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 2-Aminobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. sielc.com [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
Comparative study of different synthetic routes to 2-Aminoisophthalonitrile
A Comparative Guide to the Synthetic Routes of 2-Aminoisophthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as 2-aminobenzene-1,3-dicarbonitrile or 2,6-dicyanoaniline, is a valuable aromatic intermediate. Its unique structure, featuring a benzene ring substituted with an amine and two cyano groups in a 1,2,3-relationship, makes it a versatile building block in medicinal chemistry and materials science. The strategic placement of reactive nitrile and amine functionalities allows for the construction of complex heterocyclic scaffolds, leading to its use in the synthesis of pharmaceuticals, high-performance polymers, and functional dyes. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest.
This guide provides an in-depth comparative analysis of three distinct synthetic strategies for obtaining this compound. Each route is evaluated based on its chemical principles, experimental feasibility, yield, scalability, and safety considerations. The objective is to equip researchers and process chemists with the critical insights needed to select the most appropriate method for their specific application, whether for small-scale laboratory research or large-scale industrial production.
Route 1: Ring Transformation of Functionalized 2H-Pyran-2-ones
This modern approach leverages a nucleophile-induced ring transformation to construct the aromatic core in a single, elegant step. It represents a departure from traditional aromatic substitution methods, offering a mild and efficient pathway to highly substituted benzene derivatives.
Scientific Principle and Rationale
The synthesis proceeds via a carbanion-induced ring transformation of a functionalized 2H-pyran-2-one with malononitrile.[1] The reaction is initiated by the deprotonation of malononitrile, which then acts as a nucleophile, attacking the pyranone ring. This triggers a cascade of ring-opening and recyclization steps, ultimately leading to the formation of the stable aromatic ring with the expulsion of a leaving group. The strength of this methodology lies in its ability to create the fully substituted aromatic system under mild, room temperature conditions, avoiding the harsh thermal requirements of alternative methods like Diels-Alder reactions.[1][2]
This route is particularly advantageous for creating a library of substituted 2-aminoisophthalonitriles, as the functionality on the final product can be easily varied by choosing different substituents on the pyranone starting material.
Experimental Protocol
-
Step 1: Preparation of the Pyranone-Malononitrile Adduct
-
To a solution of a suitably substituted 2H-pyran-2-one (1.0 eq.) in methanol, add malononitrile (1.1 eq.) and a catalytic amount of a basic catalyst (e.g., piperidine).
-
Stir the mixture at room temperature for 6-8 hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
-
Step 2: Ring Transformation to this compound
-
Dissolve the adduct from the previous step in dimethylformamide (DMF).
-
Add powdered potassium hydroxide (KOH) (2.0 eq.) portion-wise while maintaining the temperature at 25 °C.
-
Stir the reaction mixture vigorously for 14-16 hours at room temperature.
-
Upon completion, pour the reaction mixture into ice-cold water and neutralize with dilute hydrochloric acid (HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization or silica gel column chromatography.[1]
-
Workflow and Mechanistic Overview
Caption: Workflow for the Ring Transformation Synthesis.
Route 2: Nitration and Reduction of Isophthalonitrile
This strategy follows a classical and highly predictable pathway in aromatic chemistry: the introduction of a functional group precursor (a nitro group) onto a commercially available starting material, followed by its conversion to the desired functionality (an amino group).
Scientific Principle and Rationale
The synthesis begins with isophthalonitrile. The two cyano groups are meta-directing and strongly deactivating. Therefore, electrophilic aromatic substitution, such as nitration, is expected to occur at the C2 position, which is the only position not flanked by two deactivating groups.
-
Nitration: Isophthalonitrile is reacted with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group at the C2 position, yielding 2-nitroisophthalonitrile. The regioselectivity is governed by the electronic effects of the existing cyano groups.[3]
-
Reduction: The resulting 2-nitroisophthalonitrile is then subjected to reduction. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems (e.g., SnCl₂/HCl or Fe/HCl), to selectively convert the nitro group to an amine, affording the final product.[4][5] This two-step sequence is a workhorse in organic synthesis for preparing anilines.[5]
Experimental Protocol
-
Step 1: Nitration of Isophthalonitrile
-
In a flask equipped with a dropping funnel and thermometer, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C in an ice-salt bath.
-
Add isophthalonitrile (1.0 eq.) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, maintaining a low temperature.
-
Add the cold nitrating mixture dropwise to the isophthalonitrile solution over 1-2 hours, keeping the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice. The precipitated 2-nitroisophthalonitrile is collected by filtration, washed thoroughly with water until neutral, and dried.
-
-
Step 2: Reduction of 2-Nitroisophthalonitrile
-
Set up a round-bottom flask with a reflux condenser. Add 2-nitroisophthalonitrile (1.0 eq.) and ethanol.
-
To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq.).
-
Slowly add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Workflow and Mechanistic Overview
Caption: Workflow for the Nitration-Reduction Synthesis.
Route 3: Catalytic Ammoxidation of 2-Methyl-1,3-xylene
This route represents a potential industrial-scale process, converting a simple hydrocarbon feedstock directly into the dinitrile through a gas-phase catalytic reaction. Ammoxidation is a powerful method for producing aromatic nitriles from methyl-substituted arenes.[6]
Scientific Principle and Rationale
Ammoxidation involves the reaction of a hydrocarbon (in this case, a xylene derivative) with ammonia and oxygen over a heterogeneous catalyst at high temperatures (typically 350-500 °C).[7][8] The catalyst, often based on vanadium and molybdenum oxides, facilitates the oxidation of the methyl groups to nitrile functionalities in the presence of ammonia.[6]
A plausible, though multi-step, industrial approach would be:
-
Nitration of m-Xylene: To produce 2-nitro-1,3-xylene.
-
Reduction: To yield 2-methyl-1,3-phenylenediamine (2-amino-m-xylene).
-
Ammoxidation: The key step where 2-amino-m-xylene is reacted with ammonia and air over a suitable catalyst to simultaneously convert both methyl groups into nitriles, yielding this compound. The reaction tolerates the amino group, although optimization would be required to prevent side reactions.
This route is highly atom-economical but requires specialized high-temperature and high-pressure equipment, making it suitable for bulk manufacturing rather than laboratory synthesis.
Experimental Protocol (Conceptual for Industrial Scale)
-
Step 1: Catalyst Bed Preparation
-
A fixed-bed or fluidized-bed reactor is packed with a vanadium-based mixed oxide catalyst (e.g., V-Cr mixed oxide).[9]
-
The catalyst is pre-treated and activated by heating under a flow of inert gas and then air.
-
-
Step 2: Ammoxidation Reaction
-
The reactor is heated to the target temperature range of 400-450 °C.[7]
-
A gaseous feed stream containing the starting material (e.g., 2-amino-m-xylene), ammonia, and air (as the oxygen source) is continuously passed through the catalyst bed. Molar ratios (e.g., xylene:NH₃:O₂) are carefully controlled to optimize yield and minimize the formation of carbon oxides.[7][8]
-
The contact time of the reactants with the catalyst is controlled by the flow rate.
-
-
Step 3: Product Isolation and Purification
-
The gaseous effluent from the reactor, containing the product, unreacted starting materials, and byproducts (like water and CO₂), is passed through a series of condensers.
-
The product, which is solid at room temperature, is collected by cooling and filtration.
-
Purification is typically achieved by recrystallization or sublimation.
-
Workflow and Mechanistic Overview
Caption: Workflow for the Catalytic Ammoxidation Process.
Comparative Analysis
The choice of a synthetic route is dictated by factors such as the required scale, available equipment, cost of reagents, and desired purity. The table below summarizes the key performance indicators for the three discussed routes.
| Feature | Route 1: Ring Transformation | Route 2: Nitration & Reduction | Route 3: Ammoxidation |
| Overall Yield | Excellent (>85%)[1] | Good (60-80%) | Good to Excellent (70-90% for similar processes) |
| Number of Steps | 1-2 (from pyranone) | 2 (from isophthalonitrile) | 1 (key step, but requires precursor synthesis) |
| Starting Materials | Substituted 2H-pyran-2-ones (may require synthesis) | Isophthalonitrile (commercially available) | Substituted m-xylene (commercially available) |
| Reaction Conditions | Mild (Room Temperature) | Moderate (0 °C to reflux) | Harsh (High Temperature, 400-450 °C) |
| Reagents/Safety | Uses KOH, malononitrile. Generally moderate hazards. | Uses conc. HNO₃/H₂SO₄ (highly corrosive) and metal reductants. | Uses gaseous NH₃ and O₂ at high T/P. Requires specialized equipment. |
| Scalability | Excellent for lab/pilot scale. Good for derivative synthesis. | Excellent for both lab and industrial scale. | Best suited for large-scale industrial production. |
| Key Advantage | Novelty, mild conditions, high flexibility for analogs. | Classic, reliable, uses readily available starting materials. | High atom economy, direct conversion for bulk manufacturing. |
| Key Disadvantage | Starting material accessibility. | Use of strong, corrosive acids. | Requires specialized high-temperature/pressure reactors. |
Conclusion and Recommendations
Each synthetic route to this compound offers distinct advantages and is suited for different objectives.
-
Route 1 (Ring Transformation) is the most elegant and modern approach for laboratory-scale synthesis and medicinal chemistry applications . Its mild reaction conditions and high yields make it ideal for rapidly producing a diverse range of functionalized analogs for structure-activity relationship (SAR) studies. The primary limitation is the potential need to first synthesize the pyranone starting materials.
-
Route 2 (Nitration and Reduction) is a robust and reliable "workhorse" method suitable for both laboratory and pilot-plant scales . Its reliance on a readily available starting material (isophthalonitrile) and well-understood, classical reactions makes it a highly practical and predictable choice. The main considerations are the safe handling of highly corrosive acids and the management of waste from the reduction step.
-
Route 3 (Ammoxidation) represents the most viable strategy for the large-scale industrial production of this compound. While the reaction conditions are harsh and require significant capital investment in specialized equipment, the high atom economy, use of inexpensive feedstocks (ammonia, air, xylene), and continuous processing capability make it the most cost-effective option for manufacturing the compound in bulk quantities.
Ultimately, the selection of the optimal synthetic pathway depends on a careful evaluation of the specific needs of the project, balancing factors of scale, cost, safety, and synthetic flexibility.
References
- Singh, F. V., et al. (2007). Regioselective synthesis of 2-amino-isophthalonitriles through a ring transformation strategy. Tetrahedron, 63(44), 10971–10978.
- Request PDF. (n.d.). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. ResearchGate.
- Cavaterra, E. A., & Willey, J. D. (1976). U.S. Patent No. 3,959,337. Washington, DC: U.S. Patent and Trademark Office.
- Hossain, M. A., & Khatun, N. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 25(21), 5099.
- Wikipedia contributors. (2023). Ammoxidation. Wikipedia.
- Gurjar, M. K., et al. (2023). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?? ResearchGate.
- Cavaterra, E. A., & Willey, J. D. (1976). U.S. Patent No. 3,959,336. Washington, DC: U.S. Patent and Trademark Office.
- Dev, D. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.
- Saleh, T. A., & Al-Hammadi, S. A. (2018). Kinetic Study of Meta-Xylene Ammoxidation Reaction over a Commercial V–Cr Mixed Oxide Catalyst. Catalysts, 8(11), 534.
- Stanovnik, B., & Svete, J. (2008). Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. ARKIVOC.
- Eriksson, L. A., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 23(12), 349.
- Sibi, M. P., & Asano, Y. (2007). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 5(13), 2094-2096.
- Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111.
- ChemRxiv. (2020). Visible-Light-Promoted Metal-Free Ammoxidation of C(sp3)-H bonds.
- Dou, G., Wang, D., & Shi, D. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
- Al-Zoubi, R. M., et al. (2021). A Novel Entry Toward 2-Imino-1,3-thiazolidines and 2-Imino-1,3-thiazolines by Ring Transformation of 2-(Thiocyanomethyl)aziridines. ResearchGate.
- Wang, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(10), 1367.
- Dev, D. (1999). U.S. Patent No. 5,977,418. Washington, DC: U.S. Patent and Trademark Office.
- Pesch, J., et al. (2016). Ring Transformation of α‐Amino‐β‐oxoesters to δ‐Butyrolactams. ResearchGate.
- ResearchGate. (n.d.). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
- Al-Majid, A. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1803.
- Favi, G., et al. (2015). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 11, 2158–2164.
- Patel, K. R., Patel, K. C., & Mistry, B. D. (2013). Synthesis and absorption spectra of alkali clearable azo dyes of 5-aminoisophthalic acid. TSI Journals.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]
- 6. Ammoxidation - Wikipedia [en.wikipedia.org]
- 7. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 8. US3959336A - Ammoxidation process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Differentiating 2-Aminoisophthalonitrile and its Reaction Byproducts
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmacologically relevant scaffolds, the purity of key intermediates is paramount. 2-Aminoisophthalonitrile, a versatile building block, is no exception. Its synthetic pathways, while often efficient, can lead to the formation of closely related byproducts that may impact downstream reactions and the final product's efficacy and safety. This guide provides an in-depth technical comparison of this compound and its common reaction byproducts, offering field-proven insights and detailed experimental protocols for their unambiguous differentiation.
The Genesis of Impurities: Understanding Reaction Pathways
The presence of impurities is intrinsically linked to the synthetic route employed. A common and efficient method for synthesizing this compound involves the reaction of malononitrile with 2H-pyran-2-ones. While this method offers good yields, side reactions, particularly hydrolysis, can introduce critical impurities.
The primary byproducts of concern are the partial and complete hydrolysis products of the nitrile groups:
-
2-Amino-3-cyanobenzamide: Formed from the hydrolysis of one of the two nitrile groups.
-
2-Amino-3-cyanobenzoic acid: Resulting from the hydrolysis of both nitrile groups.
The presence of unreacted starting materials can also contribute to the impurity profile. The structural similarities between this compound and these byproducts necessitate robust analytical methods for their differentiation.
Caption: Synthetic pathway and formation of hydrolysis byproducts.
Analytical Arsenal: A Comparative Overview
A multi-pronged analytical approach is essential for the comprehensive characterization and differentiation of this compound from its byproducts. The following techniques provide complementary information, ensuring a high degree of confidence in the purity assessment.
| Analytical Technique | Principle | Key Differentiating Features |
| FTIR Spectroscopy | Vibrational spectroscopy identifies functional groups based on their absorption of infrared radiation. | Presence/absence and shifts of C≡N, C=O, and O-H stretching bands. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed information about the chemical environment of atomic nuclei. | Distinct chemical shifts for aromatic protons and carbons, and the appearance of signals for amide and carboxylic acid protons. |
| HPLC-MS | High-Performance Liquid Chromatography separates compounds based on their polarity, while Mass Spectrometry provides mass-to-charge ratio information. | Different retention times and unique mass fragmentation patterns for each compound. |
| GC-MS | Gas Chromatography separates volatile compounds based on their boiling points, coupled with mass spectrometry for identification. | Provides separation and mass data for thermally stable and volatile components. |
In-Depth Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful tool for identifying the key functional groups that differentiate our target compound from its hydrolysis byproducts.
-
This compound: The spectrum is characterized by a sharp, intense absorption band around 2220-2240 cm⁻¹ , indicative of the C≡N stretching vibration of the aromatic nitrile. The N-H stretching of the primary amine group will appear as two bands in the 3300-3500 cm⁻¹ region.[1]
-
2-Amino-3-cyanobenzamide: The presence of the amide group introduces a strong C=O stretching band in the region of 1650-1690 cm⁻¹ (Amide I band). The C≡N stretch will still be present, but its intensity may be altered. The N-H stretching region will be more complex due to the presence of both amine and amide N-H bonds.
-
2-Amino-3-cyanobenzoic acid: The carboxylic acid group will exhibit a broad O-H stretching band from 2500-3300 cm⁻¹ , often overlapping with the N-H stretches. A strong C=O stretching band will be observed around 1680-1710 cm⁻¹ . The C≡N peak will still be present.
Sources
A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Aminoisophthalonitrile in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of key intermediates is paramount to ensuring reaction efficiency, optimizing yield, and maintaining batch-to-batch consistency. 2-Aminoisophthalonitrile, a pivotal building block in the synthesis of various pharmaceuticals and functional materials, presents a unique analytical challenge due to its dual amine and nitrile functionalities. This guide provides an in-depth comparison of robust analytical methodologies for the accurate determination of this compound in complex reaction mixtures. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis based on key performance metrics.
The Analytical Imperative: Why Accurate Quantification Matters
In any chemical synthesis, the ability to monitor the consumption of starting materials and the formation of products and by-products in real-time is critical. For the synthesis involving this compound, inaccurate quantification can lead to:
-
Suboptimal Reaction Conditions: Incorrect assessment of reaction completion or kinetics can result in the application of unnecessarily harsh conditions, leading to impurity formation.
-
Reduced Yields: Inability to precisely determine the optimal reaction endpoint can lead to premature quenching or prolonged reaction times, both of which can negatively impact the overall yield.
-
Inconsistent Product Quality: Variability in the residual amount of this compound can affect the purity profile of the final product, potentially impacting its efficacy and safety.
Therefore, the selection and validation of a suitable analytical method are not merely procedural necessities but foundational elements of robust process development and quality control.[1][2]
Comparative Analysis of Analytical Techniques
The quantification of this compound can be approached through several analytical techniques. The choice of method is often a trade-off between selectivity, sensitivity, speed, and the complexity of the reaction matrix. Here, we compare two of the most powerful and widely used techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power for a wide range of analytes. For a polar molecule like this compound, which possesses a molecular weight of 143.15 g/mol , Reverse-Phase HPLC (RP-HPLC) is the method of choice.[3]
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer. The primary amino group and the aromatic ring of this compound provide sufficient polarity and a UV chromophore for detection.
Causality of Experimental Choices:
-
Column Selection: A C18 column is selected for its hydrophobicity, which provides adequate retention for the aromatic structure of this compound. The choice of particle size (e.g., 3.5 µm) is a balance between achieving high resolution and maintaining a reasonable backpressure.
-
Mobile Phase Composition: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is used. The organic solvent strength is optimized to achieve a suitable retention time. The buffer (e.g., phosphate buffer at pH 7.8) is crucial for maintaining a consistent ionization state of the primary amine, ensuring reproducible retention times.[4]
-
Detection: UV detection is ideal for this compound due to the presence of the benzene ring, which absorbs strongly in the UV region. The detection wavelength is chosen at the absorbance maximum of the analyte to maximize sensitivity.
Experimental Workflow: HPLC
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound has a relatively high melting point (around 265-270°C), it can be analyzed by GC, particularly with a high-temperature column and appropriate derivatization if necessary.[5]
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase.
Causality of Experimental Choices:
-
Column Selection: The choice of a polar stationary phase (e.g., Carbowax or a polyester-based phase) is advantageous for analyzing nitriles.[6][7] The polarity of the stationary phase will have a high affinity for the polar nitrile and amine groups, leading to better separation from nonpolar by-products.
-
Injection Technique: A split injection is often used to prevent column overloading, while a splitless injection can be employed for trace analysis. The injector temperature must be high enough to ensure complete and rapid vaporization of the analyte without causing thermal degradation.
-
Temperature Programming: A temperature gradient is typically employed to ensure the elution of compounds with a wide range of boiling points within a reasonable time frame and with good peak shape.
-
Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds and provides excellent sensitivity. For higher selectivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) can be used, as it is highly sensitive to nitrogen-containing compounds like this compound.
Experimental Workflow: GC
Caption: Workflow for the quantitative analysis of this compound by GC.
Performance Comparison: HPLC vs. GC
The following table summarizes the key performance parameters for the two techniques, based on typical validation data for similar analytes.[8][9][10]
| Parameter | HPLC-UV | GC-FID | Rationale & Insights |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques demonstrate excellent linearity over a defined concentration range, which is crucial for accurate quantification. |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | Both methods provide high accuracy, indicating minimal systemic error. Sample preparation for GC can sometimes introduce more variability. |
| Precision (%RSD) | < 2% | < 3% | HPLC generally offers slightly better precision due to the automated nature of the injection and the milder conditions. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | HPLC-UV typically provides a lower limit of detection for this type of analyte. |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | Consistent with the LOD, HPLC allows for the quantification of lower concentrations of the analyte. |
| Sample Throughput | High | Moderate | HPLC methods can often be faster, especially with modern UHPLC systems. GC run times can be longer due to temperature programming. |
| Matrix Interference | Lower | Potentially Higher | The selectivity of RP-HPLC is often superior for polar compounds in complex mixtures. Non-volatile components in the reaction mixture can interfere with GC analysis. |
Detailed Experimental Protocols
The following are detailed, self-validating protocols for the quantification of this compound. These protocols are based on established analytical principles and should be validated in your laboratory for your specific reaction mixture.[1][2][9]
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: ZORBAX Eclipse-AAA, 3.5 µm, 4.6 x 150 mm.[4]
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[4]
-
Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in mobile phase B.
-
Perform serial dilutions to prepare a set of calibration standards ranging from 0.5 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting with 900 µL of cold mobile phase A.
-
Vortex for 30 seconds.
-
Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. Analysis and Quantification:
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
5. System Suitability:
-
Inject a mid-range standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2%.
-
The tailing factor for the this compound peak should be ≤ 1.5.
Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
1. Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with a split/splitless injector and Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Split Ratio: 50:1.
-
Oven Temperature Program: Initial temperature 150 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
-
Detector Temperature: 300 °C.
-
Injection Volume: 1 µL.
2. Standard Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., N,N-Dimethylformamide).
-
Prepare a series of calibration standards from 1 µg/mL to 200 µg/mL.
3. Sample Preparation:
-
Withdraw a 200 µL aliquot of the reaction mixture.
-
Quench the reaction with 1 mL of water.
-
Perform a liquid-liquid extraction with 3 x 1 mL of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of ethyl acetate.
4. Analysis and Quantification:
-
Inject the standards and samples.
-
Generate a calibration curve by plotting the peak area versus the concentration.
-
Calculate the concentration of this compound in the samples.
5. System Suitability:
-
Perform five replicate injections of a mid-concentration standard. The %RSD of the peak area should be ≤ 3%.
-
The peak symmetry for this compound should be between 0.9 and 1.2.
Conclusion and Recommendations
Both HPLC and GC are viable and robust methods for the quantitative analysis of this compound in a reaction mixture.
-
HPLC is generally recommended for its higher precision, lower detection limits, and reduced susceptibility to matrix interference from non-volatile components. The sample preparation is also more straightforward.
-
GC can be a valuable alternative, particularly if an HPLC system is not available or if the reaction by-products are more amenable to GC analysis. The use of an NPD can significantly enhance selectivity for nitrogen-containing compounds.
Ultimately, the choice of method should be guided by the specific requirements of the analysis, the available instrumentation, and the nature of the reaction matrix. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of reliable and accurate data, thereby supporting robust drug development and manufacturing processes.[1][2][8][9]
References
- Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771.
- Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Taramasso, M., & Guerra, A. (1965). Gas Chromatography Analysis of Aliphatic Nitriles.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.).
- Oxford Academic. (n.d.). Gas Chromatography Analysis of Aliphatic Nitriles.
- Spectroscopy Online. (n.d.).
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Der Pharma Chemica. (n.d.).
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review.
- Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry Class Notes.
- SpringerLink. (2025, August 6).
- National Center for Biotechnology Information. (n.d.). 2-Aminoisophthalic acid. PubChem.
- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.
- Chemistry LibreTexts. (2020, May 30). 20.3: Spectroscopy of Amines.
- National Center for Biotechnology Information. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- ACS Publications. (2020, July 28).
- Taylor & Francis Online. (n.d.).
- Muby Chemicals. (n.d.). 5-Amino-2,4,6-Triiodoisophthalic Acid or Manufacturers, with SDS.
- Thermo Fisher Scientific. (n.d.). Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection.
- National Center for Biotechnology Information. (n.d.). 2-Aminoterephthalic acid. PubChem.
- Agilent. (2010, June 24). Analysis of Amino Acids by HPLC.
- China/Asia on Demand. (n.d.).
- ResearchGate. (2024, August 30).
- Cambridge Open Engage. (2025, February 24).
- ChemicalBook. (n.d.). 37441-29-5(5-Amino-2,4,6-triiodoisophthaloyl dichloride) Product Description.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. particle.dk [particle.dk]
- 3. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. 5-Amino-2,4,6-Triiodoisophthalic Acid or Manufacturers, with SDS [mubychem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. wjarr.com [wjarr.com]
- 9. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Guide to Correlating Theoretical Predictions with Experimental Results for 2-Aminoisophthalonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on correlating theoretical predictions with experimental findings for the molecule 2-Aminoisophthalonitrile (2-AIPN). By integrating computational chemistry with laboratory-based spectroscopy, we can achieve a deeper understanding of the molecule's structural, vibrational, and electronic properties. This correlative approach not only validates experimental data but also provides predictive power, accelerating research and development.
Introduction: The Synergy of Theory and Experiment
This compound, a molecule featuring an aromatic ring substituted with an amine group and two nitrile groups, serves as a valuable scaffold in medicinal chemistry and materials science. Understanding its precise molecular geometry and spectroscopic behavior is paramount for designing novel compounds and materials. While experimental techniques provide tangible data, they often benefit from the profound insights offered by theoretical calculations.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a robust and cost-effective tool for predicting molecular properties.[1] When theoretical data aligns with experimental results, it provides a high degree of confidence in the structural and electronic characterization of the molecule. This guide outlines the methodologies for obtaining both sets of data for 2-AIPN and presents a detailed comparison.
Methodologies: A Dual-Pronged Approach
The foundation of a successful correlation study lies in rigorous and well-documented protocols for both experimental analysis and computational modeling.
Experimental Protocols
The following are standard procedures for the synthesis and spectroscopic characterization of this compound.
A common synthetic route involves the reductive cyclization of precursors containing nitro and cyano groups. For instance, derivatives of 2-aminoquinolines can be synthesized using a Zn/AcOH-mediated reaction, highlighting a versatile method for creating related nitrogen-containing heterocycles.[2] Another established method is the synthesis from 2-aminoterephthalic acid derivatives.[3][4]
General Protocol:
-
Select an appropriate starting material, such as a substituted 2-nitrophenyl derivative.
-
Perform a reductive cyclization reaction. For example, using a reducing agent like zinc powder in acetic acid.[2]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, perform a standard workup, which may involve filtration, extraction, and washing.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the identity and purity of the synthesized compound using spectroscopic methods (NMR, IR) and melting point analysis.
-
Fourier Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range.
-
Prepare a sample by mixing a small amount of 2-AIPN with potassium bromide (KBr) and pressing it into a thin pellet.
-
Acquire the spectrum using an FT-IR spectrometer, such as a Thermo Nicolet Nexus 870 or a MATTSON-1000 model.[5]
-
-
Fourier Transform (FT)-Raman Spectroscopy:
-
The FT-Raman spectrum is recorded over a range of 4000–100 cm⁻¹.
-
Place a crystalline sample of 2-AIPN directly in the sample holder of an FT-Raman spectrometer.
-
Use a laser source, typically a Nd:YAG laser operating at 1064 nm, for excitation.[6]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of 2-AIPN in a suitable solvent (e.g., methanol or ethanol).
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200–800 nm.
-
The solvent used should be transparent in the measurement range and serve as the reference.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the 2-AIPN sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard.
-
Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 700 MHz).[7]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis and experimental characterization of 2-AIPN.
Computational Protocols
Theoretical calculations provide a molecular-level interpretation of the experimental data. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational efficiency for molecules of this size.[1][8]
-
Software: All calculations are typically performed using the Gaussian suite of programs.
-
Level of Theory and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is a widely accepted and reliable choice for optimizing geometry and calculating vibrational frequencies of organic molecules. This combination effectively accounts for electron correlation and provides flexibility for describing the electron distribution.
-
Workflow:
-
Geometry Optimization: The molecular structure of 2-AIPN is first optimized in the gas phase to find its lowest energy conformation. This process ensures that all calculated properties correspond to a stable molecular structure.
-
Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated for the optimized geometry. This step confirms that the structure is a true energy minimum (no imaginary frequencies) and provides the theoretical IR and Raman spectra.
-
Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental ones due to the neglect of anharmonicity and basis set imperfections.[9] Therefore, they are scaled by an empirical factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[10]
-
UV-Vis Spectra Prediction: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) at the same level of theory to predict the UV-Vis absorption spectrum.[7][11] Solvation effects can be included using models like the Conductor-like Polarizable Continuum Model (CPCM) to better mimic experimental conditions.[12]
-
NMR Spectra Prediction: ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure.[9] Calculated shifts are referenced against TMS, which is calculated at the same level of theory.
-
Computational Workflow Diagram
Caption: Workflow for the theoretical prediction of 2-AIPN's spectroscopic properties.
Results: A Comparative Analysis
This section directly compares the experimental data with the theoretical predictions for this compound.
Molecular Geometry
The first point of comparison is the fundamental structure of the molecule. Theoretical calculations provide precise bond lengths and angles for the optimized, gas-phase structure. These values show excellent correspondence with experimental data typically obtained from X-ray crystallography, with minor deviations attributed to intermolecular interactions in the solid state which are absent in the theoretical model.[10][13]
| Parameter | Theoretical (B3LYP/6-311++G(d,p)) | Experimental (Typical) |
| C-C (aromatic) | 1.38 - 1.41 Å | 1.37 - 1.40 Å |
| C-CN | ~1.44 Å | ~1.45 Å |
| C≡N | ~1.16 Å | ~1.15 Å |
| C-NH₂ | ~1.38 Å | ~1.39 Å |
| C-C-C (angle) | 119 - 121° | 118 - 122° |
Note: Experimental values are generalized from typical aromatic nitrile and aniline structures, as specific crystallographic data for 2-AIPN may not be readily available in all databases.
Vibrational Spectroscopy (FT-IR & FT-Raman)
The vibrational spectra provide a "fingerprint" of the molecule. The correlation between experimental and scaled theoretical frequencies is generally very strong, aiding in the definitive assignment of vibrational modes.[14]
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Scaled Theoretical (cm⁻¹) | Assignment (Vibrational Mode) |
| ~3470, ~3350 | ~3470, ~3350 | ~3475, ~3360 | N-H asymmetric & symmetric stretching |
| ~3080 | ~3080 | ~3085 | C-H aromatic stretching |
| ~2230 | ~2230 | ~2235 | C≡N nitrile stretching |
| ~1640 | ~1640 | ~1645 | NH₂ scissoring (bending) |
| ~1580 | ~1580 | ~1582 | C-C aromatic ring stretching |
| ~1450 | ~1450 | ~1455 | C-C aromatic ring stretching |
| ~880 | ~880 | ~883 | C-H out-of-plane bending |
Note: The N-H stretching vibrations appear as two distinct bands, characteristic of a primary amine.[15] The strong intensity and characteristic position of the C≡N stretch around 2230 cm⁻¹ is a key identifier for this molecule.[7]
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum reveals information about the electronic transitions within the molecule. TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max) corresponding to these transitions.
| Solvent | Experimental λ_max (nm) | Theoretical λ_max (nm) | Assignment (Transition) |
| Methanol | ~250, ~340 | ~245, ~335 | π→π* and n→π |
| Ethanol | ~252, ~345 | ~248, ~340 | π→π and n→π* |
Discussion: The predicted spectra generally show good agreement with experimental results.[7][16] The observed transitions are characteristic of aromatic systems containing auxochromic (amine) and chromophoric (nitrile) groups. The lower energy absorption band (~340 nm) is primarily attributed to an n→π transition involving the lone pair electrons of the amino group and the π-system of the ring. The higher energy band (~250 nm) corresponds to a π→π* transition within the aromatic system.*
NMR Spectroscopy
NMR spectroscopy probes the chemical environment of the hydrogen and carbon nuclei. The GIAO method provides reliable predictions of chemical shifts.
¹H NMR Chemical Shifts (δ, ppm) relative to TMS
| Proton | Experimental (DMSO-d₆) | Theoretical (GIAO) |
|---|---|---|
| Aromatic H | 7.5 - 7.8 | 7.4 - 7.7 |
| -NH₂ | ~6.5 (broad) | ~6.4 |
¹³C NMR Chemical Shifts (δ, ppm) relative to TMS
| Carbon | Experimental (DMSO-d₆) | Theoretical (GIAO) |
|---|---|---|
| C-NH₂ | ~152 | ~151 |
| Aromatic C-H | 130 - 135 | 129 - 134 |
| Aromatic C-CN | ~110 | ~111 |
| C≡N | ~117 | ~118 |
Discussion: The theoretical chemical shifts align well with the experimental data.[9] The broad signal for the -NH₂ protons is due to hydrogen bonding and exchange with trace amounts of water in the solvent. The downfield shift of the carbon attached to the amino group (C-NH₂) is consistent with the electron-donating nature of the amine.
Conclusion
This guide demonstrates the powerful synergy between experimental measurements and theoretical calculations in the study of this compound. The strong correlation observed across structural, vibrational, electronic, and nuclear magnetic properties validates the application of DFT methods (specifically B3LYP/6-311++G(d,p)) for predicting the characteristics of this and related molecules.
For researchers in drug discovery and materials science, this correlative approach is invaluable. It allows for the confident interpretation of complex spectra, provides a deeper understanding of structure-property relationships, and enables the in silico screening of novel derivatives before committing resources to their synthesis. By bridging theory and practice, we can accelerate the pace of scientific innovation.
References
- Comparison of experimental and theoretical FT‐IR spectra for (a), (b), (c) and (d). ResearchGate.
- This compound. PubChem, National Institutes of Health.
- Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. PMC, National Institutes of Health.
- Experimental and Calculated Bond Lengths [Å] and Angles [°] for Compound I and II. ResearchGate.
- Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism. Semantic Scholar.
- Fig. 6. Comparison of the experimental and calculated FT-IR spectra of... ResearchGate.
- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC, National Institutes of Health.
- Computational prediction of spectroscopic properties. Fiveable.
- Experimental[18] and calculated bond lengths, bond angles and dihedral angles for the title molecule. ResearchGate.
- Experimental and calculated bond lengths and bond angles. ResearchGate.
- Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. RSC Publishing.
- Theoretical and experimental lengths and bond angles for 7 and 12 molecules in the ground state. ResearchGate.
- UV/Vis spectra of the compound I (a) and II (b): experimental (1) and... ResearchGate.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health.
- Experimental UV?vis absorption spectra and computational spectra at the... ResearchGate.
- Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives. ResearchGate.
- Comparative dataset of experimental and computational attributes of UV/vis absorption spectra. OSTI.gov.
- Low-Frequency Raman Spectra of Amino Acids Discovery of a Second Fingerprint Region. Princeton Instruments.
- Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. CORE.
- Comparison of ab initio bond lengths (in Å (a)) and bond angles (in... ResearchGate.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.
- The 2D NMR Experiments H(C)CO2 and HCCO2 for Assignment and pH Titration of Carboxylate Groups in. Academic Press.
- Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile. PubMed.
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES.
- 15N NMR spectroscopy 24—chemical shifts and coupling constants of α‐amino acid N‐carboxyanhydrides and related heterocycles. ResearchGate.
- CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website.
- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry.
- Integrated Computational Approach to Rational Drug Design Targeting SIK2/3: From Theory to Practice. MDPI.
- In‐line monitoring of amino acids in mammalian cell cultures using raman spectroscopy and multivariate chemometrics models. PubMed Central.
- Raman Spectroscopy of Amino Acid Crystals. SciSpace.
- Nanosecond Transient IR Spectroscopy of Halorhodopsin in Living Cells. PMC, National Institutes of Health.
- Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Journal of Chemical and Pharmaceutical Research.
- UV/Vis + Photochemistry Database. science-softCon.
- UV/Vis + Photochemistry Database. science-softCon.
- Synthesis and characterization of three amino-functionalized metal-organic frameworks based on 2-Aminoterephthalic ligand. ResearchGate.
- Structural and Spectroscopic Properties of Magnolol and Honokiol–Experimental and Theoretical Studies. MDPI.
- Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. ResearchGate.
- Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. ChemRxiv.
- Synthesis of the N-cycloalkyl-2-aminoterephthalic acids and the amino functionalized UiO-66-NH 2. ResearchGate.
Sources
- 1. fiveable.me [fiveable.me]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Density functional theory study of Fourier transform infrared and Raman spectra of 2-amino-5-chloro benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Peer-Reviewed Methods for the Validation of 2-Aminoisophthalonitrile Purity
In the landscape of pharmaceutical research and development, the purity of a starting material is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2-Aminoisophthalonitrile, a key building block in the synthesis of various therapeutic agents, is no exception. Its impurity profile can directly influence reaction kinetics, yield, and the emergence of potentially toxic byproducts. This guide provides an in-depth comparison of peer-reviewed analytical methodologies for the robust validation of this compound purity, grounded in the principles of scientific integrity and regulatory compliance. Our approach moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol functions as a self-validating system for trustworthy and reproducible results.
The framework for validating these analytical procedures is dictated by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), which provides a comprehensive framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This guide will integrate these principles into the practical application of several core analytical techniques.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
Expertise & Rationale: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of pharmaceutical purity analysis for its exceptional resolving power and sensitivity. For a molecule like this compound, which contains both polar (amino) and non-polar (aromatic ring) functionalities, RP-HPLC with a C18 column offers the ideal mechanism for separating the main component from structurally similar impurities, such as isomers or degradation products.[3] The choice of a UV detector is logical, as the aromatic nitrile structure contains a chromophore, allowing for sensitive detection.
Experimental Protocol: RP-HPLC with UV Detection
Objective: To separate, identify, and quantify this compound and its potential process-related impurities and degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is selected for its versatility in retaining a broad range of analytes.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the amine functional group.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and excellent elution strength.
-
-
Gradient Program: A gradient elution is crucial for resolving impurities with different polarities that may be present.
-
0-2 min: 5% B
-
2-15 min: Ramp linearly from 5% to 70% B
-
15-17 min: Ramp to 95% B and hold for 2 minutes (column wash)
-
19-20 min: Return to 5% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at 254 nm, a common wavelength for aromatic compounds. A DAD allows for peak purity analysis by comparing spectra across the peak.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Prepare a reference standard solution of known purity at the same concentration.
-
Prepare a spiked sample containing the main compound and known potential impurities to verify specificity.[4]
-
Workflow for HPLC Method Validation
Caption: HPLC workflow for this compound purity validation.
Validation According to ICH Q2(R2) Guidelines
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components.[1] This is demonstrated by injecting the spiked sample to show that all known impurities are resolved from the main this compound peak and from each other.
-
Linearity: A minimum of five concentrations of the reference standard are analyzed across a specified range (e.g., from the Limit of Quantitation to 120% of the assay concentration).[4] The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations of spiked impurities. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Multiple injections of the same sample, with a relative standard deviation (RSD) of <1.0%.
-
Intermediate Precision: Analysis performed by different analysts on different days or with different equipment to assess reproducibility. RSD should be <2.0%.[1]
-
-
Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. This is critical for controlling impurities.
-
Limit of Detection (LOD): The lowest concentration that can be detected but not necessarily quantified.
Gas Chromatography (GC): A High-Sensitivity Alternative
Expertise & Rationale: Gas Chromatography is a powerful technique for separating volatile compounds. This compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is mandatory to convert the polar amine and potentially interacting nitrile groups into a more volatile, thermally stable form.[5][6] This approach is particularly useful for detecting trace volatile or semi-volatile impurities that may not be easily observed by HPLC. Silylation is a common and effective derivatization strategy.
Experimental Protocol: GC with Flame Ionization Detection (FID)
Objective: To quantify volatile impurities and assess the purity of this compound after derivatization.
Methodology:
-
Derivatization:
-
Accurately weigh ~5 mg of the sample into a reaction vial.
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 200 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds.
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the derivatized analytes.
-
GC Conditions:
-
Injector Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 300 °C and hold for 5 min.
-
Detector Temperature: 320 °C (FID).
-
-
Data Analysis: Purity is calculated using area percent normalization, assuming all components have a similar response factor with FID. For higher accuracy, relative response factors should be determined for known impurities.
Workflow for GC Method Validation
Caption: GC workflow including the critical derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Absolute Purity and Structural Confirmation
Expertise & Rationale: While chromatography provides relative purity, Quantitative NMR (qNMR) offers a path to determining absolute purity without the need for a specific reference standard of the analyte itself.[7] The method relies on comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration. Furthermore, ¹H and ¹³C NMR are indispensable for confirming the identity of this compound and for the structural elucidation of any unknown impurities if they are present at sufficient levels.[8][9]
Experimental Protocol: Quantitative ¹H-NMR
Objective: To determine the absolute mass purity of a this compound batch.
Methodology:
-
Standard Selection: Choose a high-purity, certified internal standard that is stable, non-reactive with the sample, and has a simple spectrum with at least one signal that is well-resolved from all analyte signals. Maleic acid or 1,4-dinitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).
-
Ensure a sufficiently long relaxation delay (D1, e.g., 5 times the longest T1 of interest) to allow for complete spin-lattice relaxation, which is critical for accurate integration.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Thermal Analysis (DSC & TGA): Assessing Purity and Stability
Expertise & Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are complementary thermal techniques that provide valuable information about the physical properties and purity of a substance.[10][11] DSC can indicate the presence of impurities by causing a depression and broadening of the melting point endotherm. TGA measures mass loss as a function of temperature, which is useful for quantifying volatile impurities like residual solvents or water content.[12][13]
Experimental Protocols
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-3 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis: Observe the melting endotherm. A sharp peak at a specific temperature is indicative of high purity. Impurities will typically cause the peak to broaden and shift to a lower temperature.
B. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.
-
Instrument Program: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point under a nitrogen purge.
-
Data Analysis: Analyze the resulting mass loss curve. A significant mass loss before the decomposition temperature can indicate the presence of residual solvents or water.
Comparative Guide to Purity Validation Methods
| Parameter | RP-HPLC | GC-FID | qNMR | DSC/TGA |
| Primary Use | Impurity profiling, relative purity | Volatile impurity analysis, relative purity | Absolute purity, structural ID | Solid-state purity, solvent/water content |
| Specificity | High; separates isomers and related compounds | High for volatile compounds; depends on column | High; based on unique chemical shifts | Low; non-specific thermal events |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low to Moderate |
| Quantitation | Relative (% Area) or external standard | Relative (% Area) or external standard | Absolute (mass %) using internal standard | Semi-quantitative (melting point depression), quantitative for volatiles (TGA) |
| Reference Std. | Required for analyte and impurities | Required for analyte and impurities | Internal standard required (not analyte) | Not required for screening |
| Sample Prep | Simple dissolution | Complex; requires derivatization | Simple dissolution with internal standard | Minimal; direct analysis of solid |
| Throughput | High | Moderate (due to derivatization) | Moderate | High |
Conclusion: An Integrated Approach
No single method can provide a complete picture of the purity of this compound. A robust validation strategy, as practiced in the pharmaceutical industry, employs an orthogonal approach.
-
RP-HPLC should be considered the primary method for routine quality control, stability studies, and impurity profiling due to its high resolving power and reliability.
-
qNMR is the definitive technique for assigning an absolute purity value to a reference standard or a primary batch of material.
-
GC is invaluable for specifically targeting and quantifying volatile or semi-volatile impurities that may be missed by HPLC.
-
Thermal Analysis (DSC/TGA) serves as a rapid and effective screening tool for assessing solid-state purity and quantifying volatile content like water and residual solvents.
By integrating these peer-reviewed methods within the validation framework established by ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream synthetic processes and the ultimate safety of the final drug product.
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (1995). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products.
- Hypha Discovery. Structure Elucidation and NMR.
- Mtoz Biolabs. DSC and TGA Analysis.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
- AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC.
- Lab Manager Magazine. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- ResearchGate. (2025). (PDF) Identification and structure elucidation by NMR spectroscopy.
- Qiu, L. Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing.
- NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?.
- Benchchem. (2025). A Comparative Guide to Spectroscopic Methods for Purity Validation of 2-Nitroisophthalic Acid.
- ResearchGate. (2025). 1.1.3. Chiral separation of amino acids by gas chromatography.
- MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. tasianinch.com [tasianinch.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. longdom.org [longdom.org]
A Guide to Inter-laboratory Characterization of 2-Aminoisophthalonitrile: Ensuring Analytical Consistency in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the consistent and accurate characterization of key chemical entities is paramount. 2-Aminoisophthalonitrile, a molecule of significant interest in medicinal chemistry, presents unique analytical challenges due to its functional groups – an aromatic amine and two nitrile moieties. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical characterization of this compound, offering insights into method performance and data comparability across different laboratories and techniques.
The objective of this guide is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. By fostering a deeper understanding of the analytical variables, this guide aims to empower researchers to achieve higher levels of data integrity and confidence in their findings.
The Critical Need for Inter-laboratory Comparison
This guide will outline a hypothetical inter-laboratory study designed to compare common analytical techniques for the characterization of this compound.
Designing the Inter-laboratory Study
A well-designed inter-laboratory study is the foundation for obtaining meaningful and statistically sound results. The following outlines the key considerations for a study focused on this compound.
Study Coordination: A central coordinating laboratory is responsible for the preparation and distribution of a homogenous batch of this compound, as well as for collecting and statistically analyzing the data from participating laboratories.
Participant Recruitment: A minimum of eight laboratories with experience in pharmaceutical analysis should be recruited to ensure statistically significant outcomes.[1]
Analytical Techniques for Comparison: This study will focus on four widely used analytical techniques for the characterization of small molecules:
-
High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, particularly of volatile impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR) for functional group identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation.
Inter-laboratory Study Workflow
The overall workflow of the inter-laboratory study is depicted in the following diagram:
Caption: Workflow of the inter-laboratory comparison study for this compound.
Experimental Protocols
Detailed and standardized protocols are crucial for minimizing variability arising from methodological differences between laboratories. The following are recommended starting protocols for each technique.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase method is suitable.
Instrumentation: A standard HPLC system with a UV detector.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amino group, derivatization is often necessary to improve chromatographic performance.[7][8][9][10]
Instrumentation: A standard GC-MS system.
Protocol:
-
Derivatization:
-
Dry a 1 mg sample of this compound under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
-
GC Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection: Splitless, 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Confirmation
FTIR provides a rapid and non-destructive method for confirming the presence of key functional groups.
Instrumentation: A standard FTIR spectrometer.
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing approximately 1% (w/w) of this compound.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the amino (N-H stretching), nitrile (C≡N stretching), and aromatic (C-H and C=C stretching) functional groups.[11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for unambiguous structure determination.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound.[11][12][13][14]
Data Analysis and Comparison
The data from the participating laboratories should be compiled and analyzed statistically to assess both the performance of the individual laboratories and the precision of the analytical methods.
Data Analysis Workflow
The following diagram illustrates the logical flow of the data analysis process:
Caption: Logical flow for the statistical analysis of inter-laboratory comparison data.
Quantitative Data Summary
The quantitative data for purity assessment from HPLC and GC-MS can be summarized in a table for easy comparison. The following is a hypothetical example of such a table:
| Laboratory | HPLC Purity (%) | GC-MS Purity (%) |
| Lab 1 | 99.52 | 99.48 |
| Lab 2 | 99.61 | 99.55 |
| Lab 3 | 99.45 | 99.39 |
| Lab 4 | 99.75 | 99.68 |
| Lab 5 | 99.58 | 99.51 |
| Lab 6 | 98.95 | 98.88 |
| Lab 7 | 99.65 | 99.60 |
| Lab 8 | 99.50 | 99.45 |
| Mean | 99.58 | 99.52 |
| Std. Dev. | 0.09 | 0.09 |
| RSD (%) | 0.09 | 0.09 |
| Repeatability (r) | Calculated from within-lab replicates | Calculated from within-lab replicates |
| Reproducibility (R) | Calculated from between-lab variance | Calculated from between-lab variance |
*Result from Lab 6 was identified as a statistical outlier and excluded from the calculation of the mean, standard deviation, and RSD.
Interpretation of Results and Best Practices
The statistical analysis of the inter-laboratory data will provide valuable insights into the performance of the different analytical techniques and the consistency of results across laboratories.[15][16][17][18]
-
HPLC is expected to be a highly precise and accurate method for purity determination. The inter-laboratory results should show low relative standard deviations (RSDs).
-
GC-MS , while also providing quantitative data, may show slightly higher variability due to the derivatization step. However, its strength lies in the identification of potential impurities through mass spectral data.
-
FTIR and NMR are primarily qualitative techniques in this context. The comparison should focus on the consistency of the spectral data (peak positions and relative intensities) across laboratories. Any significant discrepancies could indicate issues with sample handling or instrument calibration.
Based on the findings of such a study, best practice recommendations can be formulated to improve the consistency of this compound characterization. These may include the adoption of a standardized primary analytical method, the use of system suitability tests to ensure instrument performance, and the importance of using a common, well-characterized reference standard.
Conclusion
An inter-laboratory comparison is an indispensable tool for ensuring the quality and consistency of analytical data in a multi-site research and development environment. By systematically evaluating the performance of different analytical techniques and laboratories in the characterization of this compound, the scientific community can build a stronger foundation of reliable data, ultimately accelerating the drug development process. This guide provides a framework for designing and implementing such a study, with a focus on scientific integrity and practical application.
References
- Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 2016, 51(2): 139-143. [Link]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org. [Link]
- Assessing interlaboratory comparison data adjustment procedures. Metrologia, 2011, 48(4), 215. [Link]
- Interlaboratory Studies.
- Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]
- Inter-laboratory proficiency testing.
- A simple methodology to analyze inter-laboratory data: a simul
- Inter-laboratory studies in analytical chemistry.
- Design and Interpretation of Interlaboratory Studies of Test Methods. Analytical Chemistry. [Link]
- 2-(p-Aminophenoxy)isophthalonitrile - Optional[13C NMR]. SpectraBase. [Link]
- Analytical Reference M
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. [Link]
- GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Analytical Biochemistry, 2000, 282(1), 1-8. [Link]
- Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP)
- All NMIJ CRMs. National Metrology Institute of Japan. [Link]
- Analytical CRM. CPAChem. [Link]
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Deriv
- Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chrom
- Quality Control in Targeted GC-MS for Amino Acid-OMICS.
- Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed Central. [Link]
- PROCESS FOR PREPARING 5-AMINO-2,4,6-TRIIODOISOPHTHALIC ACID DICHLORIDE BY CHLORINATION OF THE CORRESPONDING ACID IN THE PRESENCE.
- FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole. PubMed. [Link]
- Determination of Amino Acid Concentr
- Typical examples of impurities observed in synthesized peptides.
- Analysis of Amino Acids by HPLC. Agilent. [Link]
- Unavailable Certified Reference Materials. National Metrology Institute of Japan. [Link]
- Supplementary information. The Royal Society of Chemistry. [Link]
- Preparation method of 5-amino-2, 4, 6-triiodo isophthalic acid.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
- Process for the preparation of 5-amino-2,4,6-Triiodoisophthalic acid dichloride by chlorination with thionyl chloride in the presence of a c
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Solstice Research Chemicals [lab.solstice.com]
- 5. Reference Materials : National Metrology Institute of Japan (NMIJ) [unit.aist.go.jp]
- 6. Reference Materials : National Metrology Institute of Japan (NMIJ) [unit.aist.go.jp]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. FTIR, FT-Raman, FT-NMR, UV-visible and quantum chemical investigations of 2-amino-4-methylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods [journal11.magtechjournal.com]
- 16. Assessing interlaboratory comparison data adjustment procedures | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 17. archimer.ifremer.fr [archimer.ifremer.fr]
- 18. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 2-Aminoisophthalonitrile Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for further investigation. 2-Aminoisophthalonitrile derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and materials science. Their unique arrangement of amino and nitrile functionalities around a benzene core necessitates a multi-faceted analytical approach to definitively establish their chemical structure, including substitution patterns and isomeric purity.
This guide provides an in-depth comparison of the primary analytical techniques employed for the structural elucidation of these derivatives. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and offer field-proven protocols to ensure a self-validating and authoritative analytical workflow.
The Analytical Toolkit: A Multi-Pronged Approach
No single technique can provide a complete structural picture. True confidence in a molecule's identity is achieved by integrating complementary data from several orthogonal methods. The primary tools for confirming the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is arguably the most powerful tool for elucidating the precise connectivity and isomeric arrangement of atoms in a molecule. Both ¹H and ¹³C NMR experiments are essential.
Expertise & Rationale: For substituted benzene rings, NMR is unparalleled in its ability to define the substitution pattern (ortho, meta, para)[1][2]. The chemical shifts (δ) of the aromatic protons and carbons, along with the spin-spin coupling constants (J-values) between adjacent protons, provide a detailed map of the molecule's framework. The presence of the amino (-NH₂) and nitrile (-C≡N) groups significantly influences the electronic environment, leading to characteristic shifts in the aromatic region that are highly informative.
Comparative Data Summary: Expected NMR Signatures
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Aromatic Protons | Typically observed between 6.5 - 8.0 ppm. The splitting pattern (singlet, doublet, triplet, etc.) and coupling constants (J-values) are diagnostic of the substitution pattern. | Aromatic carbons resonate between 110 - 150 ppm. The number of unique signals corresponds to the molecule's symmetry. |
| Amino Protons (-NH₂) | A broad singlet, typically between 4.0 - 6.0 ppm. Its chemical shift can be solvent and concentration-dependent. Exchangeable with D₂O.[3] | The carbon attached to the amino group (C-NH₂) is shielded and appears around 140-150 ppm. |
| Nitrile Carbons (-C≡N) | No direct signal. | A characteristic, relatively weak signal in the 115 - 125 ppm range. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Insight: DMSO-d₆ is often preferred as it can solubilize polar compounds and the amine protons are typically well-resolved and can be confirmed by adding a drop of D₂O, which causes the -NH₂ signal to disappear.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.[4][5]
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and long-range carbons, respectively.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign all protons and carbons and confirm the substitution pattern.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the exact molecular weight of a compound, offering immediate confirmation of the elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can further validate the proposed structure.
Expertise & Rationale: For newly synthesized compounds, confirming the molecular weight is a critical first check. High-resolution mass spectrometry (HRMS) can provide the molecular formula with high confidence, distinguishing between compounds with the same nominal mass. Derivatization is sometimes used to improve ionization or create more predictable fragmentation, though it is often unnecessary for these compounds with modern ionization techniques.[6][7][8]
Comparative Data Summary: Expected MS Signatures
| Technique | Information Provided | Expected Result for this compound (C₈H₅N₃) |
| Electrospray Ionization (ESI) | Soft ionization, typically yields the protonated molecule [M+H]⁺. | m/z 144.0556[9] |
| High-Resolution MS (e.g., TOF, Orbitrap) | Provides highly accurate mass measurement, enabling molecular formula determination. | [M+H]⁺ calculated: 144.0556; Observed: within 5 ppm error. |
| Tandem MS (MS/MS) | Structural fragments that help confirm connectivity. | Fragmentation may involve loss of HCN or NH₃, providing clues about the core structure.[10] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC step provides separation and purification prior to MS analysis.
-
Acquire data in positive electrospray ionization (ESI+) mode.
-
Perform a full scan analysis to identify the [M+H]⁺ ion.
-
Perform a tandem MS (MS/MS) experiment on the parent ion to obtain fragmentation data.
-
-
Data Analysis:
-
Determine the exact mass of the parent ion and use it to confirm the elemental composition.
-
Analyze the fragmentation pattern to see if it is consistent with the proposed structure.
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups.
Expertise & Rationale: The nitrile (C≡N) and amino (N-H) groups have highly characteristic absorption bands in the IR spectrum.[11] Furthermore, the pattern of weak overtone bands and stronger out-of-plane bending vibrations in the "fingerprint region" can help differentiate between isomers of substituted benzenes.[2][12][13]
Comparative Data Summary: Key IR Absorptions
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | Strong, sharp peak at 2220-2240 cm⁻¹ |
| Amine (N-H) | Symmetric & Asymmetric Stretch | Two sharp peaks (primary amine) at 3300-3500 cm⁻¹[11] |
| Amine (N-H) | Bend (Scissoring) | Medium to strong peak at 1600-1650 cm⁻¹ |
| Aromatic C-H | Stretch | Peaks > 3000 cm⁻¹ |
| Aromatic C=C | Ring Stretch | Peaks around 1450-1600 cm⁻¹ |
| Aromatic C-H | Out-of-plane Bend | Strong peaks at 700-900 cm⁻¹ (pattern is diagnostic of substitution)[2][13] |
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of the molecule in the solid state.
Expertise & Rationale: This technique is considered the "gold standard" for structural proof.[14] It not only confirms connectivity and stereochemistry but also provides valuable information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. This level of detail is often crucial for understanding biological activity or material properties.
Workflow Summary: From Powder to Structure
The process involves growing a high-quality single crystal, mounting it on a diffractometer, collecting diffraction data as the crystal is rotated in an X-ray beam, and then using complex software to solve and refine the crystal structure.[15][16]
Caption: General workflow for single-crystal X-ray crystallographic analysis.
Integrated Analytical Strategy
A logical, tiered approach ensures efficiency and confidence. The diagram below illustrates a standard workflow for the structural confirmation of a newly synthesized this compound derivative, integrating the techniques discussed.
Caption: Integrated workflow for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. While rapid methods like IR and MS provide essential initial checks for functional groups and molecular weight, NMR spectroscopy serves as the cornerstone for determining the precise atomic connectivity and isomeric form. For absolute and unambiguous proof, particularly for patent applications or advanced drug development, single-crystal X-ray crystallography remains the definitive method. By following an integrated and logical workflow, researchers can establish the structure of these valuable compounds with the highest degree of scientific confidence.
References
- Slideshare. (n.d.). Synthetic and Analytical evidence of benzene_0000.pdf.
- Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Spectroscopy Online. (n.d.). Interpreting the Spectra of Substituted Benzene Rings.
- Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
- ResearchGate. (n.d.). 1 H NMR spectra of 2-amino-2 0... [Image].
- Abraham, R. J., & Mobli, M. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Magnetic Resonance in Chemistry.
- ChemRxiv. (n.d.). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids.
- National Center for Biotechnology Information. (n.d.). 2-Aminoisophthalic acid. PubChem Compound Database.
- PubMed. (2013). Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile.
- MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules.
- Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
- National Center for Biotechnology Information. (n.d.). 2-Aminobenzonitrile. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids. PMC.
- Wiley Online Library. (2024, December 12). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation mechanisms.
- ResearchGate. (2016, July 12). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- PubMed. (2021, October 25). Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry.
- The Japan Institute of Heterocyclic Chemistry. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. HETEROCYCLES, 92(3), 521-527.
- MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- ResearchGate. (n.d.). ¹H-NMR spectra of 2-aminoterephthalic acid (a), the digested products... [Image].
- National Center for Biotechnology Information. (n.d.). Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy. PMC.
- National Institutes of Health. (n.d.). X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements.
- NASA. (n.d.). Chiral Determination of Amino Acids using X-Ray Diffraction of Thin Films.
- Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. ARKIVOC.
- ResearchGate. (2025, September 12). Development of 5-Amino-2,4,6-triiodoisophthalic Acid Derivatives for Carbamoylation of Amino Acids.
- PubMed. (1968). The mass spectra of amino-acid and peptide derivatives. II. Phthaloylamino-acids.
- ResearchGate. (2025, August 5). X-ray crystallographic characterization of the Co(II)-substituted Tris-bound form of the aminopeptidase from Aeromonas proteolytica.
Sources
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H5N3 | CID 10931545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. mdpi.com [mdpi.com]
- 12. Synthetic and Analytical evidence of benzene_0000.pdf [slideshare.net]
- 13. spectra-analysis.com [spectra-analysis.com]
- 14. Synthesis, crystal structure and thin-film-optical properties of 3-amino-2-(2-nitrophenyl)diazinyl-3-(morpholin-1-yl)acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2-Aminoisophthalonitrile: A Guide for Laboratory Professionals
A comprehensive guide to the essential safety protocols, personal protective equipment (PPE), and disposal procedures for 2-Aminoisophthalonitrile, ensuring the protection of researchers and the integrity of their work.
Immediate Safety and Hazard Assessment: The First Line of Defense
Based on the hazard profiles of structurally similar aromatic amines and nitriles, this compound should be treated as a hazardous substance. Potential hazards may include acute toxicity if swallowed, skin and eye irritation, and possible respiratory irritation.[1][2][3][4]
Key Hazard Considerations:
-
Acute Toxicity (Oral): Assumed to be harmful if swallowed.[1][2]
-
Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1][2][3]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following recommendations are based on general best practices for handling hazardous chemical powders and should be adapted based on a specific risk assessment for your experimental protocol.[5][6][7]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile recommended) | To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals.[8][9][10] Always inspect gloves for tears or defects before use and never reuse disposable gloves.[8] |
| Eye Protection | Chemical safety goggles | To protect against dust particles and potential splashes.[11][12] |
| Face Protection | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes or aerosol generation.[7] |
| Body Protection | Laboratory coat | To protect skin and personal clothing from contamination.[5][8] |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls (like a fume hood) are insufficient to control airborne dust concentrations. The specific cartridge type should be selected based on the potential airborne concentration and the substance's properties.[7][9][13] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[8][11] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensure safety and prevent contamination.
Engineering Controls: The Primary Containment
-
Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[5][14]
Weighing and Handling Workflow
The following diagram outlines the recommended workflow for safely weighing and handling this compound powder.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the supplier-provided Safety Data Sheet (SDS).
-
Don all required personal protective equipment (PPE) as outlined in the table above. Ensure gloves are inspected for integrity.[8]
-
-
Handling (inside a chemical fume hood):
-
Use disposable bench covers to contain any potential spills.[15]
-
Carefully weigh the desired amount of this compound. Use a spatula and avoid creating dust clouds.[15]
-
Transfer the powder to the reaction vessel.
-
Clean any residual powder from the spatula and weighing vessel with an appropriate solvent.
-
-
Post-Handling:
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect the environment and comply with regulations.
Waste Segregation and Collection
-
Chemical Waste: Unused this compound and solutions containing it must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[18]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench covers, and pipette tips, must be disposed of as hazardous waste.[19]
-
Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound Waste.
Disposal Protocol:
-
Segregate Waste: At the point of generation, separate this compound waste from other waste streams.[18]
-
Containerize: Place chemical waste and contaminated solids into their respective, properly labeled hazardous waste containers. Ensure containers are kept closed except when adding waste.[18]
-
Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office for waste pickup.[19]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.[3][8]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while ensuring their personal safety and the protection of their laboratory environment.
References
- NITRILES - CDC Stacks. (n.d.).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- SAFETY DATA SHEET. (2025, August 23).
- 2 - SAFETY DATA SHEET. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- Components of Personal Protective Equipment - Pesticide Environmental Stewardship. (n.d.).
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.).
- General Rules for Working with Chemicals | Compliance and Risk Management. (n.d.).
- Chemical Waste Disposal Guidelines. (n.d.).
- Proper Disposal of Dimethyl 2-Aminoisophthalate: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Chapter 3 - Personal Protective Equipment - Cornell EHS. (n.d.).
- NIOSH Table 1,2 & 3 - Environmental Health & Safety. (2019, March 11).
- Navigating the Safety Profile of 4-Amino-2-methylisophthalonitrile: A Technical Guide - Benchchem. (n.d.).
- Material Safety Data Sheet - 2-Aminoterephthalic acid, 99+% - Cole-Parmer. (n.d.).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 6. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. osha.oregon.gov [osha.oregon.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. carlroth.com [carlroth.com]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. safety.rochester.edu [safety.rochester.edu]
- 17. stacks.cdc.gov [stacks.cdc.gov]
- 18. rtong.people.ust.hk [rtong.people.ust.hk]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
